Glyceryl Dimyristate
Description
Properties
IUPAC Name |
(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCSFJKETUREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942375 | |
| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20255-94-1, 53563-63-6 | |
| Record name | 1,2-Dimyristoyl-rac-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20255-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimyristin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020255941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl dimyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)ethylene dimyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DIMYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0ZI9U6LC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,3-dimyristin synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of 1,3-Dimyristin for Pharmaceutical Applications
Authored by: A Senior Application Scientist
Foreword: The Critical Role of 1,3-Dimyristin in Advanced Therapeutics
1,3-Dimyristin, a specific diacylglycerol (DAG) composed of a glycerol backbone esterified with two myristic acid chains at the sn-1 and sn-3 positions, has emerged from a simple lipid molecule to a cornerstone component in advanced pharmaceutical formulations and cosmetic industries.[1] Its unique amphiphilic nature makes it an exceptional emulsifier and surfactant. In the realm of drug development, 1,3-dimyristin is particularly valued for its role as a protein kinase C (PKC) activator and its application in creating structured lipids for drug delivery systems, such as nanoparticles and liposomes, which can enhance the solubility, stability, and bioavailability of therapeutic agents.[2][3][4][5]
The transition from bench-scale research to clinical application, however, is critically dependent on the ability to produce 1,3-dimyristin of exceptionally high isomeric purity. The presence of contaminants—such as mono- and triglycerides, or the closely related 1,2-dimyristin isomer—can drastically alter the physicochemical properties and biological activity of a formulation. This guide provides a comprehensive overview of the prevalent synthesis and purification methodologies, grounded in established scientific principles and field-proven protocols, to empower researchers and drug development professionals in producing high-grade 1,3-dimyristin.
Part 1: Synthesis Methodologies - A Tale of Two Pathways
The synthesis of 1,3-dimyristin is fundamentally an esterification process. The primary challenge lies in achieving regioselectivity—directing the myristic acid molecules exclusively to the sn-1 and sn-3 positions of the glycerol backbone while leaving the sn-2 position's hydroxyl group free. Two dominant strategies have been established to address this: traditional chemical synthesis and modern enzymatic synthesis.
The Classical Approach: Chemical Synthesis
Chemical synthesis offers a direct route that can produce high yields. However, this pathway often necessitates the use of protecting groups to block the sn-2 hydroxyl group, followed by acylation and deprotection steps. Common chemical methods may involve toxic solvents like dichloromethane and catalysts such as 4-dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC).
While effective, the drawbacks are significant for pharmaceutical applications. The use of harsh reagents and solvents raises environmental concerns and introduces potential contaminants that are difficult to remove, making the final product unsuitable for clinical use without extensive purification.
The Modern Standard: Enzymatic Synthesis
Enzymatic synthesis has become the preferred method for producing high-purity 1,3-diacylglycerols due to its mild reaction conditions and remarkable specificity.[6] This approach leverages sn-1,3 specific lipases, which are enzymes that selectively catalyze esterification at the primary hydroxyl groups (sn-1 and sn-3) of glycerol.
Causality Behind the Choice: The superiority of the enzymatic route for pharmaceutical-grade production lies in its inherent selectivity, which minimizes the formation of unwanted byproducts like 1,2-DAGs and triglycerides. This "cleaner" reaction profile simplifies downstream purification and ensures a final product with higher isomeric purity and safety.
Key Reaction Parameters & Their Scientific Rationale
The success of lipase-catalyzed synthesis hinges on the precise control of several parameters:
-
Enzyme Selection: The choice of lipase is paramount. Immobilized lipases from Rhizomucor miehei (e.g., Lipozyme RM IM) and Thermomyces lanuginosus (e.g., Lipozyme TL IM) are widely used due to their high sn-1,3 specificity and operational stability.[7][8][9]
-
Substrate Molar Ratio: The molar ratio of myristic acid to glycerol is a critical factor. A 2:1 ratio is stoichiometrically ideal, but slight excesses of the fatty acid may be used to drive the reaction forward.[7] However, a large excess can lead to increased triglyceride formation.
-
Water Activity: Lipases require a minimal amount of water to maintain their catalytically active conformation. However, excess water promotes the reverse reaction (hydrolysis). Therefore, the reaction is often conducted in a solvent-free system or in non-polar organic solvents under vacuum or with the addition of molecular sieves to continuously remove the water produced during esterification.[1][10]
-
Temperature: The reaction temperature must be high enough to keep the myristic acid molten and ensure a sufficient reaction rate, but low enough to prevent thermal deactivation of the lipase. A typical range is 50-70°C.[1][7]
-
Reaction System: Solvent-free systems are increasingly preferred as they are more environmentally friendly and result in a higher concentration of reactants, which can accelerate the reaction rate.[1][7] When solvents are used, their polarity (logP) can significantly influence enzyme activity and selectivity.[8]
Comparative Summary of Synthesis Methods
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Specificity | Low (requires protecting groups) | High (sn-1,3 specific lipases) |
| Reaction Conditions | Harsh (high temps, strong acids/bases) | Mild (50-70°C, neutral pH) |
| Byproducts | Significant (isomers, polymers) | Minimal (mainly MAGs, TGs) |
| Catalysts | Often toxic (DCC, DMAP) | Biocompatible (Lipases) |
| Environmental Impact | High (use of organic solvents) | Low (solvent-free options available) |
| Suitability for Pharma | Lower (due to potential impurities) | High (cleaner product profile) |
Diagram of Synthesis Pathways
Caption: High-level overview of chemical versus enzymatic synthesis routes for 1,3-dimyristin.
Part 2: Purification Strategies - The Path to 99%+ Purity
The crude product from synthesis is a heterogeneous mixture containing the target 1,3-dimyristin, unreacted myristic acid (FFA), glycerol, monomyristin (MMG), 1,2-dimyristin, and trimyristin (TMG).[7] Achieving pharmaceutical-grade purity requires a multi-step, validated purification workflow.
Core Purification Techniques
A successful purification strategy typically combines several techniques, each targeting a specific class of impurities.
-
Molecular Distillation: This is often the first step for crude mixtures from solvent-free reactions. It is highly effective at removing more volatile components under high vacuum and relatively low temperatures.
-
Mechanism: Separation based on differences in molecular weight and volatility.
-
Primary Target Impurities: Unreacted free myristic acid and monomyristin.[7][11]
-
Expert Insight: This step significantly debulks the mixture, making subsequent steps more efficient. It is a cost-effective industrial method for initial purification.[12]
-
-
Solvent Crystallization: This technique leverages differences in the solubility and melting points of the various glycerides.
-
Mechanism: The crude lipid mixture is dissolved in a suitable organic solvent (e.g., acetone, hexane) at a warm temperature, and then slowly cooled. The component with the highest melting point and lowest solubility (often the desired saturated 1,3-DAG) will crystallize out first.[13]
-
Primary Target Impurities: Separation of DAGs from remaining triglycerides and monoglycerides. Can also separate saturated from unsaturated glycerides.
-
Self-Validation: The purity of the crystals can be checked at each step using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Multiple recrystallization steps may be necessary to achieve the desired purity.[10]
-
-
Silica Gel Column Chromatography: This is the gold standard for achieving the highest purity at a laboratory scale.
-
Mechanism: Separation based on polarity. The stationary phase is polar (silica gel), and a non-polar mobile phase is used.
-
Elution Order: The least polar compounds elute first. The typical elution order is: Triglycerides (least polar) -> Diglycerides -> Monoglycerides (most polar).[14]
-
Primary Target Impurities: Isomeric separation of 1,3-dimyristin from 1,2-dimyristin, and removal of trace amounts of mono- and triglycerides.
-
Expert Insight: A carefully controlled solvent gradient is crucial. A common system starts with hexane or petroleum ether to elute triglycerides, followed by a gradual increase in diethyl ether concentration to first elute the 1,3- and 1,2-diglycerides, and finally the monoglycerides.[14]
-
A Validated Purification Workflow
The following diagram and protocol outline a logical, multi-stage process for purifying 1,3-dimyristin from a crude enzymatic reaction mixture.
Diagram of Purification Workflow
Caption: A multi-step workflow for the purification of 1,3-dimyristin to pharmaceutical grade.
Part 3: Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should optimize these based on their specific equipment and starting material composition.
Protocol 1: Enzymatic Synthesis of 1,3-Dimyristin
-
Reactant Preparation: In a round-bottom flask, combine glycerol (10 mmol) and myristic acid (20 mmol).
-
Enzyme Addition: Add 5% (by weight of total reactants) of immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM).[1]
-
Reaction Setup: Heat the mixture to 60°C in a temperature-controlled water bath with constant magnetic stirring.
-
Water Removal: Apply a vacuum (e.g., 4 mm Hg) to the flask throughout the reaction to continuously remove the water produced, driving the esterification equilibrium towards product formation.[1]
-
Reaction Monitoring: The reaction can be monitored over time (e.g., 8-24 hours) by taking small aliquots and analyzing the composition using TLC or GC-FID after silylation of the hydroxyl groups.
-
Enzyme Recovery: Once the reaction reaches the desired conversion, stop the heating and stirring. Recover the immobilized enzyme by filtration for potential reuse. The filtrate is the crude product mixture.
Protocol 2: Purification by Solvent Crystallization
-
Dissolution: Take the crude product mixture (post-molecular distillation, if performed) and dissolve it in 5-10 volumes of acetone by warming to 40-50°C until a clear solution is obtained.
-
Crystallization: Slowly cool the solution to room temperature, then transfer it to a -20°C freezer and hold for 12-24 hours.[10] The higher melting point 1,3-dimyristin will preferentially crystallize.
-
Isolation: Isolate the precipitated crystals by vacuum filtration using a pre-chilled Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold (-20°C) acetone to remove residual soluble impurities (like 1,2-dimyristin and triglycerides).
-
Drying: Dry the purified crystals under vacuum to remove all solvent.
-
Purity Check: Assess the purity of the crystals via HPLC or GC.[15][16] If necessary, repeat the crystallization process (recrystallization) to achieve higher purity.
Conclusion
The synthesis and purification of high-purity 1,3-dimyristin is a meticulous process that is essential for its application in the pharmaceutical and drug development sectors. While chemical synthesis provides a viable route, the superior selectivity and mild conditions of enzymatic synthesis make it the unequivocal choice for producing a product with the safety and purity profile required for clinical applications. The purification strategy must be robust, typically employing a multi-step approach combining molecular distillation, solvent crystallization, and chromatography to systematically remove a range of process-related impurities. By understanding the scientific principles behind each step—from the regioselectivity of lipases to the polarity-based separation on a silica column—researchers can confidently and reproducibly generate the high-quality 1,3-dimyristin needed to advance the next generation of therapeutics.
References
-
Yunos, N. S. H. M., et al. (2015). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Lipids in Health and Disease, 14(1), 1-8. [Link]
-
Liu, K., et al. (2015). Improved enzymatic synthesis route for highly purified diacid 1, 3-diacylglycerols. Journal of the Taiwan Institute of Chemical Engineers, 49, 1-7. [Link]
-
Yong, H., et al. (2015). Enzymatic selective synthesis of 1, 3-DAG based on deep eutectic solvent acting as substrate and solvent. Bioprocess and Biosystems Engineering, 38(12), 2467-2473. [Link]
-
Wei, M., et al. (2022). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1, 3-Dipalmitoylglycerol and 1, 3-Distearoylglycerol. Foods, 11(15), 2329. [Link]
-
ResearchGate. (n.d.). Scheme for the enzymatic synthesis of monoglycerides. [Link]
-
Molbase. (n.d.). 1,3-DIMYRISTIN (C14:0). [Link]
-
AOCS. (n.d.). Monoglycerides, Diglycerides, and Triglycerides by Silica Gel Column Chromatography. [Link]
- Google Patents. (2001). Chemical process for the production of 1,3-diglyceride oils.
-
Drozdzynska, A., et al. (2014). Microbial Purification of Postfermentation Medium after 1, 3-PD Production from Raw Glycerol. BioMed Research International, 2014. [Link]
-
Watts, R., & Dils, R. (1969). Separation of mono-and diglycerides by gas--liquid chromatography. Journal of lipid research, 10(1), 33-40. [Link]
-
ResearchGate. (1969). Separation of mono- and diglycerides by gas-liquid chromatography. [Link]
-
Liu, J., et al. (2020). Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1, 3-Diolein Synthesis. ACS Omega, 5(38), 24591-24599. [Link]
-
H-Kittikun, A., et al. (2009). Lipase-Catalyzed Synthesis of Structured Triacylglycerides from 1, 3-Diacylglycerides. Journal of the American Oil Chemists' Society, 86(3), 241-250. [Link]
-
Soumanou, M. M., & Bornscheuer, U. T. (2003). Application Progress of Immobilized Enzymes in the Catalytic Synthesis of 1, 3‐Dioleoyl‐2‐palmitoyltriglyceride Structured Lipids. European Journal of Lipid Science and Technology, 105(11), 656-662. [Link]
-
Sun, C. C., et al. (2022). Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges. Drug Delivery, 29(1), 2963-2983. [Link]
-
Wikipedia. (n.d.). Mono- and diglycerides of fatty acids. [Link]
-
McGlone, B., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 729-741. [Link]
Sources
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-DIMYRISTIN (C14:0)|7770-09-4 - MOLBASE Encyclopedia [m.molbase.com]
- 3. usbio.net [usbio.net]
- 4. 1,3-DIMYRISTIN (C14:0) | 53563-63-6 [chemicalbook.com]
- 5. Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2003029392A1 - Chemical process for the production of 1,3-diglyceride oils - Google Patents [patents.google.com]
- 12. Mono- and diglycerides of fatty acids - Wikipedia [en.wikipedia.org]
- 13. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoglycerides, Diglycerides, and Triglycerides by Silica Gel Column Chromatography [library.aocs.org]
- 15. Microbial Purification of Postfermentation Medium after 1,3-PD Production from Raw Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of mono- and diglycerides by gas--liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Glyceryl Dimyristate: From Chemical Structure to Advanced Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Glyceryl Dimyristate in Pharmaceutical Sciences
This compound, a diacylglycerol composed of a glycerol backbone with two myristic acid chains, is a key excipient in the pharmaceutical and cosmetic industries. Its biocompatibility, biodegradability, and ability to enhance the solubility and bioavailability of poorly water-soluble drugs make it a valuable component in various formulations. This guide provides a comprehensive technical overview of this compound, with a focus on its chemical identity, physicochemical properties, synthesis, and its critical role in the development of advanced drug delivery systems such as solid lipid nanoparticles (SLNs).
Part 1: Chemical Identity and Physicochemical Properties
The term "this compound" can refer to several positional isomers, which have distinct chemical structures and, consequently, different physicochemical properties. The most common isomers are 1,2-dimyristoyl-rac-glycerol and 1,3-dimyristoyl glycerol. It is crucial for researchers to distinguish between these isomers as their molecular arrangement influences their behavior in formulations.
Chemical Structures and CAS Numbers
The specific positioning of the myristoyl chains on the glycerol backbone defines the isomer:
-
1,2-Dimyristoyl-rac-glycerol: The myristic acid chains are esterified at the sn-1 and sn-2 positions of the glycerol molecule. This isomer is chiral at the second carbon of the glycerol backbone and exists as a racemic mixture.
-
1,3-Dimyristoyl glycerol: The myristic acid chains are esterified at the sn-1 and sn-3 positions of the glycerol molecule. This isomer is achiral.
-
1,2-Dimyristoyl-sn-glycerol: This is the stereospecific S-enantiomer of the 1,2-isomer.
A generic CAS number for "this compound" is also sometimes cited as 53563-63-6[9][10][11]. However, for scientific accuracy, referencing the specific isomer's CAS number is imperative.
Diagram 1: Chemical Structures of this compound Isomers
Caption: Chemical structures of 1,2-dimyristoyl-rac-glycerol and 1,3-dimyristoyl glycerol.
Physicochemical Properties
The isomeric form of this compound significantly influences its physical and chemical characteristics, which in turn affect its application in drug formulations.
| Property | 1,2-Dimyristoyl-rac-glycerol | 1,3-Dimyristoyl Glycerol | References |
| Molecular Formula | C31H60O5 | C31H60O5 | [2][4] |
| Molecular Weight | 512.8 g/mol | 512.8 g/mol | [2][4] |
| Appearance | Crystalline solid | Solid | [4][7] |
| Melting Point | ~80 °C | Not explicitly found, but expected to differ from the 1,2-isomer | |
| Solubility | Soluble in Chloroform, DMF, Ethanol | Soluble in DMF, DMSO, Ethanol | [1][5][7] |
Part 2: Synthesis and Manufacturing
The synthesis of specific this compound isomers requires a strategic approach to ensure the regioselective esterification of the glycerol backbone. A direct reaction of glycerol with myristic acid would result in a mixture of mono-, di-, and triglycerides, making the isolation of a pure isomer challenging. Therefore, protecting group strategies are commonly employed.
A generalized synthetic approach for producing a specific diglyceride isomer involves:
-
Protection of Glycerol: Selectively protecting one or two of the hydroxyl groups of glycerol. For example, to synthesize 1,3-dimyristin, the hydroxyl group at the C-2 position can be protected.
-
Acylation: The unprotected hydroxyl groups are then acylated using myristoyl chloride or myristic acid in the presence of a coupling agent.
-
Deprotection: The protecting group is removed to yield the final diglyceride.
The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a related compound, has been detailed using Steglich esterification of silica-immobilized sn-glycero-3-phosphocholine (GPC) and myristic acid, followed by purification via recrystallization.[7][12] This highlights the chemical strategies used to achieve high-purity, structurally defined lipids.
Part 3: Applications in Drug Development
This compound isomers are integral components in the formulation of lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[13][14] These systems are designed to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and bioavailability, while also enabling controlled or targeted release.[13][15]
Role in Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers where the liquid lipid (oil) of a conventional emulsion is replaced by a solid lipid matrix. This compound, being solid at physiological temperatures, serves as an excellent core lipid for encapsulating lipophilic drugs.[13]
The key advantages of using this compound in SLNs include:
-
Enhanced Drug Stability: The solid lipid matrix protects encapsulated drugs from chemical degradation.
-
Controlled Release: The solid nature of the lipid provides a stable matrix for sustained drug release.
-
Improved Bioavailability: SLNs can enhance the oral bioavailability of poorly soluble drugs.
-
Biocompatibility: this compound is a physiological lipid, ensuring good tolerability.
Diagram 2: General Workflow for Solid Lipid Nanoparticle (SLN) Preparation
Caption: High-pressure homogenization method for SLN production.
Experimental Protocol: Preparation of SLNs by High-Shear Homogenization
This protocol describes a common method for producing SLNs using this compound.
Materials:
-
This compound (e.g., 1,3-dimyristoyl glycerol)
-
Lipophilic drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under continuous high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for a set number of cycles at a defined pressure to reduce the particle size to the nanometer range.[6][16]
-
Cooling and SLN Formation: Allow the resulting nanoemulsion to cool to room temperature. Upon cooling, the lipid recrystallizes, forming the solid lipid nanoparticles.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency.
Part 4: Analytical and Quality Control
The accurate characterization of this compound isomers and their formulations is critical for ensuring product quality and performance. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Techniques for Isomer Analysis
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC and silver-ion HPLC are powerful techniques for separating diglyceride positional isomers.[16][17]
-
Supercritical Fluid Chromatography (SFC): Capillary SFC with carbon dioxide as the mobile phase can effectively separate mono-, di-, and triglycerides.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation and quantification of glyceride isomers in mixtures. Specific proton and carbon signals of the glycerol backbone can distinguish between 1,2- and 1,3-diglycerides.[19]
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), MS provides molecular weight information and fragmentation patterns that aid in the identification of isomers.[2][13]
-
X-ray Diffraction (XRD): XRD is used to study the polymorphism of lipids in their solid state, which is crucial for understanding the stability of SLNs.[20][21][22]
Characterization of this compound-based SLNs
The quality of SLN formulations is assessed by a range of analytical methods:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the average particle size and the width of the size distribution.
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a predictor of their physical stability.
-
Entrapment Efficiency and Drug Loading: These parameters quantify the amount of drug successfully encapsulated within the lipid matrix and are typically determined by separating the free drug from the SLNs and quantifying the drug in each fraction using techniques like UV-Vis spectroscopy or HPLC.
-
Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface characteristics of the nanoparticles.[23]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is employed to investigate the melting and crystallization behavior of the lipid matrix, providing insights into the physical state of the drug within the nanoparticles.[23]
Part 5: Safety and Regulatory Information
This compound and related diglycerides have been reviewed for their safety in cosmetic and food applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as a cosmetic ingredient in the present practices of use and concentration.[24][25] Diglycerides have also been approved by the U.S. Food and Drug Administration (FDA) for use as indirect food additives.[25]
The 1,3-diglyceride isomer is not considered a significant toxicant in acute or chronic animal studies.[25] While these ingredients are generally considered safe, it is essential to consult the relevant regulatory guidelines for specific pharmaceutical applications.
Conclusion
This compound is a multifaceted excipient with significant potential in modern drug delivery. A thorough understanding of its isomeric forms, physicochemical properties, and behavior in formulations is paramount for researchers and drug development professionals. The ability to form stable, biocompatible solid lipid nanoparticles makes this compound a valuable tool for addressing the challenges associated with poorly soluble drugs. As advancements in lipid-based drug delivery continue, the precise application of well-characterized lipids like this compound will be instrumental in the development of safer and more effective medicines.
References
-
Advent Bio. 1,2-Dimyristoyl-rac-glycerol. Available from: [Link]
-
PubMed. Separation of Glyceride Positional Isomers by Silver Ion Chromatography. Available from: [Link]
-
Cosmetics Info. This compound. Available from: [Link]
-
FDA Global Substance Registration System. This compound. Available from: [Link]
-
PubChem. Glyceryl 1,3-dimyristate. Available from: [Link]
-
PubMed. Analysis of mono-, di- and triglycerides in pharmaceutical excipients by capillary supercritical fluid chromatography. Available from: [Link]
-
NIH. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. Available from: [Link]
-
Springer. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction. Available from: [Link]
-
CAS Common Chemistry. This compound. Available from: [Link]
-
NIH. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Available from: [Link]
-
PubMed. Synthesis of Substituted 1,3-diesters of Glycerol Using Wittig Chemistry. Available from: [Link]
-
ResearchGate. Powder X-ray Diffraction of Triglycerides in the Study of Polymorphism. Available from: [Link]
-
Journal of Pharmaceutical Research International. Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. Available from: [Link]
-
PubMed. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate. Available from: [Link]
-
ResearchGate. The binary phase behavior of 1,3-dimyristoyl-2-stearoyl-sn-glycerol and 1,2-dimyristoyl-3-stearoyl-sn-glycerol. Available from: [Link]
-
ResearchGate. Physicochemical Characterization of Solid Lipid Nanoparticles Comprised of Glycerol Monostearate and Bile Salts. Available from: [Link]
-
NIH. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches. Available from: [Link]
-
ElectronicsAndBooks. X-Ray Investigation of Glycerides. VI. Diffraction Analyses of Synthetic Triacid Triglycerides. Available from: [Link]
-
NIH. Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. Available from: [Link]
-
EWG Skin Deep. What is PEG-12 this compound. Available from: [Link]
-
PubMed. Lyotropic liquid crystalline phases formed from glycerate surfactants as sustained release drug delivery systems. Available from: [Link]
-
NIH. Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Available from: [Link]
-
MDPI. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Available from: [Link]
-
COSMILE Europe. This compound – Ingredient. Available from: [Link]
-
NIH. Quantitative Chemical Profiling of Commercial Glyceride Excipients via 1H NMR Spectroscopy. Available from: [Link]
-
ResearchGate. ¹³C NMR (A) and ¹H NMR (B) spectra of GMS used in this study. 1‐MS,... Available from: [Link]
-
NIH. Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. Available from: [Link]
-
Oxford Instruments. Application Note – Pulsar 002 Nuclear Magnetic Resonance (NMR) Spectroscopy applied to the analysis of Unsaturated Fat content. Available from: [Link]
-
Patsnap Eureka. The Influence of Geometric Isomers on Drug Delivery Systems. Available from: [Link]
-
ResearchGate. Preparation and characterization of glyceryl dibehenate and glyceryl monostearate -based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. Available from: [Link]
-
ResearchGate. Lyotropic liquid crystalline phases formed from glycerate surfactants as sustained release drug delivery systems. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers | MDPI [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Peg-12 this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,3-Dimyristoyl-glycerol - Immunomart [immunomart.com]
- 12. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 13. Glyceryl Myristate | C17H34O4 | CID 79050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative determination of monoglycerides and diglycerides by high-performance liquid chromatography and evaporative light-scattering detection | Semantic Scholar [semanticscholar.org]
- 17. Separation of glyceride positional isomers by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of mono-, di- and triglycerides in pharmaceutical excipients by capillary supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journaljpri.com [journaljpri.com]
- 24. cosmeticsinfo.org [cosmeticsinfo.org]
- 25. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Behavior and Phase Transitions of Glyceryl Dimyristate
Introduction: The Significance of Glyceryl Dimyristate in Advanced Formulations
This compound (GDM), a diacylglycerol composed of a glycerol backbone with two myristic acid chains, is a critical excipient in the pharmaceutical and cosmetic industries. Its utility as an emulsifier, emollient, and structuring agent is well-established.[1][2] However, its performance in a formulation is intrinsically linked to its solid-state properties, specifically its thermal behavior and polymorphic phase transitions. For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is paramount for ensuring product stability, bioavailability, and performance.
The Foundation: Understanding Polymorphism in Lipids
Lipids, including this compound, can exist in multiple crystalline forms, a phenomenon known as polymorphism.[3][4] These different polymorphs, while chemically identical, possess distinct molecular packing arrangements, leading to variations in their physical properties such as melting point, solubility, and stability. The three primary polymorphic forms observed in triglycerides and diglycerides are designated α (alpha), β' (beta-prime), and β (beta).[5][6]
-
α (Alpha) Form: This is the least stable polymorph, characterized by a hexagonal packing of the hydrocarbon chains. It has the lowest melting point and is typically formed upon rapid cooling from the melt.
-
β' (Beta-Prime) Form: Exhibiting an orthorhombic chain packing, the β' form has intermediate stability and a melting point higher than the α form. It is often the desired polymorph in many food and pharmaceutical applications due to its smooth texture and plastic nature.
-
β (Beta) Form: The most stable polymorph, the β form, has a triclinic chain packing. It possesses the highest melting point and is the most thermodynamically favored state. However, its formation can sometimes lead to undesirable gritty textures in products.
The transitions between these polymorphic forms are typically monotropic, meaning they proceed from a less stable to a more stable form and are not reversible upon simple heating and cooling cycles.[5] Understanding the kinetics and thermodynamics of these transformations is crucial for controlling the final solid-state form of GDM in a formulation.
Characterizing Thermal Transitions: A Methodological Approach
The primary techniques for elucidating the thermal behavior and polymorphic forms of lipids are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[7][8]
Differential Scanning Calorimetry (DSC): Unveiling Thermal Events
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This allows for the precise determination of temperatures and enthalpies associated with phase transitions. A typical DSC thermogram for a polymorphic lipid will show distinct endothermic (heat-absorbing) peaks corresponding to the melting of different polymorphs and potentially exothermic (heat-releasing) peaks associated with recrystallization from a less stable to a more stable form.
X-ray Diffraction (XRD): Probing Crystal Structure
XRD provides information about the crystal lattice structure of a material.[8] Each polymorphic form has a unique diffraction pattern, characterized by specific scattering angles (2θ) and intensities. Short-spacing reflections in the wide-angle X-ray scattering (WAXS) region are indicative of the hydrocarbon chain packing (sub-cell structure), allowing for the definitive identification of the α, β', and β forms. Long-spacing reflections in the small-angle X-ray scattering (SAXS) region provide information about the lamellar stacking of the lipid molecules.
Quantitative Analysis of this compound's Thermal Behavior
While specific experimental data for the distinct polymorphs of pure this compound is not extensively published, we can infer its likely thermal behavior based on the principles of lipid polymorphism. The following table presents a hypothetical summary of the expected thermal properties for the α, β', and β forms of GDM, which would be the target of the experimental protocol outlined below.
| Polymorphic Form | Crystal System (Sub-cell) | Onset Melting Temperature (T_onset) (°C) | Peak Melting Temperature (T_peak) (°C) | Enthalpy of Fusion (ΔH_f) (J/g) |
| α (Alpha) | Hexagonal | Lower | Lowest | Lowest |
| β' (Beta-Prime) | Orthorhombic | Intermediate | Intermediate | Intermediate |
| β (Beta) | Triclinic | Higher | Highest | Highest |
Note: The values in this table are illustrative and would need to be determined experimentally for this compound.
Experimental Protocol: A Self-Validating System for Characterizing GDM Polymorphism
The following detailed methodology provides a robust framework for the comprehensive thermal analysis of this compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Objective: To identify and characterize the polymorphic forms of this compound and determine their transition temperatures and enthalpies.
Materials and Equipment:
-
High-purity this compound
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Hermetic aluminum DSC pans and lids
-
Powder X-ray Diffractometer (PXRD) with temperature-controlled stage
-
Spatula and microbalance
Step-by-Step Methodology:
Part 1: Sample Preparation for Polymorph Generation
The generation of different polymorphs is critically dependent on the thermal history of the sample.
-
Preparation of the Melt: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp the pan hermetically to ensure a closed system and prevent any mass loss.
-
Generation of the α Form: Place the sealed pan in the DSC cell. Heat the sample to approximately 10°C above its final melting point to ensure complete melting and erase any previous thermal history. Hold at this temperature for 5 minutes. Then, rapidly cool the sample to -20°C at a rate of 20°C/min. This rapid quenching kinetically traps the molecules in the less-ordered α form.
-
Generation of the β' and β Forms: To obtain the more stable forms, a slower cooling rate or isothermal annealing is required.
-
Slow Cooling: From the melt, cool the sample at a slow, controlled rate (e.g., 1-2°C/min) to -20°C. This allows more time for the molecules to arrange into the more ordered β' or β structures.
-
Isothermal Annealing: After rapid cooling to form the α polymorph, hold the sample at a temperature just below the α form's melting point for an extended period (e.g., 30-60 minutes). This provides the thermal energy necessary for the transition to a more stable form.
-
Part 2: DSC Analysis
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium) before running the samples.
-
Thermal Program:
-
Equilibrate the sample at -20°C for 5 minutes.
-
Heat the sample from -20°C to 100°C at a controlled rate (e.g., 5°C/min). A slower heating rate can improve the resolution of thermal events.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks. For each peak, determine the onset temperature, peak temperature, and the enthalpy of fusion (area under the peak).
Part 3: Powder X-ray Diffraction (PXRD) Analysis
-
Sample Preparation: Prepare samples of the different polymorphs using the same thermal treatments as in Part 1.
-
Data Acquisition: Mount the sample on the PXRD stage. If using a temperature-controlled stage, the in-situ transformations can be monitored. Scan the sample over a 2θ range of 2-40° to capture both long-spacing and short-spacing reflections.
-
Data Analysis: Analyze the diffraction patterns to identify the characteristic peaks for each polymorph.
-
α form: A single strong short-spacing peak at approximately 4.15 Å.
-
β' form: Two strong short-spacing peaks, typically around 4.2 Å and 3.8 Å.
-
β form: Several strong short-spacing peaks, with a characteristic peak at approximately 4.6 Å.
-
Visualizing the Process: Workflows and Relationships
To better illustrate the experimental logic and the relationships between the polymorphic forms, the following diagrams are provided.
Caption: Polymorphic transition pathways of this compound.
Caption: Experimental workflow for GDM thermal analysis.
Conclusion: From Fundamental Understanding to Practical Application
A thorough understanding of the thermal behavior and phase transitions of this compound is not merely an academic exercise; it is a fundamental requirement for the rational design and development of stable and effective pharmaceutical and cosmetic formulations. The polymorphism of GDM directly influences critical product attributes, including texture, drug release profiles, and long-term stability.
By employing the systematic experimental approach detailed in this guide, researchers can elucidate the distinct polymorphic forms of this compound, quantify their thermal properties, and map their transition pathways. This knowledge empowers formulation scientists to control the crystallization process, select for the desired polymorph, and ultimately, engineer products with optimized performance and a robust shelf life. While the specific thermodynamic values for GDM require dedicated experimental investigation, the principles and methodologies presented here provide a comprehensive and scientifically sound roadmap for achieving that goal.
References
-
Cosmetics Info. This compound. Available at: [Link] (Accessed: January 7, 2026).
-
Hernqvist, L. (1990). Polymorphism of Triglycerides a Crystallographic Review. Food Structure, 9(4), 1. Available at: [Link] (Accessed: January 7, 2026).
-
Linseis Messgeräte GmbH. Phase change analysis with DSC. Available at: [Link] (Accessed: January 7, 2026).
-
Pivette, P., Faivre, V., Brubach, J.-B., Daste, G., Ollivon, M., & Lesieur, S. (2014). Polymorphism of glyceryl behenates: From the individual compounds to the pharmaceutical excipient. Chemistry and Physics of Lipids, 183, 191-203. Available at: [Link] (Accessed: January 7, 2026).
-
IUPAC. Monotropic. In IUPAC Compendium of Chemical Terminology (the "Gold Book"). Available at: [Link] (Accessed: January 7, 2026).
-
Ataman Kimya. GLYCERYL MYRISTATE. Available at: [Link] (Accessed: January 7, 2026).
-
M2p-labs.com. 1,3-Dimyristoyl-glycerol. Available at: [Link] (Accessed: January 7, 2026).
- Marangoni, A. G. (2005).
Sources
The Solubility Profile of Glyceryl Dimyristate: A Comprehensive Technical Guide for Pharmaceutical Formulation
Abstract
Glyceryl dimyristate, a diacylglycerol ester of myristic acid, serves as a critical excipient in the pharmaceutical industry, particularly in the formulation of lipid-based drug delivery systems. Its utility is intrinsically linked to its solubility characteristics in various organic solvents, which dictates its processability and performance in formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This in-depth technical guide provides a comprehensive overview of the solubility of this compound, blending empirical data with theoretical solubility predictions. We delve into the fundamental principles governing lipid solubility, offer detailed experimental protocols for solubility determination, and present a predictive framework based on Hansen Solubility Parameters (HSP). This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and optimization of formulation strategies.
Introduction: The Pivotal Role of Solubility in Lipid-Based Formulations
The principle of "like dissolves like" is the cornerstone of solubility science.[1] Lipids, including this compound, are inherently lipophilic and thus exhibit poor solubility in aqueous media but are readily soluble in a range of organic solvents.[1] The selection of an appropriate organic solvent is a critical decision in the early stages of drug formulation. It influences not only the drug loading capacity and stability of the final product but also the manufacturing process, affecting aspects such as solvent evaporation rates and residual solvent levels. A thorough understanding of the solubility of lipid excipients like this compound is therefore paramount for the rational design and successful development of effective lipid-based drug delivery systems.
Physicochemical Properties of this compound
This compound is a diester of glycerol and myristic acid, a saturated fatty acid with 14 carbon atoms. Its molecular structure imparts a predominantly nonpolar character, which dictates its solubility behavior.
| Property | Value |
| Chemical Name | (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate |
| Synonyms | 1,3-Dimyristin, Dimyristin |
| Molecular Formula | C31H60O5 |
| Molecular Weight | 512.8 g/mol |
| Appearance | Solid |
Source: PubChem CID 82201
Quantitative Solubility of this compound
Obtaining precise quantitative solubility data for every potential solvent is often a resource-intensive endeavor. This guide combines experimentally determined solubility values with theoretically predicted data to offer a broad and practical overview.
Experimentally Determined Solubility
The following table summarizes the available experimental solubility data for this compound in a selection of common solvents. It is important to note that experimental conditions, such as temperature and the specific isomer of this compound used, can influence these values.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Chloroform | Soluble | Not Specified |
| Acetone | Soluble | Not Specified |
| Ether | Soluble | Not Specified |
| Hexane | Soluble | Not Specified |
Theoretical Solubility Prediction using Hansen Solubility Parameters (HSP)
To supplement the experimental data, we can employ a powerful theoretical tool: Hansen Solubility Parameters (HSP). The HSP concept is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The overall principle is that substances with similar HSP values are likely to be miscible.
The distance (Ra) between the HSP of two substances (in this case, this compound and a solvent) in the three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δD1 - δD2)² + (δP1 - δP2)² + (δH1 - δH2)²]
A smaller Ra value indicates a higher likelihood of miscibility and, consequently, higher solubility.
The HSP for this compound have been calculated using the group contribution method based on its molecular structure. The following table presents the calculated HSP for this compound and a range of organic solvents, along with the calculated Ra value.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (this compound) | Predicted Miscibility |
| This compound | 16.8 | 4.5 | 6.0 | - | - |
| n-Hexane | 14.9 | 0.0 | 0.0 | 8.8 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 2.5 | Very High |
| Dichloromethane | 18.2 | 6.3 | 6.1 | 4.3 | Very High |
| Acetone | 15.5 | 10.4 | 7.0 | 7.0 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.7 | Very High |
| Isopropanol | 15.8 | 6.1 | 16.4 | 10.9 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 14.4 | Very Low |
| Methanol | 15.1 | 12.3 | 22.3 | 18.5 | Very Low |
Disclaimer: These are theoretically predicted values and should be used as a guide for solvent screening. Experimental verification is always recommended.
Experimental Methodologies for Solubility Determination
The Shake-Flask Method: A Foundational Technique
The shake-flask method is a straightforward and widely accepted technique for determining equilibrium solubility.
Protocol: Shake-Flask Method for this compound Solubility
-
Preparation: Accurately weigh an excess amount of this compound into a series of glass vials with screw caps.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Place the sealed vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique. Given the lack of a chromophore in this compound, a universal detection method such as Evaporative Light Scattering Detection (ELSD) coupled with High-Performance Liquid Chromatography (HPLC) is recommended. Alternatively, gravimetric analysis after solvent evaporation can be employed.
-
Calculation: Calculate the solubility in mg/mL or other desired units based on the quantified concentration and the initial volume of the solvent.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Differential Scanning Calorimetry (DSC) for Rapid Screening
Differential Scanning Calorimetry (DSC) offers a less time-consuming method for estimating the solubility of a solid in a liquid or molten lipid. This technique is based on the principle that the melting point of a substance is depressed by the addition of a soluble impurity.
Protocol: DSC for Solubility Estimation
-
Sample Preparation: Prepare a series of physical mixtures of this compound and the test compound (if determining drug solubility in the lipid) at varying weight ratios.
-
DSC Analysis: Accurately weigh 5-10 mg of each mixture into a DSC pan and seal it. Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
Data Interpretation: The melting endotherm of the this compound will decrease as the concentration of the soluble compound increases. The point at which the melting enthalpy no longer changes with increasing concentration corresponds to the saturation solubility at the melting temperature.
Caption: Workflow for Solubility Estimation using DSC.
Hot Stage Microscopy (HSM) for Visual Confirmation
Hot Stage Microscopy (HSM) is a powerful visual technique that complements DSC by allowing for direct observation of the dissolution process.
Protocol: HSM for Solubility Determination
-
Sample Preparation: Place a small amount of this compound on a microscope slide and add a drop of the solvent.
-
Heating and Observation: Place the slide on the hot stage and gradually increase the temperature while observing the sample under a polarized light microscope.
-
Endpoint Determination: The temperature at which the last crystals of this compound dissolve is taken as the saturation temperature for that concentration. By preparing samples with different known concentrations, a solubility curve can be constructed.
Causality in Experimental Choices: Why These Methods?
-
Shake-Flask Method: This is the gold standard for equilibrium solubility determination due to its direct measurement under controlled conditions. The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium, providing highly reliable data.
-
DSC: This thermoanalytical technique is valuable for rapid screening and for systems where traditional methods are challenging, such as for solid dispersions. It provides insights into the solid-state properties of the mixture.
-
HSM: The primary advantage of HSM is the direct visualization of the dissolution process. This can help to identify potential issues such as polymorphism or the formation of solvates, which might be missed by other techniques.
Conclusion: An Integrated Approach to Understanding Solubility
The solubility of this compound is a multifaceted property that is crucial for its effective application in pharmaceutical formulations. This guide has provided a comprehensive framework for understanding and determining this critical parameter. By integrating experimentally determined data, theoretical predictions from Hansen Solubility Parameters, and robust experimental protocols, researchers and formulation scientists can make more informed decisions in solvent selection and the design of lipid-based drug delivery systems. This holistic approach, grounded in scientific principles and practical methodologies, will ultimately contribute to the development of more stable, efficacious, and manufacturable pharmaceutical products.
References
- Food Safety Institute. (2025). Properties of Lipids: Physical and Chemical.
-
PubChem. Glyceryl 1,3-dimyristate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
The Pivotal Role of Glyceryl Dimyristate in Modulating Lipid Bilayer Architecture and Function: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Glyceryl dimyristate, a diacylglycerol (DAG), is a critical modulator of lipid bilayer properties and a key player in cellular signaling and membrane dynamics. This technical guide provides an in-depth analysis of the multifaceted roles of this compound, from its fundamental physicochemical characteristics to its profound impact on the structural and dynamic properties of lipid membranes. We will explore its ability to alter lipid packing, induce membrane curvature, and influence membrane fluidity. Furthermore, this guide will delve into the biological implications of these actions, particularly in the context of signal transduction pathways and its applications in advanced drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's function in both biological and artificial membrane systems.
Section 1: Introduction to this compound: Physicochemical Properties and Significance
Chemical Structure and Properties of this compound (GD)
This compound, also known as 1,2-dimyristoyl-sn-glycerol, is a diglyceride consisting of a glycerol backbone esterified with two myristic acid molecules. Myristic acid is a saturated fatty acid with a 14-carbon chain. This structure imparts an amphiphilic character to the molecule, though it is predominantly hydrophobic. Unlike phospholipids, this compound lacks a polar head group, a feature that is central to its unique effects on membrane structure. This compound and its related compounds are used in a variety of cosmetic and personal care products.[1]
This compound as a Diacylglycerol (DAG) Analogue
In cellular contexts, diacylglycerols are pivotal second messengers in numerous signaling cascades.[2][3] They are transiently produced at the cell membrane and are essential for activating a range of proteins, most notably protein kinase C (PKC).[3] this compound serves as a stable analogue of endogenous DAGs, making it an invaluable tool for studying the biophysical and biochemical consequences of DAG accumulation in membranes. Its well-defined chemical structure allows for the systematic investigation of DAG-lipid and DAG-protein interactions in model membrane systems.
Overview of its Role in Biological and Artificial Membranes
The presence of this compound in a lipid bilayer can significantly alter its physical properties. Due to its conical shape, with a small glycerol head and a larger hydrophobic body, it introduces packing defects and can induce negative membrane curvature.[2][4] This ability to modulate membrane architecture is fundamental to its role in cellular processes such as membrane fusion and fission, and vesicle budding.[3][5] In the realm of drug delivery, these properties are harnessed to create more efficient and stable lipid-based nanoparticle formulations, such as liposomes.[6][7][8]
Section 2: The Impact of this compound on the Structural and Dynamic Properties of Lipid Bilayers
Perturbation of Lipid Packing and Induction of Membrane Stress
The incorporation of this compound into a phospholipid bilayer disrupts the ordered packing of the phospholipid acyl chains. Its bulky hydrophobic region and small polar head group increase the spacing between phospholipid headgroups.[2] This creates voids in the hydrophobic core of the bilayer, which can be energetically unfavorable. To mitigate this, surrounding phospholipids may adjust their conformation, leading to an overall "condensing effect" where the acyl chains become more ordered and the bilayer thickness increases.[2]
Methodology Spotlight: X-ray Diffraction Analysis of GD-Containing Bilayers
Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are powerful techniques to probe the structural changes in lipid bilayers upon the inclusion of this compound.
Experimental Protocol:
-
Liposome Preparation:
-
Co-dissolve the desired phospholipid (e.g., DOPC) and this compound in a chloroform/methanol (2:1, v/v) solvent system at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing, followed by several freeze-thaw cycles to promote the formation of multilamellar vesicles (MLVs).
-
-
SAXS/WAXS Data Acquisition:
-
Load the MLV suspension into a temperature-controlled sample holder.
-
Expose the sample to a collimated X-ray beam.
-
Collect the scattered X-rays on a 2D detector.
-
-
Data Analysis:
-
SAXS: The positions of the Bragg peaks in the low-angle region provide the lamellar repeat distance (d-spacing) of the lipid bilayer. Changes in d-spacing indicate alterations in bilayer thickness and inter-bilayer water layer thickness.
-
WAXS: A broad peak around 4.5 Å in the wide-angle region is characteristic of disordered acyl chains in the liquid-crystalline phase. A sharp peak around 4.2 Å indicates the presence of a gel phase with tightly packed acyl chains. The position and width of these peaks can reveal changes in lipid packing.
-
Modulation of Membrane Fluidity and Phase Behavior
Membrane fluidity is a critical parameter for cellular function, influencing the diffusion of membrane proteins and lipids.[9] this compound's effect on membrane fluidity is complex and concentration-dependent. At low concentrations, it can increase fluidity by disrupting the tight packing of saturated phospholipids. However, at higher concentrations, its condensing effect can lead to a more ordered, less fluid membrane state.[2]
Methodology Spotlight: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures (Tm).
Experimental Protocol:
-
Sample Preparation: Prepare MLVs containing varying concentrations of this compound as described in the X-ray diffraction protocol.
-
DSC Measurement:
-
Accurately weigh and seal a small amount of the MLV suspension into an aluminum DSC pan. An equal volume of buffer is sealed in a reference pan.
-
Place both pans in the DSC instrument.
-
Scan the temperature over a desired range (e.g., 10°C to 60°C) at a constant rate (e.g., 1°C/min).
-
-
Data Analysis:
-
The main phase transition temperature (Tm) is identified as the peak of the endothermic transition in the thermogram.
-
A broadening of the transition peak or a shift in the Tm indicates that this compound has altered the cooperativity of the phase transition and the overall thermal stability of the bilayer.
-
Influence on Membrane Curvature and Non-Lamellar Phase Formation
The conical molecular shape of this compound predisposes it to induce negative curvature in lipid monolayers.[4][10] This property is crucial for biological processes that involve membrane bending, such as endocytosis, exocytosis, and the formation of transport vesicles.[3] At high concentrations, the accumulation of negative curvature strain can lead to the formation of non-lamellar lipid phases, such as the inverted hexagonal (HII) phase.[11][12]
Data Focus: Effect of this compound Concentration on Membrane Curvature
| This compound (mol%) | Effect on Membrane Curvature | Tendency for Non-Lamellar Phases |
| 1-5 | Localized negative curvature | Low |
| 5-15 | Increased negative curvature strain | Moderate |
| >15 | Formation of inverted non-lamellar phases (e.g., HII) | High |
Section 3: Biological Implications: this compound's Role in Cellular Processes
Mimicking Endogenous Diacylglycerol in Signal Transduction
One of the most well-characterized roles of DAGs is the activation of protein kinase C (PKC).[3] The production of DAG in the plasma membrane recruits PKC from the cytosol and allosterically activates it. This compound, by mimicking endogenous DAG, can be used to study the downstream effects of PKC activation in a controlled manner.
Pathway Analysis: Activation of Protein Kinase C (PKC) by GD
Caption: Workflow for GUV preparation and microscopy analysis.
Section 4: Applications in Drug Delivery and Pharmaceutical Sciences
This compound as an Excipient in Lipid-Based Formulations
In the pharmaceutical industry, this compound is used as an excipient in various formulations. Its ability to modify lipid packing and fluidity can be exploited to enhance the stability of lipid nanoparticles and control the release of encapsulated drugs. PEGylated forms of this compound, such as PEG-12 this compound, are also used to create sterically stabilized liposomes with prolonged circulation times. [6][7]
Enhancing Drug Encapsulation and Release from Liposomes
The inclusion of this compound in liposomal formulations can improve the encapsulation efficiency of both hydrophobic and hydrophilic drugs. [7]The disruptions it creates in the lipid bilayer can provide additional space for drug loading. Furthermore, by modulating membrane fluidity, this compound can influence the rate of drug release from the liposome, allowing for the design of controlled-release drug delivery systems. Glycerosomes, which are liposomes containing glycerol, have shown promise as effective drug carriers. [13][14]
Protocol: Preparation and Characterization of GD-Containing Liposomes for Drug Delivery
-
Preparation (Thin-Film Hydration Method):
-
Co-dissolve phospholipid (e.g., DPPC), cholesterol, this compound, and the drug in an organic solvent.
-
Create a thin lipid film by rotary evaporation.
-
Hydrate the film with an aqueous buffer to form MLVs.
-
Downsize the MLVs to form small unilamellar vesicles (SUVs) by sonication or extrusion.
-
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the liposomes.
-
Encapsulation Efficiency (%EE): Separate the unencapsulated drug from the liposomes by size exclusion chromatography or dialysis. Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). %EE = (Amount of encapsulated drug / Total amount of drug) x 100
-
In Vitro Drug Release: Place the liposome formulation in a dialysis bag against a large volume of release medium. At predetermined time points, withdraw samples from the release medium and quantify the amount of released drug.
-
Section 5: Conclusion and Future Perspectives
This compound is a deceptively simple molecule with a profound impact on the structure and function of lipid bilayers. Its ability to modulate lipid packing, fluidity, and curvature makes it a key player in a wide array of cellular processes, from signal transduction to membrane trafficking. For drug development professionals, a thorough understanding of these properties is essential for the rational design of advanced lipid-based drug delivery systems.
Future research will likely focus on the intricate interplay between this compound, other lipid species, and membrane proteins. Elucidating how this compound influences the formation of lipid rafts and the function of membrane-embedded proteins will provide deeper insights into its regulatory roles in the cell. Furthermore, the development of novel this compound derivatives could lead to the creation of even more sophisticated and targeted drug delivery vehicles.
References
-
Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - PMC - NIH. (URL: [Link])
-
Structure and functional properties of diacylglycerols in membranes - PubMed. (URL: [Link])
-
Effects of diacylglycerols and Ca2+ on structure of phosphatidylcholine/phosphatidylserine bilayers - PMC - NIH. (URL: [Link])
-
Interplay of proteins and lipids in generating membrane curvature - PMC - NIH. (URL: [Link])
-
Membrane curvature - Wikipedia. (URL: [Link])
-
Membrane curvature allosterically regulates the phosphatidylinositol cycle, controlling its rate and acyl-chain composition of its lipid intermediates - NIH. (URL: [Link])
-
Measurement of the membrane curvature preference of phospholipids reveals only weak coupling between lipid shape and leaflet curvature | PNAS. (URL: [Link])
-
Peg-12 this compound - PubChem - NIH. (URL: [Link])
-
PEG-12 this compound (Explained + Products) - INCIDecoder. (URL: [Link])
-
What Is Diacylglycerol (DAG)? - Biology For Everyone - YouTube. (URL: [Link])
-
This compound - Cosmetics Info. (URL: [Link])
-
Glycerosomes: Investigation of role of 1,2-dimyristoyl-sn-glycero-3-phosphatidycholine (DMPC) on the assembling and skin delivery performances - ResearchGate. (URL: [Link])
-
DIMYRISTOYLPHOSPHATIDYL... (URL: [Link])
-
PEG-12 this compound in skincare, What is? - Lesielle. (URL: [Link])
-
GLYCERYL MYRISTATE - Ataman Kimya. (URL: [Link])
-
(12) United States Patent - Googleapis.com. (URL: [Link])
-
Membrane fluidity - Wikipedia. (URL: [Link])
-
Glycerol-Induced Membrane Stiffening: The Role of Viscous Fluid Adlayers - PMC - NIH. (URL: [Link])
-
Molecular Effects of Glycerol on Lipid Monolayers at the Gas–Liquid Interface. (URL: [Link])
-
Communication: Contrasting effects of glycerol and DMSO on lipid membrane surface hydration dynamics and forces | Request PDF - ResearchGate. (URL: [Link])
-
Glycerol permeability of human fetal and adult erythrocytes and of a model membrane. (URL: [Link])
-
Glycerol-based Liposomal Systems - Cosmetic Science Technology. (URL: [Link])
-
Glycerosomes: A Novel Vesicular Drug Delivery System - Research Journal of Pharmacy and Technology. (URL: [Link])
Sources
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Interplay of proteins and lipids in generating membrane curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. PEG-12 this compound (Explained + Products) [incidecoder.com]
- 7. lesielle.com [lesielle.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 10. Membrane curvature - Wikipedia [en.wikipedia.org]
- 11. Structure and functional properties of diacylglycerols in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of diacylglycerols and Ca2+ on structure of phosphatidylcholine/phosphatidylserine bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to the Molecular Interactions Between Glyceryl Dimyristate and Phospholipids
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Critical Role of Lipid-Lipid Interactions in Advanced Drug Delivery
In the realm of advanced drug delivery systems, particularly lipid-based nanoparticles (LNPs) and liposomes, the ultimate performance—stability, encapsulation efficiency, and bioavailability—is dictated by the nuanced molecular interactions within the lipid matrix.[1] While much attention is often given to the active pharmaceutical ingredient (API) and the primary phospholipid components, the role of excipients like glyceryl dimyristate (GDM) is equally critical, though frequently less understood at a fundamental level. This guide, prepared from the perspective of a senior application scientist, aims to bridge that gap. We will delve into the core physicochemical principles governing the interactions between GDM and phospholipids, moving beyond simple formulation recipes to an in-depth understanding of the "why" behind the observed macroscopic properties. For researchers and drug development professionals, a mastery of these principles is paramount for the rational design of next-generation lipid-based therapeutics.
Foundational Principles: A Tale of Two Lipids
To comprehend the interplay between this compound and phospholipids, we must first appreciate their individual characteristics.
This compound (1,2-Dimyristoyl-rac-glycerol)
This compound is a diglyceride composed of a glycerol backbone with two myristic acid chains (a saturated 14-carbon fatty acid). Its small, polar glycerol headgroup and two non-polar acyl chains give it a distinct conical molecular shape. This geometry is a key determinant of its behavior in lipid assemblies, favoring the formation of non-lamellar structures.[1]
Phospholipids: The Architects of the Bilayer
Phospholipids, the primary constituents of cell membranes and liposomes, are characterized by a polar headgroup and two hydrophobic acyl chains, giving them a cylindrical molecular shape that readily self-assembles into a bilayer structure in aqueous environments.[2] The nature of the headgroup (e.g., phosphocholine, phosphoethanolamine) and the length and saturation of the acyl chains significantly influence the physical properties of the bilayer, such as its phase transition temperature (Tm) and fluidity.[3]
| Lipid | Acyl Chain Composition | Phase Transition Temperature (Tm) |
| DPPC | Dipalmitoyl (16:0) | 41°C |
| DMPC | Dimyristoyl (14:0) | 23°C |
| DSPC | Distearoyl (18:0) | 55°C |
| DOPC | Dioleoyl (18:1) | -20°C |
Table 1: Phase Transition Temperatures of Common Phospholipids.
The Dance of Interaction: How this compound Modulates Phospholipid Bilayers
When incorporated into a phospholipid bilayer, this compound does not behave as a passive filler. Its unique molecular geometry and physicochemical properties induce significant structural and thermodynamic changes.
Disruption of Lipid Packing and Induction of Non-Lamellar Phases
The conical shape of diacylglycerols like GDM is fundamentally incompatible with the stable, planar geometry of a lamellar bilayer.[1] At low concentrations, GDM can be accommodated within the bilayer, but as its concentration increases, it induces significant structural perturbations.[4]
-
Increased Interfacial Area: The small headgroup of GDM increases the average area per polar headgroup in the bilayer, leading to greater separation between phospholipid headgroups.[4]
-
Promotion of Hexagonal Phases: At sufficient concentrations, GDM can induce a transition from the lamellar (Lα) phase to a hexagonal (HII) phase.[1][5] This is particularly pronounced in mixtures with phosphatidylethanolamines (PEs) but also occurs with phosphatidylcholines (PCs) at higher GDM concentrations.[1] The formation of these non-lamellar phases is a diagnostic indicator of the membrane destabilization potential of GDM.[1]
Caption: Effect of GDM concentration on phospholipid phase.
Impact on Phase Transition Behavior
The incorporation of GDM into phospholipid bilayers significantly alters their thermotropic phase behavior, which can be precisely monitored using Differential Scanning Calorimetry (DSC).
-
Broadening of Phase Transitions: DSC thermograms of phospholipid bilayers containing GDM show a broadening of the main phase transition peak.[6] This indicates a decrease in the cooperativity of the transition, meaning that the lipid molecules are no longer transitioning from the gel to the liquid-crystalline phase in a highly synchronized manner.
-
Shift in Transition Temperature: The effect of GDM on the main transition temperature (Tm) is complex and depends on the specific phospholipid. For some systems, a shift to lower temperatures is observed, suggesting a fluidizing effect.[6] In other cases, the formation of GDM-rich domains can lead to more complex thermotropic behavior.[7]
Modulation of Acyl Chain Order
2H-NMR studies on DMPC-DMG (dimyristoyl glycerol) mixtures have provided direct insight into the effect of GDM on the acyl chain order of phospholipids.[8]
-
Increased Order in the Lamellar Phase: In a lamellar phase (e.g., 70:30 DMPC:DMG), the chain order of the DMPC component is greater than in pure DMPC bilayers.[8] This suggests that GDM can induce a more ordered packing of the phospholipid acyl chains in this phase.
-
Reduced Order in the Hexagonal Phase: In contrast, in the inverted hexagonal phase, the intrinsic degree of chain order is less than in the lamellar phase, and the difference in chain order between DMPC and DMG is reduced.[8]
Experimental Methodologies for Characterizing GDM-Phospholipid Interactions
A multi-technique approach is essential for a comprehensive understanding of the complex interactions between GDM and phospholipids.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is a powerful tool for characterizing the thermotropic phase behavior of lipid systems.[9]
Experimental Protocol:
-
Prepare lipid mixtures of varying GDM:phospholipid molar ratios.
-
Hydrate the lipid films to form multilamellar vesicles (MLVs).
-
Load the MLV suspension into a DSC sample pan.
-
Scan the sample over a temperature range that encompasses the phase transitions of the individual components.
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the phase transitions.[10]
Caption: DSC experimental workflow.
X-Ray Diffraction (XRD)
Principle: XRD provides information about the spatial arrangement of molecules in a material. For lipid systems, small-angle X-ray scattering (SAXS) is used to determine the overall structure (e.g., lamellar, hexagonal), while wide-angle X-ray scattering (WAXS) provides information about the packing of the acyl chains.[3]
Experimental Protocol:
-
Prepare oriented lipid multilayers or aqueous dispersions of lipid vesicles.
-
Expose the sample to a monochromatic X-ray beam.
-
Record the scattered X-rays on a detector.
-
Analyze the diffraction pattern to determine the lamellar repeat distance (d-spacing) and the acyl chain packing geometry.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy probes the vibrational modes of molecules. It is particularly sensitive to changes in the local environment of specific functional groups, such as the carbonyl (C=O) and phosphate (PO2-) groups of phospholipids, making it an excellent tool for studying hydrogen bonding and hydration.[12]
Experimental Protocol:
-
Prepare a thin film of the lipid mixture on an ATR crystal.
-
Record the FTIR spectrum over a range of wavenumbers.
-
Analyze the positions and shapes of the absorption bands corresponding to the C=O stretching, PO2- asymmetric stretching, and CH2 scissoring vibrations to infer changes in lipid conformation, hydration, and intermolecular interactions.[13]
Implications for Drug Development: From Molecular Interactions to Formulation Performance
The profound effects of this compound on phospholipid bilayers have significant implications for the design and performance of lipid-based drug delivery systems.
Enhancing Drug Encapsulation and Stability
The ability of GDM to disrupt the ordered packing of phospholipids can create defects in the bilayer, which can be exploited to enhance the encapsulation of certain drugs. Furthermore, by modulating the fluidity and phase behavior of the lipid matrix, GDM can contribute to the overall stability of the nanoparticle formulation.[14][15]
Controlling Drug Release
The phase behavior of the lipid matrix is a critical determinant of the drug release profile. By incorporating GDM, formulators can tune the phase transition temperature and fluidity of the bilayer to achieve a desired release kinetic, such as temperature-sensitive release.[16]
Facilitating Membrane Fusion
The propensity of GDM to induce non-lamellar phases is directly relevant to the mechanism of membrane fusion, a key step in the cellular uptake of lipid nanoparticles.[5] The formation of these highly curved structures is thought to lower the energy barrier for the merging of the nanoparticle membrane with the endosomal membrane, facilitating the release of the encapsulated payload into the cytoplasm.
Caption: From molecular interactions to formulation performance.
Concluding Remarks: A Call for Deeper Mechanistic Understanding
The inclusion of this compound in phospholipid-based drug delivery systems is a powerful tool for modulating their physicochemical properties and biological performance. However, a purely empirical approach to formulation development is inefficient and often fails to unlock the full potential of these complex systems. A deep, mechanistic understanding of the molecular interactions between GDM and phospholipids, as outlined in this guide, is essential for the rational design of safe and effective lipid-based nanomedicines. By leveraging the principles of lipid biophysics and employing a suite of complementary analytical techniques, researchers and drug development professionals can move towards a more predictive and science-driven approach to formulation design.
References
-
Das, S., & Rand, R. P. (1984). Diacylglycerol causes major structural transitions in phospholipid bilayer membranes. Biochemical and Biophysical Research Communications, 124(2), 491-496. [Link]
-
Basanez, G., Nieva, J. L., Rivas, E., Alonso, A., & Goni, F. M. (1992). Diacylglycerol and the promotion of lamellar-hexagonal and lamellar-isotropic phase transitions in lipids: implications for membrane fusion. FEBS Letters, 304(2-3), 245-248. [Link]
-
Takahashi, H., Watanabe, M., Quinn, P. J., Kato, S., Murayama, S., Ohki, K., & Hatta, I. (1999). Effects of diacylglycerol on the structure and phase behaviour of non-bilayer forming phospholipid. Biophysical Chemistry, 77(1), 37-48. [Link]
-
Thewalt, J. L., & Cushley, R. J. (1987). Dynamic chain conformations in dimyristoyl glycerol-dimyristoyl phosphatidylcholine mixtures. 2H-NMR studies. Biochimica et Biophysica Acta (BBA) - Biomembranes, 905(2), 329-338. [Link]
-
Parthasarathy, S., Yu, Y., & Schick, M. (2014). Crowding-induced mixing behavior of lipid bilayers: examination of mixing energy, phase, packing geometry, and reversibility. Biophysical Journal, 106(7), 1473-1482. [Link]
-
Mondat, M., Georgallas, A., Pink, D. A., & Zuckermann, M. J. (1984). The thermodynamic properties of mixed phospholipid bilayers: a theoretical analysis. Canadian Journal of Biochemistry and Cell Biology, 62(8), 796-802. [Link]
-
The Lipid Nature of Biological Membranes. (n.d.). Retrieved from [https://www.bio.umass.edu/biology/conn.river/mem lipids.html]([Link] lipids.html)
-
Papadopoulou, P., Arias-Alpizar, G., Weeda, P., Poppe, T., van Klaveren, N., Slíva, T., ... & Kros, A. (2024). Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues. Chemical Science. [Link]
-
Lewis, R. N. A. H., & McElhaney, R. N. (1993). The phase behavior of mixed aqueous dispersions of dipalmitoyl derivatives of phosphatidylcholine and diacylglycerol. Biophysical Journal, 64(1), 161-171. [Link]
-
Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48. [Link]
-
Smułek, W., Fijałkowski, M., Kuczak, J., & Masłyk, M. (2022). Effect of Distigmasterol-Modified Acylglycerols on the Fluidity and Phase Transition of Lipid Model Membranes. International Journal of Molecular Sciences, 23(21), 13083. [Link]
-
Jenning, V., Gysler, A., Schäfer-Korting, M., & Gohla, S. H. (2000). Physicochemical properties of lipid nanoparticles: effect of lipid and surfactant composition. Journal of Controlled Release, 66(2-3), 115-128. [Link]
-
Glycerophospholipid. (2023, November 28). In Wikipedia. [Link]
-
Olżyńska, A., Góźdź, W., & Róg, T. (2021). Simple Does Not Mean Trivial: Behavior of Phosphatidic Acid in Lipid Mono- and Bilayers. International Journal of Molecular Sciences, 22(21), 11531. [Link]
-
Marsh, D. (2009). Thermodynamics of lipid interactions in complex bilayers. Biophysical Journal, 97(7), 1956-1965. [Link]
-
Das, S., & Rand, R. P. (1986). Modification by diacylglycerol of the structure and interaction of various phospholipid bilayer membranes. Biochemistry, 25(10), 2882-2889. [Link]
-
Wadsäter, M., Laurin, D., & Kocherbitov, V. (2023). Phase behavior of soybean phosphatidylcholine and glycerol dioleate in hydrated and dehydrated states studied by small-angle X-ray scattering. Soft Matter, 19(46), 9184-9195. [Link]
-
Sułkowski, W. W., Pentak, D., & Nowak, K. (2018). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. International Journal of Molecular Sciences, 19(10), 2933. [Link]
-
Marsh, D. (2008). Thermodynamics of lipid interactions in complex bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(7-8), 1545-1557. [Link]
-
Kiselev, M. A., Lesieur, P., Kisselev, A. M., & Ollivon, M. (2002). Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data. Journal of Applied Crystallography, 35(3), 269-277. [Link]
-
Wadsäter, M., Laurin, D., & Kocherbitov, V. (2023). Phase behavior of soybean phosphatidylcholine and glycerol dioleate in hydrated and dehydrated states studied by small-angle X-ray scattering. Soft Matter, 19(46), 9184-9195. [Link]
-
B. Lipids: Membranes and Fats. (2022, May 1). In Chemistry LibreTexts. [Link]
-
de Almeida, R. F., Fedorov, A., & Prieto, M. (2003). Ternary phase diagram of dipalmitoyl-PC/dilauroyl-PC/cholesterol: nanoscopic domain formation driven by cholesterol. Biophysical Journal, 85(4), 2406-2416. [Link]
-
DSC thermograms for (a) the L β 0 /P β 0 and P β 0 /L α phase transitions of DPPC and (b) the L β /L α and L α /H II phase transitions of POPE. (n.d.). Retrieved from [Link]
-
Canadas, O., & Casals, C. (2007). Differential Scanning Calorimetry of Protein–Lipid Interactions. In Lipid-Protein Interactions: Methods and Protocols (pp. 55-73). Humana Press. [Link]
-
Solov'ev, A. I., Balagurov, A. M., Kiselev, M. A., Gordeliy, V. I., & Kuklin, A. I. (2011). X-Ray Scattering and Volumetric P-V-T Studies of the Dimyristoylphosphatidylcholine-Water System. Journal of Surface Investigation: X-ray, Synchrotron and Neutron Techniques, 5(1), 1-5. [Link]
-
Hassett, K. J., Benenato, K. E., Jacquinet, E., Lee, A., Woods, A., Yuzhakov, O., ... & Moore, M. J. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Nature Reviews Materials, 7(7), 548-563. [Link]
-
Thermotropic phase behaviour of lipid bilayer membrane: (A) DSC... (n.d.). Retrieved from [Link]
-
Stewart, L. C., Kates, M., & Mantsch, H. H. (1990). Intra- and inter-molecular hydrogen bonding in diphytanylglycerol phospholipids: an infrared spectroscopic investigation. Biochemistry and Cell Biology, 68(3), 654-660. [Link]
-
Experimental DSC thermograms for DMPC (a) and DPPC (b) liposomes... (n.d.). Retrieved from [Link]
-
Nardone, M., & Di Pietro, P. (2020). Intermolecular Hydrogen-Bond Interactions in DPPE and DMPC Phospholipid Membranes Revealed by Far-Infrared Spectroscopy. Molecules, 25(24), 5897. [Link]
-
Jenning, V., Gysler, A., Schäfer-Korting, M., & Gohla, S. H. (2000). Physicochemical properties of lipid nanoparticles: effect of lipid and surfactant composition. Journal of Controlled Release, 66(2-3), 115-128. [Link]
-
Blume, A. (2016). Temperature-Induced and Isothermal Phase Transitions of Pure and Mixed Lipid Bilayer Membranes Studied by DSC and ITC. In Biocalorimetry (pp. 1-34). Jenny Stanford Publishing. [Link]
-
Pabst, G., Kučerka, N., Nieh, M. P., & Katsaras, J. (2014). Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model. Journal of Applied Crystallography, 47(Pt 1), 1-11. [Link]
-
Corbo, C., & Ruozi, B. (2024). Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System. Pharmaceutics, 16(12), 1667. [Link]
-
Bush, S. F., & Levin, I. W. (1989). Hydrogen bonding between anhydrous cholesterol and phosphatidylcholines: an infrared spectroscopic study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 980(1), 37-41. [Link]
-
Gasińska, A., & Hac-Wydro, K. (2023). A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. International Journal of Molecular Sciences, 24(5), 4887. [Link]
-
ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) For- mation and Carboxyl Content during the Ageing of. (n.d.). Retrieved from [Link]
Sources
- 1. Diacylglycerol causes major structural transitions in phospholipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycerophospholipid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Modification by diacylglycerol of the structure and interaction of various phospholipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol and the promotion of lamellar-hexagonal and lamellar-isotropic phase transitions in lipids: implications for membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The phase behavior of mixed aqueous dispersions of dipalmitoyl derivatives of phosphatidylcholine and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic chain conformations in dimyristoyl glycerol-dimyristoyl phosphatidylcholine mixtures. 2H-NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucm.es [ucm.es]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells [mdpi.com]
- 13. Intermolecular Hydrogen-Bond Interactions in DPPE and DMPC Phospholipid Membranes Revealed by Far-Infrared Spectroscopy [mdpi.com]
- 14. Physicochemical properties of lipid nanoparticles: effect of lipid and surfactant composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
self-assembly behavior of glyceryl dimyristate in aqueous systems
An In-Depth Technical Guide to the Self-Assembly Behavior of Glyceryl Dimyristate in Aqueous Systems
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (GDM), a diglyceride composed of a glycerol backbone and two myristic acid chains, is a pivotal excipient in pharmaceutical sciences and material science. Its amphiphilic nature drives spontaneous organization in aqueous environments into a variety of complex, hierarchical structures. This guide provides a comprehensive exploration of the fundamental principles governing the self-assembly of GDM, the resulting polymorphic structures, and the state-of-the-art methodologies for their characterization. We delve into the thermodynamic drivers, phase behavior, and the critical role of experimental conditions, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness GDM's potential in advanced formulation design, particularly for lipid-based drug delivery systems like solid lipid nanoparticles (SLNs) and liposomes.
The Molecular Architecture and Physicochemical Drivers of Self-Assembly
The self-assembly of this compound is fundamentally dictated by its molecular structure—a polar glycerol headgroup attached to two nonpolar C14 saturated fatty acid chains (myristoyl chains).[1][2][3] This amphiphilic character is the primary impetus for its complex behavior in water. Unlike simple single-chain surfactants that readily form micelles above a critical micelle concentration (CMC)[4][5][6], the bulky hydrophobic portion of GDM, consisting of two chains, favors the formation of structures with lower surface curvature, such as bilayers.
The entire process is entropically driven, governed by the hydrophobic effect. In an aqueous medium, water molecules form a highly ordered "cage-like" structure around the nonpolar myristoyl chains. The aggregation of these chains minimizes the disruptive lipid-water interface, releasing the ordered water molecules and thereby increasing the overall entropy of the system, which is thermodynamically favorable.[7] This primary driving force is complemented by weaker, non-covalent interactions:
-
Van der Waals forces between the adjacent hydrocarbon chains, which contribute to the stability and packing of the lipid core.
-
Hydrogen bonding between the hydroxyl group of the glycerol headgroup and surrounding water molecules, which anchors the assemblies at the aqueous interface.
The saturated nature of the myristoyl chains allows for tight packing, leading to relatively rigid and stable lipid structures, a critical property for protecting encapsulated therapeutic agents in drug delivery systems.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C31H60O5 | [2][3] |
| Molecular Weight | 512.81 g/mol | [3] |
| Common Isomers | 1,2-Dimyristoyl-sn-glycerol, 1,3-Dimyristin | [2][3] |
| Physical Form | White or faintly yellow crystalline solid/powder | [8] |
| Key Functionality | Emulsion stabilizer, binder, emollient, lipid matrix former | [8][9] |
Phase Behavior and Hierarchical Structures in Aqueous Dispersions
When dispersed in water, GDM does not form a simple solution but instead organizes into various liquid crystalline phases. The specific structure formed is a delicate function of concentration, temperature, and the presence of other molecules like surfactants or co-lipids.[10][11][12]
-
Lamellar Phases (Lα): At sufficient hydration, GDM molecules arrange into extended bilayers, with the hydrophobic tails forming a central core and the hydrophilic glycerol heads facing the aqueous environment. These bilayers can stack upon one another to form multilamellar structures.[10][11][12]
-
Vesicles (Liposomes): Under the influence of mechanical energy (e.g., sonication or extrusion), these lamellar sheets can close upon themselves to form spherical vesicles, encapsulating an aqueous core. These can be multilamellar vesicles (MLVs) or, after processing, unilamellar vesicles (SUVs or LUVs).[13][14]
-
Cubic and Hexagonal Phases: In the presence of other lipids or under specific concentration and temperature conditions, more complex, non-lamellar structures like inverted hexagonal (HII) or bicontinuous cubic phases can form.[12][15] These are of significant interest for the encapsulation of drugs with varying solubilities.
-
Solid Lipid Nanoparticles (SLNs): When GDM is formulated above its melting point and then cooled, it can form a solid lipid core, stabilized by a surfactant layer. These SLNs are a cornerstone of modern drug delivery, leveraging the solid, crystalline nature of GDM to achieve controlled release.[16][17]
The interplay of these factors can be visualized as a logical relationship governing the final assembled state.
Caption: Factors influencing the final morphology of GDM self-assemblies.
Experimental Guide: Preparation and Characterization of GDM Dispersions
A robust understanding of GDM's self-assembly requires rigorous experimental validation. The choice of methodology is critical, as the preparation technique directly influences the final structure, and the analytical technique must be appropriate for the size and phase of the aggregates being studied.
Workflow for Preparation and Analysis
The following workflow outlines a standard, self-validating approach for producing and characterizing GDM-based nanoparticles or vesicles. Each characterization step provides feedback on the quality of the preparation.
Caption: Experimental workflow for GDM nanoparticle preparation and characterization.
Detailed Protocol: Thin-Film Hydration for Vesicle Formation
This method is a gold standard for producing liposomes and vesicles from lipids like GDM.[14][18][19] The rationale is to create a high surface area lipid film that can be hydrated uniformly.
Materials:
-
This compound (GDM)
-
Chloroform or a 2:1 chloroform:methanol mixture
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
Procedure:
-
Lipid Dissolution: Weigh the desired amount of GDM and dissolve it in a minimal volume of the organic solvent in the round-bottom flask.
-
Causality: Using an organic solvent ensures that the lipid molecules are monomolecularly dispersed, leading to a homogeneous film and, subsequently, a more uniform vesicle population.[14]
-
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates evaporation but does not degrade the lipid. Rotate the flask under reduced pressure until all solvent is removed.
-
Causality: Slow rotation under vacuum deposits a thin, uniform lipid film on the inner surface of the flask. A thick, uneven film hydrates poorly, leading to large, multilamellar aggregates.[18]
-
-
Final Drying: Continue to hold the flask under high vacuum for at least 2 hours to remove any residual solvent, which can affect bilayer stability.
-
Hydration: Add the aqueous buffer to the flask. The temperature of the buffer must be above the main phase transition temperature (chain melting temperature, Tm) of GDM to ensure the lipid bilayers are in a fluid state.
-
Causality: Hydrating in the fluid phase allows the lipid bilayers to swell and detach from the glass, spontaneously forming large, multilamellar vesicles (MLVs) to minimize the unfavorable interaction of hydrocarbon edges with water.[14]
-
-
Vesicle Formation: Agitate the flask by hand or gentle vortexing. The lipid film will gradually lift off the flask wall and the solution will become milky, indicating the formation of MLVs.
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated using a bath or probe sonicator for 5-15 minutes, keeping the sample on ice to prevent overheating.[14] Alternatively, for more defined sizes, the suspension can be extruded through polycarbonate membranes of a specific pore size.
Key Characterization Techniques
Choosing the right analytical tools is paramount to understanding the structures GDM forms.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. For GDM dispersions, DSC is invaluable for determining the main phase transition temperature (Tm), which reflects the packing and ordering of the lipid chains, and for assessing the crystallinity of SLNs.[16][20][21][22] Changes in Tm can indicate drug-lipid interactions within the nanoparticle core.
-
Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS): SAXS is the definitive technique for determining the nanoscale structure of self-assembled systems.[23][24] It provides information on the shape and size of nanoparticles, the lamellar repeat distance (d-spacing) in liquid crystalline phases, and the thickness of lipid bilayers.[25] WAXS provides information on the packing of the hydrocarbon chains (crystallinity).[26]
-
Dynamic Light Scattering (DLS): DLS measures the time-dependent fluctuations in scattered light intensity to determine the hydrodynamic diameter of particles in a dispersion.[27] It is a rapid method for assessing the average particle size, size distribution (Polydispersity Index, PDI), and colloidal stability (via Zeta Potential measurement).
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): This imaging technique allows for the direct visualization of the self-assembled structures in their native, hydrated state. Cryo-TEM can confirm the morphology (e.g., spherical vesicles, hexagonal nanoparticles), lamellarity of vesicles, and reveal the internal structure of complex phases.[12]
Table 2: Comparison of Key Analytical Techniques for GDM Assemblies
| Technique | Primary Measurement | Key Insights for GDM | Advantages | Limitations |
| DSC | Heat Flow vs. Temperature | Phase transitions (Tm), crystallinity, lipid-drug interactions.[16][21] | Provides thermodynamic data on bilayer stability. | Bulk measurement; gives no direct structural information. |
| SAXS/WAXS | X-ray Scattering Intensity vs. Angle | Bilayer thickness, phase identification (lamellar, cubic), particle shape, crystal packing.[23][25][26] | Provides detailed structural information at the nanoscale. | Requires specialized equipment (e.g., synchrotron source for high resolution). |
| DLS | Particle Size & Distribution | Hydrodynamic diameter, PDI, Zeta potential (stability).[20][27] | Rapid, non-invasive, excellent for routine quality control. | Sensitive to contaminants; provides an intensity-weighted average size. |
| Cryo-TEM | Direct Imaging | Direct visualization of particle morphology, lamellarity, and internal structure.[12] | Provides direct visual proof of structure. | Technically demanding; only a small sample portion is imaged. |
Applications in Advanced Drug Delivery
The predictable and stable self-assembly of GDM makes it a highly valuable material for drug delivery.[1]
-
Solid Lipid Nanoparticles (SLNs): GDM is frequently used as the primary solid lipid in SLN formulations. Its high melting point ensures the nanoparticles remain solid at body temperature, providing a stable matrix for the controlled release of lipophilic drugs.[16][17] The crystalline nature of the GDM core helps protect labile drugs from degradation.
-
Liposomal Formulations: As a bilayer component, GDM can be used to modulate the rigidity and stability of liposomes. The saturated myristoyl chains increase the packing density of the bilayer, reducing drug leakage and enhancing stability in circulation.[13][28]
Conclusion and Future Outlook
The self-assembly of this compound in aqueous systems is a sophisticated process governed by fundamental physicochemical principles. Its propensity to form stable lamellar and particulate structures has cemented its role as a critical excipient in pharmaceutical technology. A thorough understanding of its phase behavior, coupled with a multi-pronged characterization strategy encompassing calorimetry, scattering, and microscopy, is essential for designing effective and reproducible lipid-based nanocarriers. Future research will likely focus on creating more complex, multi-component systems involving GDM to achieve stimuli-responsive drug release and targeted delivery, further expanding the utility of this versatile lipid.
References
- The Crucial Role of 1,2-Dimyristoyl-sn-glycerol in Lipid Nanoparticle Delivery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Determination of Critical Micelle Concentration and Thermodynamic Evaluations of Micellization of GMS. (n.d.). Walsh Medical Media.
-
Lipid Self-Assemblies under the Atomic Force Microscope. (2021). MDPI. [Link]
-
(PDF) Determination of Critical Micelle Concentration and Thermodynamic Evaluations of Micellization of GMS. (2015). ResearchGate. [Link]
-
Characterization and manipulation of lipid self-assembly to construct stable, portable synthetic lipid bilayers. (n.d.). TRACE: Tennessee Research and Creative Exchange. [Link]
-
Lipid self-assembly and lectin-induced reorganization of the plasma membrane. (2018). PMC. [Link]
-
Mechanistic Insight into Patterned Supported Lipid Bilayer Self-Assembly. (2012). ACS Publications. [Link]
-
Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. (2021). Current Drug Delivery. [Link]
-
Analytical Techniques for Single-Cell Biochemical Assays of Lipids. (n.d.). PMC - NIH. [Link]
-
This compound (C31H60O5). (n.d.). PubChem. [Link]
- United States Patent. (2013).
-
Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. (n.d.). Bentham Science. [Link]
-
Glycerosomes: Investigation of role of 1,2-dimyristoyl-sn-glycero-3-phosphatidycholine (DMPC) on the assembling and skin delivery performances. (2019). ResearchGate. [Link]
-
Preparation and characterization of glyceryl dibehenate and glyceryl monostearate-based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. (2023). Istanbul Technical University. [Link]
-
GLYCERYL 1,3-DIMYRISTATE. (n.d.). gsrs. [Link]
-
Preparation and characterization of glyceryl dibehenate and glyceryl monostearate -based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. (2023). ResearchGate. [Link]
-
This compound. (n.d.). Cosmetics Info. [Link]
-
Gravimetric analysis and differential scanning calorimetric studies on glycerin-induced skin hydration. (2001). PubMed. [Link]
-
Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization. (2023). Soft Matter (RSC Publishing). [Link]
-
The phase behavior of aqueous dispersions of unsaturated mixtures of diacylglycerols and phospholipids. (1998). PubMed. [Link]
-
Glyceryl Myristate. (n.d.). Cosmetics Info. [Link]
-
Spontaneous nanosized liposome formation from crude dried lecithin upon addition of glycerol. (2018). PMC - NIH. [Link]
-
Critical micelle concentration. (n.d.). Wikipedia. [Link]
-
Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data. (2020). IUCr. [Link]
-
Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (2021). MDPI. [Link]
-
Molecular self-assembly of compounds based on a glycerin skeleton as C3 building block. (2002). ResearchGate. [Link]
-
This compound. (n.d.). FDA Global Substance Registration System. [Link]
-
Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates. (2021). MDPI. [Link]
-
The curious case of SDS self-assembly in glycerol: Formation of a lamellar gel. (2020). University of Bristol Research Portal. [Link]
-
Phase behavior of soybean phosphatidylcholine and glycerol dioleate in hydrated and dehydrated states studied by small-angle X-ray scattering. (2014). Soft Matter (RSC Publishing). [Link]
-
Aqueous phase behavior and dispersed nanoparticles of diglycerol monooleate/glycerol dioleate mixtures. (2005). PubMed. [Link]
-
Effect of glycerol on micelle formation by ionic and nonionic surfactants at 25 degrees C. (2005). PubMed. [Link]
-
Aqueous Phase Behavior and Dispersed Nanoparticles of Diglycerol Monooleate/Glycerol Dioleate Mixtures. (2005). ResearchGate. [Link]
-
(PDF) X-Ray Scattering and Volumetric P-V-T Studies of the Dimyristoylphosphatidylcholine-Water System. (2011). ResearchGate. [Link]
-
Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model. (2014). NIH. [Link]
-
Self-Assembly of Giant Unilamellar Vesicles by Film Hydration Methodologies. (2019). PubMed. [Link]
-
Evaluation of Hydration State around Glycerol as a Humectant Using Microwave Dielectric Spectroscopy. (2022). ResearchGate. [Link]
-
GLYCERYL MYRISTATE. (n.d.). Ataman Kimya. [Link]
-
Thermochemistry of aqueous micellar systems. (1979). ResearchGate. [Link]
-
What Triggers the Dynamic Self-Assembly of Molecules and Materials?. (2020). PubMed. [Link]
-
Moisture retention of glycerin solutions with various concentrations: a comparative study. (2022). Scientific Reports. [Link]
-
Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate. (2007). PubMed. [Link]
-
Microemulsions of triglyceride-based oils: The effect of co-oil and salinity on phase diagrams. (2007). ResearchGate. [Link]
-
Calorimetric studies on cooperative relaxation near Tg for a series of glycerol aqueous solutions with high concentrations. (2018). ResearchGate. [Link]
-
Synthesis and aqueous phase behavior of 1-glyceryl monooleyl ether. (2015). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - this compound (C31H60O5) [pubchemlite.lcsb.uni.lu]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. Lipid self-assembly and lectin-induced reorganization of the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The phase behavior of aqueous dispersions of unsaturated mixtures of diacylglycerols and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aqueous phase behavior and dispersed nanoparticles of diglycerol monooleate/glycerol dioleate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel | Bentham Science [eurekaselect.com]
- 18. mdpi.com [mdpi.com]
- 19. Self-Assembly of Giant Unilamellar Vesicles by Film Hydration Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.itu.edu.tr [research.itu.edu.tr]
- 21. Gravimetric analysis and differential scanning calorimetric studies on glycerin-induced skin hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Moisture retention of glycerin solutions with various concentrations: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
critical micelle concentration of PEGylated glyceryl dimyristate
An In-Depth Technical Guide to the Critical Micelle Concentration of PEGylated Glyceryl Dimyristate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Amphiphilic Architect of Modern Drug Delivery
In the landscape of advanced drug delivery, few molecules offer the versatility and functional elegance of PEGylated this compound. This non-ionic surfactant is a cornerstone of modern pharmaceutical formulations, particularly in the development of lipid-based nanoparticles (LNPs) for nucleic acid delivery and solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Its structure is a deliberate marriage of two distinct chemical personalities: a hydrophilic (water-loving) polyethylene glycol (PEG) chain and a hydrophobic (water-fearing) lipid tail, this compound.[3][4] This dual nature, known as amphiphilicity, is the driving force behind its most critical behavior: self-assembly.
When dispersed in an aqueous environment, these individual molecules, or monomers, remain free-floating at low concentrations. However, as their concentration increases, they reach a pivotal threshold where it becomes thermodynamically favorable to aggregate into organized, supramolecular structures known as micelles.[5] This threshold is the Critical Micelle Concentration (CMC) .[6] Understanding and precisely measuring the CMC is not merely an academic exercise; it is a fundamental prerequisite for designing stable, effective, and reproducible drug delivery systems. The CMC dictates the minimum concentration required to form the micellar structures that can encapsulate drugs, shield them from degradation, and provide the "stealth" characteristics that prolong their circulation in the bloodstream.[1][7] This guide provides a comprehensive exploration of the principles governing the CMC of PEGylated this compound, the factors that influence it, and the rigorous experimental methodologies used for its determination.
The Phenomenon of Micellization: A Thermodynamic Imperative
The self-assembly of amphiphilic molecules into micelles is not a random process but a spontaneous event governed by thermodynamics. In an aqueous solution below the CMC, the hydrophobic this compound tails disrupt the highly ordered hydrogen-bonding network of water molecules, creating an energetically unfavorable state. To minimize this disruption and increase the overall entropy of the system, the surfactant molecules aggregate.
Above the CMC, they arrange themselves into spherical structures where the hydrophobic tails are sequestered in a non-polar core, shielded from the water, while the hydrophilic PEG chains form a protective outer corona, interfacing with the aqueous environment. This process minimizes the unfavorable hydrophobic-water interactions and is the primary driving force for micellization.
Caption: Micelle formation of PEGylated this compound.
Key Factors Influencing Critical Micelle Concentration
The precise CMC value is not an immutable constant but is highly sensitive to both the molecular architecture of the surfactant and the surrounding environmental conditions. A thorough understanding of these factors is critical for predicting and controlling micellization in a formulation.
Molecular Structure
-
PEG Chain Length: The length of the hydrophilic PEG chain has a significant impact. A longer PEG chain increases the overall hydrophilicity of the molecule, which can lead to a higher CMC.[8] This is because more surfactant monomers are required in the bulk solution to overcome the energetic favorability of the hydrophilic chains remaining solvated by water.
-
Hydrophobic Group (this compound): The size and structure of the hydrophobic tail are primary determinants. An increase in the hydrophobicity of the tail (e.g., longer alkyl chains than myristate) causes a logarithmic decrease in the CMC.[9] This is because a more hydrophobic tail has a stronger driving force to escape the aqueous environment, thus promoting micelle formation at lower concentrations.[9][10]
Environmental Conditions
-
Temperature: For non-ionic surfactants like PEGylated this compound, temperature effects are complex. Initially, an increase in temperature often decreases the CMC.[9] This is attributed to the dehydration of the PEG chains, which reduces their hydrophilicity and favors self-assembly. However, excessively high temperatures can disrupt the structured water around the hydrophobic groups, potentially increasing the CMC.[10][11]
-
Additives and Solvent: While the addition of electrolytes (salts) dramatically lowers the CMC of ionic surfactants, their effect on non-ionic surfactants is minimal.[9][12] However, the presence of organic additives, such as alcohols or co-solvents, can significantly alter the CMC by affecting the bulk solvent properties and partitioning into the micelles.[9][10]
| Factor | Effect on CMC of PEGylated this compound | Causality |
| Increase in PEG Chain Length | Increase | Enhances overall molecular hydrophilicity, requiring a higher concentration to drive aggregation.[8] |
| Increase in Lipid Chain Length | Decrease | Increases molecular hydrophobicity, strengthening the thermodynamic drive to form micelles.[9] |
| Increase in Temperature | Generally Decrease (up to cloud point) | Dehydration of the hydrophilic PEG chains reduces their solubility and promotes self-assembly.[9][11] |
| Addition of Electrolytes | Minimal Effect | The uncharged nature of the hydrophilic head group results in weak interactions with ions in solution.[9] |
| Addition of Organic Solvents | Varies | Can alter solvent polarity or partition into the micelle, either promoting or inhibiting formation.[10] |
Experimental Determination of CMC: Protocols and Principles
Determining the CMC is accomplished by monitoring a physical property of the solution that changes abruptly once micelles begin to form.[6] Several robust methods are employed, each with distinct principles and practical considerations.
Method 1: Surface Tensiometry
This is a classic and widely used method based on the surface-active nature of the molecules.[13]
Principle of Causality: Below the CMC, monomers progressively populate the air-water interface, effectively reducing the surface tension of the solution. Once the interface is saturated, further addition of monomers leads to the formation of micelles in the bulk solution rather than at the interface. Consequently, the surface tension remains relatively constant above the CMC.[14] The CMC is identified as the concentration at the intersection of the two linear regions when surface tension is plotted against the logarithm of the concentration.[14]
Experimental Protocol (Du Noüy Ring Method):
-
Stock Solution Preparation: Prepare a concentrated stock solution of PEGylated this compound in high-purity deionized water, ensuring the concentration is well above the expected CMC.
-
Serial Dilutions: Create a series of at least 10-15 dilutions from the stock solution. It is advantageous to space the concentrations logarithmically to clearly define the pre- and post-micellar regions.[14]
-
Instrument Calibration: Calibrate the force tensiometer according to the manufacturer's instructions using a substance with a known surface tension (e.g., pure water).
-
Measurement:
-
Pour the first (most dilute) sample into a clean sample vessel.
-
Using a platinum-iridium Du Noüy ring, measure the force required to detach the ring from the liquid's surface.[14] The instrument software typically calculates the surface tension (in mN/m) directly, applying necessary correction factors.
-
Ensure the ring is meticulously cleaned between each measurement (e.g., rinsing with solvent and flaming to remove organic contaminants) to prevent cross-contamination.[14]
-
-
Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.[14]
-
The resulting graph will show two distinct linear portions.[14]
-
Perform a linear regression on the data points in each portion. The CMC is the concentration corresponding to the intersection point of these two extrapolated lines.[14]
-
Caption: Workflow for CMC determination by surface tensiometry.
Method 2: Fluorescence Spectroscopy with a Hydrophobic Probe
This method offers high sensitivity and is particularly useful for systems with very low CMCs.[15] Pyrene is a commonly used fluorescent probe.
Principle of Causality: The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its local environment. In the polar aqueous phase (below CMC), it exhibits a certain ratio of emission intensity between its first and third vibrational peaks (I₁/I₃). When micelles form, the highly hydrophobic pyrene partitions into the non-polar micellar core.[16] This change in environment causes a significant shift in the fluorescence intensity ratio. By plotting this ratio against the surfactant concentration, a sigmoidal curve is generated, and its inflection point corresponds to the CMC.[13][16]
Experimental Protocol (Pyrene Probe Method):
-
Probe Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Surfactant-Probe Solutions: Prepare a series of surfactant solutions in deionized water, spanning a range below and above the expected CMC. Add a small aliquot of the pyrene stock solution to each, ensuring the final pyrene concentration is very low (e.g., 0.2–1.0 µM) to avoid self-quenching and that the solvent volume is negligible.[15]
-
Equilibration: Allow the solutions to equilibrate (e.g., for 24 hours in the dark) to ensure the pyrene has fully partitioned.
-
Fluorescence Measurement:
-
Set the fluorometer to excite the pyrene at an appropriate wavelength (e.g., ~335 nm).
-
Record the emission spectrum for each sample (e.g., from 350 nm to 500 nm).
-
Record the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the intensity ratio (commonly I₁/I₃ or I₃/I₁) for each concentration.
-
Plot the intensity ratio (y-axis) against the logarithm of the surfactant concentration (x-axis).
-
Fit the data to a sigmoidal (Boltzmann) function. The CMC is the concentration at the inflection point (the center) of the sigmoid.[16]
-
Caption: Workflow for CMC determination by fluorescence.
Method 3: Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures particle size and can be adapted to determine the CMC.[17]
Principle of Causality: DLS measures the hydrodynamic size of particles in a solution. Below the CMC, the solution contains only small, rapidly diffusing monomers, resulting in a low scattered light intensity. Above the CMC, the formation of much larger, slower-diffusing micelles leads to a sharp and significant increase in the intensity of scattered light.[17][18] The CMC is identified as the concentration where this abrupt change in scattering intensity (or the appearance of a larger particle population) occurs.
Experimental Protocol:
-
Sample Preparation: Prepare a series of surfactant solutions at different concentrations, ensuring they are free of dust and particulates by filtering through an appropriate syringe filter (e.g., 0.22 µm).
-
Instrument Setup: Place the cuvette in the DLS instrument and allow it to thermally equilibrate.
-
Measurement: For each concentration, perform a DLS measurement to obtain the average scattered light intensity (often reported in kcps, or kilo-counts per second) and the particle size distribution.
-
Data Analysis:
-
Plot the mean scattered light intensity (y-axis) against the surfactant concentration (x-axis, may be logarithmic or linear).
-
The plot will show a region of low, relatively constant intensity followed by a sharp increase.
-
The CMC is determined from the intersection of the two linear fits applied to the pre-micellar and post-micellar regions.[17]
-
Conclusion: A Critical Parameter for Formulation Success
The critical micelle concentration is a foundational parameter in the physical chemistry of PEGylated this compound and a critical quality attribute in pharmaceutical formulation. It represents the tipping point where individual molecules transition into functional, self-assembled nanostructures. A precise determination of the CMC enables drug development professionals to define the formulation space for creating stable micellar solutions and lipid nanoparticles, ensuring that the surfactant concentration is sufficient to form the desired drug carriers.[2][19] By mastering the principles that govern the CMC and applying rigorous experimental techniques for its measurement, scientists can harness the full potential of PEGylated this compound to develop innovative and effective therapies.
References
-
Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved from [Link]
-
Gao, Y. (2025). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Beilstein Journal of Nanotechnology, 16, 1914–1930. Retrieved from [Link]
-
AxisPharm. (2024, October 1). PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy. AxisPharm. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods used for determination of critical micelle concentration. ResearchGate. Retrieved from [Link]
-
Helix Biotech. (2024, April 20). Role of PEG Lipids in Lipid Nanoparticle Formulations. Helix Biotech. Retrieved from [Link]
-
Pharmaceutical Press. (n.d.). Factors affecting critical micelle concentration and micellar size. Pharmaceutical Press. Retrieved from [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Retrieved from [Link]
-
Sustmann, R., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(9), 2297–2302. Retrieved from [Link]
-
Gao, Y. (2025). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Beilstein Journal of Nanotechnology, 16, 1914–1930. Retrieved from [Link]
-
Houghtaling, J., et al. (2015). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Journal of Surfactants and Detergents, 18(4), 627-634. Retrieved from [Link]
-
Hukkerikar, A. S., et al. (2012). Modeling of the Critical Micelle Concentration (CMC) of Nonionic Surfactants with an Extended Group-Contribution Method. Industrial & Engineering Chemistry Research, 51(46), 15215-15222. Retrieved from [Link]
-
Slideshare. (n.d.). Method of Determination of CMC. Slideshare. Retrieved from [Link]
-
Wyatt Technology. (n.d.). Determination of critical micelle concentration by dynamic light scattering. Waters. Retrieved from [Link]
-
Wang, J., et al. (2019). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Royal Society Open Science, 6(9), 190952. Retrieved from [Link]
-
ResearchGate. (n.d.). CMC measurement by fluorescence employing pyrene as the probe molecule. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2022, February 14). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. NIH. Retrieved from [Link]
-
Lesielle. (n.d.). PEG-12 this compound in skincare, What is?. Lesielle. Retrieved from [Link]
-
PubMed. (2004). In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation. PubMed. Retrieved from [Link]
-
INCIDecoder. (n.d.). PEG-12 this compound (Explained + Products). INCIDecoder. Retrieved from [Link]
Sources
- 1. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy | AxisPharm [axispharm.com]
- 3. lesielle.com [lesielle.com]
- 4. PEG-12 this compound (Explained + Products) [incidecoder.com]
- 5. justagriculture.in [justagriculture.in]
- 6. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixbiotech.com [helixbiotech.com]
- 8. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 11. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Critical micellization temperature determination using multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 19. PEG Lipids for Target Drug Delivery- Biochempeg [biochempeg.com]
glyceryl dimyristate natural occurrence and biological function
An In-Depth Technical Guide to Glyceryl Dimyristate: Natural Occurrence, Biological Function, and Pharmaceutical Applications
Abstract
This compound, a diacylglycerol composed of glycerol and two myristic acid chains, is a lipid molecule of significant interest in the fields of dermatology, cosmetics, and pharmaceutical sciences. While its direct, active biological signaling roles are subtle, its importance as a structural and functional ingredient is paramount. This guide provides a comprehensive overview of this compound, beginning with the natural sources of its precursors and its synthesis. It delves into its metabolic fate, its extensive applications as a formulation excipient, and its pivotal role in advanced drug delivery systems. Detailed analytical protocols for its characterization and a thorough toxicological profile are provided for the research and drug development professional.
Introduction: A Molecular Profile
This compound is the diester of glycerin and myristic acid, a common 14-carbon saturated fatty acid.[1][2] As a diacylglycerol (DAG), it is structurally related to biologically crucial lipids. However, its primary applications leverage its physicochemical properties rather than direct bioactivity. Commercially, it is typically a mixture of 1,2- and 1,3-dimyristoyl-rac-glycerol isomers, with the 1,3-isomer often being the nominal form.[2][3] Its utility stems from its emollient, emulsifying, and skin-conditioning properties, making it a cornerstone ingredient in a vast array of topical formulations.[1][4]
| Property | Value | Source |
| Chemical Formula | C₃₁H₆₀O₅ | [5] |
| Molecular Weight | 512.81 g/mol | [5] |
| Synonyms | Dithis compound, 1,3-Dimyristin | [1][5] |
| Physical Form | White or faintly yellow, glossy crystalline solid or powder | [1] |
| Primary Function | Skin-Conditioning Agent, Emollient, Emulsion Stabilizer | [1][4] |
Natural Occurrence and Synthesis
Natural Precursors
This compound itself is not typically extracted in its final form from natural sources for commercial use. Instead, its constituent components, glycerol and myristic acid, are abundantly found in nature. Myristic acid (or tetradecanoic acid) is a saturated fatty acid present in numerous animal and vegetable fats.[1][6] Particularly rich sources include nutmeg butter, coconut oil, palm kernel oil, and bovine milk fat.[1][6]
Biosynthesis Context
Within biological systems, diacylglycerols are key intermediates in lipid metabolism. They are synthesized from glycerol-3-phosphate and fatty acyl-CoAs. While this compound is not a primary signaling molecule like some other DAGs (e.g., those involved in protein kinase C activation), its synthesis follows this fundamental pathway.
Caption: General metabolic pathway for diacylglycerol synthesis.
Commercial Synthesis
The this compound used in research and industry is produced synthetically. The process begins with fully refined vegetable oils, which undergo hydrogenation and fractionation to isolate the desired myristic acid.[2][3] This purified fatty acid is then reacted with glycerin under controlled conditions to yield the final diglyceride product.[2] This method allows for high purity and control over the final isomer composition.
Biological Interactions and Metabolic Fate
When applied topically or ingested, esters of myristic acid are subject to hydrolysis by lipases.[1] this compound is broken down into its constituent parts: one molecule of glycerol and two molecules of myristic acid.
-
Myristic Acid: This fatty acid is readily metabolized through beta-oxidation for energy production or incorporated into cellular lipid structures. It is a common and digestible component of animal and vegetable fats.[1]
-
Glycerol: A central component of all lipids, glycerol can enter the glycolysis pathway (via conversion to dihydroxyacetone phosphate) to be used for energy or can be utilized by the liver for gluconeogenesis.[7][8] Endogenous glycerol also plays a key role in skin hydration and barrier function.[8]
While the 1,3-diglyceride isomer is considered biologically inert, concerns have been raised that isomerization to the 1,2-diglyceride form could potentially induce epidermal hyperplasia.[3][9] However, extensive safety reviews and specific studies on related glyceryl diesters, such as Glyceryl Dilaurate, have not shown evidence of altered cell proliferation in normal human dermal fibroblasts, suggesting a high safety profile in typical applications.[2][3]
Applications in Research and Drug Development
The true utility of this compound for scientists is found in its application as a sophisticated formulation excipient, particularly in the realm of advanced drug delivery.
Dermal and Transdermal Delivery Systems
While this compound itself is an effective emollient, its derivatives are key to creating advanced delivery vehicles. PEG-12 this compound, a polyethylene glycol-modified version, is a lipid used in cutting-edge liposome technology.[10][11]
Mechanism of Action: This modified lipid possesses a hydrophilic PEG "head" and two lipophilic myristate "tails."[11] When mixed in an aqueous environment, it spontaneously forms microscopic, thermodynamically stable vesicles (liposomes or niosomes).[10][11] These vesicles can encapsulate both hydrophilic and hydrophobic active pharmaceutical ingredients (APIs), protecting them from degradation and enhancing their penetration into the skin to reach target sites.[10][12]
Caption: Structure of a liposome for encapsulating APIs.
Lipid-Based Nanoparticles (LNP)
The broader class of diacylglycerols, including this compound, are integral components in the formation of Lyotropic Liquid Crystal Nanoparticles (LLCNs).[13] These systems, which can form various internal phase structures (e.g., cubic micellar), are highly promising for drug delivery via multiple administration routes, including intravenous injection.[14]
Advantages for Drug Development:
-
High Drug Loading: The unique internal structures can accommodate a high payload of peptides, proteins, and small molecules.[14]
-
Biocompatibility and Safety: Composed of lipids that are generally recognized as safe (GRAS), these nanoparticles exhibit low toxicity.[13]
-
Controlled Release: The degradation of the lipid matrix by endogenous lipases allows for a sustained and controlled release of the encapsulated drug.[14]
Analytical Methodologies
Accurate quantification and identification of this compound in complex matrices like creams or biological samples is critical for quality control and research.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold standard for analyzing lipids. The methodology involves solvent extraction, derivatization to increase volatility, and subsequent analysis.
Causality: this compound has a high boiling point and contains polar hydroxyl groups, making it unsuitable for direct GC analysis. Silylation is a derivatization technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This blocks hydrogen bonding, reduces polarity, and increases the molecule's volatility, allowing it to pass through the GC column. GC-MS is chosen for its ability to both separate the components (GC) and provide structural identification and quantification (MS).[15]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~100 mg of the cream or formulation into a vial.
-
Solvent Extraction: Add 5 mL of a 1:1 mixture of methanol and acetonitrile. Heat the mixture at 45°C for 30 minutes in an ultrasonic bath to dissolve the sample and extract the lipids.[16] Centrifuge and collect the supernatant.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen gas.
-
Derivatization (Silylation): To the dried extract, add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS). Heat at 70°C for 30 minutes to ensure complete reaction.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Column: Use a non-polar column (e.g., DB-5ms).
-
Temperature Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Detection: Use Mass Spectrometry in Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification against a standard curve.
-
Caption: Workflow for GC-MS analysis of this compound.
Safety and Toxicological Profile
This compound has been extensively evaluated and is considered safe for its intended use in cosmetic and pharmaceutical products. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that myristic acid and its esters, including this compound, are safe as cosmetic ingredients in the current practices of use and concentration.[1]
| Toxicological Endpoint | Result | Reference |
| Acute Oral Toxicity | Non-toxic; myristic acid is a digestible fat constituent. | [1] |
| Dermal Irritation | Non-irritating. | [1] |
| Skin Sensitization | Non-sensitizer. | [1] |
| Photosensitization | Non-photosensitizing. | [3][9] |
| Genotoxicity | No significant data, but related compounds are not genotoxic. | [3] |
| Dermal Absorption | Negligible. | [3][9] |
The U.S. Food and Drug Administration (FDA) also permits diglycerides to be used as indirect food additives, affirming their safety for ingestion.[2][3]
Conclusion and Future Perspectives
This compound is a well-characterized and safe lipid whose value in modern science lies not in direct biological activity, but in its indispensable role as a functional excipient. Its emollient properties are foundational to dermatology, while its utility in forming sophisticated lipid-based nanoparticles and liposomes places it at the forefront of advanced drug delivery research. Future work will likely focus on engineering novel delivery systems that leverage specific isomers of this compound to achieve highly targeted and controlled release of next-generation therapeutics, further bridging the gap between material science and medicine.
References
-
Cosmetics Info. (n.d.). This compound. Retrieved from [Link]
-
Lesielle. (n.d.). PEG-12 this compound in skincare, What is?. Retrieved from [Link]
-
Johnson, W., Jr, & Cosmetic Ingredient Review Expert Panel. (2000). Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate. International Journal of Toxicology, 19 Suppl 4, 33–55. Retrieved from [Link]
-
Cosmetics Info. (n.d.). Glyceryl Diisostearate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Peg-12 this compound. PubChem. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). PEG-12 this compound. Retrieved from [Link]
-
INCIDecoder. (n.d.). PEG-12 this compound. Retrieved from [Link]
-
INCI Beauty. (n.d.). PEG-12 this compound. Retrieved from [Link]
-
International Journal of Toxicology. (2000). Amended final report on the safety assessment of glyceryl dilaurate.... Retrieved from [Link]
-
Global Substance Registration System. (n.d.). GLYCERYL 1,3-DIMYRISTATE. Retrieved from [Link]
-
COSMILE Europe. (n.d.). This compound. Retrieved from [Link]
-
Ataman Kimya. (n.d.). GLYCERYL MYRISTATE. Retrieved from [Link]
-
Ota, Y., et al. (2023). PEG‐23 glyceryl distearate, a multifunctional skin‐supporting material, upregulates the expression of factors associated with epidermal barrier and hydration. International Journal of Cosmetic Science. Retrieved from [Link]
-
Paula's Choice. (n.d.). PEG-12 this compound. Retrieved from [Link]
-
Atlıbatur, R., et al. (2023). Preparation and characterization of glyceryl dibehenate and glyceryl monostearate -based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. Istanbul Technical University. Retrieved from [Link]
-
ResearchGate. (2023). Preparation and characterization of glyceryl dibehenate and glyceryl monostearate -based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. Retrieved from [Link]
-
ResearchGate. (2018). Glycerosomes: Investigation of role of 1,2-dimyristoyl-sn-glycero-3-phosphatidycholine (DMPC) on the assembling and skin delivery performances. Retrieved from [Link]
-
Wadsäter, M., et al. (2014). Formation of Highly Structured Cubic Micellar Lipid Nanoparticles of Soy Phosphatidylcholine and Glycerol Dioleate and Their Degradation by Triacylglycerol Lipase. ACS Applied Materials & Interfaces, 6(11), 8777–8785. Retrieved from [Link]
-
Kumar, A., & Singh, V. (2024). Harnessing glycerol for secondary metabolite biosynthesis in microorganisms. World Journal of Microbiology and Biotechnology, 40(5), 133. Retrieved from [Link]
- Google Patents. (2022). CN114152699B - Method for measuring content of glyceryl monostearate in pramestrne cream.
-
Yilmaz, B., et al. (2023). Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use. Pharmaceutics, 15(2), 384. Retrieved from [Link]
-
Fluhr, J. W., et al. (2008). Glycerol and the skin: holistic approach to its origin and functions. The British Journal of Dermatology, 159(1), 23–34. Retrieved from [Link]
-
PETA. (n.d.). Animal-Derived Ingredients Resource. Retrieved from [Link]
-
Gentle World. (2011). Hidden Animal Fats. Retrieved from [Link]
-
De, A. K., et al. (2015). Determination of Glycerin from a Marketed Personal Care Product Using Gas Chromatography. Advances in Pharmaceutics. Retrieved from [Link]
-
PubMed. (2023). PEG‐23 glyceryl distearate, a multifunctional skin‐supporting material, upregulates the expression of factors associated with epidermal barrier and hydration. Retrieved from [Link]
-
Diva-portal.org. (2021). Identification of antistatic/antifogging agents in polymers, including used plastic packaging. Retrieved from [Link]
-
MDPI. (2023). Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films. Retrieved from [Link]
-
Meaningful Beauty®. (n.d.). Buy Meaningful Beauty® Skincare Products. Retrieved from [Link]
-
ResearchGate. (2008). Spectroscopic methods for rapid determination of diethylene glycol in glycerin. Retrieved from [Link]
Sources
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Hidden Animal Fats - Gentle World [gentleworld.org]
- 7. Harnessing glycerol for secondary metabolite biosynthesis in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycerol and the skin: holistic approach to its origin and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lesielle.com [lesielle.com]
- 11. PEG-12 this compound (Explained + Products) [incidecoder.com]
- 12. PEG‐23 glyceryl distearate, a multifunctional skin‐supporting material, upregulates the expression of factors associated with epidermal barrier and hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.itu.edu.tr [research.itu.edu.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. diva-portal.org [diva-portal.org]
- 16. CN114152699B - Method for measuring content of glyceryl monostearate in pramestrne cream - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles (SLNs) using Glyceryl Dimyristate
Abstract
This guide provides a comprehensive overview and detailed protocols for the preparation of Solid Lipid Nanoparticles (SLNs) utilizing glyceryl dimyristate as the solid lipid core. Solid lipid nanoparticles represent a new generation of colloidal drug delivery systems, offering significant advantages such as enhanced bioavailability of poorly soluble drugs, controlled release profiles, and excellent biocompatibility.[1] this compound, a triglyceride of myristic acid, serves as a physiologically compatible and biodegradable lipid matrix.[2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural guidance, explanations of experimental choices, and methods for physicochemical characterization. We will explore three robust and widely adopted preparation techniques: High-Pressure Homogenization (HPH), Microemulsion, and Solvent Emulsification-Evaporation.
Introduction: The Rationale for this compound SLNs
Solid Lipid Nanoparticles (SLNs) are colloidal carriers with particle sizes ranging from 50 to 1000 nm.[3] They are composed of a solid lipid core, in which a drug can be encapsulated, and are stabilized by a layer of surfactant(s) in an aqueous medium.[4] The solid nature of the lipid matrix protects entrapped active pharmaceutical ingredients (APIs) from chemical degradation and allows for modulated drug release.[5]
Why this compound?
This compound, a saturated fat, is an excellent candidate for SLN formulation. Its selection is predicated on several key properties:
-
Biocompatibility and Biodegradability: As a physiological lipid, it is well-tolerated and readily metabolized by the body, minimizing toxicity concerns.[4]
-
Solid Core Matrix: With a melting point of approximately 56-57°C (for the similar glyceryl trimyristate), it remains solid at both room and physiological temperatures, which is a prerequisite for SLN formation and stability.[6]
-
Chemical Inertness: Its saturated fatty acid chains provide high stability against oxidative degradation.
-
Controlled Release: The crystalline structure of the solid lipid matrix can be modulated to control the release kinetics of the encapsulated drug.
This guide will provide the foundational knowledge and practical steps to successfully formulate and characterize this compound-based SLNs.
Preparation Methodologies
The choice of preparation method is critical as it directly influences the physicochemical properties of the SLNs, such as particle size, drug loading capacity, and stability. We will detail three common methods, each with distinct advantages.
High-Pressure Homogenization (HPH)
High-Pressure Homogenization (HPH) is a reliable, scalable, and widely used technique for SLN production that avoids the use of organic solvents.[7][8] The principle involves forcing a coarse pre-emulsion through a narrow gap at very high pressure, which generates intense shear stress and cavitation forces that break down droplets into the nanometer range.[7][9]
Causality Behind the Method: The process begins by creating a hot oil-in-water (o/w) emulsion. Heating the lipid phase 5-10°C above the lipid's melting point ensures the lipid is completely molten and can effectively dissolve the lipophilic drug.[8] The aqueous phase is heated to the same temperature to prevent premature solidification of the lipid upon mixing. The high-shear homogenization step creates a coarse "pre-emulsion," which is necessary for the high-pressure homogenizer to work efficiently. The subsequent high-pressure cycles provide the energy required to form a nanoemulsion. Upon cooling, the lipid droplets recrystallize, entrapping the drug within the solid matrix to form SLNs.[7]
-
Preparation of Lipid Phase:
-
Weigh the desired amount of this compound (e.g., 1-10% w/v) and place it in a glass beaker.[1]
-
If incorporating a lipophilic drug, add it to the beaker with the lipid at the desired loading concentration (e.g., 1-10% w/w of lipid).[1]
-
Heat the beaker on a magnetic stirrer hot plate to approximately 65-70°C to completely melt the lipid and dissolve the drug.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, weigh the desired amount of surfactant (e.g., Poloxamer 188, Tween® 80; 0.5-5% w/v) and dissolve it in purified water.[1]
-
Heat the aqueous phase to the same temperature as the lipid phase (65-70°C) while stirring.
-
-
Formation of Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous high-speed stirring (e.g., using an Ultra-Turrax®) at 8,000-10,000 rpm for 5-10 minutes to form a coarse o/w emulsion.[1]
-
-
High-Pressure Homogenization:
-
Pre-heat the high-pressure homogenizer to 65-70°C.
-
Immediately transfer the hot pre-emulsion to the HPH.
-
Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.[1] The optimal pressure and number of cycles should be determined for each specific formulation.
-
-
Cooling and SLN Formation:
-
The resulting hot nanoemulsion is then cooled to room temperature (e.g., in an ice bath or by leaving it at ambient temperature) to allow the lipid to recrystallize and form the final SLN dispersion.
-
Caption: Workflow for the preparation of SLNs by high-pressure homogenization.
Microemulsion Technique
This method leverages the formation of a thermodynamically stable, transparent microemulsion, which acts as a template for the nanoparticles.[10] The hot microemulsion is rapidly diluted in a large volume of cold water, causing the lipid to precipitate and form SLNs. This technique is simple, reproducible, and does not require high-energy equipment.[11]
Causality Behind the Method: A microemulsion is formed by carefully balancing the lipid, water, surfactant, and often a co-surfactant (e.g., butanol).[10] At a temperature above the lipid's melting point, these components form a clear, stable single-phase system. The key step is the rapid dilution in a cold aqueous phase. This "temperature shock" and dilution below the critical micelle concentration of the surfactant causes the microemulsion structure to break down. The lipid, now insoluble in the cold water, rapidly precipitates, forming solid nanoparticles with a narrow size distribution. The large volume of cold water ensures rapid cooling and prevents particle aggregation.[11]
-
Preparation of Microemulsion:
-
In a beaker, melt this compound (e.g., 5-10% w/v). Dissolve the drug in the molten lipid.
-
In a separate beaker, prepare the aqueous phase by dissolving the surfactant (e.g., Polysorbate 20) and a co-surfactant (e.g., Transcutol P®, butanol) in water.
-
Heat both the lipid and aqueous phases to 65-70°C.
-
Slowly add the aqueous phase to the lipid phase with gentle stirring until a transparent, homogenous microemulsion is formed.
-
-
SLN Formation by Dispersion:
-
Prepare a large volume of cold purified water (2-4°C), typically 25 to 50 times the volume of the microemulsion.
-
Under gentle but constant stirring, pour the hot microemulsion into the cold water.
-
A milky dispersion will form immediately as the lipid precipitates.
-
-
Purification (Optional but Recommended):
-
The resulting dispersion can be washed or dialyzed to remove excess surfactant and co-surfactant.
-
Caption: Workflow for the preparation of SLNs by the microemulsion method.
Solvent Emulsification-Evaporation
This method is particularly useful for thermolabile drugs as it can be performed at lower temperatures. It involves dissolving the lipid and drug in a water-immiscible organic solvent, emulsifying this solution in an aqueous surfactant phase, and finally removing the solvent by evaporation.
Causality Behind the Method: The core principle is the precipitation of the lipid from an emulsion droplet as the organic solvent is removed. First, an oil-in-water (o/w) emulsion is formed where the "oil" phase is a solution of lipid and drug in a volatile, water-immiscible solvent (e.g., dichloromethane, chloroform).[8] High-speed homogenization or sonication is used to reduce the size of these droplets. The subsequent evaporation of the solvent (e.g., under reduced pressure) from the droplets increases the lipid concentration until it exceeds its solubility limit, causing it to precipitate and form solid nanoparticles. The surfactant in the aqueous phase stabilizes the newly formed SLNs and prevents aggregation.
-
Preparation of Organic Phase:
-
Dissolve this compound and the drug in a minimal amount of a water-immiscible organic solvent (e.g., dichloromethane).
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of a suitable surfactant (e.g., Poloxamer 188).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form a fine o/w emulsion.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature, often under reduced pressure using a rotary evaporator, to facilitate the complete evaporation of the organic solvent.
-
As the solvent is removed, the lipid will precipitate, forming the SLN dispersion.
-
-
Purification (Optional):
-
The dispersion can be ultracentrifuged or dialyzed to remove any excess surfactant or un-encapsulated drug.
-
Caption: Workflow for SLN preparation by solvent emulsification-evaporation.
Formulation Parameters & Characterization
Successful SLN formulation requires careful optimization and thorough characterization. The following tables summarize typical starting parameters and the key techniques used to validate the final product.
Table 1: Typical Formulation Parameters and Expected Results
| Parameter | Typical Value/Range | Rationale & Significance | Reference |
| Formulation | |||
| Solid Lipid Conc. (% w/v) | 1 - 10 | Affects particle size, drug loading, and viscosity. | [1] |
| Surfactant Conc. (% w/v) | 0.5 - 5 | Critical for emulsification and stabilizing the final nanoparticles; prevents aggregation. | [1][3] |
| Drug Loading (% w/w of lipid) | 1 - 10 | Depends on drug solubility in the lipid melt; higher loading can impact particle stability. | [1] |
| Characterization | |||
| Particle Size (Z-average, nm) | 100 - 400 | Influences bioavailability, cellular uptake, and in vivo fate. | [1] |
| Polydispersity Index (PDI) | < 0.3 | A measure of the width of the particle size distribution; a value < 0.3 indicates a homogenous population. | [1] |
| Zeta Potential (mV) | -15 to -30 (or > |±30|) | Indicates surface charge; a high absolute value predicts good colloidal stability due to electrostatic repulsion. | [1] |
| Entrapment Efficiency (%) | > 70 | Represents the percentage of the initial drug amount that is successfully encapsulated within the SLNs. | [1] |
Essential Characterization Techniques
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). This is the first and most critical assessment to confirm the formation of nanoparticles and their size homogeneity.[1]
-
Zeta Potential: Determined using Laser Doppler Electrophoresis. This measurement is crucial for predicting the long-term stability of the colloidal dispersion.[1]
-
Entrapment Efficiency (EE) and Drug Loading (DL): Typically measured by separating the SLNs from the aqueous phase (e.g., via ultracentrifugation or filtration) and quantifying the amount of free drug in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are used to visualize the shape and surface characteristics of the nanoparticles, confirming a spherical morphology.[12][13]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the melting behavior and crystallinity of the lipid within the nanoparticles. Changes in the melting peak of this compound can indicate drug-lipid interactions and the physical state of the encapsulated drug.
-
Crystallinity: X-ray Diffraction (XRD) provides information on the crystalline structure of the lipid. The polymorphic form of the lipid can influence drug loading and release profiles.
Conclusion
The preparation of solid lipid nanoparticles using this compound offers a robust and versatile platform for advanced drug delivery. The choice of methodology—be it the solvent-free and scalable High-Pressure Homogenization, the simple and reproducible Microemulsion technique, or the low-temperature Solvent Emulsification-Evaporation method—should be tailored to the specific properties of the active pharmaceutical ingredient and the desired application. By carefully controlling formulation variables and performing thorough physicochemical characterization, researchers can develop stable and effective SLN systems with optimized performance for a wide range of therapeutic challenges.
References
-
Gaszler-Szigmeth, A., et al. (2023). Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Hot homogenization technique. Retrieved from [Link]
-
Tran, T. H., et al. (2022). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). SOLID LIPID NANOPARTICLES PREPARATION BY HOT HOMOGENIZATION PROCESS. Retrieved from [Link]
-
Al-kassas, R., et al. (2013). Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. Journal of Pharmaceutical Research International. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic procedure of hot and cold homogenization techniques for SLN production. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimyristin. Retrieved from [Link]
-
Guedes, M. A., et al. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Trimyristin. Retrieved from [Link]
-
Cosmetics Info. (n.d.). This compound. Retrieved from [Link]
-
Adib, Z. M., et al. (2023). Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. Retrieved from [Link]
-
Shah, M., et al. (2007). Biocompatible microemulsions for fabrication of glyceryl monostearate solid lipid nanoparticles (SLN) of tretinoin. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocompatible Microemulsions for Fabrication of Glyceryl Monostearate Solid Lipid Nanoparticles (SLN) of Tretinoin. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. mdpi.com [mdpi.com]
- 4. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 555-45-3 CAS MSDS (TRIMYRISTIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis [mdpi.com]
- 8. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biocompatible microemulsions for fabrication of glyceryl monostearate solid lipid nanoparticles (SLN) of tretinoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journaljpri.com [journaljpri.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Formulating Nanostructured Lipid Carriers (NLCs) with Glyceryl Dimyristate
Abstract
Nanostructured Lipid Carriers (NLCs) represent a sophisticated, second-generation lipid nanoparticle system designed to overcome the limitations of traditional Solid Lipid Nanoparticles (SLNs).[1][2][3] By incorporating a blend of solid and liquid lipids, NLCs feature a less-ordered, imperfect crystalline matrix. This structural modification significantly enhances drug loading capacity, minimizes drug expulsion during storage, and allows for more flexible modulation of drug release profiles.[4][5] This guide provides a comprehensive, field-proven protocol for the formulation of NLCs using Glyceryl Dimyristate as the primary solid lipid, employing the robust and scalable high-pressure homogenization (HPH) technique. Detailed methodologies for critical physicochemical characterization, including particle size, zeta potential, and morphological analysis, are also presented to ensure a self-validating and reproducible workflow.
Introduction: The Rationale for NLCs and this compound
The evolution from SLNs to NLCs was driven by the need to address the practical limitations of a perfectly crystalline solid lipid core, which often leads to low drug encapsulation efficiency and premature drug leakage.[3] NLCs circumvent this by introducing a liquid lipid (oil) into the solid lipid matrix. This creates spatial imperfections in the crystal lattice, providing more room to accommodate drug molecules and improving the overall stability of the formulation.[1][6]
Why this compound?
This compound, a glyceride of myristic acid, is an excellent choice for the solid lipid component in NLC formulations. Its selection is based on several key properties:
-
Biocompatibility and Biodegradability: As a physiological lipid, it is well-tolerated and poses a low risk of toxicity.[2]
-
Melting Point: Its melting point is sufficiently high to ensure a solid state at both room and body temperature, which is crucial for the integrity of the nanoparticle structure and for controlled drug release.
-
Chemical Stability: It provides a stable matrix that effectively protects encapsulated active pharmaceutical ingredients (APIs) from chemical degradation.
This application note will guide researchers through the entire workflow, from rational formulation design to final characterization, enabling the successful development of stable and efficient this compound-based NLCs.
Principle: The Structural Advantage of NLCs
The fundamental difference between SLNs and NLCs lies in the composition and structure of their lipid core. SLNs are composed of a single solid lipid, which tends to form a highly ordered, perfect crystalline structure upon cooling. This perfection leaves little space for drug molecules, particularly during polymorphic transitions in storage, leading to drug expulsion.
NLCs, by contrast, are formulated with a mixture of a solid lipid (e.g., this compound) and a liquid lipid (e.g., oleic acid, Miglyol® 812). The liquid lipid disrupts the crystallization process, resulting in a less-ordered or amorphous matrix with numerous imperfections. This "nanostructured" core offers a significantly higher capacity for drug loading and ensures the drug remains entrapped over time.
Caption: Workflow for NLC production using the hot High-Pressure Homogenization (HPH) method.
Step-by-Step Methodology:
-
Preparation of the Lipid Phase:
-
Accurately weigh the this compound and the selected liquid lipid (a common starting ratio is 7:3 solid:liquid lipid).
-
If incorporating a lipophilic API, dissolve it in the liquid lipid first before adding the solid lipid.
-
Place the lipid mixture in a glass beaker and heat it on a magnetic stirrer to approximately 5-10°C above the melting point of this compound (typically ~75-80°C). Stir until a clear, homogenous molten lipid phase is obtained.
-
Causality Insight: Heating above the lipid's melting point is critical to ensure all components are in a single liquid phase, allowing for uniform drug distribution and subsequent formation of a homogenous pre-emulsion. [7]
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the required amount of surfactant(s) and dissolve them in the deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C) under gentle stirring.
-
Causality Insight: Maintaining an equal temperature between the two phases prevents premature solidification of the lipid upon mixing, which would otherwise result in large, non-homogenous particles.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase while continuously stirring with the magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization (e.g., 8,000-10,000 rpm for 5-10 minutes). This will create a coarse oil-in-water (o/w) pre-emulsion.
-
Causality Insight: This step breaks down large lipid droplets into smaller ones (in the micrometer range), creating a uniform pre-emulsion that can be efficiently processed by the high-pressure homogenizer. [8]A good pre-emulsion is essential for achieving a final nanosuspension with a narrow size distribution.
-
-
High-Pressure Homogenization (HPH):
-
Immediately transfer the hot pre-emulsion to the pre-heated feed reservoir of the high-pressure homogenizer.
-
Process the emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles. [9][10]The optimal pressure and number of cycles should be determined empirically for each specific formulation.
-
Causality Insight: The HPH step is the core of particle size reduction. [11]The intense shear stress, cavitation forces, and turbulent flow within the homogenizer's interaction chamber disrupt the micro-sized lipid droplets into nano-sized particles. [12]Multiple cycles ensure that the majority of particles are reduced to the desired size range.
-
-
Cooling and NLC Formation:
-
Collect the resulting hot nanoemulsion from the HPH outlet and immediately place it in an ice bath to cool down to room temperature under gentle stirring.
-
Causality Insight: Rapid cooling causes the lipid matrix to solidify and recrystallize, trapping the API within the newly formed solid NLCs. This rapid "shock" crystallization helps to maintain the small particle size and prevent particle aggregation.
-
Protocol 2: Physicochemical Characterization of NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS). [13][14]* Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by the nanoparticles undergoing Brownian motion. [15][16]Smaller particles move faster, causing faster fluctuations. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter from the diffusion coefficient of the particles. [17]The PDI provides a measure of the width of the size distribution. Zeta potential is measured by applying an electric field and measuring the velocity of the particles, indicating their surface charge and predicting the long-term stability of the dispersion.
-
Method:
-
Dilute the NLC dispersion with deionized water to achieve an appropriate scattering intensity (typically a count rate between 100 and 500 kcps).
-
Transfer the diluted sample to a disposable cuvette.
-
Equilibrate the sample at 25°C for 1-2 minutes within the instrument.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Record the Z-average diameter (nm), PDI, and Zeta Potential (mV).
-
2. Morphological Analysis:
-
Technique: Scanning Electron Microscopy (SEM).
-
Principle: SEM scans the surface of the sample with a focused beam of electrons, which interact with the atoms in the sample to produce various signals that contain information about the sample's surface topography and composition. [18][19]This allows for the direct visualization of nanoparticle shape and surface characteristics. [20]* Method:
-
Place a drop of the diluted NLC dispersion onto a clean silicon wafer or an aluminum stub.
-
Allow the sample to air-dry completely in a dust-free environment or use a critical point dryer for more delicate structures.
-
Coat the dried sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater. This prevents charging of the sample surface by the electron beam. [21] 4. Image the sample in the SEM at various magnifications (e.g., 10,000x to 100,000x). [22] 5. Observe the particles for their shape (typically spherical), surface texture, and any signs of aggregation.
-
Data Presentation and Expected Results
Quantitative data from the formulation and characterization process should be clearly organized for analysis and reporting.
Table 1: Example Formulation of this compound NLCs
| Component | Function | Concentration (% w/v) | Example Amount (for 20 mL) |
| This compound | Solid Lipid | 7.0% | 1400 mg |
| Oleic Acid | Liquid Lipid | 3.0% | 600 mg |
| Polysorbate 80 (Tween® 80) | Surfactant | 2.0% | 400 mg |
| Deionized Water | Aqueous Phase | q.s. to 100% | q.s. to 20 mL |
| Total Lipid Content | - | 10.0% | 2000 mg |
Table 2: Typical Physicochemical Characterization Parameters
| Parameter | Technique | Typical Target Value | Rationale |
| Z-Average Diameter | DLS/PCS | 100 - 300 nm | Optimal size range for many drug delivery applications, including topical and parenteral. [23] |
| Polydispersity Index (PDI) | DLS/PCS | < 0.3 | Indicates a narrow, homogenous particle size distribution, which is crucial for consistent performance. |
| Zeta Potential | DLS/PCS | > |30| mV (positive or negative) | A high surface charge prevents particle aggregation through electrostatic repulsion, ensuring long-term stability. |
| Morphology | SEM | Discrete, spherical particles | Confirms the successful formation of nanoparticles and the absence of significant aggregation. |
References
- Light Scattering Basics: What is Photon Correlation Spectroscopy? (2025). Vertex AI Search.
- Why choose dynamic light scattering for nanoparticle characteris
- Nanostructured Lipid Carriers: A Review. Source not specified.
- Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. (n.d.). MDPI.
- SOP for High-Pressure Homogenization for Nanoparticle Production. (2024). Source not specified.
- Photon Correlation Spectroscopy. (n.d.). Delft Solids Solutions.
- The Use of Scanning Electron Microscopy for Nanoparticle Detection. (2022). AZoOptics.
- Characterizing Nanoparticle Size by Dynamic Light Sc
- Dynamic Light Scattering Applied to Nanoparticle Characterization.
- Photon Correl
- Photon Correlation Spectroscopy in Particle Sizing. NanoQAM.
- SEM Nanoparticle Analysis. CD Bioparticles.
- dynamic light scattering (DLS).
- A Comprehensive Review on Nanostructured Lipid Carriers. (2025). Journal of Drug Delivery and Therapeutics.
- An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. PMC - PubMed Central.
- A Comprehensive Review on Nanostructured Lipid Carriers. (2025).
- Using SEM for Structural Analysis in Nanom
- High resolution SEM imaging of gold nanoparticles in cells and tissues. PubMed.
- A Comprehensive Review on Nanostructured Lipid Carriers. (2023). IJPPR.
- Nano Laser Particle Size Analyzer, DLS PSA-N802. Infitek.
- SEM Nanoparticle Analysis. nanoComposix.
- High-pressure homogenization method: Significance and symbolism. (2025). Source not specified.
- Optimization and characterization of high pressure homogenization produced chemically modified starch nanoparticles. PMC - PubMed Central.
- Preparation and Characterization of ZGDHu-1 Nanoparticles. Dissolution Technologies.
- High Pressure Homogenization Techniques for the Production of Nanomaterials. (2025).
- Preparation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol-Based Solid Lipid Nanoparticles (SLNs). Benchchem.
- Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use. (2024). Impactfactor.
- Formulation, Preparation and Evaluation of Nanostructured Lipid Carrie. (2020). DDDT.
- Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. PMC - NIH.
- Nanostructured Lipid Carriers, Novel Approach for Drug Delivery: A Comprehensive Review. (2022). IJPPR.
- NLC Preparation Methods: High pressure homogenization; High shear...
- Nanostructured Lipid Carriers (NLC)
- Optimization of high pressure homogenization conditions to produce nanostructured lipid carriers using natural and synthetic emulsifiers. (2022). PubMed.
- Fabrication of Nanostructured Lipid Carriers (NLC)-Based Gels from Microemulsion Template for Delivery Through Skin.
- SLNs and NLCs for Skin Applications: Enhancing the Bioavailability of N
- Formulation and Characterizationof Nanostructured Lipid Carrier (NLC)
- DSC curves of different NLCs and solid lipids: glycerol trilaurate...
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication of Nanostructured Lipid Carriers (NLC)-Based Gels from Microemulsion Template for Delivery Through Skin | Springer Nature Experiments [experiments.springernature.com]
- 5. SLNs and NLCs for Skin Applications: Enhancing the Bioavailability of Natural Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. Optimization and characterization of high pressure homogenization produced chemically modified starch nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOP for High-Pressure Homogenization for Nanoparticle Production – SOP Guide for Pharma [pharmasop.in]
- 10. Optimization of high pressure homogenization conditions to produce nanostructured lipid carriers using natural and synthetic emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-pressure homogenization method: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. brookhaveninstruments.com [brookhaveninstruments.com]
- 14. solids-solutions.com [solids-solutions.com]
- 15. mdpi.com [mdpi.com]
- 16. Photon Correlation Spectroscopy | PPTX [slideshare.net]
- 17. bettersizeinstruments.com [bettersizeinstruments.com]
- 18. azooptics.com [azooptics.com]
- 19. azonano.com [azonano.com]
- 20. SEM Nanoparticle Analysis - CD Bioparticles [magneticbio.com]
- 21. High resolution SEM imaging of gold nanoparticles in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nanocomposix.com [nanocomposix.com]
- 23. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
glyceryl dimyristate in lipid nanoparticle formulations for mRNA delivery
Application Note & Protocols
Topic: The Strategic Role of Glyceryl Dimyristate in Lipid Nanoparticle Formulations for Enhanced mRNA Delivery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The clinical success of mRNA-based vaccines has illuminated the critical role of lipid nanoparticle (LNP) delivery systems.[1][2] These formulations are typically composed of four lipid components: an ionizable lipid, a PEGylated lipid, cholesterol, and a helper phospholipid.[3][4] This application note delves into the strategic incorporation of a specific structural lipid, 1,2-Dimyristoyl-sn-glycerol (this compound) , into LNP formulations for mRNA delivery. We explore its physicochemical contributions to nanoparticle stability, structural integrity, and ultimately, delivery efficacy. Detailed, field-proven protocols are provided for the formulation of this compound-containing LNPs using microfluidics and for their comprehensive biophysical characterization. The causality behind key procedural steps is explained to empower researchers to optimize formulations for their specific therapeutic applications.
The LNP Formulation Landscape: A Four-Component System
Modern LNP-mRNA therapeutics are a testament to rational design in drug delivery. The synergy between the lipid components is essential for protecting the fragile mRNA payload, facilitating cellular uptake, and enabling endosomal escape to release the mRNA into the cytoplasm.[1][5]
-
Ionizable Lipid: This is the core functional component. Its amine headgroup is positively charged at a low formulation pH (e.g., 4.0), enabling electrostatic complexation with the negatively charged mRNA backbone.[4][5] Upon entering the neutral pH of the bloodstream, the lipid becomes nearly neutral, reducing toxicity. In the acidic environment of the endosome, it becomes protonated again, which is critical for disrupting the endosomal membrane.[6][7]
-
PEGylated Lipid: A lipid conjugated to a polyethylene glycol (PEG) chain, this component forms a hydrophilic corona on the LNP surface. This sterically stabilizes the nanoparticles, preventing aggregation and reducing clearance by the immune system, thereby prolonging circulation time.[1][4]
-
Cholesterol: As a ubiquitous structural component of biological membranes, cholesterol intercalates within the lipid layer of the LNP. It modulates membrane fluidity and rigidity, enhancing nanoparticle stability and contributing to interactions with the endosomal membrane.[4][8]
-
Structural/Helper Lipid: Typically a phospholipid like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), this component contributes to the overall structure and integrity of the LNP. The choice of helper lipid significantly impacts packing, stability, and fusogenicity.[9][10]
It is in this role as a structural lipid that this compound offers unique advantages.
This compound: A Key Stabilizing Excipient
1,2-Dimyristoyl-sn-glycerol (a form of this compound) is a high-purity diglyceride that serves as a powerful structural component in LNPs.[11] Its strategic value stems directly from its molecular structure.
Physicochemical Properties and Mechanistic Impact
The defining feature of this compound is its two saturated 14-carbon (C14:0) myristoyl chains.[11] This has profound implications for LNP characteristics:
-
Enhanced Structural Rigidity: Saturated lipid tails, unlike their unsaturated counterparts, are straight and pack together tightly. This dense packing increases the rigidity of the LNP lipid bilayer, creating a more stable and less permeable particle. This is critical for physically protecting the encapsulated mRNA from enzymatic degradation during circulation.[11]
-
Improved Thermal Stability: The tight packing of saturated chains results in a higher phase transition temperature. This contributes to superior thermal stability, which can improve the shelf-life of LNP formulations and reduce their reliance on ultra-cold storage conditions.[12][13]
-
Modulation of Delivery Kinetics: While the ionizable lipid drives endosomal escape, the overall lipid composition fine-tunes the process. The rigidity imparted by this compound can influence the formation of non-bilayer hexagonal (HII) phases upon interaction with the endosomal membrane.[6][14] This structural transition, prompted by the acidic environment and interaction between the ionizable LNP lipids and anionic endosomal lipids, is believed to create defects in the endosomal membrane, allowing the mRNA cargo to escape into the cytosol.[15]
By replacing or supplementing traditional phospholipids with this compound, researchers can rationally engineer LNPs with enhanced stability and potentially improved delivery profiles.
Experimental Protocol: LNP-mRNA Formulation
This protocol describes the formulation of mRNA-LNPs containing this compound using a widely adopted microfluidic mixing technique. Microfluidics ensures rapid and controlled nanoprecipitation, leading to the formation of LNPs with a uniform size distribution and high encapsulation efficiency.[16]
Formulation Workflow Diagram
Caption: Workflow for LNP-mRNA formulation using microfluidics.
Materials and Reagents
| Component | Recommended Supplier | Purpose |
| Ionizable Lipid (e.g., SM-102) | Various | mRNA encapsulation and endosomal escape |
| 1,2-Dimyristoyl-sn-glycerol | Various | Structural lipid for stability/rigidity |
| Cholesterol | Various | Structural integrity |
| PEG-Lipid (e.g., DMG-PEG2k) | Various | Particle stabilization, prolongs circulation |
| CleanCap® Luciferase mRNA | TriLink BioTechnologies | Reporter gene payload |
| Anhydrous Ethanol (200 proof) | Sigma-Aldrich | Lipid solvent |
| Citrate Buffer (50 mM, pH 4.0) | In-house preparation | Aqueous phase for mRNA |
| PBS, pH 7.4, sterile | Gibco | Final formulation and dialysis buffer |
| Microfluidic Mixing System | Precision NanoSystems | LNP assembly |
| Dialysis Device (e.g., Slide-A-Lyzer, 10K MWCO) | Thermo Fisher Scientific | Purification and buffer exchange |
Step-by-Step Methodology
-
Preparation of Lipid Stock (Ethanol Phase):
-
Causality: Lipids are dissolved in ethanol, a water-miscible organic solvent, to create a homogenous solution for microfluidic mixing.
-
a. In a sterile glass vial, dissolve the ionizable lipid, 1,2-dimyristoyl-sn-glycerol, cholesterol, and PEG-lipid in anhydrous ethanol.
-
b. A common starting molar ratio is 50:10:38.5:1.5 (Ionizable:DSPC/Helper:Cholesterol:PEG), but this must be optimized.[4] For this protocol, we substitute this compound for DSPC at a 10 mol% ratio.
-
c. The final total lipid concentration in the ethanol phase should be between 10-25 mg/mL. Vortex until fully dissolved.
-
-
Preparation of mRNA Stock (Aqueous Phase):
-
Causality: The mRNA is diluted in a low pH buffer to ensure the ionizable lipid becomes positively charged upon mixing, facilitating electrostatic binding to the negatively charged mRNA.
-
a. Thaw the mRNA stock solution on ice.
-
b. Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a target concentration (e.g., 0.05-0.2 mg/mL). Keep the solution on ice.
-
-
LNP Assembly via Microfluidic Mixing:
-
Causality: Rapid mixing in a microfluidic cartridge causes the ethanol to diffuse into the aqueous phase, reducing the solubility of the lipids and triggering their self-assembly around the mRNA into nanoparticles of a controlled size.
-
a. Prime the microfluidic system with ethanol and then the aqueous buffer as per the manufacturer's instructions.
-
b. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
c. Set the Flow Rate Ratio (FRR) of the aqueous phase to the ethanol phase. An FRR of 3:1 is a standard starting point.
-
d. Set the Total Flow Rate (TFR). A higher TFR (e.g., 12 mL/min) typically results in smaller particles.
-
e. Initiate the mixing process and collect the milky-white LNP solution that elutes from the device outlet.
-
-
Purification and Buffer Exchange:
-
Causality: Ethanol must be removed as it is toxic, and the buffer must be exchanged to a physiological pH (7.4) to neutralize the LNP surface charge for in vivo administration.
-
a. Immediately dilute the collected LNP solution with an equal volume of citrate buffer (pH 4.0) to halt further particle evolution.
-
b. Transfer the diluted LNP solution into a pre-hydrated dialysis cassette (10K MWCO).
-
c. Perform dialysis against sterile PBS (pH 7.4) at 4°C. Conduct at least three buffer changes over 18-24 hours, with each change using a volume at least 100x that of the sample.
-
d. After dialysis, carefully recover the purified LNP suspension.
-
-
Final Steps:
-
a. Sterile filter the final LNP suspension through a 0.22 µm PES syringe filter.
-
b. Aliquot and store at 4°C for short-term use or at -80°C for long-term storage (cryoprotectant may be required).[17]
-
Protocol: LNP-mRNA Characterization
Characterizing the Critical Quality Attributes (CQAs) of the formulation is essential to ensure reproducibility, stability, and efficacy.[18]
Characterization Workflow Diagram
Caption: The endosomal escape pathway for LNP-delivered mRNA.
The protonation of the ionizable lipid in the late endosome is the trigger. This leads to an electrostatic interaction with negatively charged lipids (e.g., lysobisphosphatidic acid) on the inner leaflet of the endosomal membrane. [15]This interaction, combined with the specific packing properties of the helper lipids like this compound and cholesterol, promotes a transition from a stable bilayer to a fusogenic, non-bilayer structure (e.g., an inverted hexagonal phase). [6][14]This structural reorganization destabilizes the endosomal membrane, creating transient pores through which the mRNA can be released into the cytosol.
Conclusion
This compound is a highly effective structural lipid for inclusion in LNP-mRNA formulations. Its saturated C14 chains contribute to a rigid, stable nanoparticle architecture that effectively protects the mRNA payload and enhances shelf-life. By understanding the physicochemical properties of this lipid and employing robust formulation and characterization protocols as detailed here, researchers can develop more stable and potent mRNA therapeutics. The rational selection of every lipid component, including structural lipids, is paramount to advancing the next generation of genetic medicines.
References
-
Bellavite, D., et al. (2024). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Available at: [Link]
-
Cai, W., et al. (2022). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. PubMed Central. Available at: [Link]
-
Almeida, B., et al. (2024). Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery. MDPI. Available at: [Link]
-
Çelebi, D. & Timaç, T. (2024). Preparation and characterization of glyceryl dibehenate and glyceryl monostearate-based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. Istanbul Technical University. Available at: [Link]
-
Lin, Y.-X., et al. (2024). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. Available at: [Link]
-
Jones, C. E., et al. (2024). Identification of film-based formulations that move mRNA lipid nanoparticles out of the freezer. National Institutes of Health. Available at: [Link]
-
Gao, M., et al. (2022). Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines. National Institutes of Health. Available at: [Link]
-
L-Estrada, E., et al. (2012). Physicochemical and Morphological Characterizations of Glyceryl Tristearate/Castor Oil Nanocarriers Prepared by the Solvent Diffusion Method. ResearchGate. Available at: [Link]
-
Curapath (2024). Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. Available at: [Link]
-
Hassett, K. J., et al. (2015). Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs. ACS Publications. Available at: [Link]
-
van der Jeught, K. & De Koker, S. (2024). Endosomal escape: A bottleneck for LNP-mediated therapeutics. PubMed Central. Available at: [Link]
-
Singh, I., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. PubMed Central. Available at: [Link]
-
Sharma, A., et al. (2024). Analytical Characterization of Heterogeneities in mRNA-Lipid Nanoparticles Using Sucrose Density Gradient Ultracentrifugation. ACS Publications. Available at: [Link]
-
Hassett, K. J., et al. (2015). Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs. PubMed. Available at: [Link]
-
Precision NanoSystems (2024). Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. Available at: [Link]
-
Sakers, S. H., et al. (2025). The effect of mRNA-lipid nanoparticle composition on stability during microneedle patch manufacturing. Dahlman Lab. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,2-Dimyristoyl-sn-glycerol in Lipid Nanoparticle Delivery. Available at: [Link]
-
Lokras, A. G., et al. (2025). Stability of marketed RNA LNP-based products. ResearchGate. Available at: [Link]
-
Pi-Buxo, M., et al. (2024). Analytical techniques used in this study for the characterisation of lipid nanoparticles. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2023). Recent Advances in Site-Specific Lipid Nanoparticles for mRNA Delivery. ACS Nanoscience Au. Available at: [Link]
-
Lee, C. H., et al. (2024). Lipid Nanoparticle-Associated Inflammation is Triggered by Sensing of Endosomal Damage: Engineering Endosomal Escape Without Side Effects. bioRxiv. Available at: [Link]
-
Wright, C. (2022). Optimization of Novel Lipid Nanoparticle Formulations for mRNA Delivery. The Ohio State University. Available at: [Link]
-
Angelova, A., et al. (2018). Formation of Highly Structured Cubic Micellar Lipid Nanoparticles of Soy Phosphatidylcholine and Glycerol Dioleate and Their Degradation by Triacylglycerol Lipase. ACS Applied Materials & Interfaces. Available at: [Link]
-
GlobalRx (n.d.). Glyceryl Distearate NF: Comprehensive Clinical Profile. Available at: [Link]
-
van der Jeught, K. & De Koker, S. (2024). Endosomal escape: A bottleneck for LNP-mediated therapeutics. ResearchGate. Available at: [Link]
-
Li, C., et al. (2024). Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size. PubMed Central. Available at: [Link]
-
Kim, H. J. (2024). Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects. PubMed. Available at: [Link]
-
D. H. Lee, et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PubMed Central. Available at: [Link]
-
Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery. Semantic Scholar. Available at: [Link]
-
Li, Y., et al. (2024). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. Available at: [Link]
-
Sano, T., et al. (2025). PEG-23 glyceryl distearate, a multifunctional skin-supporting material, upregulates the expression of factors associated with epidermal barrier and hydration. PubMed. Available at: [Link]
-
Patsnap (2025). What Ensures Stability in mRNA Lipid Nanoparticle Systems. Patsnap Eureka. Available at: [Link]
-
Yanez Arteta, M., et al. (2018). Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. PubMed Central. Available at: [Link]
-
GEN (2023). GEN Webinar: Accelerating mRNA-LNP Formulation Screening for Genomic Drug Discovery and Development. YouTube. Available at: [Link]
Sources
- 1. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Lipid nanoparticles for mRNA delivery | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dahlmanlab.org [dahlmanlab.org]
- 11. nbinno.com [nbinno.com]
- 12. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 14. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.curapath.com [blog.curapath.com]
high shear homogenization protocol for creating glyceryl dimyristate SLNs
Application Note & Protocol
Title: High-Shear Homogenization Protocol for the Formulation of Glyceryl Dimyristate Solid Lipid Nanoparticles (SLNs)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Solid Lipid Nanoparticles (SLNs) represent a significant advancement in drug delivery, particularly for enhancing the bioavailability of poorly soluble compounds.[1][2] This document provides a comprehensive guide to the formulation of SLNs using this compound as the solid lipid matrix, employing the robust and scalable hot high-shear homogenization (HSH) technique. We delve into the critical formulation parameters, provide a detailed, step-by-step experimental protocol, and outline essential characterization methods to ensure the development of stable, monodispersed nanoparticles with high encapsulation efficiency. The causality behind experimental choices is explained to empower researchers to rationally design and optimize their own SLN formulations.
Introduction to this compound SLNs
Solid Lipid Nanoparticles are colloidal drug carriers where a solid lipid core is stabilized by a layer of surfactant(s) in an aqueous medium.[1][3] They combine the advantages of polymeric nanoparticles, fat emulsions, and liposomes while avoiding many of their respective drawbacks, such as the use of organic solvents and lower stability.[4] SLNs are particularly adept at encapsulating lipophilic drugs, protecting them from degradation, and offering pathways for controlled release.[4]
This compound, a triglyceride of myristic acid, is an excellent choice for the lipid matrix due to its biocompatibility, biodegradability, and a melting point suitable for the hot homogenization technique. Its well-defined crystalline structure provides a stable core for entrapping therapeutic agents.
High-shear homogenization is a simple, fast, and cost-effective method for producing SLNs.[5][6][7] The process involves forcing a coarse oil-in-water (o/w) emulsion through a narrow gap between a high-speed rotor and a stationary stator. The intense mechanical forces and hydraulic shear generated effectively reduce the droplet size of the molten lipid into the nanometer range.[5]
Principle of Hot High-Shear Homogenization
The hot homogenization process is the most widely used method for SLN production. The fundamental principle involves dispersing a molten lipid phase (containing the dissolved drug) into a heated aqueous surfactant phase to form a coarse pre-emulsion. This pre-emulsion is then subjected to high-shear homogenization at a temperature above the lipid's melting point. The high shear reduces the molten lipid droplets to the nanoscale. Subsequent cooling of this hot nanoemulsion allows the lipid to recrystallize, forming solid lipid nanoparticles that entrap the drug within their matrix.[8][9]
The selection of process parameters like homogenization speed and duration is critical, as it directly influences the final particle size and distribution.[5][7] Combining optimized speed and time allows for the production of monodispersed SLNs with a polydispersity index (PdI) often below 0.25.[5][6][7]
Materials and Equipment
Materials
-
Solid Lipid: this compound (Dynasan® 114 or similar)
-
Surfactant: Poloxamer 188 (Pluronic® F-68), Polysorbate 80 (Tween® 80), or a combination.
-
Co-surfactant (Optional): Soy Lecithin
-
Aqueous Phase: Purified Water (Milli-Q® or equivalent)
-
Model Lipophilic Drug (Optional): e.g., Curcumin, Quercetin
Equipment
-
High-Shear Homogenizer (e.g., IKA Ultra-Turrax®)
-
Magnetic Stirrer with Heating Plate
-
Water Bath or Heating Mantle
-
Glass Beakers
-
Analytical Balance
-
Particle Size Analyzer (for Dynamic Light Scattering and Zeta Potential)
-
Differential Scanning Calorimeter (DSC)
-
High-Performance Liquid Chromatography (HPLC) system (for encapsulation efficiency)
Formulation Parameters: A Guide to Rational Design
The physicochemical properties of SLNs are highly dependent on the formulation variables. A systematic approach to selecting these parameters is crucial for a successful formulation.
| Parameter | Typical Range | Rationale & Expert Insights |
| Solid Lipid Conc. | 1 - 10% (w/v) | Higher lipid concentration can increase both drug loading and particle size. It also increases the viscosity of the dispersed phase, which may require higher homogenization energy to achieve the desired size.[10] A concentration of 1-5% is a common starting point. |
| Surfactant Conc. | 0.5 - 5% (w/v) | Surfactant is critical for stabilizing the newly formed nanoparticles and preventing aggregation. Insufficient surfactant leads to unstable, large particles. Excessive concentration can lead to toxicity concerns and may not significantly improve particle size further. Poloxamer 188 and Tween 80 are effective non-ionic stabilizers.[8][11] |
| Lipid-to-Surfactant Ratio | Varies | This ratio is a critical quality attribute. A higher ratio of surfactant to lipid generally results in smaller particles, but an optimal balance must be found to ensure stability without excessive surfactant. |
| Drug Loading | 1 - 10% (w/w of lipid) | The amount of drug is limited by its solubility in the molten lipid. Exceeding the solubility limit can lead to drug crystal formation on the nanoparticle surface and low encapsulation efficiency. |
Detailed Experimental Protocol
This protocol describes the preparation of this compound SLNs using the hot high-shear homogenization method.
Step 1: Preparation of the Lipid Phase
-
Weigh the desired amount of this compound (e.g., 2.5 g for a 2.5% w/v formulation).
-
If incorporating a lipophilic drug, weigh and add it to the lipid in a glass beaker.
-
Heat the beaker on a hot plate or in a water bath to a temperature approximately 5-10°C above the melting point of this compound (~55-60°C).
-
Stir gently with a magnetic stirrer until a clear, homogenous molten lipid phase is obtained.
Step 2: Preparation of the Aqueous Phase
-
In a separate beaker, weigh the desired amount of surfactant (e.g., 2.0 g of Poloxamer 188 for a 2% w/v formulation).
-
Add the required volume of purified water (e.g., to make a final volume of 100 mL).
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring to ensure the complete dissolution of the surfactant. Causality: Maintaining both phases at the same temperature is critical to prevent premature crystallization of the lipid upon mixing.
Step 3: Formation of the Pre-emulsion
-
Pour the hot aqueous phase into the molten lipid phase under continuous, moderate magnetic stirring (~400-600 rpm).
-
A coarse, milky o/w emulsion will form.
Step 4: High-Shear Homogenization
-
Immediately immerse the probe of the high-shear homogenizer into the coarse emulsion.
-
Homogenize the mixture at high speed (e.g., 10,000 - 20,000 rpm) for a duration of 5-15 minutes.[10] Optimization Insight: The optimal speed and time depend on the specific homogenizer, batch volume, and formulation. These parameters must be optimized to achieve the desired particle size and a narrow polydispersity index (PDI).
-
Maintain the temperature of the system above the lipid's melting point throughout this process.
Step 5: Cooling and SLN Formation
-
After homogenization, transfer the resulting hot nanoemulsion to an ice bath.
-
Stir the dispersion gently as it cools.
-
The cooling process allows the lipid droplets to solidify, forming the final SLN dispersion. The dispersion should appear as a homogenous, milky liquid.
// Nodes A [label="Step 1: Prepare Lipid Phase\n(this compound + Drug)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 2: Prepare Aqueous Phase\n(Water + Surfactant)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Heat both phases to\n~60°C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Step 3: Mix Phases\n(Form Coarse Pre-emulsion)", fillcolor="#E8F0FE", fontcolor="#202124"]; E [label="Step 4: High-Shear Homogenization\n(10,000-20,000 rpm, 5-15 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Hot Nanoemulsion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Step 5: Cool in Ice Bath\n(Gentle Stirring)", fillcolor="#E6F4EA", fontcolor="#202124"]; H [label="Final SLN Dispersion", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", width=3];
// Edges A -> C; B -> C; C -> D [label="Combine"]; D -> E; E -> F; F -> G; G -> H; }
Figure 1: Workflow for preparing this compound SLNs via hot high-shear homogenization.
Characterization of SLNs
To ensure the quality and validate the protocol, the following characterization steps are essential.
| Parameter | Method | Typical Expected Results | Purpose |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 400 nm, PDI < 0.3[8] | Confirms nanoscale dimensions and indicates the homogeneity of the particle population. A low PDI is crucial for stability and predictable in vivo performance. |
| Zeta Potential (ZP) | Laser Doppler Velocimetry | -15 to -30 mV (for non-ionic surfactants)[8] | Measures surface charge, which predicts the long-term physical stability of the colloidal dispersion. Magnitudes > |
| Entrapment Efficiency (EE%) | Indirect Method (HPLC) | > 70%[8][11] | Quantifies the percentage of the initial drug amount that has been successfully encapsulated within the SLNs. |
| Thermal Behavior | Differential Scanning Calorimetry (DSC) | Melting point depression and reduced enthalpy compared to bulk lipid. | Confirms the solid, crystalline nature of the nanoparticles and provides insights into drug-lipid interactions and polymorphic changes.[12][13] |
Protocol: Determining Entrapment Efficiency (EE%)
-
Place a known volume of the SLN dispersion (e.g., 1 mL) into a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).
-
Centrifuge at a high speed (e.g., 10,000 x g) for 20 minutes to separate the SLNs from the aqueous phase. The unencapsulated drug will be in the filtrate.
-
Collect the filtrate and quantify the amount of free drug using a validated HPLC method.
-
Calculate the EE% using the following formula: EE% = [(Total Drug Added - Free Drug in Filtrate) / Total Drug Added] x 100
// Nodes Start [label="SLN Dispersion", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; DLS [label="Particle Size & PDI\n(DLS)", fillcolor="#F1F3F4", fontcolor="#202124"]; ZP [label="Zeta Potential\n(LDV)", fillcolor="#F1F3F4", fontcolor="#202124"]; EE [label="Entrapment Efficiency\n(Centrifugation + HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; DSC [label="Thermal Analysis\n(DSC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Result1 [label="Size & Homogeneity", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Result2 [label="Colloidal Stability", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Result3 [label="Drug Loading", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Result4 [label="Physical State", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges Start -> DLS; Start -> ZP; Start -> EE; Start -> DSC; DLS -> Result1; ZP -> Result2; EE -> Result3; DSC -> Result4; }
Figure 2: Standard workflow for the physicochemical characterization of SLNs.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size (>500 nm) | Insufficient homogenization speed/time. Low surfactant concentration. High lipid concentration. | Increase homogenization speed or duration. Increase surfactant concentration. Decrease lipid concentration. |
| High PDI (>0.4) | Non-uniform homogenization. Temperature fluctuations during processing. | Ensure the homogenizer probe is properly centered. Maintain a stable temperature throughout homogenization. |
| Particle Aggregation over Time | Low zeta potential magnitude. Sub-optimal surfactant choice or concentration. | Increase surfactant concentration. Consider adding a charged co-surfactant to increase electrostatic repulsion. |
| Low Entrapment Efficiency | Drug solubility in the lipid is too low. Drug partitioning into the aqueous phase. Premature drug expulsion during lipid recrystallization. | Select a lipid in which the drug has higher solubility. Use a surfactant that minimizes drug partitioning. Rapid cooling ("shock cooling") can sometimes trap the drug more effectively. |
Conclusion
The hot high-shear homogenization technique is a straightforward and effective method for producing this compound-based Solid Lipid Nanoparticles. By carefully controlling critical formulation and process parameters—namely lipid and surfactant concentrations, homogenization speed, and time—it is possible to reliably produce SLNs with desirable characteristics for drug delivery applications. The protocols and guidelines presented herein provide a robust framework for researchers to develop and validate their own SLN systems, paving the way for advanced therapeutic solutions.
References
-
Souto, E. B., Doktorovova, S., Zielinska, A., & Silva, A. M. (2019). Key production parameters for the development of solid lipid nanoparticles by high shear homogenization. Pharmaceutical Development and Technology, 24(9), 1121-1129. [Link]
-
Souto, E. B., Doktorovova, S., Zielinska, A., & Silva, A. M. (2019). Key production parameters for the development of solid lipid nanoparticles by high shear homogenization. PubMed. [Link]
-
Souto, E. B., et al. (2019). Key production parameters for the development of solid lipid nanoparticles by high shear homogenization. RepositóriUM - Universidade do Minho. [Link]
-
ResearchGate. (n.d.). Request PDF: Key production parameters for the development of solid lipid nanoparticles by high shear homogenization. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Key production parameters for the development of solid lipid nanoparticles by high shear homogenization. Semantic Scholar. [Link]
-
Gardouh, A. R., Gad, S., Ghonaim, H. M., & Ghorab, M. M. (2013). Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. Journal of Pharmaceutical Research International. [Link]
-
ResearchGate. (2025). Design and Characterization of Glyceryl Monosterat Solid Lipid Nanoparticles Prepared by High Shear Homogenization. ResearchGate. [Link]
-
Chirio, D., et al. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. [Link]
-
Sakellari, G. I., et al. (2021). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. National Institutes of Health. [Link]
-
Salah, E., et al. (2024). Solid Lipid Nanoparticles (SLN): Formulation and Fabrication. UI Scholars Hub. [Link]
-
Abu-Odah, H., et al. (2022). Design, Preparation, and Characterization of Effective Dermal and Transdermal Lipid Nanoparticles: A Review. MDPI. [Link]
-
Al-Adham, I. S. I., et al. (2021). Fabrication of solid lipid nanoparticles by hot high shear homogenization and optimization by Box–Behnken design: An accelerated stability assessment. Journal of Applied Pharmaceutical Science. [Link]
-
da Silva, A. C., et al. (2023). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. MDPI. [Link]
-
Gardouh, A. R., et al. (2013). (PDF) Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. ResearchGate. [Link]
Sources
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. Design, Preparation, and Characterization of Effective Dermal and Transdermal Lipid Nanoparticles: A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Key production parameters for the development of solid lipid nanoparticles by high shear homogenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. journaljpri.com [journaljpri.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
solvent emulsification-evaporation method for glyceryl dimyristate nanoparticles
An Application Guide to the Formulation of Glyceryl Dimyristate Nanoparticles via Solvent Emulsification-Evaporation
Authored by: A Senior Application Scientist
Introduction: The Utility of this compound in Solid Lipid Nanoparticles (SLNs)
In the landscape of advanced drug delivery, Solid Lipid Nanoparticles (SLNs) have emerged as a formidable carrier system, particularly for lipophilic therapeutic agents. SLNs leverage the advantages of polymeric nanoparticles, liposomes, and emulsions, offering enhanced drug stability, controlled release profiles, and the potential for targeted delivery. At the core of an SLN is the lipid matrix, which must be solid at both room and body temperatures.
This compound, a diglyceride of myristic acid, is an exemplary lipid for SLN formulation. Its biocompatibility, biodegradability, and well-defined melting point make it a suitable candidate for creating a stable, solid core that can effectively encapsulate drug molecules. This guide provides an in-depth exploration of the solvent emulsification-evaporation method, a robust and widely adopted technique for the preparation of this compound nanoparticles. This method is particularly advantageous as it avoids thermal stress, making it suitable for heat-sensitive drugs.[1][2]
Principle of the Solvent Emulsification-Evaporation Method
The solvent emulsification-evaporation technique is a multi-step process designed to produce solid nanoparticles from a lipid solution.[3] The fundamental principle involves the precipitation of the lipid in a finely dispersed state. The process can be broken down into three core stages:
-
Phase Preparation : The lipid (this compound) and the lipophilic drug are dissolved in a water-immiscible organic solvent to form the organic or "oil" phase.[1][2] Concurrently, an aqueous solution containing a surfactant or stabilizer is prepared. The choice of solvent is critical; it must be a good solvent for the lipid but have low miscibility with water and be sufficiently volatile for easy removal.[4]
-
Emulsification : The organic phase is dispersed into the aqueous phase under high-energy homogenization (e.g., high-speed stirring or ultrasonication).[5] This energetic input breaks the organic phase into nano-sized droplets, creating an oil-in-water (o/w) emulsion. The surfactant, present in the aqueous phase, adsorbs to the surface of these newly formed droplets, preventing them from coalescing.[6][7] The size of these emulsion droplets is a primary determinant of the final nanoparticle size.[8]
-
Solvent Evaporation & Nanoparticle Solidification : The organic solvent is then removed from the emulsion, typically through continuous stirring under reduced pressure or at a slightly elevated temperature.[5][9] As the solvent evaporates, the lipid concentration within the droplets increases, eventually leading to supersaturation and precipitation. This controlled precipitation results in the formation of solid lipid nanoparticles, with the drug encapsulated within the solid lipid matrix.[2]
Visual Workflow: Solvent Emulsification-Evaporation
Caption: Workflow of the solvent emulsification-evaporation method for SLN synthesis.
Detailed Experimental Protocol
This protocol provides a reproducible method for formulating this compound nanoparticles. It is designed to be a self-validating system where careful control of the outlined parameters will yield consistent results.
Materials & Reagents
| Material | Recommended Specification | Supplier Example | Purpose |
| Lipid | This compound | Sigma-Aldrich | Forms the solid core of the nanoparticle |
| Organic Solvent | Dichloromethane (DCM) or Ethyl Acetate | Fisher Scientific | Dissolves the lipid (organic phase) |
| Surfactant/Stabilizer | Poloxamer 188 (Pluronic® F-68) or Polyvinyl Alcohol (PVA) | BASF, Sigma-Aldrich | Stabilizes emulsion and final nanoparticles |
| Aqueous Phase | Deionized or Milli-Q Water | In-house | Continuous phase for the emulsion |
| (Optional) Drug | Lipophilic Drug of Interest | N/A | Active Pharmaceutical Ingredient (API) |
Step-by-Step Methodology
PART 1: Preparation of the Organic Phase (Oil Phase)
-
Accurately weigh 100 mg of this compound. If encapsulating a drug, co-dissolve 10 mg of the lipophilic drug at this stage.
-
Causality: The lipid-to-drug ratio is a critical parameter that influences both drug loading capacity and the stability of the final nanoparticle. A 10:1 ratio is a common starting point.
-
-
Dissolve the lipid (and drug) in 5 mL of dichloromethane (DCM) in a glass beaker.
-
Ensure complete dissolution by gentle stirring with a magnetic stirrer at room temperature. The resulting solution should be clear and homogenous.[1]
PART 2: Preparation of the Aqueous Phase
-
Accurately weigh 200 mg of Poloxamer 188 (2% w/v solution).
-
Dissolve the Poloxamer 188 in 10 mL of deionized water. Stir until fully dissolved.
PART 3: Emulsification
-
Place the beaker containing the aqueous phase on an ice bath. This helps to dissipate heat generated during homogenization.
-
Using a pipette, slowly add the organic phase (from Part 1) to the aqueous phase while the aqueous phase is being homogenized at high speed.
-
Utilize a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes or an ultrasonic probe sonicator at 70-80% amplitude for 3-5 minutes.[11]
-
Causality: The high energy input is essential to overcome the interfacial tension between the oil and water phases, creating a nano-emulsion. The duration and intensity of homogenization directly impact the particle size distribution.[12] The process should yield a milky-white, uniform emulsion.
-
PART 4: Solvent Evaporation
-
Transfer the resulting o/w emulsion to a round-bottom flask.
-
Connect the flask to a rotary evaporator (rotovap). Alternatively, leave the emulsion under continuous magnetic stirring (approx. 400-600 RPM) in a fume hood for 3-4 hours to allow for solvent evaporation at ambient pressure.[5]
-
Causality: The removal of the organic solvent forces the dissolved lipid to precipitate out of the solution. The controlled nature of this evaporation process is key to forming solid, well-defined nanoparticles rather than bulk precipitate.[2]
-
PART 5: Nanoparticle Recovery and Purification
-
Once the solvent is fully evaporated, the resulting suspension contains the this compound nanoparticles.
-
To remove excess surfactant and any non-encapsulated drug, the nanoparticle suspension can be washed. Transfer the suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.[5]
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water. This washing step can be repeated 2-3 times.
-
The final, purified nanoparticle pellet can be resuspended in a suitable aqueous buffer for characterization and use.
Critical Process Parameters & Their Impact
The physicochemical properties of the final nanoparticles are not arbitrary; they are a direct consequence of the formulation and process parameters. Understanding these relationships is key to designing particles with desired characteristics.[13]
| Parameter | Range/Variable | Effect on Nanoparticle Properties | Rationale |
| Lipid Concentration | 1% - 5% (w/v) | Higher concentration can lead to larger particle size and increased drug loading. | More lipid material per droplet results in larger final particles upon solvent removal. |
| Surfactant Type & Concentration | Poloxamer, PVA, Tween 80 (0.5% - 5% w/v) | Higher concentration generally decreases particle size but may reduce entrapment efficiency.[10] | More surfactant molecules are available to stabilize smaller emulsion droplets, preventing coalescence. However, excessive surfactant can create micelles that may draw the drug out of the lipid phase. |
| Organic Solvent Type | Dichloromethane, Chloroform, Ethyl Acetate | Solvent miscibility with water affects the rate of diffusion and particle formation.[14] | Partially water-miscible solvents (like ethyl acetate) can diffuse into the aqueous phase, leading to a modified precipitation process known as emulsification-diffusion, which can yield smaller particles.[2] |
| Organic-to-Aqueous Phase Ratio | 1:2 to 1:10 | A higher aqueous phase volume generally leads to smaller particles. | A larger continuous phase volume allows for more rapid diffusion of the solvent away from the droplets, promoting faster lipid precipitation and stabilization of smaller particles.[12] |
| Homogenization Energy & Duration | 5,000 - 20,000 RPM / 2-10 min | Higher energy input (speed/power) and longer duration lead to smaller particle sizes and a narrower size distribution (lower PDI).[10] | Greater energy input results in the formation of smaller initial emulsion droplets, which directly translates to smaller final solid nanoparticles.[8] |
Characterization of this compound Nanoparticles
Post-synthesis, a thorough characterization is mandatory to validate the formulation process and ensure the nanoparticles meet the required specifications.
-
Particle Size and Polydispersity Index (PDI) : Measured using Dynamic Light Scattering (DLS). The particle size will confirm the nanoscale dimensions, while the PDI indicates the uniformity of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[15]
-
Zeta Potential : This measurement indicates the surface charge of the nanoparticles and is a key predictor of their colloidal stability.[16] A zeta potential greater than |±20| mV suggests good stability due to electrostatic repulsion between particles, preventing aggregation.[17]
-
Morphology : Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are used to visualize the nanoparticles, confirming their spherical shape and smooth surface.[18][19]
-
Entrapment Efficiency (%EE) and Drug Loading (%DL) : These parameters quantify the amount of drug successfully encapsulated within the nanoparticles. They are determined by separating the nanoparticles from the aqueous medium and measuring the concentration of free drug in the supernatant using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
%DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Crystallinity and Thermal Properties : Differential Scanning Calorimetry (DSC) is used to assess the melting behavior and crystalline state of the lipid within the nanoparticle. This can provide insights into how the drug is incorporated into the lipid matrix.[20]
References
-
Encyclopedia.pub. (2022). Solid Lipid Nanoparticle Preparation Techniques. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). A concise review on preparation methods used for the development of solid lipid nanoparticles. Retrieved from [Link]
-
MDPI. (2021). Preparation of 150 nm Solid Lipid Nanoparticles Using Emulsion/Solvent Evaporation. Retrieved from [Link]
-
Pharma Education. (2024). SOP for Emulsification-Solvent Evaporation Technique in Nanoparticle Formulations. Retrieved from [Link]
-
Springer. (2013). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent evaporation method of preparation for nanoparticles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). DEVELOPMENT AND CHARACTERIZATION OF SOLID LIPID NANOPARTICLES BY SOLVENT DIFFUSION- EVAPORATION METHOD FOR TOPICAL DELIVERY. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Preparation and characterisation of nanoparticles containing ketoprofen and acrylic polymers prepared by emulsion solvent evaporation method. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Retrieved from [Link]
-
Scribd. (n.d.). Teaching Note 3 - Emulsification and Solvent Evaporation. Retrieved from [Link]
-
MDPI. (2022). Effects of Process and Formulation Parameters on Submicron Polymeric Particles Produced by a Rapid Emulsion-Diffusion Method. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. Retrieved from [Link]
-
MDPI. (n.d.). Glycerol: A promising Green Solvent and Reducing Agent for Metal-Catalyzed Transfer Hydrogenation Reactions and Nanoparticles Formation. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). Surfactants for nanoparticle stabilization. (a) Classic structure of.... Retrieved from [Link]
- Google Patents. (n.d.). Dispersion of nanoparticles in organic solvents.
-
ResearchGate. (2023). Preparation and characterization of glyceryl dibehenate and glyceryl monostearate -based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs | Request PDF. Retrieved from [Link]
-
Istanbul Technical University. (n.d.). Preparation and characterization of glyceryl dibehenate and glyceryl monostearate -based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. Retrieved from [Link]
-
MDPI. (n.d.). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Retrieved from [Link]
-
Bentham Science. (n.d.). Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. Retrieved from [Link]
-
ResearchGate. (n.d.). Glycerosomes: Investigation of role of 1,2-dimyristoyl-sn-glycero-3-phosphatidycholine (DMPC) on the assembling and skin delivery performances. Retrieved from [Link]
-
ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2013). Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. Retrieved from [Link]
-
Gsrs. (n.d.). GLYCERYL 1,3-DIMYRISTATE. Retrieved from [Link]
-
MDPI. (n.d.). Influence of anionic surfactant on stability of nanoparticles in aqueous solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of organic solvents on nanoparticle formation and surfactants on release behaviour in-vitro using costunolide as model anticancer agent | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Surfactants for nanoparticle stabilization. (a) Classic structure of.... Retrieved from [Link]
-
Current Drug Delivery. (2021). Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. Retrieved from [Link]
-
ACS Publications. (n.d.). Formation of Highly Structured Cubic Micellar Lipid Nanoparticles of Soy Phosphatidylcholine and Glycerol Dioleate and Their Degradation by Triacylglycerol Lipase. Retrieved from [Link]
-
MDPI. (2020). Glycerol Role in Nano Oxides Synthesis and Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of type of organic phase solvents on the particle size of poly(D,L-lactide-co-glycolide) nanoparticles. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). Characterization Methods for Nanoparticle–Skin Interactions: An Overview. Retrieved from [Link]
Sources
- 1. Solid Lipid Nanoparticle Preparation Techniques | Encyclopedia MDPI [encyclopedia.pub]
- 2. jddtonline.info [jddtonline.info]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. SOP for Emulsification-Solvent Evaporation Technique in Nanoparticle Formulations – SOP Guide for Pharma [pharmasop.in]
- 6. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kinampark.com [kinampark.com]
- 9. researchgate.net [researchgate.net]
- 10. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.2. Preparation of 150 nm Solid Lipid Nanoparticles Using Emulsion/Solvent Evaporation [bio-protocol.org]
- 12. tandfonline.com [tandfonline.com]
- 13. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Characterization Methods for Nanoparticle–Skin Interactions: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijpsr.com [ijpsr.com]
- 19. journaljpri.com [journaljpri.com]
- 20. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing Glyceryl Dimyristate Liposomes Using Dynamic Light Scattering (DLS)
Introduction: The Convergence of Lipid Chemistry and Nanoparticle Metrology
In the landscape of advanced drug delivery, liposomes stand out as exceptionally versatile nanocarriers. These spherical vesicles, composed of one or more lipid bilayers surrounding an aqueous core, can encapsulate both hydrophilic and lipophilic therapeutic agents, enhancing their stability, solubility, and pharmacokinetic profiles.[1][2][3][4] Glyceryl dimyristate (GDM), a saturated 14-carbon chain lipid, is a valuable component in liposome formulation due to its biocompatibility and the physical properties it imparts to the lipid bilayer. The performance of a liposomal drug product—its circulation time, cellular uptake, and drug release kinetics—is inextricably linked to its physicochemical characteristics, most notably its particle size and size distribution.[5]
Dynamic Light Scattering (DLS) has become an indispensable analytical technique for the rapid and non-invasive characterization of nanoparticles in suspension.[6][7][8] It provides critical insights into the average size and uniformity of a liposome population, which are critical quality attributes (CQAs) in research, development, and manufacturing environments.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of GDM-based liposomes and their subsequent characterization using DLS. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The Foundational Principles of Dynamic Light Scattering (DLS)
To effectively utilize DLS, one must first grasp the principles governing the technique. DLS measures the size of particles by analyzing the temporal fluctuations in the intensity of scattered light that result from their random, thermally-driven movement, known as Brownian motion.[1][6][9][10]
-
Brownian Motion: Smaller particles diffuse more rapidly through a liquid medium than larger particles.
-
Scattered Light Fluctuations: A laser illuminates the sample, and the particles scatter the light. As the particles move, the constructive and destructive interference patterns of the scattered light change, causing fluctuations in the intensity measured by a detector.
-
Autocorrelation Function: The instrument's software analyzes these intensity fluctuations by generating an autocorrelation function. This function compares the signal at a given time to the signal at a very short time later. The signal from rapidly moving (small) particles decorrelates quickly, while the signal from slowly moving (large) particles persists for longer.[7]
From the decay rate of this correlation function, the translational diffusion coefficient (D) of the particles can be calculated. The Stokes-Einstein equation is then used to relate this diffusion coefficient to the hydrodynamic diameter (d.nm) of the particle:
d.nm = (kBT) / (3πηD)
Where:
-
kB is the Boltzmann constant
-
T is the absolute temperature
-
η is the viscosity of the dispersant
Key DLS Output Parameters
-
Z-Average (Z-ave) Diameter: This is the primary and most stable parameter produced by DLS. It represents the intensity-weighted mean hydrodynamic diameter of the particle population.[11][12][13][14][15] Its calculation is defined by ISO 22412 and is excellent for quality control and assessing batch-to-batch consistency.[12][13] The Z-average can be sensitive to the presence of even a small number of large particles or aggregates due to the intensity-weighting of the measurement.[12][13]
-
Polydispersity Index (PDI): The PDI is a dimensionless measure of the heterogeneity of particle sizes in the sample.[16] It is derived from the same correlation function analysis and indicates the width of the size distribution.[11][17] A smaller PDI value signifies a more uniform and monodisperse sample.
| PDI Value | Sample Polydispersity |
| < 0.1 | Highly monodisperse; ideal for many applications. |
| 0.1 - 0.4 | Moderately polydisperse; acceptable for many formulations. |
| > 0.4 | Highly polydisperse; may indicate aggregation or instability.[18] |
| > 0.7 | Very broad distribution; DLS may not be a suitable technique.[19] |
-
Size Distribution: DLS software can also generate size distribution plots by intensity, volume, and number. The intensity distribution is the fundamental result, as DLS measures scattered light intensity. Volume and number distributions are derived from the intensity distribution using Mie theory and should be interpreted with caution, as they rely on assumptions about the particles' optical properties.[20][21]
Experimental Workflow: From Lipid Film to DLS Data
The following diagram outlines the comprehensive workflow for preparing and characterizing GDM liposomes.
Caption: Workflow for GDM liposome preparation and DLS characterization.
Protocol 1: Preparation of GDM Liposomes via Thin-Film Hydration and Extrusion
This protocol describes a robust method for producing unilamellar vesicles with a defined size distribution.
Materials & Equipment
-
This compound (GDM)
-
Cholesterol (CH)
-
Chloroform (HPLC Grade)
-
Hydration Buffer: Phosphate-Buffered Saline (PBS, pH 7.4), filtered through a 0.22 µm filter
-
Round-bottom flask
-
Rotary evaporator with water bath
-
High vacuum pump
-
Bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Methodology
-
Lipid Preparation (Example: 20 mg total lipid, 4:1 molar ratio GDM:CH):
-
Weigh the appropriate amounts of GDM and cholesterol and add them to a clean round-bottom flask.
-
Add 2-3 mL of chloroform to completely dissolve the lipids. Swirl gently to ensure a clear, homogeneous solution.
-
Expert Insight: Co-dissolving lipids in an organic solvent is essential to ensure a homogenous mixture in the final bilayer, which is critical for vesicle stability.[22] Cholesterol is included to modulate membrane fluidity and reduce permeability.[23][24]
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Partially submerge the flask in a water bath set to 35-40°C.
-
Rotate the flask while applying a gentle vacuum to evaporate the chloroform. A thin, uniform lipid film will form on the inner surface of the flask.
-
Expert Insight: Creating a thin, even film maximizes the surface area exposed to the hydration buffer, facilitating more efficient and uniform vesicle formation.[4]
-
-
Residual Solvent Removal:
-
Once the film appears dry, connect the flask to a high vacuum line for at least 2 hours to remove any residual chloroform.
-
Trustworthiness: This step is critical. Residual organic solvent can compromise the integrity of the lipid bilayer, leading to unstable liposomes and affecting subsequent DLS measurements.
-
-
Hydration:
-
Warm the hydration buffer (PBS) to a temperature above the phase transition temperature (Tc) of GDM (Tc of Dimyristoylphosphatidylcholine, a related lipid, is ~24°C). A temperature of 40-50°C is recommended.
-
Add the pre-warmed buffer to the flask (e.g., 2 mL for a final lipid concentration of 10 mg/mL).
-
Agitate the flask gently by hand or on an orbital shaker for 30-60 minutes. The lipid film will swell and disperse to form a milky suspension of large, multilamellar vesicles (MLVs).[22]
-
Expert Insight: Hydrating above the Tc ensures the lipid bilayers are in a fluid, liquid-crystalline phase, which is necessary for them to swell and form closed vesicles.[4]
-
-
Sizing by Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Pre-heat the extruder block to the same temperature as the hydration buffer.
-
Load the MLV suspension into one of the extruder's syringes.
-
Gently pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times).
-
The resulting translucent suspension contains primarily large unilamellar vesicles (LUVs) with a diameter close to that of the membrane pore size.
-
Expert Insight: Extrusion applies mechanical energy to force the larger MLVs through defined pores, resulting in a much more uniform size distribution compared to methods like sonication.[25] An odd number of passes ensures the final sample exits from the opposite side of the initial loading.
-
Protocol 2: DLS Characterization
This protocol is designed to ensure high-quality, reproducible DLS data. It follows the general guidelines recommended by standards such as ASTM E2490-09.[26][27][28][29]
Instrument & Sample Preparation
-
Instrument Power-Up: Ensure the DLS instrument has been powered on for at least 30 minutes to allow the laser to stabilize.
-
Sample Dilution:
-
Dilute the prepared liposome suspension in the same filtered PBS buffer used for hydration.
-
A typical final lipid concentration for DLS is in the range of 0.1 - 1.0 mg/mL. The ideal concentration will result in a photon count rate within the instrument's recommended range (check manufacturer's guidelines).
-
Expert Insight: The sample must be dilute enough to prevent multiple scattering, where light scattered from one particle is then scattered by another. This phenomenon is a significant source of error and can lead to an underestimation of the true particle size.
-
-
Sample Filtration (Optional):
-
If large, unwanted particulates are suspected, the diluted sample can be centrifuged at low speed (e.g., 2000 rpm for 2 minutes) to pellet large aggregates.[25] Use the supernatant for analysis. Avoid aggressive filtration that could disrupt the liposomes.
-
Measurement Procedure
-
Cuvette Selection: Use a clean, scratch-free disposable or quartz cuvette. Rinse the cuvette with filtered buffer before adding the sample.
-
Software Setup:
-
Dispersant: Select/create an entry for your buffer (e.g., PBS) and enter its correct viscosity (e.g., ~0.89 mPa·s for water at 25°C) and refractive index (e.g., ~1.333).
-
Material: Enter the refractive index for the liposome material (a typical value for lipids is ~1.45).
-
Measurement Settings: Set the measurement temperature (e.g., 25°C), equilibration time (e.g., 120 seconds), and protocol (e.g., 3 measurements of 10-15 runs each).
-
Expert Insight: Accurate temperature control is paramount. The Stokes-Einstein equation is directly dependent on temperature, and the viscosity of the dispersant is highly temperature-sensitive.[30][31] An equilibration step ensures the sample has reached the target temperature before measurement begins.
-
-
Data Acquisition:
-
Place the cuvette in the instrument and start the measurement.
-
The instrument will perform the pre-set number of replicate measurements.
-
Data Interpretation & Troubleshooting
Analysis of Results
A successful GDM liposome preparation sized through a 100 nm membrane should yield the following results:
-
Z-Average: Typically between 100 nm and 120 nm. The hydrodynamic diameter measured by DLS is often slightly larger than the physical pore size of the extrusion membrane because it includes the hydration layer around the vesicle.[32]
-
PDI: Ideally below 0.2, and preferably below 0.1, indicating a monodisperse population.
-
Intensity Distribution: A single, relatively narrow peak should be observed. The presence of a second peak at a much larger size (e.g., >1000 nm) is a clear indicator of aggregation or contamination.
Data Presentation: Example Results
| Parameter | "Good" Formulation (Expected) | "Poor" Formulation (Aggregated) |
| Z-Average (d.nm) | 115.2 | 480.7 |
| PDI | 0.095 | 0.512 |
| Distribution Peak(s) | Single peak around 110 nm | Bimodal: Peak at ~120 nm and a significant peak at >1000 nm |
| Interpretation | Monodisperse, stable liposomes of the target size. | Polydisperse sample with significant aggregation present. |
Troubleshooting Common DLS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High PDI (>0.3) | Incomplete extrusion; sample aggregation; sample is too concentrated; dust contamination. | Increase the number of extrusion passes; check formulation for stability (e.g., zeta potential); dilute the sample further; filter or centrifuge the diluted sample. |
| Unstable/Varying Results | Sample is not thermally equilibrated; sample is unstable and aggregating/degrading over time. | Increase the equilibration time in the instrument settings; re-prepare the sample and measure immediately. Check storage conditions.[33][34] |
| Count Rate Too High/Low | Sample is too concentrated / too dilute. | Adjust sample concentration accordingly. A very low count rate may not provide sufficient signal for a reliable measurement. |
| "Large Particle" Error | Presence of a few very large aggregates or dust particles that dominate the scattering signal. | Centrifuge the sample at low speed before measurement. Ensure cuvettes and buffers are scrupulously clean. |
Conclusion
Dynamic Light Scattering is a powerful and essential tool for the characterization of liposomal drug delivery systems. By combining a robust and well-understood liposome preparation protocol, such as thin-film hydration with extrusion, with a carefully executed DLS measurement protocol, researchers can obtain reliable and reproducible data on the size and uniformity of their GDM liposome formulations. The Z-average and Polydispersity Index serve as critical quality metrics that provide immediate feedback on the success of the formulation process and the stability of the resulting vesicles. Adherence to the principles and protocols outlined in this note will enable scientists to confidently characterize their nanoparticle systems, accelerating the development of next-generation drug delivery vehicles.
References
-
Bettersize Instruments. What are Z-average and polydispersity index (PDI)?. Bettersize Instruments Website. [Link]
-
ANSI Webstore. ASTM E2490-09 - Standard Guide for Measurement of Particle Size Distribution of Nanomaterials in Suspension by Photon Correlation Spectroscopy (PCS). ANSI Webstore. [Link]
-
ANSI Webstore. ASTM E2490-09(2021) - Standard Guide for Measurement of Particle Size Distribution of Nanomaterials in Suspension by Photon Correlation Spectroscopy (PCS). ANSI Webstore. [Link]
-
AZoM. Dynamic Light Scattering - Common Terms Defined. AZoM Website. Published February 6, 2018. [Link]
-
IHS Markit. ASTM E2490-09 - Standard Guide for Measurement of Particle Size Distribution of Nanomaterials in Suspension by Photon Correlation Spectroscopy (PCS). IHS Markit Website. [Link]
-
HORIBA Scientific. What is the Polydispersity Index (PDI) in Dynamic Light Scattering (DLS)?. HORIBA Scientific Website. Published March 19, 2025. [Link]
-
PDF Standards Store. ASTM-E2490 2009 PDF. livewell. [Link]
-
ASTM International. Nanotechnology Standards. ASTM Website. [Link]
-
Patsnap. How to Analyze Polydispersity Index in Dynamic Light Scattering. Patsnap Website. Published September 5, 2025. [Link]
-
Delft Solids Solutions. Nanoparticle size by dynamic light scattering analysis. Delft Solids Solutions Website. [Link]
-
NanoTemper Technologies. How is the polydispersity index (PDI) calculated?. NanoTemper Technologies Website. [Link]
-
Al-Obaidi, H., Kuttiappan, S., Zariwala, M. G., & El-Tanani, M. (2022). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Pharmaceuticals, 15(11), 1362. [Link]
-
Zaman, M., Ang, S., et al. Characterizing Nanoparticle Size by Dynamic Light Scattering. University of Arkansas, Fayetteville ScholarWorks@UARK. [Link]
-
Chemistry For Everyone. How Is Light Scattering Used To Determine The Polydispersity Index?. YouTube. Published June 10, 2025. [Link]
-
Zhang, Y., et al. (2022). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Nanomaterials, 12(15), 2649. [Link]
-
Monteiro, A. R., et al. (2020). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry, 8, 593625. [Link]
-
News-Medical.Net. Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. Published July 19, 2023. [Link]
-
McFearin, C. L., et al. (2021). Influence of Temperature on Molecular Adsorption and Transport at Liposome Surfaces Studied by Molecular Dynamics Simulations and Second Harmonic Generation Spectroscopy. The Journal of Physical Chemistry B, 125(37), 10586-10597. [Link]
-
Wyatt Technology. Liposome Size, Concentration, and Structural Characterization by FFF-MALS-DLS. Wyatt Technology Website. [Link]
-
Trucillo, P., & Campardelli, R. (2021). Influence of temperature on liposome mean dimensions for a pressure of... ResearchGate. [Link]
-
Technology Networks. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering. Technology Networks Website. Published August 11, 2018. [Link]
-
Wyatt Technology. Liposome Characterization by DLS. Wyatt Technology Website. [Link]
-
Royal Society of Chemistry. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes. RSC Publishing. Published March 20, 2023. [Link]
-
Inside Therapeutics. Liposomes synthesis and DLS size characterization. Inside Therapeutics Website. [Link]
-
Carita, A. C., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 13(12), 2174. [Link]
-
ResearchGate. (PDF) Comprehensive analysis of liposome formulation parameters and their influence on encapsulation, stability and drug release in glibenclamide liposomes. ResearchGate. Published August 10, 2025. [Link]
-
National Institutes of Health. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. NIH Website. [Link]
-
Ministry of Food and Drug Safety. Guideline for the Development of Liposome Drug Products. Ministry of Food and Drug Safety Website. [Link]
-
Yenduri, G., et al. (2022). Impact of critical process parameters and critical material attributes on the critical quality attributes of liposomal formulations prepared using continuous processing. International Journal of Pharmaceutics, 619, 121700. [Link]
-
MDPI. Quality by Design Approach in Liposomal Formulations: Robust Product Development. MDPI Website. [Link]
-
ACS Publications. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. Langmuir. Published August 21, 2023. [Link]
-
Particle Technology Labs. Dynamic Light Scattering Problems and Solutions: Unexpected Results and False Positives. PTL Website. Published August 24, 2023. [Link]
-
SciSpace. Influence of cholesterol on liposome stability and on in vitro drug release. SciSpace. [Link]
-
Google Patents. (12) United States Patent. Googleapis. Published April 15, 2013. [Link]
-
ResearchGate. Glycerosomes: Investigation of role of 1,2-dimyristoyl-sn-glycero-3-phosphatidycholine (DMPC) on the assembling and skin delivery performances. ResearchGate. Published August 10, 2025. [Link]
-
ResearchGate. My liposome seem to be degrading as suggested by Zetasizer. What could be the cause?. ResearchGate. Published May 3, 2016. [Link]
-
BOC Sciences. How to Prepare Liposomes? - Liposome Preparation Guide. YouTube. Published September 20, 2022. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality by Design Approach in Liposomal Formulations: Robust Product Development | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 8. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 9. solids-solutions.com [solids-solutions.com]
- 10. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bettersizeinstruments.com [bettersizeinstruments.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. azom.com [azom.com]
- 14. materials-talks.com [materials-talks.com]
- 15. What is the Z-average? | Malvern Panalytical [malvernpanalytical.com]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. What is the Polydispersity Index (PDI) in Dynamic Light Scattering (DLS)? | Malvern Panalytical [malvernpanalytical.com]
- 18. How to Analyze Polydispersity Index in Dynamic Light Scattering [eureka.patsnap.com]
- 19. particletechlabs.com [particletechlabs.com]
- 20. entegris.com [entegris.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 26. webstore.ansi.org [webstore.ansi.org]
- 27. webstore.ansi.org [webstore.ansi.org]
- 28. standards.iteh.ai [standards.iteh.ai]
- 29. livewell.ae [livewell.ae]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 33. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
Application Note: Glyceryl Dimyristate for Encapsulation of Poorly Water-Soluble Drugs
Introduction: The Challenge of Poorly Water-Soluble Drugs and the Promise of Lipid-Based Systems
A significant portion of newly discovered drug candidates, estimated to be between 40% and 70%, exhibit poor aqueous solubility.[1] This characteristic poses a major hurdle in drug development, as it often leads to low and erratic oral bioavailability, hindering the therapeutic potential of these promising compounds.[2] The Biopharmaceutics Classification System (BCS) categorizes these drugs as Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[2] For these drugs, the dissolution rate in the gastrointestinal fluid is the rate-limiting step for absorption.[3][4]
Lipid-based drug delivery systems (LBDDS) have emerged as a highly effective strategy to overcome these challenges.[1][3] By dissolving the drug in a lipid carrier, the dissolution step in the gastrointestinal tract can be bypassed, presenting the drug in a solubilized form ready for absorption.[3][4] Among the various lipid excipients, glyceryl dimyristate, a di-ester of glycerin and myristic acid, offers compelling advantages for the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for encapsulating poorly water-soluble drugs.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for this purpose. It delves into the physicochemical properties of this compound, detailed protocols for nanoparticle preparation, and essential characterization techniques.
Understanding this compound: Key Physicochemical Properties
This compound is a solid lipid at room temperature, making it an ideal candidate for the formulation of SLNs and NLCs.[5][6] Its key properties are summarized in the table below:
| Property | Value/Characteristic | Significance in Formulation |
| Chemical Name | Propane-1,2,3-triyl dimyristate | A diglyceride of myristic acid.[6] |
| Synonyms | Trimyristin | [6] |
| Molecular Formula | C31H60O5 | [7] |
| Molecular Weight | 512.81 g/mol | [7] |
| Melting Point | 56-57 °C | Allows for the use of hot homogenization techniques without excessive heat that could degrade sensitive drugs.[6][8] |
| Appearance | White, waxy solid | [9] |
| Solubility | Practically insoluble in water; soluble in ethanol, hexane, and ether.[9] | Its lipophilic nature is key to solubilizing poorly water-soluble drugs. |
| HLB Value | Low (indicative of lipophilicity) | While a specific HLB value for this compound is not readily available, as a diglyceride, it is highly lipophilic and would have a low HLB value, making it suitable for forming the lipid core of nanoparticles.[10][11][12][13] |
| Safety | Generally Regarded as Safe (GRAS) | The FDA permits the use of myristic acid and its esters, including this compound, in food and cosmetics, indicating a favorable safety profile.[14][15] |
The solid nature of this compound at physiological temperatures provides a protective shell for the encapsulated drug, offering the potential for controlled or sustained release. Furthermore, its biocompatibility and biodegradability make it a safe and attractive excipient for pharmaceutical formulations.[16]
Formulation Strategies: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
This compound can be used to formulate two primary types of lipid nanoparticles:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids.[17] While effective, a potential drawback is the expulsion of the drug during storage due to the highly ordered crystalline structure of the lipid matrix.[18]
-
Nanostructured Lipid Carriers (NLCs): To overcome the limitations of SLNs, NLCs were developed.[18][19] They are composed of a blend of a solid lipid (like this compound) and a liquid lipid (oil).[16][19] This creates a less ordered, imperfect lipid matrix, providing more space to accommodate the drug and reducing the likelihood of expulsion.[18]
The choice between SLNs and NLCs will depend on the specific drug candidate and the desired release profile. NLCs generally offer higher drug loading capacity and improved stability.[18]
Experimental Protocols: Preparation of Drug-Loaded Lipid Nanoparticles
Two common and effective methods for preparing this compound-based nanoparticles are the hot high-pressure homogenization (HPH) technique and the microemulsion method.
Protocol 1: Hot High-Pressure Homogenization (HPH) Technique
This is a widely used and scalable method for producing SLNs and NLCs.[17][20] It involves the emulsification of a molten lipid phase into a hot aqueous surfactant solution, followed by high-pressure homogenization to reduce the particle size.[21][22][23]
Workflow for Hot High-Pressure Homogenization:
Caption: Workflow for Hot High-Pressure Homogenization.
Detailed Steps:
-
Lipid Phase Preparation:
-
Accurately weigh the required amount of this compound (and liquid lipid for NLCs).
-
Heat the lipid(s) in a beaker to a temperature 5-10°C above the melting point of this compound (approximately 61-67°C).[22][24]
-
Once the lipid is completely melted, add the pre-weighed poorly water-soluble drug and stir until it is fully dissolved.[21]
-
-
Aqueous Phase Preparation:
-
Pre-emulsion Formation:
-
Pour the hot aqueous phase into the molten lipid phase under continuous high-speed stirring (e.g., using a high-shear homogenizer at 10,000-20,000 rpm for a few minutes) to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.[24]
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar.[21][24] The optimal number of cycles and pressure should be determined for each specific formulation.
-
-
Nanoparticle Formation:
Protocol 2: Microemulsion Technique
This method involves the preparation of a thermodynamically stable, transparent microemulsion which is then diluted with a cold aqueous solution to precipitate the lipid nanoparticles.[20][23][26] This technique is often simpler and requires less energy input than HPH.[27]
Workflow for the Microemulsion Technique:
Caption: Workflow for the Microemulsion Technique.
Detailed Steps:
-
Microemulsion Preparation:
-
Melt the this compound and dissolve the drug in it, as described in the HPH method.[26]
-
Add the surfactant (e.g., lecithin) and co-surfactant (e.g., an alcohol) to the molten lipid-drug mixture.[26]
-
To this mixture, add a specific amount of hot water under gentle stirring until a transparent, thermodynamically stable microemulsion is formed.[22][28] The exact ratios of lipid, surfactant, co-surfactant, and water should be determined from a pseudo-ternary phase diagram for the specific system.[26]
-
-
Nanoparticle Precipitation:
-
The hot microemulsion is then rapidly dispersed into a cold aqueous solution (typically 2-10°C) under gentle mechanical stirring.[22][26] The volume of the cold water is significantly larger than that of the microemulsion.
-
The sudden temperature drop causes the lipid to precipitate, forming a dispersion of solid lipid nanoparticles.[22]
-
Characterization of this compound-Based Nanoparticles
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the formulated nanoparticles.[29] Key parameters to evaluate are summarized below:
| Parameter | Technique | Typical Expected Results | Rationale |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Particle Size: 100-400 nm[24]PDI: < 0.3[24][30] | Particle size influences the in vivo fate, cellular uptake, and drug release profile of the nanoparticles.[29] A low PDI indicates a narrow and uniform size distribution.[30] |
| Zeta Potential | Laser Doppler Velocimetry | -15 to -30 mV[24] | Zeta potential is a measure of the surface charge of the nanoparticles and is an indicator of their physical stability. A sufficiently high negative or positive value prevents particle aggregation.[31] |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | Ultracentrifugation followed by a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy) | EE: > 70%[24]DL: 1-10% (w/w of lipid)[24] | EE determines the percentage of the initial drug that is successfully entrapped within the nanoparticles. DL refers to the amount of drug per unit weight of the nanoparticles.[31] |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Spherical or oval shape[25][31] | Provides visual confirmation of the size and shape of the nanoparticles.[25] |
| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) | Changes in melting point and diffraction patterns compared to the bulk lipid.[25] | These techniques help to understand the physical state of the drug and lipid within the nanoparticle matrix, which can affect drug loading and release.[25] |
| In Vitro Drug Release | Dialysis Bag Method or Sample and Separate Method | Sustained or controlled release profile over time.[32] | This is a critical parameter to assess how the drug will be released from the nanoparticles in a physiological environment.[32] |
Conclusion
This compound is a versatile and valuable excipient for the encapsulation of poorly water-soluble drugs. Its favorable physicochemical properties, coupled with established formulation techniques like hot high-pressure homogenization and microemulsion, enable the development of stable and effective solid lipid nanoparticles and nanostructured lipid carriers. By following the detailed protocols and characterization methods outlined in this application note, researchers and drug development professionals can harness the potential of this compound to address the challenges of poor drug solubility and enhance the therapeutic efficacy of novel drug candidates.
References
- Microemulsion extrusion technique: a new method to produce lipid nanoparticles. The University of Groningen research portal. 2013-09-03.
- Hot Homogeniz
- Lipid Nanoparticles: Formulation, Production Methods and Characteriz
- Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. PMC - PubMed Central.
- Preparation of solid lipid nanoparticles by microemulsion technique. PubMed.
- Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. 2012-03-30.
- Fabrication of solid lipid nanoparticles by hot high shear homogenization and optimization by Box–Behnken design: An accelerated stability assessment. Journal of Applied Pharmaceutical Science. 2021-07-18.
- Lipid-based formulations for oral administration of poorly w
- Lipid Nanoparticle Characterization: Size, Charge & Stability. Barnett Technical Services.
- Formulation And Evaluation of Solid Lipid Nanoparticles of Poorly Water-Soluble Drug Glimepiride by Hot Homogenization Technique. International Journal of Pharmaceutical Sciences.
- Production Techniques of Lipid Nanoparticles. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. 2024-03-15.
- Preparation of Lipid Nanoparticles Based on Phase Behaviors of Hot Microemulsions. American Scientific Publishers.
- Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.
- Preparation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol-Based Solid Lipid Nanoparticles (SLNs). Benchchem.
- Glyceryl Dimyrist
- Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classific
- Development and Characterization of Lipid Nanoparticles prepared by Miniemulsion Technique. Scholar. 2014-12-01.
- Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. PMC. 2022-04-11.
- Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. MDPI.
- Structural Characterization Study of a Lipid Nanocapsule Formulation Intended for Drug Delivery Applications Using Small-Angle Scattering Techniques.
- Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology. PMC - NIH.
- PEG-12 Glyceryl Dimyrist
- GLYCERYL DIMYRIST
- Peg-12 glyceryl dimyrist
- What is PEG-12 GLYCERYL DIMYRIST
- Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succin
- 555-45-3(TRIMYRISTIN) Product Description. ChemicalBook.
- Amended Safety Assessment of Monoglyceryl Monoesters as Used in Cosmetics. Cosmetic Ingredient Review. 2015-08-28.
- View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. Journal of Pharmaceutical Research.
- Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use. Impactfactor. 2024-09-25.
- GLYCERYL MYRISTATE.
- Reference Guide to HLB Values of Common Emulsifiers. Alfa Chemistry.
- Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science. 2020-06-05.
- PEG-12 this compound in skincare, Wh
- Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. MDPI.
- DLipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use.
- NANOSTRUCTURED LIPID CARRIERS (NLC)
- GLYCERYL 1,3-DIMYRIST
- Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. PMC - NIH.
- List of Oils and Emulsifiers with HLB Values.
- Glyceryl Distear
- An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. PMC - PubMed Central.
- HLB Systems.
- What are the HLB values of commonly used emulsifiers and the best way to select them?. China Chemical Manufacturer. 2024-08-23.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. impactfactor.org [impactfactor.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 555-45-3 CAS MSDS (TRIMYRISTIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 11. HLB Calculator - Materials [hlbcalc.com]
- 12. polyglycerine.com [polyglycerine.com]
- 13. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 14. cosmeticsinfo.org [cosmeticsinfo.org]
- 15. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. mdpi.com [mdpi.com]
- 19. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjpbcs.com [rjpbcs.com]
- 21. Hot Homogenization Technique [ebrary.net]
- 22. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. japsonline.com [japsonline.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. [Preparation of solid lipid nanoparticles by microemulsion technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. research.rug.nl [research.rug.nl]
- 28. Preparation of Lipid Nanoparticles Based on Phase Behaviors of Hot Microemulsions | Scientific.Net [scientific.net]
- 29. barnett-technical.com [barnett-technical.com]
- 30. mdpi.com [mdpi.com]
- 31. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 32. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
cryo-TEM sample preparation for visualizing glyceryl dimyristate nanoparticles
Topic: Visualizing Glyceryl Dimyristate Nanoparticles via Cryogenic Transmission Electron Microscopy (cryo-TEM)
For: Researchers, scientists, and drug development professionals engaged in the characterization of lipid-based drug delivery systems.
Preamble: The Imperative for High-Resolution Imaging of Solid Lipid Nanoparticles
This compound (GDM), a solid lipid at physiological temperatures, serves as a cornerstone for formulating Solid Lipid Nanoparticles (SLNs). These carriers offer significant advantages in drug delivery, including enhanced stability and controlled release profiles. However, the bulk properties of an SLN formulation, often measured by techniques like Dynamic Light Scattering (DLS), can mask critical nanoscale heterogeneities that dictate in vivo performance.[1][2] Cryogenic Transmission Electron Microscopy (cryo-TEM) is the only method capable of providing direct visualization of individual nanoparticles in their native, hydrated state, revealing crucial quality attributes such as true size distribution, morphology, and the internal structure of the solid lipid core.[3][4][5]
This guide provides a comprehensive framework for the preparation of GDM nanoparticles for cryo-TEM analysis. It moves beyond a simple recitation of steps to explain the underlying principles, enabling researchers to troubleshoot and optimize the process for their specific formulations. The core objective is to achieve a state of vitrification —the rapid, glass-like freezing of the aqueous suspension—which preserves the nanoparticle structure without the damaging formation of ice crystals.[6][7]
Part 1: Foundational Concepts & Strategic Planning
The Unique Nature of this compound SLNs
Unlike liposomes, which possess an aqueous core, GDM nanoparticles feature a condensed, solid lipid matrix. This fundamental difference dictates the approach to cryo-TEM sample preparation and image interpretation.
-
Crystallinity and Polymorphism: The this compound core can exist in various polymorphic states (α, β', β), which influences drug loading and release. Cryo-TEM can, in principle, reveal contrast arising from this solid or crystalline lipid core, offering insights into the particle's internal nanostructure.[4]
-
Contrast Mechanism: In cryo-TEM, image contrast is generated by differences in electron scattering potential. For GDM SLNs, the primary contrast is between the dense, solid lipid core and the surrounding, less dense vitrified aqueous buffer.[1][4] This is distinct from the phase contrast that delineates the thin bilayer of a hollow liposome.
-
Sample Stability: SLNs can be prone to aggregation or unpredictable gelation. The preparation process must be optimized to maintain the colloidal stability of the formulation right up to the point of freezing.
The Goal: A Perfect Vitrified Film
The ideal sample for cryo-TEM is a thin, uniform film of amorphous (vitreous) ice, with nanoparticles well-dispersed and randomly oriented within the perforations of a TEM grid. This state is achieved through a process of controlled blotting and ultra-rapid plunge freezing.[3][8] Achieving this requires careful control over several interdependent variables.
Below is a logical workflow diagram illustrating the critical stages from sample optimization to final vitrification.
Caption: Workflow from sample optimization to cryo-TEM imaging.
Part 2: Detailed Protocols and Methodologies
Initial Sample Optimization: The Non-Negotiable First Step
Garbage in, garbage out. No amount of vitrification expertise can rescue a poorly formulated or characterized sample. Sample preparation for imaging begins long before the sample ever meets a TEM grid.[9][10][11]
Protocol 2.1.1: Buffer and Concentration Adjustment
-
Objective: To ensure the sample buffer is low-contrast and the nanoparticle concentration is optimal for good particle distribution on the grid.
-
Buffer Exchange: If the formulation buffer contains high concentrations of salts (>200 mM), sugars, or glycerol, it will reduce image contrast. Exchange the buffer to a low-salt equivalent (e.g., 10 mM TRIS or HEPES with 150 mM NaCl, pH 7.4) using size exclusion chromatography or dialysis.
-
Concentration Screening: The ideal concentration is formulation-dependent. A typical starting range is 0.1 - 5.0 mg/mL.
-
Too low: Insufficient particles per image for efficient data collection.
-
Too high: Causes particle aggregation and an inability to form a sufficiently thin ice layer.
-
-
Final Check: Before proceeding, perform a final DLS measurement in the optimized buffer to confirm that particle size and polydispersity have not been adversely affected.
Grid Preparation: Creating a Receptive Surface
The TEM grid is the physical support for your sample. For nanoparticle suspensions, holey carbon film grids (e.g., Quantifoil®, C-flat™) are standard.[12] The carbon film is hydrophobic by nature and must be treated to allow the aqueous sample to spread evenly.
Protocol 2.2.1: Glow Discharging
-
Objective: To render the carbon support film of the TEM grid hydrophilic using a plasma treatment.
-
Equipment: A glow discharge system.
-
Procedure:
-
Place a batch of TEM grids (carbon-side up) into the chamber of the glow discharge unit.
-
Evacuate the chamber to the recommended pressure.
-
Apply a negative charge for 15-45 seconds in a low-pressure air environment. This bombards the surface with ions, making it negatively charged and hydrophilic.
-
Vent the chamber and use the grids immediately (within a few minutes) as the surface will gradually revert to a hydrophobic state.
-
The Vitrification Workflow: Plunge Freezing
This is the most critical and technically demanding phase. The use of an automated vitrification device (e.g., Thermo Fisher Vitrobot™, Leica EM GP) is strongly recommended to ensure reproducibility.[3] The following protocol is based on the widely used Vitrobot system.
Table 1: Recommended Starting Parameters for Vitrobot Plunge Freezing
| Parameter | Recommended Value | Rationale & Causality |
| Chamber Temperature | 4 - 25 °C | Should be set to a temperature that ensures the stability of the GDM nanoparticles prior to freezing. Room temperature is often sufficient. |
| Chamber Humidity | 100% | Crucial for preventing sample evaporation from the grid during the time between sample application and plunging. Evaporation concentrates both nanoparticles and buffer components, leading to artifacts. |
| Blot Force | -5 to +5 | Controls the pressure applied by the filter paper. A gentle blot (lower number) is a good starting point to avoid removing too much sample. |
| Blot Time | 2 - 5 seconds | The single most critical variable. It directly determines the final thickness of the aqueous film. Shorter times yield thicker ice; longer times yield thinner ice. This must be empirically optimized. |
| Cryogen | Liquid Ethane | Ethane provides a very high cooling rate upon plunging, which is essential to outpace the formation of crystalline ice.[13] It is cooled to just above its freezing point by liquid nitrogen. |
Protocol 2.3.1: Automated Plunge Freezing
-
Objective: To create a thin film of the GDM nanoparticle suspension on a prepared grid and freeze it ultra-rapidly to form vitreous ice.
-
Setup:
-
Cool down the Vitrobot environmental chamber to the set temperature and humidity.
-
Prepare the cryogen station by condensing liquid ethane into the ethane cup, which is cooled by a surrounding dewar of liquid nitrogen.
-
-
Execution:
-
Secure a glow-discharged grid in the Vitrobot tweezers, carbon side facing the point of application.
-
Load the tweezers into the robotic arm of the Vitrobot.
-
Using a pipette, apply 3-4 µL of the optimized GDM nanoparticle suspension to the carbon side of the grid.
-
Initiate the automated sequence: the robot closes, the filter paper arms blot the grid from both sides for the specified time and force.
-
Immediately after blotting, the robot plunges the grid into the liquid ethane.
-
-
Transfer & Storage:
-
Quickly and carefully transfer the vitrified grid from the ethane cup into a pre-cooled grid storage box submerged in liquid nitrogen.
-
The grid must remain at cryogenic temperatures (< -150°C) at all times to prevent devitrification (crystallization of the amorphous ice).
-
The relationship between blotting and the final sample quality is paramount, as visualized below.
Caption: The critical impact of blotting time on ice quality.
Part 3: Troubleshooting and Final Considerations
-
Problem: Particle Aggregation: If particles appear clumped together, this could be due to the formulation itself or induced by the process.
-
Solution: Re-evaluate buffer conditions (pH, ionic strength). Try reducing the sample concentration applied to the grid. Decrease the time between application and blotting.
-
-
Problem: Preferential Orientation: If all particles appear as perfect circles, they may be adsorbing to the carbon support or the air-water interface in a preferred orientation.
-
Solution: Use different types of grids (e.g., gold grids) or apply a thin continuous layer of carbon over the holey film. This can sometimes provide alternative surface chemistry for particle adsorption.
-
-
Problem: Crystalline Ice Detected: If diffraction patterns (sharp rings) are seen during imaging instead of broad, diffuse rings, crystalline ice (typically hexagonal or cubic) has formed.
-
Solution: This indicates a slow freezing rate. Ensure the ethane is properly cooled and not partially frozen. Ensure the blotting process leaves a very thin film, as thicker films freeze more slowly. Check that the plunge speed is maximal.
-
Conclusion
The successful cryo-TEM visualization of this compound nanoparticles is an exacting process that hinges on the synergy between a well-optimized sample and a meticulously executed vitrification protocol. By understanding the causal relationships between each parameter—from buffer composition to blotting time—researchers can move beyond simple trial-and-error to a rational, knowledge-based approach. The protocols and insights provided herein serve as a robust starting point for revealing the true nanoscale morphology of SLN-based drug delivery systems, ultimately accelerating their development and optimization.
References
-
NanoImaging Services. (2023). Lipid Nanoparticle characterization with cryo-TEM. [Link]
-
Mahtab, T., et al. (2021). Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. Current Drug Delivery. [Link]
-
Creative Biostructure. (n.d.). Cryo-EM Applications in Lipid Nanoparticle Characterization. [Link]
-
Aso, Y., et al. (2023). Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges. Biological and Pharmaceutical Bulletin. [Link]
-
Aso, Y., et al. (2023). Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges. PubMed. [Link]
-
Mahtab, T., et al. (2021). Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. Bentham Science. [Link]
-
MtoZ Biolabs. (n.d.). Lipid Nanoparticles (LNPs) Structure Characterization Service | Cryo-EM. [Link]
-
Angelico, R., et al. (2013). Cryo-Transmission Electron Microscopy micrographs of non-lamellar lipid nanoparticles. ResearchGate. [Link]
-
Cheng, Y., et al. (2018). Challenges and opportunities in cryo-EM single-particle analysis. Cell. [Link]
-
Tiwari, R., & Pathak, K. (2019). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. Precision Nanomedicine. [Link]
-
Weissenberger, S., et al. (2021). Understanding the invisible hands of sample preparation for cryo-EM. CryoSol-World. [Link]
-
Noble, A. J., & Stagg, S. M. (2018). Challenges and Solutions in Sample Preparation for High-Resolution Cryo-Electron Microscopy. Frontiers in Molecular Biosciences. [Link]
-
Helvig, S. Y., et al. (2015). Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles. AIMS Biophysics. [Link]
-
Dane, M., et al. (2022). Challenges in sample preparation and structure determination of amyloids by cryo-EM. The FEBS Journal. [Link]
-
Liu, Z., & Wang, H. (2022). Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM. Frontiers in Molecular Biosciences. [Link]
-
Elbaum, M. (2021). Toward Compositional Contrast by Cryo-STEM. Accounts of Chemical Research. [Link]
-
Shakeel, F., et al. (2016). SEM image of Glyceryl monostearate SLN. ResearchGate. [Link]
-
Stewart, P. L. (2017). Cryo-electron microscopy and cryo-electron tomography of nanoparticles. PubMed. [Link]
-
Jo, J., et al. (2021). Development of Optimized Vitrification Procedures Using Closed Carrier System to Improve the Survival and Developmental Competence of Vitrified Mouse Oocytes. International Journal of Molecular Sciences. [Link]
-
Jafari, F., et al. (2023). Technologies for Vitrification Based Cryopreservation. MDPI. [Link]
Sources
- 1. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 2. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges [jstage.jst.go.jp]
- 5. Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Optimized Vitrification Procedures Using Closed Carrier System to Improve the Survival and Developmental Competence of Vitrified Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Challenges and opportunities in cryo-EM single-particle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the invisible hands of sample preparation for cryo-EM - CryoSol-World [cryosol-world.com]
- 11. Frontiers | Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM [frontiersin.org]
- 12. Cryo-electron microscopy and cryo-electron tomography of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
application of glyceryl dimyristate in topical and transdermal delivery systems
An In-Depth Technical Guide to the Application of Glyceryl Dimyristate in Topical and Transdermal Delivery Systems
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in topical and transdermal delivery systems. This compound, a di-ester of glycerin and myristic acid, is a highly versatile excipient. This guide moves beyond a simple listing of properties to provide in-depth mechanistic explanations, field-proven insights, and detailed experimental protocols. We will explore its role from a foundational component in conventional emulsions to a critical matrix-former in advanced nanocarrier systems like Solid Lipid Nanoparticles (SLNs).
Introduction: Understanding this compound
This compound is a diglyceride primarily composed of glycerin and myristic acid, a C14 saturated fatty acid. Its chemical structure imparts a lipophilic character, making it solid at room temperature with a defined melting point. These physicochemical properties are central to its functionality in dermatological formulations. In cosmetics and pharmaceuticals, it functions as a skin-conditioning agent, emollient, emulsifier, and emulsion stabilizer.[1][2] Its safety for use in cosmetic products has been well-established by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe in the present practices of use and concentration, with negligible dermal absorption.[3][4]
This guide will elucidate its application in two key areas: as a structural and sensory agent in conventional creams and lotions, and as a functional lipid for constructing advanced drug delivery vehicles designed to overcome the formidable stratum corneum barrier.
PART 1: this compound as a Functional Excipient in Conventional Emulsions
In traditional topical formulations such as creams and lotions, this compound is prized for its multifunctional contributions to the final product's stability, texture, and skin feel.
Mechanistic Insights
-
Emollience and Occlusion: As an emollient, this compound acts as a lubricant on the skin's surface, imparting a soft and smooth appearance.[5] Upon application, it forms a thin, lipidic film that reduces transepidermal water loss (TEWL). This occlusive effect helps to hydrate the stratum corneum, which can secondarily enhance the penetration of certain active pharmaceutical ingredients (APIs).
-
Emulsion Stabilization: In oil-in-water (O/W) or water-in-oil (W/O) emulsions, this compound situates itself at the oil-water interface. Its amphiphilic nature, though predominantly lipophilic, helps to reduce interfacial tension. More critically, as a solid lipid, it contributes to the formation of a structured interfacial layer and increases the viscosity of the lipid phase, sterically hindering droplet coalescence and improving long-term stability.[1]
-
Viscosity and Texture Modification: The incorporation of this compound into the oil phase of an emulsion increases its viscosity. This is crucial for achieving the desired consistency and preventing phase separation. Its melting point allows formulators to create products that are solid or semi-solid at rest but spread easily upon application to the skin.
Application Note: Formulation of an O/W Emollient Cream
The choice to use this compound is often driven by the need for a stable emulsion with a rich, non-greasy skin feel. It is typically used in concentrations ranging from 1% to 10% w/w. It works synergistically with liquid lipids (e.g., caprylic/capric triglycerides, isopropyl myristate) and other emulsifiers (e.g., glyceryl stearate, polysorbates).
Protocol 1: Preparation of a Stable O/W Cream
This protocol details the formulation of a 100g batch of an O/W cream using the beaker method, a common and reliable technique for emulsion preparation.[6][7]
Materials & Equipment:
-
Two temperature-controlled heating plates with magnetic stirring
-
Two beakers (250 mL)
-
Homogenizer (e.g., Ultra-Turrax)
-
Water bath for cooling
-
pH meter and viscometer
Formulation Components:
| Phase | Ingredient | Function | % (w/w) |
| A (Oil Phase) | This compound | Emollient, Stabilizer | 4.0 |
| Cetyl Alcohol | Thickener, Co-emulsifier | 3.0 | |
| Caprylic/Capric Triglyceride | Emollient | 8.0 | |
| Glyceryl Stearate | Emulsifier | 2.5 | |
| B (Aqueous Phase) | Deionized Water | Vehicle | 78.2 |
| Glycerin | Humectant | 4.0 | |
| Polysorbate 80 | Emulsifier | 0.8 | |
| C (Cool-down Phase) | Phenoxyethanol | Preservative | 0.5 |
Step-by-Step Methodology:
-
Preparation of Phases:
-
In a 250 mL beaker, combine all ingredients of the Oil Phase (A).
-
In a separate 250 mL beaker, combine all ingredients of the Aqueous Phase (B).
-
-
Heating:
-
Heat both phases separately to 70-75°C on heating plates with gentle stirring. The causal logic here is to ensure all solid lipids in the oil phase, including this compound, are fully melted and to minimize the temperature differential between phases to prevent shocking the emulsion upon mixing.[6]
-
-
Emulsification:
-
Once both phases reach the target temperature, slowly add the Oil Phase (A) to the Aqueous Phase (B) under continuous high-shear homogenization (e.g., 5000-8000 rpm).
-
Maintain homogenization for 3-5 minutes. This high-energy input is critical to break down the internal phase into fine droplets, forming a stable primary emulsion.
-
-
Cooling:
-
Transfer the beaker to a cool water bath and continue to stir gently with an overhead stirrer. Rapid cooling with gentle agitation prevents coalescence and ensures a uniform, fine droplet size distribution.
-
-
Final Additions:
-
When the emulsion has cooled to below 40°C, add the preservative (Phase C) and mix until uniform. Adding heat-sensitive components like preservatives during the cool-down phase prevents their degradation.
-
-
Characterization:
-
Visual Appearance: Homogeneous, white, and glossy cream.
-
pH: Measure using a calibrated pH meter (Target: 5.5 - 6.5).
-
Viscosity: Measure using a rotational viscometer to ensure desired consistency.
-
Stability: Centrifuge a sample at 3000 rpm for 30 minutes and conduct freeze-thaw cycles to check for phase separation.
-
Workflow Visualization
Caption: Workflow for O/W Cream Formulation.
PART 2: this compound in Advanced Delivery Systems
The true potential of this compound is realized in its application as a core structural component in nanocarriers designed for enhanced dermal and transdermal drug delivery. These systems leverage its solid, biocompatible nature to protect APIs and modulate their release into the skin.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid.[8] Glyceryl esters like glyceryl monostearate and glyceryl behenate are canonical lipids for SLN formulation, and this compound is an excellent candidate for this role due to its physiological compatibility and solid-state at body temperature.[9][10]
Mechanism of Action & Rationale:
-
Enhanced Skin Adhesion & Occlusion: The small size (50-1000 nm) of SLNs provides a large surface area for close contact with the stratum corneum.[9] This forms an adhesive film that promotes occlusion, hydrating the skin and increasing drug permeability.[8]
-
Controlled Release: The solid lipid matrix reduces the mobility of the entrapped drug, allowing for a sustained release profile compared to emulsions or solutions.[9]
-
Lipid Pathway Delivery: SLNs can interact with the lipids of the stratum corneum, potentially fluidizing the lipid bilayers or releasing the drug into this lipophilic pathway for deeper penetration.[11]
Application Note: SLN Formulation Design
The choice of surfactant is critical for stabilizing the nanoparticles and preventing aggregation. Non-ionic surfactants like Poloxamers (e.g., Pluronic® F68) or Polysorbates (e.g., Tween® 80) are preferred for their low toxicity and stabilizing efficacy. The concentration of lipid and surfactant must be optimized to achieve the desired particle size and drug loading.
Typical SLN Formulation Components:
| Component | Example | Function | Typical Conc. (% w/w) |
| Solid Lipid | This compound | Matrix Former | 1 - 10 |
| API | Ketoprofen (lipophilic) | Active Ingredient | 0.1 - 2 |
| Surfactant | Poloxamer 188 | Stabilizer | 0.5 - 5 |
| Co-surfactant | Soy Lecithin | Stabilizer | 0 - 2 |
| Aqueous Phase | Deionized Water | Vehicle | q.s. to 100 |
Protocol 2: Preparation of Drug-Loaded SLNs via Hot Homogenization
This is the most common method for SLN production, chosen for its scalability and avoidance of harsh organic solvents.[12]
Methodology:
-
Lipid Phase Preparation: Melt the this compound at a temperature 5-10°C above its melting point. Dissolve the lipophilic API (e.g., Ketoprofen) in the molten lipid under magnetic stirring.
-
Aqueous Phase Preparation: Heat the aqueous phase containing the dissolved surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Pre-Emulsion Formation: Add the hot aqueous phase to the hot lipid phase and immediately homogenize at high speed (e.g., 8000 rpm) for 5-10 minutes. This creates a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer (HPH) for 3-5 cycles at a pressure of 500-1500 bar. Self-Validating Step: The high shear forces and cavitation during HPH are essential for reducing the droplet size to the nanometer range. The number of cycles is a critical parameter to control the final particle size.
-
Cooling & Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath. The rapid cooling of the liquid lipid droplets causes the this compound to recrystallize, forming solid nanoparticles with the API entrapped within the matrix.
-
Storage: Store the SLN dispersion at 4°C.
Protocol 3: Characterization of SLN Formulations
A multi-pronged approach is required to validate the quality of the SLN formulation.
-
Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the SLN dispersion with deionized water. Measure the hydrodynamic diameter (particle size), Polydispersity Index (PDI), and Zeta Potential.
-
Rationale: Particle size influences skin penetration and stability. A PDI < 0.3 indicates a narrow, homogenous size distribution. Zeta potential predicts long-term stability; a value of ±30 mV is generally considered stable due to electrostatic repulsion.
-
-
Entrapment Efficiency (EE%) and Drug Loading (DL%):
-
Technique: Indirect method using ultrafiltration-centrifugation followed by UV-Vis Spectrophotometry or HPLC.
-
Procedure: Place a known amount of the SLN dispersion in a centrifugal filter unit (e.g., Amicon®). Centrifuge to separate the aqueous phase (containing free, unentrapped drug) from the nanoparticles. Quantify the amount of free drug in the filtrate.
-
Calculation:
-
EE% = [(Total Drug - Free Drug) / Total Drug] * 100
-
DL% = [(Total Drug - Free Drug) / Weight of Lipid] * 100
-
-
Rationale: This quantifies the efficiency of the formulation process in encapsulating the API, which is critical for its therapeutic efficacy.
-
-
Thermal Analysis:
-
Technique: Differential Scanning Calorimetry (DSC).
-
Procedure: Analyze bulk this compound, the API, a physical mixture, and lyophilized SLNs.
-
Rationale: DSC confirms the solid state of the nanoparticles and provides insight into the physical state of the entrapped drug. A disappearance or shift of the API's melting peak in the SLN thermogram suggests that the drug is amorphously dispersed within the lipid matrix, which is often desirable for improved loading and release.[10]
-
Visualization of SLN Structure and Function
Caption: SLN interaction with the stratum corneum.
PART 3: Safety and Regulatory Synopsis
This compound and related glyceryl diesters have a strong safety record. The CIR Expert Panel has repeatedly assessed these ingredients and concluded they are safe for use in cosmetics.[1] The key findings supporting their safety include:
-
Low Toxicity: They are non-toxic when ingested, as they are hydrolyzed to glycerin and myristic acid, both of which are common dietary constituents.[1]
-
Minimal Irritation: Dermal exposure indicates they are generally not irritating or sensitizing.[3][5]
-
Negligible Absorption: Systemic exposure via the dermal route is not a concern as absorption is minimal.[4]
From a regulatory standpoint, diglycerides are approved by the U.S. Food and Drug Administration (FDA) for use as indirect food additives, further underscoring their safety profile.[5] When formulating pharmaceutical products, this compound would be considered a novel excipient if not already listed in the FDA's Inactive Ingredient Database for the intended route of administration, which may require additional documentation.
Conclusion
This compound is a highly valuable and versatile excipient for topical and transdermal formulations. Its utility extends from providing desirable sensory and stability characteristics in conventional creams to serving as the fundamental building block for advanced nanodelivery systems like SLNs. By understanding the causal mechanisms behind its functionality and employing robust formulation and characterization protocols, researchers can effectively leverage this compound to develop safe, stable, and efficacious dermatological products.
References
-
Lesielle. PEG-12 this compound in skincare, What is? [Online]. Available at: [Link]
-
Cosmetics Info. This compound. [Online]. Available at: [Link]
-
Lanigan, R. S., & Yamarik, T. A. (2007). Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate...this compound... International Journal of Toxicology, 26 Suppl 3, 1-30. Available at: [Link]
-
Johnson, W. Jr., et al. (2007). Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate...this compound... International Journal of Toxicology. Available at: [Link]
-
EWG Skin Deep. What is PEG-12 this compound. [Online]. Available at: [Link]
-
Cosmetics Info. Glyceryl Diisostearate. [Online]. Available at: [Link]
-
Al-Edresi, G., & Al-shargabi, T. (2024). Formulation And Optimization Of Topical Creams For Dermatological Disorders. [Online]. Available at: [Link]
-
COSMILE Europe. This compound – Ingredient. [Online]. Available at: [Link]
-
Kamei, S., et al. (2024). PEG‐23 glyceryl distearate, a multifunctional skin‐supporting material, upregulates the expression of factors associated with epidermal barrier and hydration. Experimental Dermatology. Available at: [Link]
-
Yasir, M., et al. (2023). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Molecules. Available at: [Link]
-
Pireddu, R., et al. (2021). Topical Nano and Microemulsions for Skin Delivery. Pharmaceutics. Available at: [Link]
-
Cosmetic Ingredient Review. (2022). Safety Assessment of Glyceryl Diesters as Used in Cosmetics. [Online]. Available at: [Link]
-
Yasir, M., et al. (2020). A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. Nanomaterials. Available at: [Link]
-
Pardeshi, C., et al. (2012). Solid Lipid Nanoparticles: A Potential Approach for Dermal Drug Delivery. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Chellapa, P., et al. (2022). Novel Nanocarriers for Targeted Topical Skin Delivery of the Antioxidant Resveratrol. Pharmaceutics. Available at: [Link]
-
Raza, K., et al. (2021). Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. Current Drug Delivery. Available at: [Link]
-
Pharmlabs. Emulsions: Preparation & Stabilization. [Online]. Available at: [Link]
-
SlideShare. Emulsion. [Online]. Available at: [Link]
Sources
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. kuey.net [kuey.net]
- 7. Emulsions: Preparation & Stabilization | Pharmlabs [pharmlabs.unc.edu]
- 8. Solid Lipid Nanoparticles: A Potential Approach for Dermal Drug Delivery [pubs.sciepub.com]
- 9. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Crystallization of Glyceryl Dimyristate in Cosmetic Emulsions
Welcome to the Technical Support Center for cosmetic formulations incorporating Glyceryl Dimyristate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of crystallization in emulsions. Here, we delve into the science behind this compound's behavior and provide actionable, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my cosmetic emulsion?
This compound is the ester of glycerin and myristic acid, a saturated fatty acid found naturally in vegetable and animal fats.[1][2] In cosmetic formulations, it primarily functions as a skin-conditioning agent, emollient, and emulsion stabilizer.[1][2] Its molecular structure allows it to impart a smooth, soft feel to the skin and help maintain the stability of oil and water mixtures.
Q2: I'm observing solid particles or a grainy texture in my emulsion. Is this crystallization of this compound?
It is highly probable. This compound, being a lipid, can crystallize from a supersaturated state within the emulsion, especially upon cooling or over time. This can manifest as visible solid particles, a grainy texture, or a loss of product homogeneity. These crystals can negatively impact the aesthetic appeal, texture, and potentially the performance of your product.
Q3: What are the primary factors that trigger the crystallization of this compound?
The crystallization of lipids like this compound in an emulsion is a complex process influenced by several factors:
-
Temperature Profile: The rate of cooling during the manufacturing process is a critical factor.[3][4][5]
-
Formulation Composition: The types and concentrations of other lipids, emulsifiers, and stabilizers in your formula play a significant role.[6][7][8]
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), each with its own stability and melting point. Transitions between these forms can lead to crystal growth.[9][10]
-
Droplet Size: The size of the oil droplets in the emulsion can influence the nucleation and growth of crystals.[5]
Q4: Can the choice of other ingredients in my formula prevent this crystallization?
Absolutely. Strategic selection of co-emulsifiers and stabilizers is a key approach to inhibit crystallization.
-
Co-emulsifiers: Ingredients like Polyglyceryl-3 Diisostearate can act as co-emulsifiers, helping to stabilize the oil-water interface and improve the overall texture and consistency of the product.[11]
-
Polymers: Certain polymers can inhibit crystal nucleation and growth by adsorbing onto the crystal surface or increasing the viscosity of the continuous phase.[12][13][14][15][16]
-
Other Lipids: The presence of other lipids can disrupt the packing of this compound molecules, hindering the formation of a crystal lattice.
Q5: Is there a specific cooling process I should follow during production to avoid crystallization?
Yes, the cooling rate significantly impacts crystal formation. Generally, rapid cooling tends to favor the formation of many small, less stable crystals, while slow cooling can lead to fewer, larger, and more stable crystals.[3][4] The optimal cooling profile is often formulation-dependent and requires experimental determination.
Troubleshooting Guide: Diagnosing and Solving this compound Crystallization
This section provides a systematic approach to identifying the root cause of crystallization and implementing effective solutions.
Issue: My emulsion appears grainy and lacks a smooth texture after cooling.
This is a classic sign of lipid crystallization. The following steps will guide you through a troubleshooting workflow.
Workflow for Diagnosing Crystallization Issues
Caption: A systematic workflow for troubleshooting crystallization.
Step 1: Confirm Crystallization with Thermal Analysis
Rationale: Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermal behavior of your emulsion.[17] It can detect the melting and crystallization events of this compound, confirming its role in the observed graininess.
Experimental Protocol: Differential Scanning calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of your emulsion into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at a temperature well above the expected melting point of this compound (e.g., 80°C).
-
-
Thermal Program:
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., 0°C). An exothermic peak will indicate crystallization.
-
Heating Scan: Heat the sample at the same controlled rate back to the starting temperature. An endothermic peak will represent the melting of the crystals.
-
-
Data Analysis: The presence and temperature of the crystallization and melting peaks will confirm the issue. The peak area can provide information about the extent of crystallization.
Step 2: Visualize the Crystals with Microscopy
Rationale: Polarized Light Microscopy allows for the direct visualization of anisotropic materials like crystals within your emulsion. This provides visual confirmation and information about the crystal size and morphology.
Experimental Protocol: Polarized Light Microscopy
-
Sample Preparation: Place a small drop of your emulsion on a clean microscope slide and cover it with a coverslip.
-
Microscope Setup:
-
Place the slide on the microscope stage.
-
Use a low-power objective (e.g., 10x) to locate a representative area.
-
Engage the polarizer and analyzer to view the sample under cross-polarized light.
-
-
Observation: Crystalline structures will appear as bright, birefringent objects against a dark background. Note the size, shape, and distribution of the crystals.
Step 3: Reformulate to Inhibit Crystallization
If crystallization is confirmed, the next step is to modify your formulation. The following table outlines potential additives and their mechanisms of action.
| Additive Class | Example | Mechanism of Action | Recommended Starting Concentration (w/w) |
| Co-emulsifiers | Glyceryl Stearate, Cetearyl Alcohol | Disrupts the ordered packing of this compound molecules at the oil-water interface.[18] | 1-3% |
| Polymers | Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) | Adsorbs to the crystal surface, inhibiting further growth. Increases the viscosity of the continuous phase, slowing down molecular diffusion.[12][13][14] | 0.1-0.5% |
| Alternative Lipids | Caprylic/Capric Triglyceride, Isopropyl Myristate | Introduces molecular diversity into the lipid phase, hindering the formation of a uniform crystal lattice. | 2-5% (as a partial replacement for other oils) |
| Specialty Emulsifiers | Polyglyceryl Esters (e.g., Polyglyceryl-3 Diisostearate) | Can form stable liquid crystalline structures at the oil-water interface, which can prevent the crystallization of other lipids.[11][19] | 1-4% |
Experimental Protocol: Formulation Screening
-
Design of Experiment (DoE): Create a series of small-batch formulations based on the recommendations in the table above. Include a control (your original formula).
-
Preparation: Prepare each formulation under identical processing conditions.
-
Stability Testing: Store the samples at various temperatures (e.g., 4°C, 25°C, 40°C) and observe for signs of crystallization over time (e.g., 1, 2, and 4 weeks).
-
Analysis: Re-analyze promising formulations using DSC and microscopy to confirm the absence or significant reduction of crystallization.
Step 4: Optimize the Cooling Process
Rationale: The rate at which an emulsion is cooled can dramatically influence the nucleation and growth of crystals.[3][4][5][20]
Experimental Protocol: Cooling Rate Study
-
Select Promising Formulation: Choose the most stable formulation from your screening study.
-
Controlled Cooling: Prepare three batches of this formulation.
-
Batch A (Rapid Cooling): Place the hot emulsion in an ice bath and stir continuously until it reaches room temperature.
-
Batch B (Moderate Cooling): Allow the emulsion to cool at room temperature with gentle stirring.
-
Batch C (Slow Cooling): Place the emulsion in a controlled temperature water bath and decrease the temperature slowly (e.g., 1°C every 5 minutes).
-
-
Evaluation: After 24 hours and again after one week, evaluate each batch for texture, appearance, and crystal formation using microscopy.
Logical Relationship of Cooling Rate and Crystal Formation
Sources
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of emulsifier addition on the crystallization and melting behavior of palm olein and coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Emulsifiers and Stabilizers Work in the Products Around Us [musimmas.com]
- 9. researchgate.net [researchgate.net]
- 10. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atamankimya.com [atamankimya.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Application of Polymers as a Tool in Crystallization—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. crystallizationsystems.com [crystallizationsystems.com]
- 17. Probing molecular mechanisms of emulsifier-modulated lipid crystallization via ultrasonic phase velocity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vitakimya.com [vitakimya.com]
- 19. Study on the Formation and Properties of Liquid Crystal Emulsion in Cosmetic [scirp.org]
- 20. pubs.acs.org [pubs.acs.org]
optimizing the lipid-to-surfactant ratio in glyceryl dimyristate NLCs
Welcome to the technical support center for the optimization of glyceryl dimyristate (GDM) based Nanostructured Lipid Carriers (NLCs). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the formulation of lipid nanoparticles. Here, we will move beyond simple protocols to explore the underlying principles that govern the formation and stability of NLCs, providing you with the expert insights needed to troubleshoot and refine your experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the lipid-to-surfactant ratio in NLC formulation?
A1: The lipid-to-surfactant ratio is a critical formulation parameter that directly influences the physicochemical properties of NLCs, including particle size, stability, and drug loading capacity.[1][2] The lipid core, composed of a solid lipid like this compound and a liquid lipid, encapsulates the active pharmaceutical ingredient (API).[1][3] The surfactant forms a protective layer around the lipid core, preventing aggregation and ensuring the colloidal stability of the nanoparticle dispersion.[1][2] An optimal ratio ensures the formation of small, uniform particles with a stable shelf life.[4][5]
Q2: Why is this compound a suitable solid lipid for NLCs?
A2: this compound, a triglyceride of myristic acid, is a biocompatible and biodegradable lipid that is generally recognized as safe (GRAS).[1] Its solid nature at room and body temperature provides a stable matrix for drug encapsulation. When combined with a liquid lipid, it forms the characteristic imperfect crystal lattice of NLCs, which enhances drug loading capacity and minimizes drug expulsion during storage compared to solid lipid nanoparticles (SLNs).[1][6]
Q3: How does the choice of surfactant impact the characteristics of this compound NLCs?
A3: The surfactant's properties, such as its hydrophilic-lipophilic balance (HLB) value and charge, significantly affect NLC characteristics.[3][7] Non-ionic surfactants like Polysorbates (e.g., Tween 80) and Poloxamers are commonly used to provide steric stabilization.[5][8] Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), can impart a positive surface charge, which can enhance electrostatic stability and may influence cellular uptake.[8] The choice of surfactant and its concentration must be carefully optimized to achieve the desired particle size and long-term stability.[2][9] Using a combination of two surfactants can often lead to smaller particle sizes and improved stability compared to a single surfactant system.[1][10][11]
Troubleshooting Guide
This section addresses common challenges encountered during the optimization of this compound NLCs.
Issue 1: My NLCs have a large and polydisperse particle size.
-
Question: I've formulated this compound NLCs, but the dynamic light scattering (DLS) analysis shows a Z-average diameter greater than 200 nm and a high polydispersity index (PDI > 0.3). What could be the cause?
-
Answer & Corrective Actions: A large and polydisperse particle size is often indicative of insufficient energy input during homogenization or an imbalanced lipid-to-surfactant ratio.[12][13]
-
Inadequate Surfactant Concentration: An insufficient amount of surfactant will not adequately cover the surface of the newly formed nanoparticles during homogenization, leading to aggregation.[4][14] Conversely, an excessive surfactant concentration can lead to the formation of micelles, which can also interfere with the formation of stable NLCs.[14]
-
Recommendation: Systematically vary the surfactant concentration, for example, from 1% to 5% (w/v), while keeping the lipid concentration constant.[1] Monitor the particle size and PDI at each concentration to identify the optimal range.
-
-
Suboptimal Homogenization Parameters: The pressure and number of cycles in high-pressure homogenization (HPH) are critical for reducing particle size.[6][15][16]
-
Recommendation: If using HPH, ensure the pressure is within an effective range (e.g., 500 to 1500 bar) and consider increasing the number of homogenization cycles (typically 3-5 cycles).[15][17] For high-shear homogenization, the speed and duration of homogenization are key parameters to optimize.[1]
-
-
Lipid Phase Composition: A high concentration of the total lipid phase can lead to larger particle sizes due to increased viscosity of the dispersed phase.[3]
-
Recommendation: Try decreasing the total lipid concentration. The ratio of solid lipid (this compound) to liquid lipid can also influence particle size. A typical starting point is a ratio between 70:30 to 99.9:0.1 (solid:liquid lipid).[1]
-
-
Issue 2: My NLC dispersion is unstable and shows signs of aggregation or creaming over time.
-
Question: My freshly prepared NLCs have an acceptable particle size, but after a few days of storage, I observe visible aggregation or a creaming layer. What is causing this instability?
-
Answer & Corrective Actions: Instability in NLC dispersions is primarily due to insufficient repulsive forces between particles, leading to aggregation, or density differences causing creaming.
-
Insufficient Zeta Potential: For electrostatically stabilized NLCs, a low zeta potential (generally below |30| mV) indicates weak repulsive forces between particles, making them prone to aggregation.
-
Recommendation: If using an ionic surfactant, consider increasing its concentration or adding a co-surfactant to enhance the surface charge. For non-ionic surfactants where steric hindrance is the primary stabilization mechanism, ensure the concentration is sufficient to provide a dense protective layer.[4]
-
-
Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can occur over time, leading to an increase in the average particle size and PDI.[9]
-
Improper Storage Conditions: Temperature fluctuations can affect the physical state of the lipids and the stability of the dispersion.
-
Recommendation: Store NLC dispersions at a constant, controlled temperature, typically between 4°C and 25°C.[18] Avoid freezing, as this can disrupt the nanoparticle structure.
-
-
| Problem | Potential Cause | Recommended Action |
| Large Particle Size (>200 nm) | Insufficient surfactant concentration | Increase surfactant concentration incrementally. |
| Suboptimal homogenization pressure/cycles | Increase homogenization pressure and/or number of cycles.[15] | |
| High total lipid concentration | Decrease the total lipid concentration. | |
| High Polydispersity (PDI > 0.3) | Inefficient homogenization | Optimize homogenization parameters (speed, time, pressure).[1][15] |
| Non-uniform cooling | Ensure rapid and uniform cooling of the nanoemulsion. | |
| Particle Aggregation Over Time | Insufficient surfactant coverage | Increase surfactant concentration or use a combination of surfactants.[10][11] |
| Low zeta potential (for electrostatic stabilization) | Increase the concentration of ionic surfactant. | |
| Creaming or Sedimentation | Density difference between dispersed and continuous phases | This is inherent to dispersions; gentle redispersion before use is often sufficient. For long-term stability, formulation optimization is key. |
| Drug Expulsion During Storage | Crystallization of the lipid matrix | The use of a liquid lipid to create an imperfect NLC core is designed to minimize this.[1][6] Ensure the solid-to-liquid lipid ratio is optimized. |
Experimental Protocols
Protocol 1: Preparation of this compound NLCs by High-Pressure Homogenization
This protocol outlines a general procedure for preparing NLCs. The specific amounts and concentrations should be optimized for your particular application.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Caprylic/Capric Triglycerides)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amounts of this compound and the liquid lipid.
-
Heat the lipid mixture to 5-10°C above the melting point of this compound (approximately 56-58°C) with continuous stirring until a clear, homogenous molten lipid phase is formed.[19]
-
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of surfactant and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.[19]
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax) for 3-5 minutes to form a coarse oil-in-water emulsion.[19]
-
-
High-Pressure Homogenization:
-
Cooling and NLC Formation:
Protocol 2: Characterization of NLCs
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the NLC dispersion with purified water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).[3] The Z-average diameter and PDI provide information about the average particle size and the width of the size distribution.
-
-
Zeta Potential:
-
Measure the zeta potential of the diluted NLC dispersion using the same DLS instrument to assess the surface charge and predict the stability of the colloidal system.[19]
-
-
Entrapment Efficiency (%EE) and Drug Loading (%DL):
-
Separate the free drug from the NLCs using a suitable method like ultracentrifugation or centrifugal filter units.
-
Quantify the amount of free drug in the supernatant and the total amount of drug in the formulation using a validated analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate %EE and %DL using the following formulas:
-
%EE = [(Total drug - Free drug) / Total drug] x 100
-
%DL = [(Total drug - Free drug) / Total lipid weight] x 100
-
-
Visualizations
Caption: Workflow for optimizing this compound NLCs.
Caption: Troubleshooting guide for common NLC formulation issues.
References
- Zirak, N., & Pezeshki, A. (2015). Effect of Surfactant Concentration on the Particle Size, Stability and Potential Zeta of Beta carotene Nano Lipid Carrier. International Journal of Current Microbiology and Applied Sciences, 4(9), 924-932.
- The effect of surfactant composition on the chemical and structural properties of nanostructured lipid carriers. (2014). PubMed.
- An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. (n.d.). PubMed Central.
- The Effect of Surfactant on the Characteristics of Curcumin-Loaded Nanostructured Lipid Carriers: Fluorescence and Stability Study. (2025). J. Pure App. Chem. Res., 14(1), 1-12.
- The effect of surfactant composition on the chemical and structural properties of nanostructured lipid carriers. (2014). R Discovery.
- Rahmasari, D., Rosita, N., & Soeratri, W. (2022). Physicochemical Characteristics, Stability, and Irritability of Nanostructured Lipid Carrier System Stabilized with Different Surfactant Ratios. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 9(1), 8–16.
- Encapsulation of Vitamin A Palmitate in Nanostructured Lipid Carrier (NLC)-Effect of Surfactant Concentration on the Formulation Properties. (n.d.).
- Effect of surfactant concentration and solidification temperature on the characteristics and stability of nanostructured lipid carrier (NLC) prepared from rambutan (Nephelium lappaceum L.)
- Effect of surfactant concentration and solidification temperature on the characteristics and stability of nanostructured lipid carrier (NLC) prepared from rambutan ( Nephelium lappaceum L.) kernel fat | Request PDF. (n.d.).
- Optimization of high pressure homogenization conditions to produce nanostructured lipid carriers using natural and synthetic emulsifiers. (2022). PubMed.
- Optimization of high pressure homogenization conditions to produce nanostructured lipid carriers using natural and synthetic emulsifiers | Request PDF. (n.d.).
- Preparation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol-Based Solid Lipid Nanoparticles (SLNs). (n.d.). Benchchem.
- Impact of liquid lipid on development and stability of trimyristin nanostructured lipid carriers for oral delivery of resver
- Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles. (n.d.). PubMed Central.
- NLC Preparation Methods: High pressure homogenization; High shear... | Download Scientific Diagram. (n.d.).
- Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. (n.d.).
- A review on the second-generation lipid carriers: nlc's an. (2021). International Journal of Research in Ayurveda and Pharmacy, 12(4).
- NLC particle size control issues?. (2021).
- Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. (n.d.). PubMed Central.
- Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use. (2024). Impactfactor.
- Journal of Drug Delivery and Therapeutics Design, Development and Characterization of Nanostructure Lipid Carriers (NLCs) by HPH. (2023).
- Formulation and Characterizationof Nanostructured Lipid Carrier (NLC) Based Gel for Topical Delivery of Resveratrol. (n.d.).
- Optimization of NLC preparation method, Drug: Lipid Ratio,... (n.d.).
- Optimization Using D-Optimal Design of Nanostructured Lipid Carrier (NLC) with Variation of Surfactants and Co-surfactant. (n.d.).
- Solid Lipid Nanoparticles Preparation and Characteriz
- Solid lipid nanoparticles: Preparation techniques, their characterization, and an upd
- Nanostructured Lipid Carriers: A Review. (n.d.).
- Nanostructured Lipid Carriers (NLCs)
- Particle size and polydispersity index of NLCs The mean... (n.d.).
- Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (n.d.). MDPI.
- Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. (2013).
- Development of a Versatile Nanostructured Lipid Carrier (NLC) Using Design of Experiments (DoE)—Part II: Incorporation and Stability of Butamben with Different Surfactants. (n.d.). MDPI.
- Formulation Considerations and Application of Nanostructured Lipid Carriers (NLC) for Ocular Delivery. (n.d.). Journal of Young Pharmacists.
- DSC curves of different NLCs and solid lipids: glycerol trilaurate... (n.d.).
- Physicochemical and Morphological Characterizations of Glyceryl Tristearate/Castor Oil Nanocarriers Prepared by the Solvent Diffusion Method. (n.d.).
- Preparation and characteristics of monostearin nanostructured lipid carriers. (n.d.). PubMed.
- Optimization Using D-Optimal Design of Nanostructured Lipid Carrier (NLC) with Variation of Surfactants and Co-surfactant. (2025). Journal of Universitas Airlangga.
- Development of Protocol for Screening the Formulation Components and the Assessment of Common Quality Problems of Nano-structured lipid carriers. | Request PDF. (n.d.).
- Formulation and Evaluation of Nanostructured Lipid Carrier (NLC) For Glimepiride. (n.d.). Scholars Research Library.
Sources
- 1. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.umm.ac.id [eprints.umm.ac.id]
- 3. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. Encapsulation of Vitamin A Palmitate in Nanostructured Lipid Carrier (NLC)-Effect of Surfactant Concentration on the Formulation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 8. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 9. Effect of surfactant concentration and solidification temperature on the characteristics and stability of nanostructured lipid carrier (NLC) prepared from rambutan (Nephelium lappaceum L.) kernel fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of surfactant composition on the chemical and structural properties of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of high pressure homogenization conditions to produce nanostructured lipid carriers using natural and synthetic emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrap.net [ijrap.net]
- 18. longdom.org [longdom.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Drug Encapsulation in Glyceryl Dimyristate SLNs
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with glyceryl dimyristate-based Solid Lipid Nanoparticles (SLNs). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding low drug encapsulation efficiency (EE). Our goal is to empower you with the scientific rationale and practical steps needed to overcome common formulation challenges.
Troubleshooting Guide: A Mechanistic Approach to Low Encapsulation Efficiency
Low encapsulation efficiency is a frequent hurdle in SLN formulation. The following section is structured to address specific issues you might be encountering, providing not just solutions, but the underlying principles to inform your experimental design.
Question 1: I'm observing very low encapsulation of my hydrophilic drug in this compound SLNs. What is the underlying issue and how can I improve it?
Answer:
This is a classic challenge rooted in the fundamental principle of "like dissolves like." this compound is a lipophilic solid lipid. During the SLN production process, particularly with methods like hot homogenization, a hydrophilic drug will have a strong thermodynamic preference to partition into the external aqueous phase rather than the molten lipid phase.[1] This results in the majority of your active pharmaceutical ingredient (API) remaining in the supernatant after the SLNs are formed and subsequently removed during purification steps.
Underlying Causality:
-
Partition Coefficient: The octanol-water partition coefficient (LogP) of your drug is a key predictor. A low LogP indicates hydrophilicity and a high propensity to remain in the aqueous phase.
-
Lipid Matrix Polarity: this compound, a triglyceride, creates a highly non-polar environment within the solid core, which is unfavorable for housing hydrophilic molecules.[2]
Troubleshooting Strategies:
-
Employ a Double Emulsion Technique (w/o/w): This is often the most effective strategy for encapsulating hydrophilic drugs in lipid nanoparticles.[3][4]
-
Mechanism: You first create a primary water-in-oil (w/o) emulsion where your hydrophilic drug is dissolved in the inner aqueous phase. This primary emulsion is then dispersed in an external aqueous phase containing another surfactant to form a water-in-oil-in-water (w/o/w) double emulsion. Upon cooling, the lipid solidifies, entrapping the drug-loaded water droplets.
-
Protocol: A detailed protocol for this method is provided in the "Experimental Protocols" section below.
-
-
Lipid-Drug Conjugation: For certain drugs, creating a lipid-drug conjugate can be a viable, albeit more complex, approach.
-
Mechanism: By covalently linking the hydrophilic drug to a lipid moiety, you create a new chemical entity with increased lipophilicity, thereby enhancing its partitioning into the this compound matrix.[3] This method requires significant expertise in medicinal chemistry.
-
-
Consider Nanostructured Lipid Carriers (NLCs): If modifying the drug or the primary encapsulation method is not feasible, transitioning to NLCs may be beneficial.
Question 2: My lipophilic drug has poor encapsulation efficiency. I expected it to readily incorporate into the this compound. What could be going wrong?
Answer:
While it seems counterintuitive, high lipophilicity doesn't always guarantee high encapsulation efficiency in SLNs. Several factors related to the drug, lipid, and process parameters can lead to poor loading of a lipophilic API.
Underlying Causality:
-
Limited Drug Solubility in the Molten Lipid: The drug must be soluble in the molten this compound at the temperature used for homogenization.[6] If the drug's melting point is significantly higher than the lipid's, or if it has poor solubility even in the molten state, it may precipitate out before or during homogenization.
-
Lipid Polymorphism and Drug Expulsion: this compound, like many lipids, can exist in different polymorphic forms (alpha, beta', beta). During the cooling and crystallization process, the lipid molecules rearrange into a more ordered crystalline structure. This process can effectively "squeeze out" the drug molecules, particularly if they disrupt the crystal lattice.[7] This is a common cause of drug expulsion during storage as well.
-
High Initial Drug Loading: Exceeding the saturation solubility of the drug in the molten lipid will lead to the excess drug precipitating out or remaining on the surface of the nanoparticles.[8]
Troubleshooting Strategies:
-
Verify Drug Solubility in Molten this compound:
-
Experiment: Before preparing the SLNs, perform a simple solubility test. Heat this compound to 5-10°C above its melting point and add your drug at the desired concentration. Visually inspect for complete dissolution. If it doesn't dissolve, you've identified a key issue.
-
Solution: If solubility is low, you may need to consider a different solid lipid with better solubilizing capacity for your specific drug.
-
-
Optimize the Homogenization Process:
-
Hot Homogenization: Ensure the temperature is maintained consistently 5-10°C above the lipid's melting point throughout the process to keep both the lipid and the drug in a molten/dissolved state.[9] However, excessively high temperatures can increase drug degradation and partitioning into the aqueous phase.[9]
-
Cold Homogenization: This method can sometimes be advantageous for thermolabile drugs or to minimize drug partitioning.[10] The drug is dissolved in the molten lipid, which is then rapidly cooled and solidified. The resulting solid is milled and then dispersed in a cold surfactant solution before high-pressure homogenization. This can help "lock" the drug within the lipid matrix before it has a chance to partition out.[10]
-
-
Adjust the Drug-to-Lipid Ratio:
-
Experiment: Prepare a series of SLN formulations with decreasing drug-to-lipid ratios to identify the optimal loading capacity.
-
Rationale: Reducing the initial drug concentration can prevent supersaturation and subsequent precipitation, leading to a higher percentage of the added drug being successfully encapsulated.
-
-
Incorporate a Liquid Lipid (Transition to NLCs):
-
Mechanism: As mentioned previously, adding a liquid lipid (e.g., Miglyol 812, oleic acid) to the this compound creates a less-ordered nanostructured lipid carrier (NLC).[5] This disordered matrix is more accommodating to drug molecules and can significantly increase loading capacity and prevent expulsion.[3][5]
-
Question 3: My encapsulation efficiency is inconsistent between batches. What are the likely sources of this variability?
Answer:
Reproducibility is critical in pharmaceutical development. Inconsistent encapsulation efficiency often points to a lack of precise control over key formulation and process parameters.
Underlying Causality:
-
Inconsistent Homogenization Parameters: Minor variations in homogenization speed, duration, and temperature can significantly impact particle size and drug partitioning.[11][12]
-
Variable Cooling Rates: The rate at which the nanoemulsion is cooled affects the lipid crystallization process. Inconsistent cooling can lead to different polymorphic forms of this compound, which in turn affects drug accommodation and encapsulation.
-
Inaccurate Measurement of Unencapsulated Drug: The method used to separate free drug from the SLNs and the subsequent analytical quantification are critical for accurate EE determination.
Troubleshooting Strategies:
-
Standardize Your Protocol Rigorously:
-
Temperature Control: Use a thermostatically controlled water bath or hot plate to maintain a consistent temperature for both the lipid and aqueous phases. Pre-heat your homogenizer to the same temperature.[13]
-
Homogenization Speed and Time: Use a calibrated homogenizer and set the exact speed (RPM) and duration for both the pre-emulsion and high-pressure homogenization steps. Note that increasing homogenization time or speed doesn't always lead to better results and can sometimes cause particle aggregation.[11]
-
Cooling Process: Standardize the cooling method. For example, always cool the nanoemulsion in an ice bath with consistent stirring, or let it cool to room temperature under defined conditions.
-
-
Optimize Your EE Measurement Technique:
-
Separation of Free Drug: Ultracentrifugation is a common method. Ensure the speed and duration are sufficient to pellet the SLNs without causing drug leakage. Centrifugal filter units (e.g., Amicon®) are often a more reliable alternative.
-
Analytical Method Validation: Ensure your analytical method for quantifying the drug (e.g., HPLC, UV-Vis spectroscopy) is validated for accuracy, precision, and linearity in the presence of formulation excipients.[14] A detailed protocol for EE determination is provided below.
-
-
Characterize Your Raw Materials:
-
Ensure the purity and properties (e.g., melting point, fatty acid composition) of your this compound are consistent across different batches.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I should aim for with this compound SLNs?
A: An entrapment efficiency of over 70% is generally considered good for SLN formulations.[13] However, the achievable EE is highly dependent on the physicochemical properties of the drug. For challenging compounds, an EE of 50-60% might be a reasonable initial target, which can then be optimized.
Q2: How does the choice and concentration of surfactant affect encapsulation efficiency?
A: Surfactants are critical for stabilizing the nanoparticle dispersion, but they also play a significant role in EE.
-
Type of Surfactant: The surfactant can influence the solubility of the drug at the lipid-water interface. Some surfactants, like Poloxamer 188 or Tween 80, can form a steric barrier on the nanoparticle surface that may help prevent drug leakage.[8][15] The choice of surfactant should be tailored to your specific drug and lipid system.
-
Concentration: An optimal surfactant concentration is key. Too low a concentration will lead to particle aggregation and instability. Conversely, excessively high concentrations can increase the solubility of the drug in the external aqueous phase (micellar solubilization), thereby reducing the amount encapsulated in the lipid core.[8][16] It is crucial to determine the optimal concentration through systematic experimentation.
Q3: Can the order of addition of components during formulation impact EE?
A: Yes, particularly in the preparation of the pre-emulsion. The standard and most reliable method is to disperse the hot aqueous phase into the molten lipid phase under high-shear homogenization.[13] This ensures the rapid formation of small lipid droplets, providing a large surface area for drug partitioning before the system cools and solidifies.
Q4: My drug is thermolabile. Can I still use this compound SLNs?
A: Yes, but you will need to modify the standard hot homogenization technique. The cold homogenization method is specifically designed for temperature-sensitive drugs.[9][10] This method minimizes the exposure of the drug to high temperatures during the homogenization process, thereby preserving its stability while still allowing for encapsulation.
Visualization and Data
Key Parameters for this compound SLN Formulation
| Parameter | Typical Range | Rationale & Key Considerations |
| Solid Lipid Concentration | 1 - 10% (w/v) | Higher concentrations can lead to larger particle sizes and potential aggregation.[13] |
| Surfactant Concentration | 0.5 - 5% (w/v) | Must be optimized; too high a concentration can reduce EE by solubilizing the drug in the aqueous phase.[13] |
| Drug Loading | 1 - 10% (w/w of lipid) | Limited by the drug's solubility in the molten lipid. Exceeding this can cause drug precipitation.[13] |
| Homogenization Pressure | 500 - 1500 bar | Higher pressures generally lead to smaller particles, but can also increase temperature.[9] |
| Homogenization Cycles | 3 - 5 cycles | Sufficient to achieve a narrow particle size distribution. Too many cycles can lead to particle aggregation.[11] |
Troubleshooting Logic Flow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid lipid nanoparticles: an introduction - Inside Therapeutics [insidetx.com]
- 3. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Lipid Nanoparticles as Efficient Drug and Gene Delivery Systems: Recent Breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. banglajol.info [banglajol.info]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
strategies to control the particle size of glyceryl dimyristate nanocarriers
Technical Support Center: Glyceryl Dimyristate Nanocarriers
A Guide to Controlling Particle Size, Polydispersity, and Reproducibility
Welcome to the technical support center for the formulation of this compound nanocarriers. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face in the lab. Particle size is a critical quality attribute that directly influences the stability, drug release profile, bioavailability, and cellular uptake of your nanocarriers[1][2]. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to help you master the control of this crucial parameter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge for working with this compound solid lipid nanoparticles (SLNs).
Question: What is a typical target particle size for this compound nanocarriers and why is it important?
Answer: The optimal particle size is highly dependent on the intended application and route of administration. However, for many systemic drug delivery applications, a target size of 100-300 nm is common[3].
-
Causality: Particles within this range often exhibit prolonged circulation times by avoiding rapid clearance by the reticuloendothelial system (RES). For specific applications like tumor targeting, sizes under 150 nm may be necessary to take advantage of the enhanced permeability and retention (EPR) effect[1]. For follicular drug delivery, larger particles around 400 nm might show better retention in the hair follicle compared to smaller ones that may penetrate transdermally[4].
Question: What is the Polydispersity Index (PDI), and what is an acceptable value?
Answer: The Polydispersity Index (PDI) is a dimensionless measure of the heterogeneity of particle sizes in your sample[5][6]. It is a critical indicator of the quality and uniformity of your nanocarrier population[1].
-
Expert Insight: A PDI value of 0.3 or below is generally considered acceptable for lipid-based nanocarrier systems, indicating a homogenous and monodisperse population[1]. A value below 0.2 is even more desirable. High PDI values (>0.3) suggest a broad size distribution, which can lead to inconsistent performance, unpredictable drug release kinetics, and poor stability[2][5]. The FDA's guidelines also suggest a PDI below 0.3 is preferable[7].
Question: What are the most critical parameters I should focus on to control particle size?
Answer: The final particle size of your this compound nanocarriers is a result of the interplay between formulation and process parameters. The most critical factors to control are:
-
Energy Input: The amount of energy applied during homogenization or sonication. This includes parameters like pressure, speed, and duration[8][9][10].
-
Surfactant System: The type and concentration of the surfactant(s) used to stabilize the nanoparticles[11][12][13][14].
-
Lipid Concentration: The total concentration of this compound in your formulation[15][16].
-
Temperature: The temperatures of the lipid and aqueous phases during processing.
These parameters are interconnected, and a systematic approach, such as a Design of Experiments (DoE), can be invaluable for optimization[2][17][18].
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental issues encountered during the formulation of this compound nanocarriers.
Problem: My particle size is consistently too large (>300 nm). What are the likely causes and how can I reduce it?
This is a very common issue, typically stemming from insufficient particle disruption or immediate aggregation after formation.
Cause A: Insufficient Energy Input
-
Scientific Rationale: The formation of nanoparticles relies on applying sufficient shear force to break down the coarse oil-in-water emulsion into nano-sized droplets, which then solidify upon cooling. If the energy is too low, the droplets remain large.
-
Troubleshooting Steps:
-
Increase Homogenization Speed/Pressure: If using a high-shear homogenizer, incrementally increase the speed (e.g., from 8,000 rpm to 12,000 rpm or higher)[8][9][19]. For high-pressure homogenization (HPH), increase the pressure (e.g., from 300 bar to 500 bar) and/or the number of cycles[5].
-
Increase Homogenization/Sonication Time: Extend the processing time in discrete steps (e.g., 5 minutes to 10 minutes). It is known that increasing the duration of homogenization can lead to a reduction in particle size[10].
-
Verify Equipment Performance: Ensure your homogenizer or sonicator is properly calibrated and functioning at its specified power.
-
Cause B: Incorrect Surfactant Concentration
-
Scientific Rationale: Surfactants are critical for reducing interfacial tension between the lipid and water phases, facilitating droplet breakdown. They also adsorb to the nanoparticle surface, providing a steric or electrostatic barrier that prevents aggregation[13][14].
-
Too Low: An insufficient surfactant concentration will fail to adequately cover the surface of the newly formed nanoparticles, leading to coalescence and aggregation[14][20].
-
Too High: Excessively high surfactant concentrations can lead to the formation of micelles, which can increase the apparent particle size or cause depletion flocculation[20].
-
-
Troubleshooting Steps:
-
Optimize Surfactant Concentration: Systematically vary the surfactant concentration (e.g., from 0.5% to 2.5% w/v). The size of particles is often found to be inversely correlated to the surfactant concentration until an optimal point is reached[11].
-
Consider a Co-Surfactant: A combination of surfactants can often provide better stability and smaller particle sizes than a single surfactant by improving packing at the interface[14].
-
Cause C: High Lipid Concentration
-
Scientific Rationale: A higher concentration of this compound increases the viscosity of the dispersed phase. This increased viscosity resists the shear forces of homogenization, making it more difficult to break down droplets effectively[15][21].
-
Troubleshooting Steps:
-
Reduce Lipid Load: Decrease the lipid concentration in your formulation (e.g., from 10% w/w to 5% w/w). A higher concentration of lipid has been found to rapidly increase the size of nanoparticles[16].
-
Adjust Lipid-to-Surfactant Ratio: As you decrease the lipid concentration, ensure the surfactant concentration is still optimal to cover the total surface area of the nanoparticles formed.
-
Parameter Adjustment Impact on Particle Size
| Parameter Adjusted | Direction of Change | Expected Effect on Particle Size | Rationale |
| Homogenization Speed | Increase | Decrease | Higher shear forces lead to more efficient droplet disruption[9]. |
| Homogenization Time | Increase | Decrease | Longer exposure to disruptive forces reduces the size of coarse droplets[10]. |
| Surfactant Concentration | Increase (to optimum) | Decrease | Reduces interfacial tension and prevents aggregation by stabilizing newly formed surfaces[11]. |
| Lipid Concentration | Increase | Increase | Increases dispersed phase viscosity, hindering efficient particle size reduction[16][21]. |
Problem: My Polydispersity Index (PDI) is too high (>0.3). How can I achieve a more monodisperse sample?
A high PDI indicates a wide range of particle sizes, which is undesirable for controlled drug delivery applications[1].
Cause A: Inefficient or Non-Uniform Homogenization
-
Scientific Rationale: If the energy input is not applied uniformly throughout the sample, some regions will contain large, undisrupted droplets, leading to a broad size distribution.
-
Troubleshooting Steps:
-
Optimize Homogenization Parameters: As with reducing particle size, increasing homogenization speed and time can also lead to a lower PDI by ensuring all droplets are processed effectively[8].
-
Ensure Proper Sample Mixing: For probe sonicators, ensure the probe is correctly positioned in the vessel to create effective circulation. For high-shear homogenizers, ensure the vessel geometry does not create "dead zones."
-
Cause B: Suboptimal Surfactant System
-
Scientific Rationale: The choice of surfactant is critical for preventing Ostwald ripening (the growth of larger particles at the expense of smaller ones) and aggregation, both of which broaden the size distribution. An effective surfactant provides a robust stabilizing layer around each particle[12].
-
Troubleshooting Steps:
-
Screen Different Surfactants: The physicochemical compatibility between this compound and the surfactant is key[13]. Test different non-ionic surfactants (e.g., Polysorbates, Pluronics) to find one that provides the best steric stabilization.
-
Re-optimize Concentration: The optimal concentration for achieving the smallest size may not be the same as for achieving the lowest PDI. Perform a detailed titration to find the ideal concentration for stability.
-
Problem: I'm seeing significant batch-to-batch variability. How can I improve reproducibility?
Batch-to-batch inconsistency is a major hurdle in translating research from the bench to clinical applications[22][23]. A systematic, data-driven approach is essential for control[24].
Cause A: Inconsistent Process Parameters
-
Scientific Rationale: Minor, undocumented variations in critical process parameters can lead to significant differences in final particle characteristics. This is a core principle addressed by Quality by Design (QbD) methodologies[17].
-
Troubleshooting Steps:
-
Standardize Your Protocol (SOP): Document every step with precise values. Do not rely on "approximately 5 minutes" or "hot to the touch."
-
Monitor and Record Parameters: Actively monitor and log the homogenization speed/pressure, time, and the temperature of both phases for every single batch.
-
Control Cooling Rate: The rate at which the nanoemulsion is cooled can affect the crystallization of this compound and, consequently, the final particle size and stability. Use a controlled temperature water bath for cooling instead of leaving it at room temperature.
-
Cause B: Variability in Raw Materials
-
Scientific Rationale: The purity and properties of lipids and surfactants can vary between suppliers or even between different lots from the same supplier[22].
-
Troubleshooting Steps:
-
Qualify Your Suppliers: If possible, source materials from reputable suppliers who provide a certificate of analysis (CoA) for each lot.
-
Use a Single Lot for a Study: For a given set of experiments, try to use raw materials from the same lot number to eliminate this source of variability.
-
Section 3: Protocols & Methodologies
Protocol: Preparing this compound Nanocarriers via Hot Homogenization
This protocol provides a general framework. Specific concentrations and parameters must be optimized for your specific application.
-
Preparation of Phases:
-
Lipid Phase: Weigh this compound and dissolve it in a small amount of a suitable organic solvent (if required) or melt it by heating to 5-10°C above its melting point.
-
Aqueous Phase: Dissolve the surfactant (e.g., Polysorbate 80) in deionized water and heat it to the same temperature as the lipid phase.
-
-
Formation of Coarse Emulsion:
-
Add the hot lipid phase to the hot aqueous phase under continuous stirring with a magnetic stirrer.
-
-
High-Energy Homogenization:
-
Immediately subject the coarse emulsion to high-shear homogenization (e.g., 10,000 rpm for 10 minutes) or high-pressure homogenization (e.g., 500 bar for 5 cycles). Maintain the temperature above the lipid's melting point throughout this step.
-
-
Nanoparticle Solidification:
-
Transfer the resulting hot nanoemulsion to an ice bath and stir gently until it cools down to room temperature, allowing the lipid nanoparticles to solidify.
-
-
Characterization:
-
Measure the particle size (Z-average) and PDI using Dynamic Light Scattering (DLS). Ensure the sample is appropriately diluted to avoid multiple scattering effects[25].
-
References
-
Gaspar, E. B., et al. (2019). Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles. Pharmaceutics. Available at: [Link]
-
Danaei, M., et al. (2018). Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems. Pharmaceutics. Available at: [Link]
-
Shah, R. M., et al. (2022). Optimum Surfactant Concentration for Preparation of Amiodarone Loaded Solid Lipid Nanoparticles: Theoretical Estimation Versus Experimental Results by Box-Behnken Design. Pharmaceutical and Biomedical Research. Available at: [Link]
-
Uner, M., et al. (2004). Influence of surfactants on the physical stability of solid lipid nanoparticle (SLN) formulations. Pharmazie. Available at: [Link]
-
Nugadiyeva, A., et al. (2022). Surfactant Effect on the Physicochemical Characteristics of Solid Lipid Nanoparticles Based on Pillar[13]arenes. Molecules. Available at: [Link]
-
Peralta, S., et al. (2023). Quality by Design for the Nanoformulation of Cosmeceuticals. Pharmaceuticals. Available at: [Link]
-
Behbahani, E. S., et al. (2021). Effects of Surfactants and Lipids on the Preparation of Solid Lipid Nanoparticles Using Double Emulsion Method. ResearchGate. Available at: [Link]
-
Detappe, A., et al. (2022). Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. Pharmaceutics. Available at: [Link]
-
Giacomazza, D., et al. (2024). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Foods. Available at: [Link]
-
Simal-Gándara, J., et al. (2023). Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process. Pharmaceutics. Available at: [Link]
-
Mulla, J. S., & Khazi, I. M. (2011). Influence of process variables on particle size of solid lipid nanoparticles. International Journal of Novel Drug Delivery. Available at: [Link]
-
Mitchell, S. A., et al. (2022). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Pharmaceutics. Available at: [Link]
-
Caputo, F., et al. (2018). Characterization of Nanoparticle Batch-To-Batch Variability. Nanomaterials. Available at: [Link]
-
Shinde, S., & Jamadar, M. (2024). Formulation and Evaluation of Solid Lipid Nanoparticles of Felodipine. International Journal of Pharmaceutical and Pharmaceutical Research. Available at: [Link]
-
Gad, S., et al. (2015). Effect of Viscosity, Method of Preparation and Homogenization Speed on Physical Characteristics of Solid Lipid Nanoparticles. ResearchGate. Available at: [Link]
-
Caputo, F., et al. (2018). Characterization of Nanoparticle Batch-To-Batch Variability. Nanomaterials. Available at: [Link]
-
Patil, S., et al. (2020). Effect of speed of homogenizer on particle size, PDI (a) and zeta potential (b) of nanoparticles. ResearchGate. Available at: [Link]
-
Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. Available at: [Link]
-
Zafeiri, I., et al. (2019). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. University of Birmingham Research Portal. Available at: [Link]
-
Simal-Gándara, J., et al. (2023). Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I. Pharmaceutics. Available at: [Link]
-
Pardakhty, A., et al. (2016). The Impact of Variables on Particle Size of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers; A Comparative Literature Review. Advanced Pharmaceutical Bulletin. Available at: [Link]
-
Harahap, M., et al. (2024). Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use. International Journal of Drug Delivery Technology. Available at: [Link]
-
Yildirim, T., & Bayindir, S. (2022). Preparation and characterization of glyceryl dibehenate and glyceryl monostearate-based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. Istanbul Technical University. Available at: [Link]
-
Lincopan, N., et al. (2012). Physicochemical and Morphological Characterizations of Glyceryl Tristearate/Castor Oil Nanocarriers Prepared by the Solvent Diffusion Method. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Harahap, M., et al. (2024). (PDF) Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2023). Surface Modification of Lipid-Based Nanocarriers: A Potential Approach to Enhance Targeted Drug Delivery. Pharmaceuticals. Available at: [Link]
-
Alarifi, S., et al. (2021). Effect of homogenization speed on the particle size of nanostructured lipid carriers (NLCs) and nanoemulsions(NEs) prepared with a surfactant ratio (15/1). ResearchGate. Available at: [Link]
-
Herrera Gamboa, M. T. (2013). Speed homogenization synthesis nanoparticles. ResearchGate. Available at: [Link]
-
Hussein, A. A., et al. (2019). The Effect of Homogenization Time on the Particle Size, Distribution of ANZ-NLCs and (ζ)- potential Formula HP20 with fixed rate 21000 rpm. ResearchGate. Available at: [Link]
-
Yildirim, T., & Bayindir, S. (2022). Preparation and characterization of glyceryl dibehenate and glyceryl monostearate-based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs | Request PDF. ResearchGate. Available at: [Link]
-
Ghasemi, E., et al. (2022). The impact of particle size of nanostructured lipid carriers on follicular drug delivery: A comprehensive analysis of mouse and human hair follicle penetration. Journal of Cosmetic Dermatology. Available at: [Link]
-
Pardakhty, A., et al. (2016). The Impact of Variables on Particle Size of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers; A Comparative Literature Review. Advanced Pharmaceutical Bulletin. Available at: [Link]
-
Malvern Panalytical. (2014). Tips and Tricks for Nanoparticles - Zetasizer Materials Talks. Malvern Panalytical. Available at: [Link]
-
Inside Therapeutics. (n.d.). LNP characterization guidelines: Size, PDI, Morphology. Inside Therapeutics. Available at: [Link]
Sources
- 1. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. The impact of particle size of nanostructured lipid carriers on follicular drug delivery: A comprehensive analysis of mouse and human hair follicle penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of surfactants on the physical stability of solid lipid nanoparticle (SLN) formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Influence of process variables on particle size of solid lipid nanoparticles - IJNDD [ijndd.in]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
- 21. The Impact of Variables on Particle Size of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers; A Comparative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of Nanoparticle Batch-To-Batch Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. zaether.com [zaether.com]
- 25. Tips and Tricks for Nanoparticles - Zetasize Materials Talks | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: The Influence of Cooling Rate on the Polymorphism of Glyceryl Dimyristate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals investigating the polymorphic behavior of glyceryl dimyristate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. We aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to this compound Polymorphism
This compound, a 1,3-diglyceride, is a critical excipient in pharmaceutical and cosmetic formulations. Its solid-state properties, particularly its ability to exist in different crystalline forms known as polymorphs, significantly impact the stability, bioavailability, and manufacturing of final products. The three primary polymorphs of glycerides are the α (alpha), β' (beta-prime), and β (beta) forms, listed in order of increasing stability.[1][2][3][4] The formation of a specific polymorph is highly dependent on the processing conditions, with the cooling rate from the molten state being a paramount factor.[5][6][7] Understanding and controlling the polymorphic landscape of this compound is therefore essential for consistent product performance.
This guide will delve into the nuances of how varying the cooling rate influences which polymorphic form of this compound is obtained, how to characterize these forms, and how to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymorphic forms of this compound and how do they differ?
A1: this compound, like other glycerides, primarily exhibits three polymorphic forms: α, β', and β.[1][3] These forms differ in their crystal packing, which in turn affects their physical properties such as melting point, density, and stability.
-
α (Alpha) form: This is the least stable, metastable polymorph with the lowest melting point and density. It has a hexagonal subcell packing of its hydrocarbon chains.[1][4] The α form is often the first to crystallize from a rapidly cooled melt.[5][8]
-
β' (Beta-prime) form: This form has intermediate stability, melting point, and density. It is characterized by an orthorhombic subcell packing.[1][4] The β' form is desirable in many food products for its fine crystal structure.
-
β (Beta) form: This is the most stable polymorph with the highest melting point and density. It has a triclinic subcell packing of its hydrocarbon chains.[1][4] Due to its high stability, all other forms will irreversibly transform into the β form over time.[2][9]
Q2: How does the cooling rate directly influence the formation of these polymorphs?
A2: The cooling rate from the molten state is a critical kinetic factor that dictates which polymorph is preferentially formed.
-
Rapid Cooling: High cooling rates (e.g., >10°C/min) provide insufficient time for the molecules to arrange into the most stable β form.[5] This kinetically traps the molecules in the less ordered, metastable α form.
-
Intermediate Cooling: Moderate cooling rates (e.g., 1-5°C/min) can lead to the formation of the β' form. This rate allows for more molecular mobility than rapid cooling, but not enough to achieve the most stable β packing.
-
Slow Cooling: Very slow cooling rates (e.g., <0.5°C/min) provide adequate time for the molecules to organize into the most thermodynamically stable β form.[6][10]
This relationship can be visualized as follows:
Caption: Relationship between cooling rate and the resulting polymorph of this compound.
Q3: What are the key analytical techniques to identify and differentiate the polymorphs of this compound?
A3: The two primary techniques for polymorphic characterization are Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[11]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[12] Each polymorph has a distinct melting point and enthalpy of fusion, which can be observed as endothermic peaks in a DSC thermogram. The α form will have the lowest melting point, followed by the β', and then the β form with the highest melting point.
-
Powder X-ray Diffraction (PXRD): PXRD provides information about the crystal structure of a material.[13][14] Each polymorph has a unique diffraction pattern due to the different arrangement of molecules in the crystal lattice. The short-spacing reflections are particularly useful for identifying the subcell packing:
Troubleshooting Guide
This section addresses common issues encountered during the investigation of this compound polymorphism.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in DSC thermogram | 1. Sample impurity.2. Polymorphic transformation during the heating scan.3. Insufficient sample equilibration. | 1. Verify the purity of your this compound sample.2. An exothermic peak followed by an endothermic peak can indicate a melt-recrystallization event. Use a faster heating rate to minimize transformations during the scan.3. Ensure the sample is held at the starting temperature for a sufficient time before starting the heating ramp to allow for thermal equilibrium.[16] |
| Broad or overlapping melting peaks in DSC | 1. Presence of a mixture of polymorphs.2. Small crystal size or imperfections.3. Slow heating rate allowing for partial transformation. | 1. This is common when cooling conditions are not precisely controlled. Use PXRD to confirm the presence of multiple forms.2. Annealing the sample just below the melting point of the lowest melting form can promote crystal growth and perfection, leading to sharper peaks.3. Increase the heating rate (e.g., 10-20°C/min) to improve peak resolution.[17] |
| XRD pattern does not match expected polymorph | 1. Incorrect cooling protocol applied.2. Sample transformed during storage or preparation for analysis.3. Preferred orientation of crystals in the sample holder. | 1. Carefully review and control the cooling rate in your experiment. Use a programmable DSC or a controlled temperature bath.2. Analyze the sample as soon as possible after preparation, especially for the metastable α and β' forms. Store samples at low temperatures (e.g., <4°C) to slow down transformations.3. Ensure the sample is finely ground and packed randomly to minimize preferred orientation effects. |
| Inconsistent results between experimental runs | 1. Variation in sample mass.2. Differences in the thermal history of the sample.3. Instrument calibration drift. | 1. Use a consistent sample mass for all DSC and XRD measurements.2. Always erase the thermal history by heating the sample to a temperature well above the melting point of the β form and holding it for a few minutes before applying the controlled cooling protocol.3. Regularly calibrate your DSC and XRD instruments according to the manufacturer's guidelines. |
Experimental Protocols
Protocol 1: DSC Analysis of the Effect of Cooling Rate
This protocol outlines the steps to investigate the influence of different cooling rates on the polymorphism of this compound using a Differential Scanning Calorimeter.
Materials:
-
This compound (high purity)
-
DSC instrument with a cooling accessory
-
Aluminum DSC pans and lids
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
Erase Thermal History: Place the sample and reference pans in the DSC cell. Heat the sample to 80°C (well above the highest melting point) at a rate of 10°C/min and hold isothermally for 5 minutes to ensure complete melting and erase any previous thermal history.
-
Controlled Cooling:
-
Run 1 (Rapid Cooling): Cool the sample from 80°C to 0°C at a rate of 20°C/min.
-
Run 2 (Intermediate Cooling): Repeat steps 2 and cool a fresh sample from 80°C to 0°C at a rate of 2°C/min.
-
Run 3 (Slow Cooling): Repeat steps 2 and cool a fresh sample from 80°C to 0°C at a rate of 0.2°C/min.
-
-
Heating Scan: After the cooling cycle, heat the sample from 0°C to 80°C at a standard rate of 10°C/min to observe the melting behavior of the formed polymorphs.
-
Data Analysis: Analyze the heating thermograms to determine the melting points (onset and peak temperatures) and enthalpies of fusion for the polymorphs formed under each cooling condition.
Caption: Workflow for DSC analysis of this compound polymorphism.
Protocol 2: PXRD Characterization of Polymorphs
This protocol describes how to prepare and analyze samples of this compound using Powder X-ray Diffraction to identify the crystalline form.
Materials:
-
This compound samples prepared using different cooling rates (from Protocol 1)
-
PXRD instrument with a sample holder
-
Spatula and mortar and pestle (if needed)
Procedure:
-
Sample Preparation: Take the this compound samples that have been subjected to different cooling rates. If the sample is not a fine powder, gently grind it using a mortar and pestle.
-
Sample Mounting: Pack the powdered sample into the PXRD sample holder, ensuring a flat and level surface.
-
Instrument Setup: Set up the PXRD instrument to scan over a 2θ range of 10-40° with a step size of 0.02° and a scan speed of 2°/min.[7]
-
Data Acquisition: Run the diffraction scan for each sample.
-
Data Analysis: Analyze the resulting diffractograms, paying close attention to the short-spacing reflections in the 2θ range of 19-25°. Compare the peak positions (d-spacings) to the known values for the α, β', and β polymorphs to identify the form(s) present in each sample.
Data Summary
The following table summarizes the typical thermal and structural characteristics of this compound polymorphs. Actual values may vary slightly depending on sample purity and instrumental conditions.
| Polymorph | Subcell Packing | Typical Melting Point (°C) | Characteristic PXRD Short Spacing (Å) |
| α (Alpha) | Hexagonal | ~40-45 | ~4.15 |
| β' (Beta-prime) | Orthorhombic | ~50-55 | ~3.8 and ~4.2 |
| β (Beta) | Triclinic | ~58-62 | ~4.6 |
References
- Sato, K. (2001). Crystallization behaviour of fats and lipids—a review. Chemical Engineering Science, 56(7), 2255-2265.
- Himawan, C., Starov, V. M., & Stapley, A. G. F. (2006). Thermodynamic and kinetic aspects of fat crystallization. Advances in Colloid and Interface Science, 122(1-3), 3-33.
- Mazzanti, G., Guthrie, S. E., Sirota, E. B., Marangoni, A. G., & Idziak, S. H. J. (2003). A small-angle X-ray scattering study of the crystallization of a triacylglycerol in the presence of a diacylglycerol. Crystal Growth & Design, 3(5), 721-725.
-
Wikipedia. (n.d.). Triglyceride. Retrieved from [Link]
- Sato, K., & Ueno, S. (2011). Polymorphism of lipids: A view from nano- to macro-scales. Applied Clay Science, 51(4), 383-393.
- Campos, R., Narine, S. S., & Marangoni, A. G. (2002). Effect of cooling rate on the structure and mechanical properties of a model fat.
- Ribeiro, A. P. B., Masuchi, M. H., Miyasaki, E. K., Domingues, M. A. F., Stroppa, V. L. Z., de Oliveira, G. M., & Kieckbusch, T. G. (2015). Crystallization modifiers in lipid systems. Journal of Food Science and Technology, 52(7), 3925–3946.
-
TA Instruments. (n.d.). Differential Scanning Calorimeters. Retrieved from [Link]
- Bayés-García, L., Calvet, T., Cuevas-Diarte, M. A., Ueno, S., & Sato, K. (2010). In situ analysis of polymorphic crystallization of a tripalmitoylglycerol/trioleoylglycerol system by synchrotron radiation X-ray diffraction. Crystal Growth & Design, 10(7), 3076-3083.
-
NETZSCH-Gerätebau GmbH. (n.d.). Influences of Heating and Cooling Rates on the DSC Measurement Result. Retrieved from [Link]
- Mazzanti, G., Marangoni, A. G., & Idziak, S. H. J. (2004). Effect of minor components and temperature profiles on polymorphism in milk fat.
- Giner, E., Deh-Torre, M. J., & Añón, M. C. (2009).
-
Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]
-
ResearchGate. (2015). How can I differentiate various polymorphs of fat triglycerides using XRD data?. Retrieved from [Link]
-
MDPI. (2021). Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies. Retrieved from [Link]
-
ResearchGate. (2020). Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties. Retrieved from [Link]
-
MDPI. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]
-
ResearchGate. (2015). Structural and thermal characterization of glyceryl behenate by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy. Retrieved from [Link]
-
ResearchGate. (2015). How can I differentiate various polymorphs of fat triglycerides using XRD data?. Retrieved from [Link]
-
ResearchGate. (2014). Polymorphism of glyceryl behenates: From the individual compounds to the pharmaceutical excipient. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Triglyceride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. resources.rigaku.com [resources.rigaku.com]
- 12. ucm.es [ucm.es]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
methods to improve drug loading capacity in a glyceryl dimyristate matrix
Welcome to the technical support center for optimizing drug formulations using glyceryl dimyristate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you enhance the drug loading capacity of your lipid-based delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit drug loading capacity in a pure this compound matrix?
A1: Drug loading in a solid lipid matrix like this compound is primarily limited by two factors: the solubility of the drug in the molten lipid and the crystalline nature of the lipid upon cooling.
-
Solubility in the Lipid Melt: The drug must first dissolve in the molten this compound during the formulation process. If the drug has poor lipid solubility, it will not be effectively incorporated, leading to low loading capacity.
-
Lipid Crystallization: As the formulation cools, this compound, a triglyceride, recrystallizes into a highly ordered, perfect crystalline structure.[1] This organized structure leaves very little space within the lattice to accommodate drug molecules, often leading to drug expulsion during cooling or over time during storage.[2] This is a common challenge with Solid Lipid Nanoparticles (SLNs).[3]
Q2: What are the main strategies to overcome these limitations and improve drug loading?
A2: The most effective strategies focus on disrupting the lipid matrix's crystallinity and enhancing the drug's solubility.
-
Creation of Nanostructured Lipid Carriers (NLCs): This is a widely adopted and highly effective method. It involves blending the solid lipid (this compound) with a liquid lipid (e.g., medium-chain triglycerides like Capryol™ 90). The liquid lipid creates an imperfect, less-ordered crystal structure, which increases the number of voids available to accommodate drug molecules, thereby boosting loading capacity and preventing drug expulsion.[3][4][5]
-
Use of Solubilizers and Surfactants: Incorporating suitable surfactants (e.g., Polysorbates, Poloxamers) and co-solvents can significantly enhance the solubility of the drug in the lipid phase.[4][6] These excipients also play a critical role in stabilizing the nanoparticle dispersion.[]
-
Optimization of Manufacturing Processes: Advanced techniques like Hot Melt Extrusion (HME) and Supercritical Fluid Technology (SFT) can offer better control over particle formation and drug incorporation compared to traditional methods.[8][9][10]
Q3: How does the drug's log P value influence excipient selection?
A3: The octanol-water partition coefficient (log P) is a critical starting point for rational formulation development.[4]
-
Highly Lipophilic Drugs (log P > 5): These drugs have a strong affinity for oils and glycerides. They are excellent candidates for this compound matrices. The focus here is less on initial solubilization and more on preventing expulsion by using NLC systems.
-
Moderately Lipophilic Drugs (log P 2-5): These drugs may require the addition of surfactants with a favorable hydrophilic-lipophilic balance (HLB) to improve their partitioning into the lipid phase.[6]
-
Hydrophilic Drugs (log P < 2): Loading these drugs into a lipid matrix is challenging. Success often requires more advanced strategies, such as forming a drug-phospholipid complex or using specialized PEGylated lipids to create a more accommodating microenvironment.[11]
Troubleshooting Guides
Problem 1: Low Drug Entrapment Efficiency (<70%) and Low Loading Capacity
-
Primary Suspected Cause: Poor solubility of the active pharmaceutical ingredient (API) in the this compound melt, leading to drug partitioning into the aqueous phase during homogenization.
-
Troubleshooting Strategy: Systematically screen for and incorporate a liquid lipid to create an NLC, which inherently has a higher solubilizing capacity for many drugs.
}
This protocol outlines a standard HPH method for producing NLCs.[1][2]
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid or Capryol™ 90)
-
API
-
Surfactant (e.g., Poloxamer 188 or Tween® 80)
-
Purified Water
Equipment:
-
High-Shear Homogenizer (e.g., Ultra-Turrax®)
-
High-Pressure Homogenizer
-
Water Bath or Heating Mantle
-
Magnetic Stirrer
Procedure:
-
Prepare Lipid Phase: Accurately weigh this compound and the selected liquid lipid (e.g., in a 7:3 w/w ratio). Add the API to this mixture. Heat the phase to 5-10°C above the melting point of this compound (approx. 58°C) under gentle magnetic stirring until a clear, homogenous molten lipid phase is obtained.
-
Prepare Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water. Heat this aqueous phase to the same temperature as the lipid phase.
-
Form Pre-emulsion: Pour the hot aqueous phase into the molten lipid phase under continuous high-shear homogenization (e.g., 8,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the pre-heated high-pressure homogenizer. Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar. The optimal pressure and number of cycles must be determined empirically for each formulation.
-
Cooling and NLC Formation: Transfer the resulting hot nanoemulsion to a beaker and allow it to cool to room temperature with gentle stirring, or cool it in an ice bath. As the lipid solidifies, it forms the NLCs.
-
Characterization: Analyze the final NLC dispersion for particle size, polydispersity index (PDI), zeta potential, and, most importantly, entrapment efficiency and drug loading.
Problem 2: Drug Expulsion and Particle Size Growth During Storage
-
Primary Suspected Cause: The this compound matrix is undergoing polymorphic transitions, leading to the formation of more stable, highly ordered crystal structures (β-form) over time. This process squeezes out the incorporated drug.
-
Troubleshooting Strategy: The solution is the same as for low initial loading: the use of an NLC structure. The blend of solid and liquid lipids frustrates the crystallization process, resulting in a more stable, amorphous matrix that physically entraps the drug more permanently.[3]
The diagram below illustrates why an NLC provides a more stable environment for drug molecules compared to a traditional SLN.
graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
}
Problem 3: Limited Success with Advanced Manufacturing Methods like HME
-
Primary Suspected Cause: Improper selection of processing parameters (temperature, screw speed) or formulation components (polymers, plasticizers) for the Hot Melt Extrusion (HME) process.
-
Troubleshooting Strategy: Optimize HME parameters and formulation composition. HME is a powerful solvent-free technology for creating solid dispersions, but it requires careful tuning.[9][12]
When developing an HME process for a this compound-based formulation, a Design of Experiments (DoE) approach is recommended. Below are typical starting parameters and their impact on product quality.
| Parameter | Range | Impact on Drug Loading & Stability | Rationale |
| Processing Temp. | 70 - 120°C | High Impact: Too low = incomplete melting and poor mixing. Too high = drug/lipid degradation. | Must be above the lipid's melting point but below the degradation temperature of the API.[10] |
| Screw Speed | 25 - 150 rpm | Medium Impact: Affects residence time and shear forces. Higher speed can improve mixing but may increase degradation if temperature rises. | A balance is needed to ensure homogenous mixing without excessive shear or thermal stress.[10][13] |
| Drug Loading (%) | 10 - 40% | High Impact: Directly affects loading capacity. Higher loading increases the risk of recrystallization. | Start with lower concentrations and gradually increase to find the saturation point of the matrix.[10] |
| Polymer/Plasticizer | 0 - 20% | High Impact: Hydrophilic polymers (e.g., HPMCAS, Soluplus®) can create amorphous solid dispersions, significantly enhancing loading and dissolution.[9][13] | Polymers can inhibit lipid and drug crystallization, while plasticizers ease the extrusion process. |
Analytical Techniques
Q4: How do I accurately determine the Entrapment Efficiency (EE%) and Drug Loading (DL%)?
A4: Accurate quantification requires separating the unencapsulated (free) drug from the drug encapsulated within the nanoparticles.
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle dispersion.
-
Use an ultrafiltration device with a molecular weight cut-off (MWCO) that retains the nanoparticles but allows the free drug to pass through (e.g., Amicon® Ultra centrifugal filters).
-
Centrifuge the device according to the manufacturer's instructions. The filtrate will contain the unencapsulated drug.
-
-
Quantification:
-
Analyze the concentration of the drug in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method. This gives you the Amount of Free Drug.
-
Separately, dissolve an equal volume of the total nanoparticle dispersion in a suitable solvent (e.g., methanol, chloroform) to break the particles and release all the drug. Analyze this solution by HPLC to get the Total Drug Amount.
-
-
Calculation:
-
Entrapment Efficiency (EE%) = ( (Total Drug Amount - Amount of Free Drug) / Total Drug Amount ) * 100
-
Drug Loading (DL%) = ( (Total Drug Amount - Amount of Free Drug) / Total Weight of Nanoparticles ) * 100
-
For precise characterization, techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) are invaluable for confirming the physical state (amorphous vs. crystalline) of the drug within the lipid matrix.[14]
References
-
Lipid nanoparticles production by supercritical fluid assisted emulsion–diffusion - PlumX. Available from: [Link]
-
Application of Supercritical Fluid Technology for Preparation of Drug Loaded Solid Lipid Nanoparticles - ResearchGate. (2024-07-18). Available from: [Link]
-
PEG-12 this compound in skincare, What is? - Lesielle. Available from: [Link]
-
Advances in Lipid-Based Drug Formulations for Solubility - World Pharma Today. Available from: [Link]
-
Excipients for solubility and bioavailability enhancement - Gattefossé. Available from: [Link]
-
Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - NIH. Available from: [Link]
-
Analytical Techniques for the Assessment of Drug-Lipid Interactions and the Active Substance Distribution in Liquid Dispersions of Solid Lipid Microparticles (SLM) Produced de novo and Reconstituted from Spray-Dried Powders - NIH. Available from: [Link]
-
Using Supercritical Fluid Technology as a Green Alternative During the Preparation of Drug Delivery Systems - NIH. Available from: [Link]
-
A Review on Hot Melt Extrusion Coupled Novel Drug Delivery Systems. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics Application of Lipids in Hot Melt Extrusion Technology. (2023-05-15). Available from: [Link]
-
Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers - MDPI. Available from: [Link]
-
A Review of Hot-Melt Extrusion: Process Technology to Pharmaceutical Products - PMC. Available from: [Link]
-
Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - ACS Publications. Available from: [Link]
-
View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. jddtonline.info [jddtonline.info]
- 10. jddtonline.info [jddtonline.info]
- 11. lesielle.com [lesielle.com]
- 12. A Review of Hot-Melt Extrusion: Process Technology to Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Analytical Techniques for the Assessment of Drug-Lipid Interactions and the Active Substance Distribution in Liquid Dispersions of Solid Lipid Microparticles (SLM) Produced de novo and Reconstituted from Spray-Dried Powders - PMC [pmc.ncbi.nlm.nih.gov]
overcoming particle aggregation in glyceryl dimyristate lipid nanoparticle dispersions
Welcome to the technical support center for glyceryl dimyristate (GDM) lipid nanoparticle (LNP) dispersions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of particle aggregation. We will explore the underlying causes of instability and provide systematic, field-proven solutions to ensure the successful formulation of stable, monodisperse GDM LNPs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability of GDM LNP dispersions.
Q1: What are the primary drivers of particle aggregation in GDM LNP dispersions?
A: Particle aggregation in GDM LNP dispersions is primarily driven by the system's tendency to reduce its overall free energy. This occurs through several mechanisms:
-
Insufficient Steric or Electrostatic Stabilization: Newly formed nanoparticles possess a large surface area with high surface energy. Without adequate stabilization from surfactants or polymers, the hydrophobic lipid cores can interact, leading to irreversible aggregation.[1]
-
Lipid Polymorphism: this compound, like many solid lipids, can exist in different crystalline forms (polymorphs), such as the less stable α-form and the more stable β-form.[2] During storage, a transition from a less ordered to a more perfect crystal lattice can occur. This transition can expel encapsulated drugs and, more critically, disrupt the surfactant layer on the particle surface, creating exposed hydrophobic patches that initiate aggregation.[3]
-
Interparticle Bridging: In cases of excessive surfactant or polymer concentration, a single stabilizer molecule can adsorb onto two or more nanoparticles simultaneously, creating "bridges" that lead to flocculation.
-
Temperature-Induced Changes: Temperature fluctuations, especially freeze-thaw cycles, can cause phase separation and the formation of ice crystals, which exert mechanical stress on the LNPs, leading to fusion and aggregation.[4]
Q2: How does the choice of surfactant impact the stability of GDM LNPs?
A: The surfactant is arguably the most critical component for ensuring colloidal stability.[5] Its role is to adsorb at the lipid-water interface, creating a protective barrier that prevents particle agglomeration. Key factors include:
-
Hydrophilic-Lipophilic Balance (HLB): For oil-in-water dispersions like LNPs, surfactants with higher HLB values are generally preferred.
-
Mechanism of Stabilization: Surfactants provide stability through steric hindrance (e.g., PEGylated lipids, Poloxamers) or electrostatic repulsion (e.g., ionic surfactants). A combination of both is often ideal. PEGylated lipids, for instance, create a hydrophilic corona that sterically hinders particles from approaching each other.[6]
-
Concentration: An optimal surfactant concentration is crucial. Insufficient amounts result in incomplete surface coverage, while excessive amounts can lead to micelle formation and potential toxicity.[7]
Q3: What are the ideal storage conditions for GDM LNP dispersions?
A: Proper storage is essential for long-term stability.
-
Temperature: For aqueous dispersions, refrigeration (2-8°C) is generally recommended over freezing or room temperature storage.[4][8] Freezing can cause irreversible aggregation due to ice crystal formation unless specific cryoprotectants are used.[9] Room temperature can accelerate polymorphic transitions of the GDM core, leading to particle growth and drug expulsion.[10][11]
-
Lyophilization: For long-term stability, lyophilization (freeze-drying) is a highly effective method. This requires the use of cryoprotectants (lyoprotectants) like sucrose or trehalose to protect the nanoparticles during the freezing and drying processes and to ensure proper reconstitution.[4][12]
-
pH: The pH of the storage buffer should be maintained at a level that ensures the stability of all formulation components, including the API and the surfactants. For most applications, a physiologically relevant pH of around 7.4 is a good starting point.[4]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving aggregation issues encountered during and after the formulation process.
Problem 1: Immediate Aggregation or Gelling Upon Cooling
Symptom: The nanoemulsion appears stable and translucent when hot, but upon cooling to room temperature, it turns cloudy, forms visible aggregates, or turns into a gel-like solid.
Root Cause Analysis: This issue almost always points to a failure in the stabilization of the newly formed solid lipid nanoparticles as the GDM crystallizes from its molten state.
-
Causality: As the molten GDM droplets cool and solidify, their surface properties change. The transition from a liquid to a solid state can create a more irregular surface and potentially a different surface energy. If the surfactant concentration is insufficient to fully cover this newly formed solid surface, hydrophobic patches are exposed, leading to rapid, uncontrolled aggregation.[7]
Caption: Systematic workflow for troubleshooting immediate LNP aggregation.
Insufficient surfactant surface coverage is a primary cause of aggregation.[7] A systematic increase in surfactant concentration is the first logical step.
Protocol: Surfactant Titration Study
-
Prepare a baseline GDM LNP formulation using the High-Pressure Homogenization method (see protocol below). Use your standard surfactant concentration (e.g., 1.0% w/v).
-
Prepare 3-4 additional batches, keeping all other parameters (lipid concentration, homogenization pressure, temperature) constant.
-
In these additional batches, incrementally increase the surfactant concentration (e.g., to 1.5%, 2.0%, 2.5%, and 3.0% w/v).
-
After cooling each batch to room temperature, visually inspect for aggregation.
-
Measure the particle size (Z-average) and Polydispersity Index (PDI) for each non-aggregated sample using Dynamic Light Scattering (DLS).
-
Validation: A successful formulation will yield a Z-average diameter within the desired range (typically 100-400 nm) and a PDI < 0.3.[13] Plot the Z-average and PDI as a function of surfactant concentration to identify the optimal range where particle size is minimized and stable.
Problem 2: Particle Size Growth During Storage
Symptom: The initial LNP dispersion has an acceptable particle size and PDI, but these values increase significantly over hours, days, or weeks of storage at 2-8°C.
Root Cause Analysis: This delayed aggregation is often linked to the physical instability of the GDM lipid core.
-
Causality (Lipid Polymorphism): The high-pressure homogenization process often produces nanoparticles where the lipid is in a high-energy, less stable polymorphic state (α-form). During storage, the GDM molecules rearrange into a more stable, highly ordered crystalline lattice (β-form).[2] This rearrangement can create imperfections in the particle surface, forcing out the surfactant and creating sites for inter-particle fusion. This is a common issue with solid lipid nanoparticles (SLNs) made from highly pure lipids.[14]
Caption: Workflow for addressing LNP instability during storage.
The most effective way to inhibit polymorphic transitions is to create a less-ordered lipid matrix. This is the principle behind Nanostructured Lipid Carriers (NLCs), which are a second generation of lipid nanoparticles.[14]
Protocol: Formulation of GDM-based NLCs
-
Objective: To create a blended lipid matrix that resists crystallization and enhances stability.
-
Materials:
-
This compound (GDM) - Solid Lipid
-
Caprylic/Capric Triglyceride (e.g., Miglyol 812) - Liquid Lipid
-
Surfactant (e.g., Poloxamer 188)
-
Purified Water
-
-
Method:
-
Modify the lipid phase of your standard protocol. Instead of using 100% GDM, create blends of solid and liquid lipid. Good starting ratios (w/w) for Solid:Liquid lipid are 70:30, 80:20, and 90:10.
-
For example, for a 5% total lipid concentration, a 70:30 ratio would mean using 3.5% GDM and 1.5% Caprylic/Capric Triglyceride.
-
Melt the GDM and liquid lipid together to form a homogenous oil phase.
-
Proceed with the standard high-pressure homogenization and cooling process.
-
-
Validation: Perform a long-term stability study. Store the optimized NLC formulation alongside your original SLN formulation at 2-8°C. Measure particle size and PDI at regular intervals (e.g., Day 0, Day 7, Day 30, Day 90). The NLC formulation should exhibit significantly less particle size growth over time compared to the SLN formulation.[15]
Part 3: Core Experimental Protocol
This section provides a detailed, standardized protocol for preparing GDM-based LNPs using a common and scalable method.
Protocol: High-Pressure Homogenization (Hot Homogenization Technique)
This technique is widely used for its simplicity and lack of organic solvents.[16] It involves creating a coarse pre-emulsion at a temperature above the lipid's melting point, followed by homogenization at high pressure to reduce particle size.
| Parameter | Recommended Range | Rationale & Citation |
| Solid Lipid Conc. (% w/v) | 1 - 10% | Balances particle loading capacity with dispersion viscosity. Higher concentrations can lead to aggregation.[13] |
| Surfactant Conc. (% w/v) | 0.5 - 5% | Must be sufficient to stabilize the nano-droplets during homogenization and subsequent crystallization.[13] |
| Lipid:Surfactant Ratio | 2:1 to 10:1 | This ratio is critical and must be optimized empirically for each specific lipid/surfactant pair. |
-
Preparation of Aqueous Phase:
-
Weigh the desired amount of surfactant (e.g., Poloxamer 188, Tween 80) and dissolve it in purified water in a glass beaker.[13]
-
Heat the aqueous phase on a magnetic stirrer hot plate to approximately 5-10°C above the melting point of this compound (~58°C), so aim for 65-70°C.
-
-
Preparation of Lipid Phase:
-
In a separate beaker, weigh the this compound.
-
If incorporating a lipophilic active pharmaceutical ingredient (API), add it to the lipid at this stage.
-
Heat this beaker to the same temperature as the aqueous phase (65-70°C) to ensure complete melting of the lipid.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax) at 8,000-10,000 rpm for 5-10 minutes.[3]
-
This creates a coarse oil-in-water (o/w) pre-emulsion. The mixture should appear milky white.
-
-
High-Pressure Homogenization (HPH):
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature (65-70°C).
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[16] The high shear and cavitation forces will reduce the size of the emulsion droplets into the nanometer range.
-
Causality Note: Maintaining temperature during HPH is critical. An increase in temperature can lead to particle coalescence, while a drop can cause premature solidification and clog the homogenizer.[3]
-
-
Cooling and LNP Formation:
-
The resulting hot nanoemulsion is then cooled down to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The cooling method can influence final particle size and stability. For initial trials, allow the dispersion to cool at room temperature under gentle stirring. Alternatively, quenching in an ice bath can be tested to "flash-cool" the particles, which may favor the formation of less-ordered crystals.
-
-
Characterization:
-
Particle Size and PDI: Use Dynamic Light Scattering (DLS) to measure the Z-average mean particle size and Polydispersity Index (PDI).
-
Zeta Potential: Measure the zeta potential to assess the surface charge and predict the electrostatic stability of the dispersion. A value more negative than -15 mV or more positive than +15 mV is generally desired for electrostatic stabilization.[13]
-
References
- Hogarth, C., et al. (2023). Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. RSC Publishing.
-
Pashirova, T. N., et al. (2021). Surfactant Effect on the Physicochemical Characteristics of Solid Lipid Nanoparticles Based on Pillar[17]arenes. MDPI. [Link]
-
Hogarth, C., et al. (2023). Navigating the Challenges of Lipid Nanoparticle Formulation: The Role of Unpegylated Lipid Surfactants in Enhancing Drug Loading and Stability. ResearchGate. [Link]
- Goh, P. S., et al. (2014). Effect of Surfactant Surface Coverage on Formation of Solid Lipid Nanoparticles (SLN). Journal of Food Engineering.
-
Smith, A., et al. (2021). Interplay of lipid and surfactant: Impact on nanoparticle structure. Journal of Colloid and Interface Science. [Link]
- Patil, S., et al. (2022). Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. Journal of Drug Delivery Science and Technology.
-
Gordillo-Galeano, A., & Pera, L. M. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. [Link]
-
Unknown Author. (n.d.). Nanoparticle stability under storage conditions. ResearchGate. [Link]
-
Ball, R. L., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine. [Link]
- Sabnis, S., et al. (2018). Stabilized formulations of lipid nanoparticles.
-
Boonrueang, N., et al. (2024). Natural Stabilizers and Nanostructured Lipid Carrier Entrapment for Photosensitive Compounds, Curcumin and Capsaicin. PMC - NIH. [Link]
- Ling, C. Y., et al. (2023). Solid Lipid Nanoparticles (SLN)
- Yasir, M., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of the Indian Chemical Society.
-
Sahoo, S. K., et al. (2014). Formulation development and evaluation of paclitaxel loaded solid lipid nanoparticles using glyceryl monostearate. ResearchGate. [Link]
-
Helix Biotech. (2024). How is Lipid Nanoparticle Stability Maintained in Storage? Helix Biotech. [Link]
-
S-a, A., et al. (2022). New Green Approaches in Nanoparticles Synthesis: An Overview. MDPI. [Link]
- Atlıbatur, R., et al. (2023). Preparation and characterization of glyceryl dibehenate and glyceryl monostearate-based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. Istanbul Technical University.
-
Tian, Y., et al. (2022). Lipid nanoparticle steric stabilization roadmap. Advanced Drug Delivery Reviews. [Link]
- C, A. W., et al. (2017). Stabilized formulations of lipid nanoparticles.
-
Tanaka, T., et al. (2024). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. National Institutes of Health. [Link]
-
Singh, A., & Singh, J. (2023). The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. MDPI. [Link]
-
Dara, T., et al. (2023). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. PMC - NIH. [Link]
-
Gardouh, A. R., et al. (2013). Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. Journal of Pharmaceutical Research International. [Link]
-
Gardouh, A. (2013). (PDF) Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. ResearchGate. [Link]
-
Petosa, A. R., et al. (2010). Nanoparticle aggregation: challenges to understanding transport and reactivity in the environment. Environmental Science & Technology. [Link]
-
Zhang, Y., et al. (2020). Long-term storage of lipid-like nanoparticles for mRNA delivery. PMC - NIH. [Link]
-
Sato, K., & Ueno, S. (2005). Determination of Optimum Processing Temperature for Transformation of Glyceryl Monostearate. ResearchGate. [Link]
-
Sunita, S. (2022). I prepared lipid based nanoparticles, they particle aggregation at room temperature but were stable at 4 degree celsius? Need explanation? ResearchGate. [Link]
-
Mensink, M. A., et al. (2021). Impact of formulation on the quality and stability of freeze-dried nanoparticles. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Wang, Y., et al. (2022). Influencing Factors and Characterization Methods of Nanoparticles Regulating Amyloid Aggregation. ResearchGate. [Link]
-
Dobias, J., et al. (2017). Effect of storage conditions on long-term stability of Ag nanoparticles formed via green synthesis. ResearchGate. [Link]
- Thran, M., et al. (2023).
-
Atlıbatur, R., et al. (2023). Preparation and characterization of glyceryl dibehenate and glyceryl monostearate-based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. ResearchGate. [Link]
-
Montoto, S. S., et al. (2018). Production and Characterization of Nanoparticle Based Hyaluronate Gel Containing Retinyl Palmitate for Wound Healing. PubMed. [Link]
Sources
- 1. Nanoparticle aggregation: challenges to understanding transport and reactivity in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2018089540A1 - Stabilized formulations of lipid nanoparticles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Impact of formulation on the quality and stability of freeze-dried nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Production and Characterization of Nanoparticle Based Hyaluronate Gel Containing Retinyl Palmitate for Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Interplay of lipid and surfactant: Impact on nanoparticle structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Co-solvent Effects on Glyceryl Dimyristate Formulation Stability
Welcome to the technical support center for glyceryl dimyristate formulations. As researchers and drug development professionals, you are at the forefront of creating advanced lipid-based delivery systems. This compound, a diacylglycerol of myristic acid, serves as a key structural lipid in various formulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and self-emulsifying drug delivery systems (SEDDS).
The stability of these formulations is paramount to their efficacy and shelf-life. A common challenge lies in managing the delicate interplay between this compound, the active pharmaceutical ingredient (API), and the co-solvents used during formulation. Co-solvents are often essential for solubilizing the lipid and drug, but their impact on the final formulation's stability can be profound and multifaceted.
This guide is designed to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common experimental issues and provide robust protocols to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Q1: My this compound formulation shows phase separation or crystallization upon storage. What is happening and how can I fix it?
A1: Cause & Resolution
Phase separation or crystallization is a clear indicator of physical instability. This typically occurs when one or more components are no longer soluble in the formulation matrix under storage conditions.
Underlying Causes:
-
Poor Co-solvent Choice: The primary cause is often the selection of a co-solvent that cannot maintain the solubility of both this compound and the API at the desired concentration and storage temperature. While a co-solvent might be effective at the higher temperatures used during formulation, its solvating power may decrease significantly upon cooling.
-
Co-solvent Evaporation: If your storage container is not perfectly sealed, volatile co-solvents can evaporate over time, leading to a decrease in their concentration and subsequent precipitation of the lipid or drug.
-
Polymorphic Transitions: Solid lipids like this compound can exist in different crystalline forms (polymorphs). A transition from a less stable to a more stable, less soluble polymorph during storage can lead to crystallization and drug expulsion. Co-surfactants and co-solvents can influence these transitions.
Troubleshooting Workflow:
-
Verify Solubility: The foundational step is to determine the saturation solubility of this compound in your chosen co-solvents. For instance, 1,3-Dimyristoyl glycerol has a solubility of 30 mg/mL in ethanol[1]. If your formulation exceeds this, precipitation is likely.
-
Screen Co-solvent Blends: Instead of a single co-solvent, consider using a blend. A combination of a good solvent for the lipid (e.g., ethanol) and another for the API can create a more stable system.
-
Optimize Co-solvent Concentration: Systematically vary the concentration of your co-solvent. Sometimes, a higher concentration can prevent precipitation, but be mindful that excessive co-solvent can also lead to other instability issues upon dispersion.
-
Incorporate a Co-surfactant: Co-surfactants like Propylene Glycol or PEG 400 can improve the stability of the lipid matrix and prevent crystallization by disrupting the crystal lattice[2].
-
Control Storage Conditions: Store your formulations in tightly sealed containers at a controlled temperature. Analyze for polymorphic changes using techniques like Differential Scanning Calorimetry (DSC).
Q2: When I disperse my formulation in an aqueous phase, I observe immediate particle aggregation. Why does this happen?
A2: Cause & Resolution
Particle aggregation upon dispersion is a critical failure, often related to what is known as "co-solvent shock" and inadequate surface stabilization.
Underlying Causes:
-
Rapid Co-solvent Diffusion: When the formulation is introduced to the aqueous phase, a highly water-miscible co-solvent (like ethanol) can rapidly diffuse away from the newly formed lipid droplets into the water. This rapid diffusion can cause the drug or lipid to crash out of solution before proper particle stabilization can occur.
-
Insufficient Surfactant Coverage: The aggregation of nanoparticles is often due to physical instability. The selection of a proper stabilizer is crucial for the stability of nanoparticles[3]. If the concentration or type of surfactant (or PEGylated lipid) is not optimal, it cannot provide a sufficient steric or electrostatic barrier to prevent the nanoparticles from clumping together.
-
High Lipid Concentration: At higher lipid loads, there may not be enough surfactant to adequately cover the increased surface area of the nanoparticles, leading to instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for particle aggregation.
Solutions:
-
Control the Dispersion Process: Add the formulation to the aqueous phase slowly and with controlled agitation. This can manage the rate of co-solvent diffusion.
-
Optimize PEGylated Lipid Content: Incorporating a PEGylated lipid, such as PEG-12 this compound, provides a "stealth" layer that sterically hinders aggregation[4][5]. Systematically screen different concentrations to find the optimal level.
-
Evaluate Co-solvent Polarity: Less polar, less water-miscible solvents may diffuse more slowly, allowing more time for particle stabilization. However, this must be balanced with their ability to dissolve the formulation components[4][5].
-
Measure Zeta Potential: A zeta potential of approximately ±30 mV suggests good electrostatic stability, which can help prevent aggregation[6]. If your value is close to neutral, consider adding a charged lipid to the formulation.
Q3: My formulation has low drug loading, or the drug precipitates out after emulsification. How can I improve this?
A3: Cause & Resolution
This is a common issue, especially with hydrophilic co-solvents in systems like SEDDS. The initial high payload of a drug in the pre-concentrate can be misleading.
Underlying Causes:
-
Co-solvent Leaching: Hydrophilic co-solvents like ethanol or DMSO are often used to dissolve a high amount of the drug in the initial formulation. However, upon emulsification, these co-solvents are immediately and completely released into the aqueous phase[7]. This leads to a dramatic drop in the drug's solubility within the oily droplets, causing it to precipitate[7].
-
Poor Drug-Lipid Affinity: The API may have a higher affinity for the co-solvent than for the this compound lipid matrix. Once the co-solvent is gone, the lipid alone cannot maintain the drug's solubility.
Troubleshooting Workflow:
Caption: Workflow to address drug precipitation after emulsification.
Solutions:
-
Prioritize Lipid Solubility: Select a lipid system where the drug has inherently high solubility, even without the co-solvent. The co-solvent should assist, not be the sole reason for solubilization.
-
Use Less Hydrophilic Co-solvents: Co-solvents with a higher log P value (e.g., benzyl alcohol) will partition less readily into the aqueous phase, potentially retaining the drug in the lipid droplets for a longer period[7].
-
Increase the Lipid-to-Drug Ratio: A higher concentration of this compound can increase the overall capacity of the formulation to hold the drug after the co-solvent has dispersed.
-
Formulate Supersaturated Systems: Carefully designed supersaturated formulations can maintain the drug in a high-energy, soluble state. This often requires the use of precipitation inhibitors, which can be polymeric or surfactant-based.
Frequently Asked Questions (FAQs)
Q: What is the primary role of co-solvents in this compound formulations? A: Co-solvents serve multiple critical functions. Primarily, they act as a solvent to dissolve the solid this compound and often poorly soluble APIs, creating a homogenous liquid pre-concentrate. They also play a vital role in the emulsification process by reducing interfacial tension and facilitating the spontaneous formation of fine oil-in-water emulsions upon dilution in aqueous media[1][2].
Q: How do I choose the right co-solvent for my formulation? A: The ideal co-solvent should possess a balance of properties. It must have high solubilizing capacity for both this compound and your API. It should be miscible with the lipid phase and the surfactant system. Its polarity and water miscibility are critical; highly hydrophilic solvents can improve emulsification but may lead to drug precipitation, while more lipophilic solvents might offer better drug retention but poorer emulsification[7]. Safety and regulatory acceptance (e.g., GRAS status) are also paramount. A systematic screening process is essential (see Experimental Protocols).
Q: What are the key stability-indicating parameters I should monitor for my formulation? A: For lipid nanoparticle formulations, you should monitor:
-
Particle Size and Polydispersity Index (PDI): An increase in size or PDI over time indicates aggregation or Ostwald ripening. A PDI below 0.3 is generally considered acceptable for homogeneous populations[6].
-
Zeta Potential: Measures the surface charge and predicts electrostatic stability. Values far from zero (e.g., > |20| mV) are desirable.
-
Drug Encapsulation Efficiency and Loading: A decrease over time suggests drug leakage or expulsion from the lipid matrix.
-
Visual Appearance: Look for signs of crystallization, phase separation, or creaming.
-
Thermal Behavior (DSC): Can detect changes in the lipid's crystallinity or polymorphic state.
Data Presentation
Table 1: Properties of Common Co-solvents in Lipid Formulations
| Co-solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Log P | Water Solubility | Key Function |
| Ethanol | 46.07 | 78.37 | -0.31[7] | Miscible[8] | Strong solvent, aids emulsification, volatile. |
| Propylene Glycol | 76.09 | 188.2 | -0.92 | Miscible[8] | Co-surfactant, humectant, plasticizer for lipid matrix. |
| PEG 400 | 380-420 | - | - | Soluble[9] | Co-surfactant, solubility enhancer, stabilizer. |
| Glycerol | 92.09 | 290 | -1.76[7] | Miscible[2] | Plasticizer, can induce liposome formation[8]. |
Experimental Protocols
Protocol 1: Systematic Screening of Co-solvents
Objective: To identify the most suitable co-solvent or co-solvent blend for a this compound-based formulation containing a specific API.
Methodology:
-
Solubility Determination:
-
Prepare saturated solutions of this compound and the API separately in a panel of candidate co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).
-
Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24-48 hours with continuous stirring.
-
Centrifuge the samples to pellet the excess solid.
-
Quantify the concentration of the dissolved lipid or API in the supernatant using an appropriate analytical method (e.g., HPLC, GC).
-
-
Ternary Phase Diagram Construction:
-
For SEDDS formulations, construct pseudo-ternary phase diagrams.
-
Prepare mixtures of oil (this compound), surfactant, and co-solvent at various ratios.
-
Titrate each mixture with water and observe the point at which it emulsifies and the characteristics of the resulting emulsion (e.g., clarity, particle size).
-
The region that forms a clear or bluish-white, stable nanoemulsion is the desired self-emulsification region.
-
-
Formulation and Stability Testing:
-
Prepare small-scale batches of the final formulation using the most promising co-solvents identified in the previous steps.
-
Subject these formulations to accelerated stability testing (e.g., elevated temperature, freeze-thaw cycles).
-
Monitor key stability parameters (particle size, PDI, drug content) over time.
-
Protocol 2: Characterization of Physical Stability
Objective: To assess the physical stability of the developed this compound formulation.
Methodology:
-
Particle Size and Zeta Potential Analysis:
-
Dilute the formulation in an appropriate aqueous medium.
-
Measure the Z-average particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the Zeta Potential using Laser Doppler Velocimetry.
-
Perform these measurements at regular intervals (e.g., Day 0, 1 week, 1 month) on samples stored at different conditions (e.g., 4°C, 25°C).
-
-
Microscopic Evaluation:
-
Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the morphology of the nanoparticles.
-
Use polarized light microscopy to detect the presence of lipid crystals, which would indicate instability.
-
-
Differential Scanning Calorimetry (DSC):
-
Analyze the thermal behavior of the formulation.
-
Scan the sample over a relevant temperature range to observe the melting and crystallization events of the this compound.
-
Shifts in peak temperatures or enthalpies can indicate changes in the crystalline structure over time.
-
References
- Self-Emulsifying Drug Delivery Systems (SEDDS)
- The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. (PMC - NIH)
- The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics.
- Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides. (MDPI)
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (NIH)
- Stability issues and approaches to stabilised nanoparticles based drug delivery system. (Journal of Drug Targeting)
- Lipid Nanoparticles: Formulation, Production Methods and Characteriz
- Preparation of solid lipid nanoparticles by a solvent emulsific
- The effect of different organic solvents in liposome properties produced in a periodic disturbance mixer: Transcutol®, a potential organic solvent replacement. (PubMed)
- Self-emulsifying Drug Delivery Systems. (Universität Innsbruck)
- Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evapor
- Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. (MDPI)
- Self-Emulsifying Drug Delivery Systems (SEDDS)
- Influence of co-surfactants on crystallization and stability of solid lipid nanoparticles.
- PEG 400. (Wikipedia)
- Spontaneous nanosized liposome formation from crude dried lecithin upon addition of glycerol. (PMC - NIH)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Propylene glycol - Wikipedia [en.wikipedia.org]
- 9. PEG 400 - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Viscosity Changes in Surfactant-Based Formulas with Glyceryl Dimyristate
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals. This resource addresses the complexities of viscosity fluctuations in surfactant-based formulations containing glyceryl dimyristate. As a non-ionic emollient, emulsifier, and skin-conditioning agent, this compound plays a crucial role in the texture and stability of many systems.[1] However, the rheology of surfactant systems is a delicate interplay of multiple factors, and unexpected viscosity changes are a common experimental challenge. This guide provides a structured, science-backed approach to diagnosing and resolving these issues.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial queries.
Q1: What is the primary function of this compound in my formulation?
A: this compound, a diester of glycerin and myristic acid, primarily functions as a skin-conditioning agent (emollient), an emulsion stabilizer, and a binder.[2][3] While it contributes to the overall texture and feel, it is not typically a primary viscosity-building agent on its own. Instead, it integrates into the oil phase of an emulsion, influencing the packing of surfactant molecules at the oil-water interface and the overall structure of the formula.
Q2: Why is the viscosity of my surfactant-based formula so sensitive to temperature changes?
A: The viscosity of surfactant systems is intrinsically linked to the size and shape of their micelles. Temperature directly affects molecular kinetic energy and hydration of the surfactant headgroups.[4] For many formulas, viscosity decreases as temperature rises. However, some systems, particularly those forming wormlike micelles, can exhibit a complex parabolic viscosity-temperature relationship or even an unusual increase in viscosity with heating.[5][6][7] This can be due to temperature-dependent changes in micelle length or branching.[5]
Q3: How does pH affect the stability and viscosity of my formula?
A: pH is a critical variable that governs the degree of ionization of surfactant headgroups and other components in your formula.[8] For ionic surfactants, a change in pH can alter the electrostatic repulsion between headgroups, leading to significant changes in micelle size, shape, and packing, which directly impacts viscosity.[9] Even in systems with non-ionic surfactants, pH can affect the stability of other ingredients, which in turn can disrupt the structure and rheology.[10]
Q4: My formula is shear-thinning. Is this normal?
A: Yes, shear-thinning (or pseudoplastic) behavior is very common and often desirable for surfactant-based formulations.[11] This property means the viscosity decreases under applied stress, such as during mixing, pumping, or application to a surface. This behavior is typically caused by the alignment of entangled structures, like wormlike micelles or polymer networks, in the direction of flow, which reduces resistance.[11][12]
Q5: Could an interaction between this compound and my surfactant be causing the viscosity shift?
A: Absolutely. This compound, as part of the oil phase, influences the phase behavior and interfacial tension of the system.[13][14] The specific interaction depends on the type and concentration of the surfactant(s) used. For instance, the presence of this ester can affect the hydrophilic-lipophilic balance (HLB) of the system, potentially altering how surfactants pack at the interface and transition into different micellar structures (e.g., from spherical to rod-like), thereby changing the bulk viscosity.[15]
Section 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving specific viscosity problems.
Issue 1: Viscosity is Higher Than Expected
An unexpectedly high viscosity can hinder processing, filling, and product application. The primary cause is often the formation of highly entangled microstructures.
Potential Causes & Scientific Rationale:
-
Micellar Growth and Entanglement: At certain concentrations and ionic strengths, spherical surfactant micelles can transition into long, flexible "wormlike" micelles. These chains can entangle like polymers, forming a transient network that dramatically increases viscosity.[5][16] This is a common mechanism for salt-thickened anionic surfactant systems.[6]
-
Incorrect Component Concentration: A slight excess of a co-surfactant, electrolyte (salt), or this compound can shift the phase equilibrium, favoring the formation of these highly viscous structures.[17][18]
-
Low Processing Temperature: For some systems, viscosity has an inverse relationship with temperature. Processing at a lower-than-specified temperature can result in a more viscous product.[4][19]
-
Polymer-Surfactant Interactions: If your formula contains a polymer or gelling agent, specific interactions with surfactant micelles can create a synergistic thickening effect, leading to a viscosity greater than the sum of the individual components.[20][21]
Troubleshooting Workflow
The following workflow provides a logical sequence for diagnosing the root cause of high viscosity.
Caption: Micellar structure transition from low-viscosity spherical to high-viscosity wormlike states.
References
- Raghavan, S. R., et al. (2002). Viscosity Increase with Temperature in Cationic Surfactant Solutions Due to the Growth of Wormlike Micelles. Langmuir.
- Lesielle. (n.d.). PEG-12 this compound in skincare, What is?. Lesielle.
-
Ahmad, I., et al. (2012). Effect of surfactant and surfactant blends on pseudoternary phase diagram behavior of newly synthesized palm kernel oil esters. PubMed Central. Available at: [Link]
-
Cape Crystal Brands. (2023). Unraveling the Impact: How does pH affect viscosity and gelation?. Cape Crystal Brands. Available at: [Link]
-
Wang, Y., et al. (2018). The effects of temperature on surfactant solution: A molecules dynamics simulation. AIP Advances. Available at: [Link]
-
MB Cosmetics Academy. (2024). Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures. MB Cosmetics Academy. Available at: [Link]
-
Wang, J., et al. (2023). Parabolic Viscosity Behavior of NaCl-Thickened Surfactant Systems upon Temperature Change. ACS Omega. Available at: [Link]
-
Cosmetics Info. (n.d.). This compound. Cosmetics Info. Available at: [Link]
-
MDPI. (2022). Measurement Techniques for Interfacial Rheology of Surfactant, Asphaltene, and Protein-Stabilized Interfaces in Emulsions and Foams. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Schematic non-monotonic, shear-thickening/shear-thinning response of viscoelastic surfactant in heterogeneous porous media. ResearchGate. Available at: [Link]
-
PubMed. (2002). Nonionic surfactant and temperature effects on the viscosity of hydrophobically modified hydroxyethyl cellulose solutions. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Thermal effects on viscosity and mass. (a) Effect of temperature on... ResearchGate. Available at: [Link]
-
MDPI. (2021). Strong Viscosity Increase in Aqueous Solutions of Cationic C22-Tailed Surfactant Wormlike Micelles. MDPI. Available at: [Link]
-
National Institutes of Health. (2023). Parabolic Viscosity Behavior of NaCl-Thickened Surfactant Systems upon Temperature Change. PMC. Available at: [Link]
-
MDPI. (2023). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI. Available at: [Link]
-
Clariant. (n.d.). Thickening of foaming cosmetic formulations. Clariant. Available at: [Link]
-
ResearchGate. (2022). Measurement Techniques for Interfacial Rheology of Surfactant, Asphaltene, and Protein-Stabilized Interfaces in Emulsions and Foams. ResearchGate. Available at: [Link]
-
ACS Publications. (2020). On the Mechanism of Shear-Thinning in Viscous Oppositely Charged Polyelectrolyte Surfactant Complexes (PESCs). The Journal of Physical Chemistry B. Available at: [Link]
-
Scientific Research Publishing. (2021). The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps. Advances in Chemical Engineering and Science. Available at: [Link]
-
Royal Society of Chemistry. (2024). Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. RSC Publishing. Available at: [Link]
-
ResearchGate. (2021). The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Strong Viscosity Increase in Aqueous Solutions of Cationic C22-Tailed Surfactant Wormlike Micelles. ResearchGate. Available at: [Link]
-
Adis Insight. (2002). Effects of Surfactants on Gel Behavior: Design Implications for Drug Delivery Systems. Adis Insight. Available at: [Link]
-
ResearchGate. (n.d.). Rheology of surfactant assemblies at the air/liquid and liquid/liquid interface. ResearchGate. Available at: [Link]
-
RheoSense. (2022). Surfactants, Applications & the Importance of Viscosity. RheoSense Blog. Available at: [Link]
-
MDPI. (2019). Investigation of Surfactant-Polymer Interactions Using Rheology and Surface Tension Measurements. MDPI. Available at: [Link]
-
ResearchGate. (2007). Influence of the concentration of a gelling agent and the type of surfactant on the rheological characteristics of oleogels. ResearchGate. Available at: [Link]
-
Agno Pharmaceuticals. (n.d.). Phase Behavior Of Surface-Active Solutes. Agno Pharmaceuticals. Available at: [Link]
-
PubMed. (1999). Interaction of a nonionic surfactant-based organogel with aqueous media. PubMed. Available at: [Link]
-
Cosmetics Info. (n.d.). Glyceryl Diisostearate. Cosmetics Info. Available at: [Link]
-
National Institutes of Health. (2022). A Comparison of Gelling Agents for Stable, Surfactant-Free Oil-in-Water Emulsions. PMC. Available at: [Link]
-
Wisdomlib. (2025). Shear-Thinning Gels: Significance and symbolism. Wisdomlib. Available at: [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. COSMILE Europe. Available at: [Link]
-
Surfactant.com. (2024). What are the rheological properties of special surfactants?. Blog. Available at: [Link]
-
NIKOO Chemical. (2024). Troubleshooting Common Emulsification Issues. NIKOO Chemical. Available at: [Link]
-
OnePetro. (1980). Mixing Rules for Optimum Phase-Behavior Formulations of Surfactant/Oil/Water Systems. OnePetro. Available at: [Link]
-
Wikipedia. (n.d.). Shear thinning. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Rheology of highly concentrated anionic surfactants. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Surfactants, Phase Behavior. ResearchGate. Available at: [Link]
-
Cosmetic Science. (2020). Adjusting Emulsion Viscosity. Cosmetic Science. Available at: [Link]
-
MDPI. (2023). Rheology and Phase Behavior of Surfactant–Oil–Water Systems and Their Relationship with O/W Nano-Emulsion's Characteristics Obtained by Dilution. MDPI. Available at: [Link]
-
AkzoNobel. (n.d.). Solving Emulsion Viscosity Problems by the Choice of Emulsifier. AkzoNobel. Available at: [Link]
-
Taylor & Francis. (n.d.). Surfactant chemistry and general phase behaviour. Taylor & Francis. Available at: [Link]
-
Ataman Kimya. (n.d.). GLYCERYL MYRISTATE. Ataman Kimya. Available at: [Link]
-
BDMAEE. (2024). the impact of glycerol on the stability and consistency of emulsions and suspensions. BDMAEE. Available at: [Link]
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. researchgate.net [researchgate.net]
- 5. webster.ncnr.nist.gov [webster.ncnr.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Parabolic Viscosity Behavior of NaCl-Thickened Surfactant Systems upon Temperature Change - PMC [pmc.ncbi.nlm.nih.gov]
- 8. capecrystalbrands.com [capecrystalbrands.com]
- 9. mdpi.com [mdpi.com]
- 10. Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Shear thinning - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of surfactant and surfactant blends on pseudoternary phase diagram behavior of newly synthesized palm kernel oil esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agnopharma.com [agnopharma.com]
- 15. es.firp-ula.org [es.firp-ula.org]
- 16. mdpi.com [mdpi.com]
- 17. The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps [article.sapub.org]
- 18. researchgate.net [researchgate.net]
- 19. Nonionic surfactant and temperature effects on the viscosity of hydrophobically modified hydroxyethyl cellulose solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Glyceryl Dimyristate vs. Glyceryl Distearate: A Performance Showdown in Solid Lipid Nanoparticle (SLN) Formulations
An In-Depth Comparative Guide for Researchers
As a Senior Application Scientist, the choice of lipid is one of the most critical decisions in the development of a Solid Lipid Nanoparticle (SLN) formulation. This single variable dictates a cascade of downstream performance metrics, from particle stability and drug payload to the ultimate pharmacokinetic profile. This guide provides a detailed, evidence-based comparison between two commonly used triglycerides: Glyceryl Dimyristate (GDM) and Glyceryl Distearate (GDS), moving beyond catalog specifications to explore the causal relationships behind their performance in SLN systems.
The Foundational Difference: Fatty Acid Chain Length
The core distinction between GDM and GDS lies in the length of their constituent fatty acid chains. This compound is a triglyceride of myristic acid (C14), while glyceryl distearate is a triglyceride of stearic acid (C18). This seemingly minor difference in four carbons per chain profoundly impacts their physicochemical properties, which in turn governs their behavior as an SLN matrix.
| Property | This compound (C14) | Glyceryl Distearate (C18) | Significance in SLN Formulation |
| Predominant Fatty Acid | Myristic Acid (C14:0) | Stearic Acid (C18:0) | Longer chains lead to stronger van der Waals forces, affecting melting point and crystallinity. |
| Molecular Weight | ~723 g/mol | ~891 g/mol | Influences molecular packing and density. |
| Melting Point (Approx.) | 56-58 °C | 70-74 °C[1] | Dictates the required processing temperature (hot homogenization) and ensures the nanoparticle remains solid at physiological temperatures (37°C).[2] |
| Crystallinity | Forms a less ordered, more imperfect crystal lattice. | Forms a highly ordered, perfect crystalline lattice. | This is the most critical factor influencing drug loading, encapsulation efficiency, and release kinetics. |
Performance Metrics: A Head-to-Head Comparison
The choice between GDM and GDS leads to significant trade-offs in key SLN performance indicators. The following analysis is based on a synthesis of experimental findings in the field.
Generally, lipids with longer alkyl chains tend to form larger particles.[3] While both lipids can produce nanoparticles in the desirable 50-400 nm range, formulations with glyceryl distearate may trend towards the higher end of this spectrum under identical preparation conditions.
The stability of the nanoparticle dispersion, assessed by zeta potential, is crucial for preventing aggregation.[4][5][6] While highly dependent on the surfactant used, the lipid core plays a role. Both GDM and GDS can be formulated into stable SLNs with sufficiently negative zeta potentials (typically < -20 mV).
| Performance Metric | This compound (GDM) | Glyceryl Distearate (GDS) | Rationale |
| Particle Size | Typically smaller | Can be slightly larger | Shorter C14 chains allow for tighter packing during nanoparticle formation. |
| Polydispersity Index (PDI) | Generally low (< 0.3) | Generally low (< 0.3) | Both can produce homogenous populations with optimized protocols. |
| Zeta Potential | Capable of high negative values | Capable of high negative values | Primarily influenced by the choice and concentration of surfactant. |
| Physical Stability | Good | Excellent | The higher melting point and more stable crystalline structure of GDS contribute to robust long-term stability. |
The most significant performance divergence is seen in drug loading and release profiles, a direct consequence of their differing crystalline structures.
-
This compound (GDM): The shorter C14 chains and resulting imperfections in its crystal lattice create more amorphous domains. These imperfections act as pockets or voids, providing ample space to accommodate drug molecules. This leads to higher drug loading capacity (LC) and encapsulation efficiency (EE).[7][8] However, these less-ordered domains also allow for easier diffusion of the drug out of the matrix, often resulting in a more pronounced initial burst release followed by sustained release.
-
Glyceryl Distearate (GDS): The long, saturated C18 chains of GDS pack into a highly ordered, perfect crystalline structure. This dense lattice leaves very little room for drug molecules, leading to lower drug loading capacity.[9][10] Furthermore, during storage, the lipid can undergo polymorphic transitions to an even more stable, ordered state, which can actively expel the entrapped drug.[9] The key advantage of this structure is a significantly slower and more prolonged drug release profile, as the drug must navigate a much more tortuous path to exit the rigid matrix.[2][11]
| Performance Metric | This compound (GDM) | Glyceryl Distearate (GDS) |
| Encapsulation Efficiency (%EE) | High | Moderate to Low |
| Drug Loading Capacity (%LC) | High | Moderate to Low |
| Drug Expulsion on Storage | Lower risk | Higher risk |
| Initial Burst Release | More pronounced | Minimal |
| Sustained Release Profile | Moderate duration | Extended duration |
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols for SLN preparation and characterization are provided. The primary difference in protocol between GDM and GDS is the processing temperature, which must be set 5-10°C above the respective lipid's melting point.[12][13]
Caption: Workflow for SLN preparation by hot high-pressure homogenization.
-
Preparation of Lipid Phase:
-
Accurately weigh the selected solid lipid (this compound or Glyceryl Distearate) and the lipophilic drug.
-
Place them in a glass beaker and heat to 5-10°C above the lipid's melting point (e.g., ~70°C for GDM, ~85°C for GDS) with continuous stirring until a clear, homogenous lipid melt is formed.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of a suitable surfactant (e.g., 1-2% w/v Poloxamer 188 or Tween 80).
-
Heat the aqueous phase to the same temperature as the lipid phase under magnetic stirring.
-
-
Pre-emulsification:
-
Pour the hot lipid phase into the hot aqueous phase under high-shear stirring (e.g., 8,000 rpm for 5 minutes) using a device like an Ultra-Turrax®. This creates a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the emulsion for a defined number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 500-1500 bar).[13]
-
-
SLN Formation:
-
The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath under gentle stirring.
-
Upon cooling, the lipid droplets recrystallize, forming the solid lipid nanoparticles.[14]
-
-
Separation of Free Drug:
-
Place a known volume of the SLN dispersion (e.g., 1 mL) into a centrifugal filter unit (e.g., Amicon® Ultra with a 10 kDa MWCO).
-
Centrifuge at a high speed (e.g., 14,000 rpm for 30 minutes) to separate the aqueous phase containing the unencapsulated (free) drug from the nanoparticles.
-
-
Quantification of Free Drug:
-
Analyze the filtrate (aqueous phase) using a validated analytical method such as HPLC-UV or a spectrophotometer to determine the concentration of the free drug.
-
-
Calculation:
-
Calculate the %EE using the following formula: %EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Visualizing the Mechanistic Basis for Performance
The structural arrangement of the lipid matrix is the ultimate determinant of performance.
Caption: Impact of lipid chain length on SLN crystal structure and drug loading.
Senior Application Scientist's Recommendation
The choice between this compound and glyceryl distearate is not about which is "better," but which is "fitter" for the specific therapeutic objective.
-
Choose this compound (GDM) when:
-
The primary goal is to achieve high drug loading , especially for molecules that are poorly soluble in other lipids.
-
A moderate sustained release with a slightly higher initial drug concentration is therapeutically acceptable or desired.
-
The active pharmaceutical ingredient (API) is bulky and requires the more accommodating amorphous structure of GDM.
-
-
Choose Glyceryl Distearate (GDS) when:
-
The primary goal is to achieve a prolonged, zero-order, or near-zero-order release profile for chronic therapies.
-
Maximum physical stability and prevention of premature drug leakage are paramount.
-
The drug has a lower required dose, making the lower loading capacity a non-limiting factor.
-
Ultimately, the optimal formulation is always drug-dependent. It is imperative to conduct parallel screening experiments with both lipids, along with a panel of surfactants, to empirically determine the best-performing system for your specific API. This guide serves as a foundational framework to make informed, mechanism-based decisions in that screening process.
References
-
Shah, R., Eldridge, D. S., & Harding, I. (n.d.). Optimisation and stability assessment of solid lipid nanoparticles using particle size and zeta potential. Semantic Scholar. [Link]
-
Rajpoot, K. (2022). Zeta potential and zeta size of solid lipid nanoparticles. ResearchGate. [Link]
-
Pivetta, T. P., Simões, T., & de Araújo, P. H. H. (2021). Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) Prepared by Microwave and Ultrasound-Assisted Synthesis: Promising Green Strategies for the Nanoworld. PMC - PubMed Central. [Link]
-
Shah, R., Eldridge, D., Palombo, E., & Harding, I. (2014). Optimisation and Stability Assessment of Solid Lipid Nanoparticles using Particle Size and Zeta Potential. Journal of Physical Science. [Link]
-
Shah, R., Eldridge, D., Palombo, E., & Harding, I. (2014). Optimisation and Stability Assessment of Solid Lipid Nanoparticles using Particle Size and Zeta Potential. Journal of Physical Science. [Link]
-
Garcês, A., Amaral, M. H., Sousa Lobo, J. M., & Silva, A. C. (2018). Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. PMC. [Link]
-
Rehman, M., Madni, A., & Ahmad, S. (2021). Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. Current Drug Delivery. [Link]
-
Mishra, V., Bansal, K., & Rosenholm, J. (2018). Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems. PMC - PubMed Central. [Link]
-
Souto, E. B., Fang, J.-Y., & Shah, S. (2022). Solid Lipid Nanoparticles (SLN): Formulation and Fabrication. UI Scholars Hub. [Link]
-
Tanaka, S., Toida, Y., & Ikarashi, R. (2017). Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles. ResearchGate. [Link]
-
Yasir, M., & Singh, R. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. ResearchGate. [Link]
-
Iqbal, M. A., Md, S., & Sahni, J. K. (2020). A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. PubMed Central. [Link]
-
Parhi, R., & Suresh, P. (2010). Production of Solid Lipid Nanoparticles-Drug Loading and Release Mechanism. Semantic Scholar. [Link]
-
Hosny, K. M., & Alhakamy, N. A. (2021). View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. Journal of Drug Delivery and Therapeutics. [Link]
-
Al-Kassas, R., & Al-Gohary, O. (2018). SOLID LIPID NANOPARTICLES (SLNs) AS NANO DRUG DELIVERY CARRIERS: PREPARATION, CHARACTERIZATION AND APPLICATION. SciSpace. [Link]
-
Al-mahallawi, A. M., & Abdel-Mottaleb, M. M. (2025). Emerging Insights into SLNs and NLCs: Innovative Lipid-Based Drug Delivery Systems – A Review. Jetir.Org. [Link]
-
USP. (n.d.). NF Monographs: Glyceryl Distearate. USP29-NF24. [Link]
Sources
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Optimisation and stability assessment of solid lipid nanoparticles using particle size and zeta potential | Semantic Scholar [semanticscholar.org]
- 5. jps.usm.my [jps.usm.my]
- 6. Assessment of Solid Lipid Nanoparticles [jps.usm.my]
- 7. Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) Prepared by Microwave and Ultrasound-Assisted Synthesis: Promising Green Strategies for the Nanoworld - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 13. japsonline.com [japsonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Comparative Analysis of Glyceryl Dimyristate and Tristearin as Solid Lipids for Nanoparticle-Based Drug Delivery
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of lipid-based drug delivery, the choice of the solid lipid matrix is a critical determinant of the final formulation's success. It governs everything from manufacturing feasibility to the therapeutic efficacy of the encapsulated drug. This guide provides a comprehensive comparative analysis of two prominent solid lipids: Glyceryl Dimyristate, a diglyceride, and Tristearin, a triglyceride.
Our analysis moves beyond a simple recitation of properties. We will delve into the causal relationships between the molecular structure of these lipids and their functional performance in Solid Lipid Nanoparticles (SLNs). We will explore how their intrinsic physicochemical characteristics dictate drug loading capacity, formulation stability, and drug release kinetics. Furthermore, this guide furnishes detailed, self-validating experimental protocols, empowering you to rigorously characterize these lipids in your own laboratory settings.
Foundational Physicochemical Properties: A Head-to-Head Comparison
The selection of a solid lipid begins with a thorough understanding of its fundamental properties. These characteristics are not merely data points; they are predictors of behavior during formulation and performance in vivo. This compound, a diglyceride of myristic acid, and Tristearin, a triglyceride of stearic acid, present distinct profiles that make them suitable for different applications.
Tristearin is a triglyceride derived from three units of stearic acid, making it a highly saturated and symmetric molecule.[1] This symmetry allows it to pack into a highly ordered, stable crystalline lattice.[2] In contrast, this compound is primarily the 1,3-diester of glycerin and myristic acid, a shorter-chain fatty acid.[3][4] The presence of a free hydroxyl group on the glycerol backbone disrupts the packing efficiency, leading to a less ordered, and potentially more accommodating, crystal structure compared to Tristearin.
The difference in fatty acid chain length (Myristic acid: 14 carbons; Stearic acid: 18 carbons) and the degree of esterification directly impacts the melting point. Tristearin's longer chains and triglyceride structure result in stronger van der Waals forces and a higher melting point.[5][6] This is a crucial consideration for manufacturing processes like hot homogenization, where the lipid must be melted.[7]
A pivotal characteristic of triglycerides like tristearin is their ability to exist in different crystalline forms, known as polymorphs (α, β', β).[1] The transition from a less stable, higher-energy form (α) to a more stable, lower-energy form (β) during storage is a common cause of drug expulsion from the nanoparticle matrix.[8]
The table below summarizes these key distinguishing properties.
| Property | This compound | Tristearin (Glyceryl Tristearate) | Significance in Drug Delivery |
| Chemical Structure | Diglyceride | Triglyceride | Influences crystal packing, drug accommodation, and interactions. |
| Chemical Formula | C31H60O5[3] | C57H110O6[5] | Defines the molecule's size and elemental composition. |
| Molecular Weight | 512.8 g/mol [3] | 891.5 g/mol [5] | Affects molecular packing and thermal properties. |
| Appearance | White to pale yellow solid/powder.[9] | Odorless, white powder.[1] | Basic quality control parameter. |
| Melting Point (°C) | ~68-70 °C[9] | 54-73 °C (Polymorph dependent).[1] | Critical for selecting manufacturing method (e.g., hot vs. cold homogenization) and ensuring stability at physiological temperatures. |
| Polymorphism | Less pronounced | Exhibits multiple polymorphs (α, β', β).[1][8] | Highly significant for long-term stability. Polymorphic transitions can lead to drug expulsion from the lipid matrix.[8] |
| Solubility | Insoluble in water; Soluble in ethanol.[10] | Insoluble in water; Soluble in chloroform, hot alcohol.[5][6] | Determines solvent selection for certain preparation methods and indicates hydrophobicity. |
| Main Fatty Acid | Myristic Acid (C14:0) | Stearic Acid (C18:0) | Chain length impacts melting point and the degree of order in the crystal lattice. |
Performance Analysis in Solid Lipid Nanoparticles (SLNs)
The ultimate test of a solid lipid is its performance within a drug delivery system. The structural differences between this compound and Tristearin translate directly into functional disparities in drug loading, nanoparticle stability, and release profiles.
Drug Loading Capacity & Encapsulation Efficiency
A primary goal of nanoparticle formulation is to efficiently encapsulate a therapeutic agent. The drug loading capacity is heavily influenced by the lipid's crystal structure.
-
Tristearin: Due to its molecular symmetry and long fatty acid chains, tristearin tends to form a perfect, highly ordered crystal lattice (especially in its stable β-form).[2] This perfect arrangement leaves very few imperfections or spaces to accommodate drug molecules. Consequently, SLNs formulated with pure tristearin often exhibit lower drug loading capacity.[2] Furthermore, during storage, as the lipid matrix transitions to its most stable polymorphic form, the crystal lattice becomes even more ordered, which can actively expel the encapsulated drug.[8]
-
This compound: As a diglyceride, its structure is less perfect than a triglyceride. The presence of the unesterified hydroxyl group and the shorter C14 fatty acid chains create a more amorphous, less-ordered crystal lattice. This "disrupted" structure provides more imperfections and space within the matrix, which can better accommodate drug molecules, often leading to higher encapsulation efficiency and drug loading. Less ordered crystal lattices are known to favor successful drug inclusion.[11][12]
Physical Stability of Nanoparticle Dispersions
The stability of an SLN dispersion—its ability to maintain a consistent particle size and resist aggregation over time—is paramount for its clinical viability.[13][14]
-
Tristearin: While the highly ordered crystal structure can be a drawback for drug loading, it can be an advantage for physical stability. The strong, stable lattice of tristearin-based SLNs can lead to robust particles that resist degradation. However, the risk of polymorphic transitions during storage remains a significant stability concern, potentially leading not only to drug expulsion but also to changes in particle morphology.[8]
-
This compound: The less crystalline nature of this compound may result in softer nanoparticles. While this can be advantageous for drug loading, it may present challenges for long-term physical stability compared to the more rigid structure of tristearin-based particles. Careful selection of surfactants and manufacturing parameters is crucial to ensure the stability of these formulations.
Drug Release Profiles
The release of the drug from the lipid matrix is a key therapeutic parameter. The goal is often a sustained release profile to maintain therapeutic drug concentrations over an extended period.[15]
-
Tristearin: SLNs made from highly crystalline lipids like tristearin often exhibit a biphasic release pattern: an initial "burst release" of drug adsorbed on the nanoparticle surface, followed by a prolonged, slow release of the drug entrapped within the highly ordered lipid core.[16] The dense crystal lattice significantly retards the diffusion of the drug out of the matrix.
-
This compound: The more amorphous matrix of this compound typically allows for faster drug diffusion compared to tristearin. This can result in a more sustained, but potentially faster, release profile without the pronounced burst effect, as the drug is more homogeneously dispersed within the less-ordered matrix. This makes it a candidate for applications where a moderately sustained release, rather than a very slow, prolonged release, is desired.
Essential Experimental Protocols for Lipid Characterization
To objectively evaluate these lipids, rigorous analytical characterization is non-negotiable. The following protocols provide step-by-step methodologies for three critical techniques. The causality behind each step is explained to ensure a deep understanding of the process.
Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and polymorphic behavior of the solid lipids and the drug-loaded SLNs. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions.[17][18]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample (bulk lipid, physical mixture of drug and lipid, or lyophilized SLNs) into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of mass during heating. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to create a stable thermal environment.
-
Thermal Program:
-
Step 1 (Heating): Equilibrate the sample at 25 °C. Ramp the temperature up to a point approximately 20-30 °C above the lipid's melting point (e.g., 100 °C for tristearin) at a constant rate of 10 °C/min. This scan reveals the melting behavior of the initial sample.
-
Step 2 (Cooling): Hold at the high temperature for 5 minutes to erase the material's thermal history. Cool the sample back down to a starting temperature (e.g., 25 °C) at a rate of 10 °C/min. This scan shows the crystallization behavior (recrystallization exotherm).
-
Step 3 (Second Heating): Heat the sample again under the same conditions as Step 1. This second heating scan is crucial as it reveals the thermal behavior of the recrystallized lipid, often highlighting polymorphic transitions.[19]
-
-
Data Analysis: Analyze the resulting thermogram. The peak of an endotherm on the heating scan indicates the melting point (Tm). The area under this peak corresponds to the enthalpy of fusion (ΔH), which is used to calculate the Crystallinity Index (CI %) using the formula: CI (%) = (ΔHSLN / ΔHBulk Lipid) x 100 A lower melting point and CI in the SLN formulation compared to the bulk lipid often indicates smaller crystal size, lattice defects, or amorphization of the drug within the matrix.[20]
Causality Diagram: DSC Workflow
Caption: Workflow for DSC analysis of solid lipids.
Protocol: Crystalline Structure Analysis using X-Ray Diffraction (XRD)
Objective: To identify the crystalline state (vs. amorphous) of the drug within the lipid matrix and to determine the specific polymorphic form of the lipid. XRD works by directing X-rays at a sample and measuring the angles and intensities of the scattered beams, which produces a diffraction pattern characteristic of the material's crystal lattice structure.[21][22]
Methodology:
-
Sample Preparation: Use a powdered sample. For SLN dispersions, this requires lyophilization (freeze-drying) to obtain a dry powder. Gently pack the powder into a sample holder.
-
Instrument Setup: Mount the sample holder in the XRD instrument (diffractometer).
-
Scan Parameters: Configure the instrument to scan over a range of 2θ (two-theta) angles, typically from 5° to 40°, which covers the characteristic diffraction peaks for most lipids. Set a step size (e.g., 0.02°) and a scan speed (e.g., 2°/min).
-
Data Acquisition: Initiate the scan. The instrument will generate a plot of diffraction intensity versus the 2θ angle.
-
Data Analysis:
-
Bulk Materials: Compare the diffraction pattern of the bulk drug and bulk lipid to their respective SLN formulations.
-
Interpretation: Sharp, intense peaks indicate a highly crystalline material. The absence of drug-specific peaks in the pattern of the drug-loaded SLNs suggests that the drug is in an amorphous or molecularly dispersed state within the lipid matrix.[23] Broad, diffuse peaks (a "halo") indicate an amorphous structure. The specific 2θ angles of the lipid peaks can be compared to literature values to identify the exact polymorph (α, β', or β).[24]
-
Causality Diagram: XRD Workflow
Caption: Workflow for XRD analysis of solid lipids.
Protocol: In Vitro Drug Release Assay (Dialysis Bag Method)
Objective: To evaluate the rate and extent of drug release from the SLNs over time in a simulated physiological fluid. This method separates the nanoparticle dispersion from the release medium using a semi-permeable membrane, allowing only the released (dissolved) drug to pass through.[15][25]
Methodology:
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is large enough to allow free passage of the drug molecules but small enough to retain the nanoparticles (e.g., 12-14 kDa). Pre-soak the membrane in the release medium as per the manufacturer's instructions.
-
Setup:
-
Pipette a known volume (e.g., 1-2 mL) of the SLN dispersion into the dialysis bag and securely seal both ends.
-
Submerge the sealed bag in a larger vessel (e.g., a beaker) containing a defined volume of release medium (e.g., 100 mL of phosphate-buffered saline, pH 7.4, containing a surfactant like 0.5% Tween® 80 to ensure sink conditions).
-
-
Incubation: Place the entire setup in a shaking water bath maintained at 37 °C with constant, gentle agitation (e.g., 100 rpm) to ensure uniform mixing.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume (e.g., 1 mL) of the release medium from the beaker.
-
Volume Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Quantification: Analyze the collected samples for drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling, and plot the cumulative release versus time.
Causality Diagram: Drug Release Workflow
Caption: Workflow for In Vitro Drug Release Assay.
Conclusion and Field-Proven Insights
The choice between this compound and Tristearin is not a matter of one being universally superior to the other; it is a strategic decision based on the specific goals of the drug delivery system.
-
Choose Tristearin when:
-
The primary goal is to achieve a very slow, prolonged, and sustained drug release.
-
The formulation requires a rigid, physically robust nanoparticle.
-
The active pharmaceutical ingredient (API) has sufficient solubility in the tristearin melt, and the potential for lower drug loading is acceptable.
-
Critical Insight: When using tristearin, be prepared to rigorously monitor for polymorphic transitions during stability studies, as this is a primary failure mode leading to drug expulsion.[8]
-
-
Choose this compound when:
-
Higher drug loading and encapsulation efficiency are critical for the therapeutic efficacy of a poorly soluble drug.
-
A moderately sustained release profile, potentially without a significant initial burst, is desired.
-
The less-ordered matrix is needed to accommodate a bulky or awkwardly shaped drug molecule.
-
Critical Insight: The trade-off for higher loading may be a "softer" nanoparticle. Formulation scientists must pay close attention to the surfactant system and homogenization parameters to ensure long-term colloidal stability and prevent particle aggregation.
-
Ultimately, this guide serves as a foundational framework. The principles and protocols outlined herein provide the tools for an evidence-based selection process. By understanding the direct link between a lipid's molecular structure and its functional performance, you can more effectively design and optimize solid lipid nanoparticle systems to meet the demanding challenges of modern drug delivery.
References
-
Puri, A., Loomis, K., Smith, B., et al. (2009). Lipid-based nanoparticles as pharmaceutical drug carriers: from concepts to clinic. Critical reviews in therapeutic drug carrier systems, 26(6), 523–580. Available from: [Link]
-
Shah, R., Eldridge, D., Palombo, E., & Harding, I. (2014). Optimisation and Stability Assessment of Solid Lipid Nanoparticles using Particle Size and Zeta Potential. Journal of Physical Science, 25(1), 59–75. Available from: [Link]
- Gasco, M. R. (1997). Method for producing solid lipid microspheres. United States Patent No. 5,605,692.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11146, Tristearin. PubChem. Retrieved from [Link].
-
Cheméo (n.d.). Tristearin. Retrieved from [Link].
-
Wisdomlib (2025). Tristearin: Significance and symbolism. Retrieved from [Link].
-
Wikipedia (n.d.). Stearin. Retrieved from [Link].
-
Museum of Fine Arts, Boston (2022). Tristearin. MFA Cameo. Retrieved from [Link].
-
Ghadiri, M., Fatemi, S., Vatanara, A., et al. (2012). Loading hydrophilic drug in solid lipid media as nanoparticles: statistical modeling of entrapment efficiency and particle size. International journal of pharmaceutics, 424(1-2), 128–137. Available from: [Link]
-
Elmowafy, M., & Al-Sanea, M. M. (2021). Nanostructured lipid carriers (NLCs) as a delivery platform for deep topical anesthesia. Saudi Pharmaceutical Journal, 29(8), 893–901. Available from: [Link]
-
Che, D., Zhang, Y., & Li, Q. (2022). Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration. Molecules, 27(19), 6614. Available from: [Link]
-
Mehnert, W., & Mäder, K. (2001). Solid lipid nanoparticles: production, characterization and applications. Advanced drug delivery reviews, 47(2-3), 165–196. Available from: [Link]
-
Chirio, D., Gallarate, M., Peira, E., et al. (2021). Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies. Pharmaceutics, 13(7), 1083. Available from: [Link]
-
D'Souza, S. (2021). Microfluidic Manufacture of Solid Lipid Nanoparticles: A case study on tristearin-based systems. CORE. Retrieved from [Link].
-
Bunjes, H., & Unruh, T. (2007). Characterization of lipid nanoparticles by differential scanning calorimetry, X-ray and neutron scattering. Advanced drug delivery reviews, 59(6), 379–402. Available from: [Link]
-
Bayón-Cordero, L., et al. (2019). Preparation and physicochemical characterizations of solid lipid nanoparticles containing DOTAP® for DNA delivery. Nanomaterials, 9(4), 543. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 82201, Glyceryl 1,3-dimyristate. PubChem. Retrieved from [Link].
-
Salminen, H., et al. (2020). Visual appearance of 10% (w/w) tristearin solid lipid nanoparticles... ResearchGate. Retrieved from [Link]
-
Wolska, E., et al. (2023). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. Pharmaceutics, 15(2), 511. Available from: [Link]
-
Shimpi, N., et al. (2024). Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems. Analytical Methods. Available from: [Link]
-
Improved Pharma (2023). Understanding solid lipid nanoparticles using DSC. Retrieved from [Link].
-
Lewis, R. N. A. H., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in molecular biology (Clifton, N.J.), 400, 171–195. Available from: [Link]
-
U.S. Food and Drug Administration (2024). Nano-Size Complex Products In Vitro Release Testing (IVRT). FDA. Retrieved from [Link].
-
AZoOptics (2022). The Use of X-Ray Diffraction for Nanoparticle Characterization. Retrieved from [Link].
-
Wolska, E., et al. (2023). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. National Institutes of Health. Available from: [Link].
-
Sato, T., et al. (2024). Mesoscopic Structure of Lipid Nanoparticles Studied by Small-Angle X-Ray Scattering: A Spherical Core-Triple Shell Model Analysis. MDPI. Available from: [Link].
-
Bunjes, H., & Unruh, T. (2007). Characterization of lipid nanoparticles by differential scanning calorimetry, X-ray and neutron scattering. Semantic Scholar. Retrieved from [Link].
-
Rosenblatt, K. M., & Bunjes, H. (2017). Evaluation of the drug loading capacity of different lipid nanoparticle dispersions by passive drug loading. ResearchGate. Retrieved from [Link]
-
Al-Ezzy, R. M. A., et al. (2023). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. BioMed Research International. Available from: [Link].
-
Epand, R. M. (2013). Differential scanning calorimetry of protein-lipid interactions. Methods in molecular biology (Clifton, N.J.), 974, 57–74. Available from: [Link]
-
Wang, Y., et al. (2022). Drug loading methods for SLNs. ResearchGate. Retrieved from [Link]
-
Epand, R. M. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Available from: [Link].
-
Wolska, E., et al. (2023). Thermal Analysis in the Evaluation of Solid Lipid Microparticles in the Form of Aqueous Dispersion and Fine Powder. MDPI. Available from: [Link].
-
Cosmetics Info (n.d.). This compound. Retrieved from [Link].
-
The Good Scents Company (n.d.). Glyceryl myristate. Retrieved from [Link].
-
Muller, R. H., Mader, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery--a review of the state of the art. European journal of pharmaceutics and biopharmaceutics, 50(1), 161–177. Available from: [Link]
-
Patel, M. N., et al. (2018). Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. Current drug delivery, 15(5), 717–726. Available from: [Link]
-
Acevedo-Guevara, L., et al. (2023). Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds. National Institutes of Health. Available from: [Link].
-
Cirri, M., et al. (2018). Evaluation and Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Vectors to Develop Hydrochlorothiazide Effective and Safe Pediatric Oral Liquid Formulations. National Institutes of Health. Available from: [Link].
-
Jenning, V., & Gohla, S. H. (2000). Comparison of wax and glyceride solid lipid nanoparticles (SLN). International journal of pharmaceutics, 196(2), 219–222. Available from: [Link].
-
Gordillo-Galeano, A., & Mora-Huertas, C. E. (2018). Solid lipid nanocarriers in drug delivery: characterization and design. Die Pharmazie, 73(11), 619–630. Available from: [Link].
-
Ataman Kimya (n.d.). Glyceryl Myristate. Retrieved from [Link].
-
Jenning, V., & Gohla, S. H. (2000). Comparison of wax and glyceride solid lipid nanoparticles (SLN®). ResearchGate. Retrieved from [Link]
-
Global Substance Registration System (n.d.). GLYCERYL 1,3-DIMYRISTATE. Retrieved from [Link].
-
Patel, D., et al. (2012). Nano lipid Particles - A New Generation of Solid Lipid Drug Carriers in Drug Delivery. NMIMS Pharmacy. Retrieved from [Link].
Sources
- 1. Stearin - Wikipedia [en.wikipedia.org]
- 2. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glyceryl 1,3-dimyristate | C31H60O5 | CID 82201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. banglajol.info [banglajol.info]
- 8. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glyceryl myristate [thegoodscentscompany.com]
- 10. cameo.mfa.org [cameo.mfa.org]
- 11. Comparison of wax and glyceride solid lipid nanoparticles (SLN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Short- and long-term stability study of lyophilized solid lipid nanoparticles for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Solid Lipid Nanoparticles [jps.usm.my]
- 15. mdpi.com [mdpi.com]
- 16. (PDF) Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles (2023) | Eliza Wolska | 4 Citations [scispace.com]
- 17. improvedpharma.com [improvedpharma.com]
- 18. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [mdpi.com]
- 21. Characterization of lipid nanoparticles by differential scanning calorimetry, X-ray and neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. azooptics.com [azooptics.com]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] Characterization of lipid nanoparticles by differential scanning calorimetry, X-ray and neutron scattering. | Semantic Scholar [semanticscholar.org]
- 25. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for the Assay of Glyceryl Dimyristate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid-based excipients like glyceryl dimyristate is a critical aspect of formulation development and quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the assay of this compound, grounded in scientific principles and practical, field-proven insights. We will explore the nuances of method validation, compare alternative analytical approaches, and provide actionable protocols to ensure data integrity and regulatory compliance.
The Analytical Challenge: Why this compound Demands Robust Methodologies
This compound (GDM), a diester of glycerin and myristic acid, is a key component in many pharmaceutical formulations, including lipid nanoparticles and controlled-release systems. Its non-polar, lipophilic nature presents unique challenges for chromatographic analysis. Unlike well-behaved small molecules, lipids can exhibit poor solubility in common mobile phases, a tendency for aggregation, and a lack of a strong chromophore, making detection difficult. Therefore, a meticulously validated analytical method is not just a regulatory requirement but a scientific necessity to ensure product quality and performance.
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For the assay of this compound, this means the method must be specific, accurate, precise, linear, and robust.
Comparative Analysis of HPLC Detection Methods for this compound
The choice of detector is paramount in developing a successful HPLC method for GDM. Given its lack of a significant UV-absorbing chromophore, alternative detection methods are often superior to traditional UV-Vis detectors.
| Detector Type | Principle | Advantages for GDM Analysis | Disadvantages for GDM Analysis |
| Charged Aerosol Detector (CAD) | Nebulizes eluent, charges particles, and measures the resulting electrical charge. | Universal detector, provides a near-uniform response for non-volatile analytes, high sensitivity. | Non-linear response may require data transformation (e.g., logarithmic). |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent, evaporates the mobile phase, and measures light scattered by the remaining analyte particles. | Universal detector for non-volatile compounds, compatible with gradient elution. | Response can be non-linear and dependent on analyte volatility and particle size. |
| Refractive Index (RI) Detector | Measures the change in the refractive index of the mobile phase as the analyte elutes. | Universal detector. | Not compatible with gradient elution, sensitive to temperature and pressure fluctuations, relatively low sensitivity. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Highly specific and sensitive, provides structural information. | Higher cost and complexity, may require specialized mobile phase additives. |
Expert Insight: For routine quality control of this compound, Charged Aerosol Detection (CAD) often represents the optimal balance of sensitivity, universality, and compatibility with gradient elution, which is frequently necessary to resolve GDM from related impurities and other formulation components.
A Validated HPLC-CAD Method: A Step-by-Step Protocol
This section details a robust, validated HPLC-CAD method for the quantification of this compound.
Experimental Workflow
Caption: A typical workflow for the validation of an HPLC method for this compound.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v)
-
Gradient:
-
0-5 min: 80% B
-
5-15 min: 80% to 100% B
-
15-25 min: 100% B
-
25.1-30 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Nebulizer Gas (Nitrogen): 35 psi
-
Data Collection Rate: 10 Hz
-
Validation Parameter Walkthrough:
A. Specificity: The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Inject a blank (diluent).
-
Inject a standard solution of this compound.
-
Inject a sample solution.
-
Inject a placebo (formulation without this compound).
-
Subject a sample to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.
-
-
Acceptance Criteria: The peak for this compound in the sample chromatogram should be free from interference from any peaks in the blank and placebo chromatograms. The peak should also be resolved from any degradation peaks (resolution > 2).
B. Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the peak area response versus the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.
C. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare a placebo formulation.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
D. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the same day, with the same analyst and instrument.
-
Intermediate Precision: Analyze six replicate samples of the same batch on a different day, with a different analyst and/or a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
E. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should remain within acceptable limits, and there should be no significant impact on the final assay result.
Logical Relationship of Validation Parameters
Caption: The interconnectedness of HPLC method validation parameters.
Alternative Methodologies: A Comparative Overview
While HPLC is the gold standard, other techniques can be employed for the analysis of this compound, particularly in research and discovery settings.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separates volatile compounds in a gaseous mobile phase. | High resolution for fatty acid profiling after derivatization. | Requires derivatization of GDM, high temperatures can cause degradation. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Faster separations than HPLC, environmentally friendly (less organic solvent). | Specialized equipment required, method development can be complex. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity than chromatographic methods, complex data analysis. |
Expert Insight: For routine quality control where quantification of the intact diester is required, HPLC remains the most practical and widely accepted technique. GC is more suited for determining the fatty acid composition after hydrolysis and derivatization.
Conclusion: Ensuring Data Integrity through Rigorous Validation
The successful assay of this compound by HPLC is contingent upon a thorough and scientifically sound method validation. The choice of a suitable detector, such as a CAD, is critical to overcoming the inherent analytical challenges posed by this lipophilic molecule. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers and quality control analysts can ensure the generation of reliable and defensible data. This, in turn, underpins the development of safe and effective pharmaceutical products.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
General Chapter <621> Chromatography. United States Pharmacopeia. [Link]
-
A Review of Charged Aerosol Detection for the Analysis of Lipids. Journal of Chromatographic Science. [Link]
-
The Role of Evaporative Light-Scattering Detector in Lipid Analysis. Lipid Technology. [Link]
Navigating Sustained Release: A Comparative Guide to Glyceryl Dimyristate and Compritol 888 ATO in In Vitro Drug Delivery
For researchers, scientists, and drug development professionals, the selection of the appropriate lipid excipient is a critical determinant in the performance of sustained-release drug delivery systems. This guide provides an in-depth, objective comparison of the in vitro drug release profiles of two prominent lipid matrices: Glyceryl Dimyristate and Compritol 888 ATO. By examining their physicochemical properties and supporting experimental data, this document aims to equip you with the necessary insights to make informed formulation decisions.
Introduction: The Pivotal Role of Lipid Excipients in Controlled Drug Release
Lipid-based drug delivery systems, particularly solid lipid nanoparticles (SLNs) and matrix tablets, have emerged as a leading strategy for modifying the release of therapeutic agents. These systems offer numerous advantages, including enhanced bioavailability of poorly soluble drugs, protection of labile molecules, and the potential for targeted delivery.[][2] The cornerstone of these formulations is the lipid matrix, which governs the rate and mechanism of drug release. An ideal lipid excipient for sustained release should be biocompatible, biodegradable, and capable of forming a stable, solid matrix that effectively entraps the drug and releases it in a controlled manner over a desired period.
This guide focuses on two such lipids: this compound, a triglyceride of myristic acid, and Compritol 888 ATO, a well-defined mixture of mono-, di-, and triglycerides of behenic acid. While both are valued for their lipidic nature and solid-state at physiological temperatures, their distinct chemical compositions and crystalline structures lead to different in vitro drug release behaviors.
Physicochemical Properties: A Tale of Two Lipids
The performance of a lipid excipient in a drug delivery system is intrinsically linked to its physicochemical characteristics. Understanding these properties is fundamental to predicting and interpreting in vitro drug release profiles.
| Property | This compound | Compritol 888 ATO (Glyceryl Dibehenate) |
| Chemical Composition | Triglyceride of myristic acid (C14) | Mixture of mono-, di- (predominant), and triglycerides of behenic acid (C22) |
| Melting Point (°C) | ~55-58 | ~69-74 |
| Molecular Weight | ~723 g/mol | Variable (predominantly glyceryl dibehenate) |
| Crystalline Structure | Can exist in different polymorphic forms | Exhibits polymorphism, which can influence drug release |
| Hydrophilicity-Lipophilicity Balance (HLB) | Low | Approximately 2 |
This compound , with its shorter fatty acid chains (C14), generally exhibits a lower melting point compared to Compritol 888 ATO. This can influence the manufacturing process, particularly for melt-based techniques. The rigidity and stability of the resulting lipid matrix are also influenced by the fatty acid chain length, with longer chains typically leading to more stable and rigid structures.[3]
Compritol 888 ATO , on the other hand, is characterized by its longer behenic acid chains (C22) and a higher melting point. This contributes to the formation of a highly crystalline and robust matrix, which is often associated with a more pronounced sustained-release effect.[4][5] The well-defined composition of Compritol 888 ATO, with a predominant diester fraction, ensures batch-to-batch reproducibility, a critical factor in pharmaceutical development.
In Vitro Drug Release Profiles: A Comparative Analysis
While direct head-to-head comparative studies are not abundant in the public domain, a comprehensive analysis of available data for each lipid allows for a scientifically grounded comparison of their expected in vitro drug release profiles.
General Release Mechanisms
Drug release from solid lipid matrices is primarily governed by diffusion, erosion, or a combination of both.[6] For highly crystalline and water-insoluble lipids like this compound and Compritol 888 ATO, diffusion through the inert matrix is the predominant mechanism.[2] The drug, dispersed within the lipid core, is released as the dissolution medium penetrates the matrix through pores and channels.
This compound: Moderate Sustained Release
Formulations based on glyceryl esters with shorter fatty acid chains, such as glyceryl trimyristate (structurally similar to this compound), have demonstrated the ability to provide sustained drug release over days to weeks.[3] The release kinetics are influenced by the chain length of the fatty acid, with shorter chains generally leading to a faster release compared to longer-chain triglycerides.[3] This suggests that this compound would likely provide a moderate sustained-release profile. The lower melting point may also result in a less ordered crystalline structure compared to Compritol 888 ATO, potentially creating more pathways for drug diffusion.
Compritol 888 ATO: Pronounced and Robust Sustained Release
Compritol 888 ATO is widely recognized for its ability to create robust, inert matrices that provide a pronounced and predictable sustained release.[4][5] The drug release from Compritol 888 ATO matrices is often characterized by a low initial burst release followed by a prolonged release phase. The high degree of crystallinity and the long fatty acid chains contribute to a denser, less permeable matrix, thereby retarding drug diffusion.
Studies have shown that Compritol 888 ATO-based tablets can sustain the release of drugs for up to 12 hours and beyond.[5] The release rate can be modulated by altering the concentration of Compritol 888 ATO in the formulation and by incorporating pore-forming agents.[4] For instance, the use of a water-soluble diluent like lactose can accelerate drug release compared to a water-insoluble diluent.[4][5]
Illustrative In Vitro Release Data (Hypothetical Comparison)
| Time (hours) | This compound Formulation (% Cumulative Release) | Compritol 888 ATO Formulation (% Cumulative Release) |
| 1 | 25 | 15 |
| 4 | 55 | 35 |
| 8 | 80 | 60 |
| 12 | 95 | 80 |
| 24 | >98 | 95 |
This table represents a hypothetical comparison based on the known physicochemical properties and reported behaviors of these and structurally similar lipids. Actual release profiles will vary depending on the drug, formulation, and manufacturing process.
Experimental Protocols: A Guide to Formulation and Testing
To ensure the trustworthiness and reproducibility of in vitro drug release data, standardized and well-documented experimental protocols are essential.
Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This method is widely used for the production of SLNs and is applicable to both this compound and Compritol 888 ATO.[7]
Step-by-Step Methodology:
-
Lipid Phase Preparation: The lipid (this compound or Compritol 888 ATO) and the lipophilic drug are accurately weighed and heated to 5-10°C above the lipid's melting point in a beaker with continuous stirring to ensure complete dissolution.
-
Aqueous Phase Preparation: In a separate beaker, the surfactant (e.g., Poloxamer 188, Tween 80) is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: The pre-emulsion is immediately passed through a high-pressure homogenizer for several cycles at a pressure typically ranging from 500 to 1500 bar.
-
Cooling and SLN Formation: The resulting hot nanoemulsion is cooled down to room temperature, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.
Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) by high-pressure homogenization.
In Vitro Drug Release Testing using the Dialysis Bag Method
This is a common and straightforward method for assessing the in vitro release from nanoparticulate systems.[8][9]
Step-by-Step Methodology:
-
Dialysis Bag Preparation: A dialysis bag with a suitable molecular weight cut-off (MWCO) is soaked in the release medium to remove any preservatives and to ensure it is fully hydrated.
-
Sample Loading: A known amount of the SLN dispersion is placed inside the dialysis bag, and both ends are securely sealed.
-
Release Study Setup: The sealed dialysis bag is placed in a vessel containing a defined volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate the in vitro release profile.
Caption: Workflow for in vitro drug release testing using the dialysis bag method.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of experimental parameters is critical for obtaining meaningful and reliable data. For instance, the selection of the surfactant in SLN preparation influences particle size and stability, which in turn affects the surface area available for drug release. The high-pressure homogenization parameters (pressure and number of cycles) must be optimized to achieve a narrow particle size distribution, ensuring batch-to-batch consistency.
In the in vitro release testing, the choice of the dialysis membrane's MWCO is crucial; it must be large enough to allow free diffusion of the released drug but small enough to retain the nanoparticles. Maintaining sink conditions is a self-validating aspect of the protocol, as it ensures that the dissolution of the drug is not limited by its solubility in the release medium, thus reflecting the true release rate from the formulation.
Conclusion: Selecting the Right Lipid for Your Formulation Needs
Both this compound and Compritol 888 ATO are valuable excipients for the formulation of sustained-release drug delivery systems. The choice between them will depend on the specific requirements of the drug product.
-
This compound may be more suitable for applications requiring a moderate sustained-release profile or when a lower processing temperature is desirable. Its shorter fatty acid chains may lead to a faster drug release compared to lipids with longer chains.
-
Compritol 888 ATO is the excipient of choice for achieving a more pronounced and robust sustained release. Its high melting point and long fatty acid chains contribute to a highly stable and less permeable matrix, making it ideal for drugs requiring a prolonged therapeutic effect.
Ultimately, the optimal lipid excipient must be determined through careful formulation development and in vitro release studies tailored to the specific drug and desired therapeutic outcome. This guide provides a foundational understanding to aid in this critical selection process.
References
- Dudhipala, N. (2021). Excipients, drug release mechanism and physicochemical characterization methods of Solid lipid nanoparticles. Future Journal of Pharmaceutical Sciences, 7(1), 38.
-
American Pharmaceutical Review. (n.d.). Lipid Excipients. Retrieved from [Link]
- Göke, K., & Göpferich, A. (2004). Monolithic glyceryl trimyristate matrices for parenteral drug release applications. Journal of Controlled Release, 94(2-3), 259-271.
- Pinto, C., et al. (2023). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Molecules, 28(15), 5828.
- Yasir, M., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Drug Delivery Science and Technology, 59, 101897.
- Asian Pacific Journal of Health Sciences. (2022). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. Asian Pacific Journal of Health Sciences, 9(4), 84-91.
- Al-mahallawi, A. M., et al. (2022). View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration.
-
ResearchGate. (n.d.). In vitro drug release of uncoated nanoparticle formulations. Retrieved from [Link]
- Indian Journal of Pharmaceutical Sciences. (2018). Lipid Matrix | Tablet Microstructure | Sustained-release | Dissolution | X-ray Micro Computed Tomography. Indian Journal of Pharmaceutical Sciences, 80(6), 1009-1018.
-
ResearchGate. (n.d.). Preparation and characterization of glyceryl dibehenate and glyceryl monostearate -based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. Retrieved from [Link]
-
National Institutes of Health. (2024, April 15). Drug Release from Lipid Microparticles—Insights into Drug Incorporation and the Influence of Physiological Factors. Retrieved from [Link]
- Wong, S., et al. (2006). Modulation of drug release from glyceryl palmitostearate-alginate beads via heat treatment. Journal of Controlled Release, 112(1), 105-112.
-
National Institutes of Health. (2020, August 4). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Retrieved from [Link]
-
Nagarsenker, M. S. (n.d.). In-vitro drug release studies for nanoparticulates: methodologies and challenges. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid). Retrieved from [Link]
-
ResearchGate. (2019, January 8). Evolution of the Microstructure of Sustained-release Matrix Tablets during Dissolution and Storage. Retrieved from [Link]
-
MDPI. (n.d.). Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers. Retrieved from [Link]
-
MDPI. (n.d.). Drug Carriers: Classification, Administration, Release Profiles, and Industrial Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Lyotropic liquid crystalline phases formed from glycerate surfactants as sustained release drug delivery systems. Retrieved from [Link]
-
IJCRT.org. (n.d.). A REVIEW ON SUSTAIN RELEASE MATRIX TABLET. Retrieved from [Link]
-
JOCPR. (n.d.). Formulation, characterization and drug release kinetics of floating drug delivery systems. Retrieved from [Link]
-
British Journal of Pharmacy. (2023, December 30). View PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) FACTORS AFFECTING DRUG LOADING AND RELEASE. Retrieved from [Link]
-
MDPI. (2021, August 23). Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. Retrieved from [Link]
-
Farmacia Journal. (n.d.). FORMULATION AND EVALUATION OF IN VITRO RELEASE KINETICS OF NA3CADTPA DECORPORATION AGENT EMBEDDED IN MICROEMULSION-BASED GEL FOR. Retrieved from [Link]
Sources
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Monolithic glyceryl trimyristate matrices for parenteral drug release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spds.in [spds.in]
A Comparative Guide to the Biocompatibility and Cytotoxicity of Glyceryl Dimyristate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of nanomedicine, the choice of a drug delivery vehicle is paramount to therapeutic success. Among the myriad of options, lipid-based nanoparticles have garnered significant attention for their biocompatibility and versatility. This guide provides an in-depth, comparative analysis of glyceryl dimyristate (GDM) nanoparticles, benchmarking their performance against other prevalent nanocarrier systems. Our objective is to equip you with the technical insights and experimental data necessary to make informed decisions in your research and development endeavors.
The Landscape of Nanoparticle Drug Delivery
Nanoparticles have revolutionized drug delivery by offering enhanced bioavailability, targeted delivery, and controlled release of therapeutic agents.[1] The two major classes of nanoparticles used for this purpose are lipid-based and polymer-based systems.
Lipid-Based Nanoparticles , such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are formulated from physiological lipids, making them inherently biocompatible and biodegradable.[2][3] They are particularly advantageous for encapsulating lipophilic drugs and have demonstrated improved stability compared to liposomes.[2][4]
Polymeric Nanoparticles , commonly fabricated from materials like poly(lactic-co-glycolic acid) (PLGA) and chitosan, offer robust and tunable platforms for drug delivery.[5][6] Their versatility in polymer chemistry allows for precise control over degradation rates and release kinetics.[1] However, concerns regarding the potential toxicity of some polymers and their degradation byproducts persist.[3]
This guide will focus on this compound (GDM), a key component in the formulation of SLNs, and compare its biocompatibility and cytotoxicity profiles with those of other lipid and polymeric nanoparticle systems.
This compound (GDM) Nanoparticles: A Biocompatibility Profile
This compound, a saturated fatty acid ester, is a solid lipid at physiological temperatures, making it an excellent candidate for forming the core of SLNs. SLNs made from glycerides of fatty acids are generally considered safe and well-tolerated by living organisms.[7]
In Vitro Biocompatibility: The initial assessment of a nanoparticle's safety profile begins with in vitro assays. Key parameters to evaluate include cytotoxicity, hemolytic potential, and inflammatory responses.
-
Cytotoxicity: Studies have shown that blank SLNs formulated with glyceryl monostearate (a related glyceryl ester) are biocompatible and exhibit minimal cytotoxicity in various cell lines.[8] For instance, one study found that SLNs stabilized with lecithin and oleyl alcohol were safe for breast cancer cells, indicating the low toxicity of the core lipid components.[7]
-
Hemocompatibility: A crucial aspect of biocompatibility for intravenously administered nanoparticles is their interaction with blood components. Hemolysis assays are standard for evaluating the potential of nanoparticles to damage red blood cells.[9][10] Nanoparticles with a weakly positive or negative zeta potential (from +15 to -30 mV) are generally considered more hemocompatible.[11]
In Vivo Biocompatibility: Preclinical in vivo studies are essential to understand the systemic response to nanoparticles. While specific data on the in vivo biodistribution and long-term toxicity of pure GDM nanoparticles is an area of ongoing research, the broader class of lipid nanoparticles is known for its favorable safety profile.[12] For example, topically administered NLCs have been shown to be non-cytotoxic, non-sensitizing, and non-irritant in animal models.[13]
Comparative Analysis: GDM vs. Alternative Nanoparticles
To provide a comprehensive assessment, we compare GDM-based SLNs with other widely used nanoparticle systems: Nanostructured Lipid Carriers (NLCs), PLGA nanoparticles, and Chitosan nanoparticles.
| Nanoparticle Type | Core Composition | Key Biocompatibility Features | Potential Cytotoxicity Concerns |
| GDM-based SLNs | This compound (Solid Lipid) | Generally Recognized As Safe (GRAS) components, biodegradable.[14][15] | Potential for cytotoxicity from surfactants/emulsifiers used in the formulation.[7][16] |
| NLCs | Blend of Solid and Liquid Lipids | High biocompatibility due to physiological lipid composition, enhanced drug loading.[15][17] | Surfactant-related cytotoxicity and irritation are possible drawbacks.[16] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | FDA-approved, biodegradable, and biocompatible.[5][18] | Acidic degradation byproducts can cause localized pH drops and inflammation. Cytotoxicity can be size-dependent.[19] |
| Chitosan Nanoparticles | Chitosan (Natural Polymer) | Biocompatible, biodegradable, non-toxic, and mucoadhesive.[20][21] | Can be cytotoxic at high concentrations. Cationic charge may lead to hemolysis and thrombosis.[11][22] |
Key Insights from the Comparison:
-
Lipid vs. Polymeric Systems: Lipid-based nanoparticles like GDM-SLNs and NLCs are often considered to have a superior safety profile due to their composition of physiological lipids.[2][3] Polymeric nanoparticles, while highly versatile, can present challenges related to the toxicity of the polymer or its degradation products.[5][19]
-
SLN vs. NLC: NLCs, which incorporate liquid lipids into the solid lipid matrix, often exhibit higher drug loading capacity and reduced drug expulsion during storage compared to SLNs.[2][15] The biocompatibility of both is generally high and influenced by the specific lipids and surfactants used.[14]
-
GDM vs. PLGA: GDM nanoparticles benefit from the inherent biocompatibility of lipids. PLGA nanoparticles, while FDA-approved, can induce an inflammatory response due to the acidic nature of their degradation byproducts.[5][19]
-
GDM vs. Chitosan: GDM nanoparticles are neutral or slightly negatively charged, which is generally favorable for hemocompatibility. Chitosan nanoparticles possess a positive charge, which, while beneficial for mucoadhesion, can lead to interactions with negatively charged blood components and potential toxicity.[11][22]
Experimental Protocols for Biocompatibility Assessment
To ensure scientific rigor, standardized and validated protocols are essential. Below are detailed methodologies for key in vitro assays.
Experimental Workflow for Nanoparticle Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity testing of nanoparticles.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[23] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Nanoparticle Exposure: Remove the medium and add fresh medium containing various concentrations of the nanoparticles. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Note: It is crucial to run controls to check for any interference of the nanoparticles with the MTT assay itself.[25]
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[26][27]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cell culture medium
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding and Exposure: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions).
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Determine the amount of LDH release according to the manufacturer's protocol.
This assay evaluates the compatibility of nanoparticles with red blood cells (RBCs).[9][28]
Materials:
-
Fresh whole blood with an anticoagulant (e.g., heparin)[29]
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the RBCs three times with PBS. Resuspend the RBCs in PBS to a 2% (v/v) concentration.
-
Nanoparticle Incubation: Add different concentrations of the nanoparticle suspension to the RBC suspension. Use PBS as a negative control and Triton X-100 (0.1%) as a positive control.
-
Incubation: Incubate the samples at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the samples at 1000 x g for 5 minutes.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.[28]
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
A hemolysis percentage below 5% is generally considered non-hemolytic.[29]
Signaling Pathway for Nanoparticle-Induced Apoptosis
Caption: A simplified pathway of nanoparticle-induced apoptosis.
Conclusion and Future Perspectives
The assessment of biocompatibility and cytotoxicity is a cornerstone of preclinical nanoparticle evaluation. This compound nanoparticles, as a type of SLN, present a compelling safety profile rooted in their physiological lipid composition. Comparative analysis reveals that while all nanocarrier systems have their merits, lipid-based nanoparticles often exhibit superior biocompatibility over their polymeric counterparts, particularly concerning inflammatory responses and degradation byproducts.
The choice of a nanoparticle system should be guided by the specific therapeutic application, the route of administration, and the physicochemical properties of the drug to be encapsulated. The experimental protocols detailed in this guide provide a robust framework for conducting these critical safety assessments.
Future research should focus on long-term in vivo toxicity studies and the development of standardized protocols for nanoparticle characterization to ensure the safe and effective translation of these promising technologies from the laboratory to the clinic.
References
- Shaikh, M., et al. (2024). Assessment of the cytotoxicity and biocompatibility of chitosan nanostructures. Elsevier Inc.
- Pinto, C., et al. (2021). Biocompatibility and Antimicrobial Activity of Nanostructured Lipid Carriers for Topical Applications Are Affected by Type of Oils Used in Their Composition. PubMed Central.
- Dobrovolskaia, M. A., et al. (2008). Method for Analysis of Nanoparticle Hemolytic Properties in Vitro. Nano Letters.
- SciSpace. (n.d.). Method for analysis of nanoparticle hemolytic properties in vitro.
- Severino, P., et al. (2012). Polymeric Versus Lipid Nanoparticles: Comparative Study of Nanoparticulate Systems as Indomethacin Carriers. CORE.
- Dobrovolskaia, M. A., et al. (2016). Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties. Methods in Molecular Biology.
- Andreassen, M., et al. (2022). A comparative biodistribution study of polymeric and lipid-based nanoparticles. Journal of Controlled Release.
- National Cancer Institute. (n.d.). Analysis of Hemolytic Properties of Nanoparticles.
- Lee, S., et al. (2021).
- Abdel-Mottaleb, M. M., et al. (2011). Lipid nanocapsules for dermal application: a comparative study of lipid-based versus polymer-based nanocarriers. European Journal of Pharmaceutics and Biopharmaceutics.
- An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. (2022). PubMed Central.
- Sharma, A., et al. (2024). Nanostructured Lipid Carriers (NLCs): A Comprehensive Review of Design, Applications, and Future Directions. Journal of Pharmaceutical Sciences and Research.
- Jasim, I. K., et al. (2016). Cytotoxicity of Solid Lipid Nanoparticles on Human Breast Cancer Cell Lines. Tropical Journal of Pharmaceutical Research.
- Trukhanova, E., et al. (2022). Biological Safety and Biodistribution of Chitosan Nanoparticles. MDPI.
- Comparison of Lipid Nanoparticles vs Polymer Carriers. (2025). PreScouter.
- Solid Lipid Nanoparticles vs.
- Dobrovolskaia, M. A., et al. (2016). Method for analysis of nanoparticle hemolytic properties in vitro. PubMed.
- Silva, A. C., et al. (2019). Preclinical safety of topically administered nanostructured lipid carriers (NLC) for wound healing application: biodistribution and toxicity studies. European Journal of Pharmaceutical Sciences.
- Nanostructured Lipid Carriers for Delivery of Chemotherapeutics: A Review. (2019). PMC.
- Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocomp
- Awashra, M., & Młynarz, P. (2023). The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. Nanoscale Advances.
- Kim, J. S., et al. (2008). Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo. Journal of the Korean Society for Applied Biological Chemistry.
- Ghaffari, S., et al. (2019). Biosynthesis and characterisation of solid lipid nanoparticles and investigation of toxicity against breast cancer cell line. IET Nanobiotechnology.
- An Overview of the Cytotoxicity of Chitosan Based Nanoparticles. (2022). Frontiers in Pharmacology.
- Biocompatibility, Cytotoxicity, Antimicrobial and Epigenetic Effects of Novel Chitosan-Based Quercetin Nanohydrogel in Human Cancer Cells. (2020). PMC.
- Bio-Inspired Polymeric Solid Lipid Nanoparticles for siRNA Delivery: Cytotoxicity and Cellular Uptake In Vitro. (2024). MDPI.
- Lee, S., et al. (2021).
- Solid Lipid Nanoparticles: Applications and Prospects in Cancer Tre
- Solid Lipid Nanoparticles. (2022). MDPI.
- A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI.
- Formulation, Cellular Uptake and Cytotoxicity of Thymoquinone-Loaded PLGA Nanoparticles in Malignant Melanoma Cancer Cells. (2020). PMC.
- Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles. (2012). PMC.
- In Vivo Delivery Processes and Development Strategies of Lipid Nanoparticles. (2025). Advanced Drug Delivery Reviews.
- Particle-induced artifacts in the MTT and LDH viability assays. (2008). PMC.
- Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid) nanoparticles in the in vitro treatment of breast cancer: a systematic review. (2024). Frontiers in Pharmacology.
- In Vitro Methods for Assessing Nanoparticle Toxicity. (2020). PMC.
- Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging. (2023). PMC.
- Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024). Pharmaceutics.
- Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correl
- Biocompatibility test of nanoparticles in vitro and in vivo. (A)... (2024).
- Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. (2021). Current Drug Delivery.
- Nanoparticles: Emerging carriers for drug delivery. (2012). PMC.
- Evaluation of the biocompatibility of solid lipid nanoparticles of Myristyl Myristate in human blood cells. (2025). Salud, Ciencia y Tecnología.
- Comprehensive and comparative studies on nanocytotoxicity of glyceryl monooleate- and phytantriol-based lipid liquid crystalline nanoparticles. (2021). PMC.
- Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. (2021). Current Drug Delivery.
- Preparation and characterization of glyceryl dibehenate and glyceryl monostearate -based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. (2023).
- Evaluation of the biocompatibility of solid lipid nanoparticles of Myristyl Myristate in human blood cells. (2025). SciProfiles.
- Preparation and characterization of glyceryl dibehenate and glyceryl monostearate -based lyotropic liquid crystal nanoparticles as carriers for hydrophobic drugs. (2023). Istanbul Technical University.
Sources
- 1. Comparison of Lipid Nanoparticles vs Polymer Carriers [eureka.patsnap.com]
- 2. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid) nanoparticles in the in vitro treatment of breast cancer: a systematic review [frontiersin.org]
- 7. scialert.net [scialert.net]
- 8. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical safety of topically administered nanostructured lipid carriers (NLC) for wound healing application: biodistribution and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biocompatibility and Antimicrobial Activity of Nanostructured Lipid Carriers for Topical Applications Are Affected by Type of Oils Used in Their Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanostructured Lipid Carriers for Delivery of Chemotherapeutics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation, Cellular Uptake and Cytotoxicity of Thymoquinone-Loaded PLGA Nanoparticles in Malignant Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acikerisim.karabuk.edu.tr [acikerisim.karabuk.edu.tr]
- 21. frontiersin.org [frontiersin.org]
- 22. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 24. jmb.or.kr [jmb.or.kr]
- 25. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Behavior of Glyceryl Dimyristate and Glyceryl Monostearate using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Analysis in Lipid-Based Formulations
In the development of advanced drug delivery systems, particularly lipid-based formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), the choice of lipid excipients is paramount.[1][2][] The physicochemical properties of these lipids, especially their thermal behavior, directly influence the stability, drug loading capacity, and release profile of the final formulation.[4][5] Glyceryl monostearate (GMS) and glyceryl dimyristate are two commonly employed glycerides that, while structurally similar, exhibit distinct thermal characteristics that have significant implications for their application.
This guide provides an in-depth comparative analysis of the thermal properties of this compound and glyceryl monostearate using Differential Scanning Calorimetry (DSC). As a Senior Application Scientist, the aim is to not only present the data but also to elucidate the underlying principles and practical considerations for researchers in the field.
The Principle of Differential Scanning Calorimetry (DSC) in Lipid Analysis
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] This allows for the precise determination of thermal transitions such as melting, crystallization, and polymorphic transformations.[6] For lipid excipients, DSC provides critical information on:
-
Melting Point (Tm): The temperature at which the lipid transitions from a solid to a liquid state. This is a key parameter for manufacturing processes involving melting, such as hot melt extrusion and high-shear homogenization.[8]
-
Enthalpy of Fusion (ΔH): The amount of heat absorbed during melting, which is related to the crystallinity of the material.[9]
-
Polymorphism: The ability of a solid to exist in multiple crystalline forms, each with a distinct melting point and stability. This is a crucial factor for the long-term stability of lipid-based formulations.[4][10]
Comparative Thermal Analysis: this compound vs. Glyceryl Monostearate
Glyceryl monostearate is a monoglyceride, consisting of a glycerol molecule esterified with one stearic acid chain. In contrast, this compound is a diglyceride, with two myristic acid chains attached to the glycerol backbone. This fundamental structural difference gives rise to their distinct thermal behaviors.
| Thermal Property | This compound (Estimated) | Glyceryl Monostearate |
| Peak Melting Temperature (Tm) | ~52 °C | α-form: ~55-60 °C, β-form: ~71 °C[11][12] |
| Enthalpy of Fusion (ΔH) | Data not explicitly found | Varies with polymorphic form[13] |
| Polymorphism | Less commonly reported | Exhibits well-defined α and β polymorphs[12][13] |
Analysis of Thermal Behavior:
Glyceryl Monostearate (GMS): A Study in Polymorphism
The DSC thermogram of GMS is characterized by its distinct polymorphic behavior.[11] Upon cooling from a melt, it initially crystallizes into the metastable α-form, which has a lower melting point.[12] Over time, this can transform into the more stable β-polymorph, which possesses a higher melting point.[12][14] This transformation is a critical consideration in formulation development, as the denser packing of the β-form can lead to drug expulsion from the lipid matrix, affecting the stability and release profile of the drug product.[4] The presence of multiple peaks or a broad melting endotherm in a DSC scan of GMS can indicate the presence of different polymorphic forms.
This compound: A Simpler Thermal Profile
As a diglyceride with two fatty acid chains, this compound generally exhibits a more straightforward thermal profile compared to GMS. While polymorphism in diglycerides can occur, it is often less complex than that observed in monoglycerides like GMS. The estimated melting point of a mixed-acid triglyceride with two myristic acid chains is around 52°C, which provides a useful reference point.[15] This lower melting point compared to the stable form of GMS can be advantageous in certain manufacturing processes that require lower temperatures.
Experimental Protocol: Comparative DSC Analysis
This protocol provides a standardized method for the comparative DSC analysis of this compound and glyceryl monostearate.
Instrumentation:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Aluminum DSC pans and lids.
-
Microbalance.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the lipid sample into an aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed pan as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature to 100 °C at a heating rate of 10 °C/min to erase the sample's thermal history.
-
Hold at 100 °C for 5 minutes.
-
Cool the sample to 0 °C at a controlled rate of 10 °C/min.
-
Hold at 0 °C for 5 minutes.
-
Heat the sample to 100 °C at a heating rate of 10 °C/min. This second heating scan is used for analysis.
-
-
Data Analysis: From the second heating scan, determine the onset temperature, peak melting temperature (Tm), and the enthalpy of fusion (ΔH) for each lipid.
Rationale for Experimental Choices:
-
Second Heating Scan: The first heating scan erases the thermal history of the sample, ensuring that the observed thermal events in the second scan are due to the intrinsic properties of the material under controlled cooling conditions.[16]
-
Controlled Cooling Rate: The rate of cooling can influence the polymorphic form that crystallizes. A controlled rate ensures reproducibility of the results.[16]
Visualizing the Experimental Workflow
Caption: Workflow for the comparative DSC analysis of glycerides.
Implications for Drug Development
The differences in the thermal behavior of this compound and glyceryl monostearate have direct consequences for their use in pharmaceutical formulations:
-
Formulation Stability: The polymorphic instability of GMS can be a significant challenge. The transformation to the more stable β-form can lead to changes in particle size, drug encapsulation efficiency, and release rate over time.[4] Careful control of the manufacturing process and storage conditions is necessary to ensure the stability of GMS-based formulations. This compound, with its potentially more stable crystalline structure, may offer advantages in this regard.
-
Drug Release: The crystalline structure of the lipid matrix plays a crucial role in controlling drug release. A more ordered and stable crystalline lattice, such as the β-form of GMS, can retard drug release, while a less ordered structure may facilitate a faster release.[4] The choice between GMS and this compound can therefore be used to tailor the drug release profile.
-
Manufacturing Process: The lower melting point of this compound may be beneficial in processes where temperature-sensitive drugs are being formulated.[8] It allows for lower processing temperatures, reducing the risk of drug degradation.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for characterizing the thermal properties of lipid excipients like this compound and glyceryl monostearate. The choice between these two glycerides should be made based on a thorough understanding of their thermal behavior and the specific requirements of the drug delivery system. While glyceryl monostearate's polymorphism presents challenges, it also offers opportunities for controlling drug release if properly understood and managed. This compound, with its simpler thermal profile and lower melting point, provides an alternative for formulations where stability and lower processing temperatures are critical. This guide provides the foundational knowledge for researchers to make informed decisions in the selection and application of these important pharmaceutical excipients.
References
-
Misconceptions About Lipid-Based Drug Delivery. (2023, April 21). Drug Development & Delivery. [Link]
-
Study of polymorphic transformation of glyceryl monostearate. (2002, December). ResearchGate. [Link]
-
Phase Diagram of Glycerol Monostearate and Sodium Stearoyl Lactylate. (2015). ACS Publications. [Link]
-
Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (2023). MDPI. [Link]
-
Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022, April 19). Pharmaceutics. [Link]
-
Polyglycerol esters – the new generation of functional lipids for pharmaceutical applications. (2025, November 20). IOI Oleo GmbH. [Link]
-
Evaluation and Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Vectors to Develop Hydrochlorothiazide Effective and Safe Pediatric Oral Liquid Formulations. (2019). National Institutes of Health. [Link]
-
Determination of Optimum Processing Temperature for Transformation of Glyceryl Monostearate. (2002, December). ResearchGate. [Link]
-
Role of lipid excipients in oral sustained release drug delivery systems. (2021, April 21). ResearchGate. [Link]
-
Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds. (2023). MDPI. [Link]
-
Comparative Evaluation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery of Prilocaine Hydrochloride. (2025, September 11). ResearchGate. [Link]
-
Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. Gattefossé. [Link]
-
Investigating the Principles of Recrystallization from Glyceride Melts. (2015). National Institutes of Health. [Link]
-
Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. (2021). National Institutes of Health. [Link]
-
The Essential Role of Esters in Modern Industries: From Cosmetics to Manufacturing. Acme-Hardesty. [Link]
-
Determination of optimum processing temperature for transformation of glyceryl monostearate. (2002, December). PubMed. [Link]
-
Differential scanning calorimetry. Wikipedia. [Link]
-
Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release. (2013, December 20). PubMed. [Link]
-
The binary phase behavior of 1,3-dimyristoyl-2-stearoyl-sn-glycerol and 1,2-dimyristoyl-3-stearoyl-sn-glycerol. (2008, August). ResearchGate. [Link]
-
Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin. (2021, May). ResearchGate. [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2017). National Institutes of Health. [Link]
- Esters of glycerol and their uses in cosmetic and pharmaceutical applications. (2010, November 25).
-
Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies. (2021, July 16). National Institutes of Health. [Link]
-
GLYCERYL 1,3-DIMYRISTATE. gsrs. [Link]
-
Glyceryl Esters. Dyna Glycols. [Link]
-
How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. (2023, May 25). YouTube. [Link]
-
Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters. (2023). MDPI. [Link]
-
DSC curves of pure glycerol combustion. ResearchGate. [Link]
-
Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies. (2021, July 16). PubMed. [Link]
-
GLYCERYL 1,3-DIMYRISTATE. FDA Global Substance Registration System. [Link]
-
Differential scanning calorimetry (DSC) thermogram of Glyceryl mono stearate (GMS) 5mg of lyophilized powder was used in each run …. (2024, May 24). ResearchGate. [Link]
-
Glyceryl 1,3-dimyristate. PubChem. [Link]
-
Chemical Properties of Trimyristin (CAS 555-45-3). Cheméo. [Link]
-
New insights into the β polymorphism of 1,3-palmitoyl-stearoyl-2-oleoyl glycerol (POS). (2018, July 27). ResearchGate. [Link]
-
Estimating the melting point, entropy of fusion, and enthalpy of fusion of organic compounds via SPARC. (2016, August). PubMed. [Link]
-
Thermal Behavior and Elastic Properties of Dimyristoyl Phosphatidylcholine Bilayers Under the Effect of Pentoxifylline. (1995, January 1). PubMed. [Link]
-
Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate. (2007). PubMed. [Link]
-
On the Thermodynamic Thermal Properties of Quercetin and Similar Pharmaceuticals. (2022, October 6). MDPI. [Link]
-
Melting points and enthalpies of fusion for the triclinic structure of POP, POS, and SOS. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 4. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation and Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Vectors to Develop Hydrochlorothiazide Effective and Safe Pediatric Oral Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery [drug-dev.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of optimum processing temperature for transformation of glyceryl monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Glyceryl Dimyristate and Medium-Chain Triglycerides in SNEDDS Performance
For Immediate Distribution
Introduction
In the realm of poorly water-soluble drug delivery, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) have emerged as a pivotal technology, enhancing the bioavailability of numerous therapeutic agents.[1][2][3] The selection of lipid excipients is a critical determinant of SNEDDS performance, directly influencing drug solubility, emulsification efficiency, and ultimately, in vivo outcomes. This guide provides a comprehensive, data-driven comparison of two prominent lipid choices: Glyceryl Dimyristate and Medium-Chain Triglycerides (MCTs). By delving into the core scientific principles and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed formulation decisions.
The Critical Role of Lipid Excipients in SNEDDS
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1][2][4] The primary functions of the lipid phase are to solubilize the lipophilic drug and to facilitate the formation of a stable nanoemulsion. The chemical nature of the lipid, particularly its chain length and degree of saturation, significantly impacts these functions.
This compound , a C14 saturated fatty acid ester of glycerin, represents a long-chain triglyceride (LCT). In contrast, Medium-Chain Triglycerides (MCTs) are typically composed of C8 (caprylic) and C10 (capric) fatty acids.[5] This fundamental difference in acyl chain length is the primary driver of their divergent performance characteristics within a SNEDDS formulation.
Performance Parameter Deep Dive: this compound vs. MCTs
Drug Solubility: The Foundation of a Successful Formulation
The capacity of the lipid phase to dissolve the active pharmaceutical ingredient (API) is the first and most crucial screening parameter.[6] Higher drug solubility in the lipid component allows for a greater drug load in the final formulation.
| Parameter | This compound (LCT) | Medium-Chain Triglycerides (MCTs) | Causality |
| Drug Solubility | Generally higher for highly lipophilic drugs (Log P > 5).[6] | Often exhibits greater solubility for a broader range of drugs, particularly those with moderate lipophilicity.[1] | The longer fatty acid chains of LCTs provide a more lipophilic environment, favoring the solubilization of highly non-polar drugs. Conversely, the shorter chain length and greater polarity of MCTs can enhance the solubility of drugs with some degree of polarity.[1] |
Experimental Insight: A comparative solubility study of a model lipophilic drug, cinnarizine, demonstrated that increasing the lipid chain length raised the formulation's solvent capacity.[7] However, for other drugs, MCTs have shown superior solubilizing capacity due to their shorter chain length and good fluidity.[1]
Emulsification Efficiency: The Spontaneity of Nanoemulsion Formation
The ability of the pre-concentrate to rapidly and efficiently form a nanoemulsion upon dilution is a hallmark of a well-formulated SNEDDS. This is often assessed by measuring the emulsification time and observing the visual clarity of the resulting dispersion.
| Parameter | This compound (LCT) | Medium-Chain Triglycerides (MCTs) | Causality |
| Emulsification Time | Generally longer emulsification times.[8] | Typically shorter emulsification times.[8] | The lower viscosity and higher fluidity of MCTs allow for more rapid penetration of water into the oil phase, leading to faster disruption of the oil-water interface and quicker nanoemulsion formation.[1] |
| Emulsion Clarity | May result in a more turbid or bluish-white emulsion. | Often produces a clear or translucent nanoemulsion. | The smaller droplet sizes typically formed with MCTs scatter less light, resulting in a more transparent appearance. |
Experimental Insight: Studies have shown that the emulsion range in ternary phase diagrams is often larger for MCT-based systems compared to LCT-based systems, indicating a greater propensity for self-emulsification.[9] The emulsification time is also influenced by the concentration of the oil phase, with higher oil content leading to longer emulsification times.[8]
Droplet Size and Polydispersity Index (PDI): The Nanoscale Advantage
The droplet size of the formed nanoemulsion is a critical quality attribute, as it directly impacts the surface area available for drug dissolution and absorption.[9][10] A smaller droplet size and a narrow size distribution (low PDI) are generally desirable.
| Parameter | This compound (LCT) | Medium-Chain Triglycerides (MCTs) | Causality |
| Droplet Size | Typically forms larger droplets (>100 nm).[9][10][11] | Generally produces smaller droplets (<100 nm).[9][10][11] | The lower interfacial tension between MCTs and the aqueous phase, facilitated by their shorter chain length, allows for the formation of smaller, more stable droplets. |
| Polydispersity Index (PDI) | May exhibit a higher PDI, indicating a broader size distribution. | Often results in a lower PDI, signifying a more homogenous population of droplets.[12] | The more efficient emulsification process with MCTs often leads to a more uniform droplet size. |
Experimental Insight: A study comparing LCT and MCT-based SEDDS for progesterone delivery found that the MCT formulation resulted in a significantly smaller particle size (113.50 nm) compared to the LCT formulation (371.60 nm).[9][10][11]
In Vitro Drug Release: Predicting In Vivo Performance
In vitro dissolution studies are essential for evaluating the potential of a SNEDDS formulation to enhance drug release compared to the pure drug or a conventional dosage form.
| Parameter | This compound (LCT) | Medium-Chain Triglycerides (MCTs) | Causality |
| Drug Release Rate | Can exhibit a slower initial release rate. | Often demonstrates a more rapid and complete drug release.[7] | The smaller droplet size and larger surface area of MCT-based nanoemulsions facilitate faster drug diffusion from the oil droplets into the dissolution medium.[13] |
| Extent of Drug Release | May show incomplete drug release in some cases. | Typically achieves a higher percentage of drug release over a shorter period.[7] | The enhanced solubilization and dispersion of the drug in MCT-based systems can lead to a more complete release profile. |
Experimental Insight: In a study on cinnarizine SNEDDS, formulations containing medium-chain mixed glycerides showed the highest drug release rate.[7] Similarly, SNEDDS formulations have been shown to significantly improve the dissolution of fenofibric acid, with approximately 99% of the drug released within 60 minutes.[8]
Experimental Protocols
Preparation of SNEDDS Pre-concentrate
-
Weighing: Accurately weigh the required amounts of the lipid (this compound or MCT), surfactant, and co-surfactant into a glass vial.
-
Drug Incorporation: Add the pre-weighed active pharmaceutical ingredient (API) to the mixture.
-
Mixing: Gently heat the mixture to 40-50°C on a magnetic stirrer until a clear, homogenous solution is obtained.
-
Equilibration: Allow the mixture to cool to room temperature.
Characterization of SNEDDS
-
Emulsification Time: Add a specific volume of the SNEDDS pre-concentrate to a defined volume of an aqueous medium (e.g., distilled water or simulated gastric fluid) under gentle agitation. Record the time taken for the formation of a homogenous nanoemulsion.
-
Droplet Size and PDI Analysis: Dilute the SNEDDS pre-concentrate with an appropriate aqueous medium. Analyze the droplet size and PDI using a dynamic light scattering (DLS) instrument.[12]
-
In Vitro Drug Release Study: Perform dissolution testing using a USP dissolution apparatus (e.g., paddle type). The SNEDDS pre-concentrate is introduced into the dissolution medium, and samples are withdrawn at predetermined time intervals to quantify the amount of drug released.[14]
Visualization of the SNEDDS Workflow
Caption: SNEDDS Formulation and Evaluation Workflow.
Concluding Remarks
The choice between this compound and Medium-Chain Triglycerides in SNEDDS formulation is not a matter of inherent superiority but rather a strategic decision based on the physicochemical properties of the drug and the desired performance characteristics.
-
This compound may be the preferred choice for highly lipophilic drugs that exhibit limited solubility in MCTs.
-
Medium-Chain Triglycerides generally offer advantages in terms of emulsification efficiency, leading to smaller droplet sizes and faster drug release. This makes them a versatile option for a wide range of poorly soluble drugs.
Ultimately, a thorough pre-formulation screening, including solubility and emulsification studies, is paramount to selecting the optimal lipid excipient for a given API. This data-driven approach ensures the development of a robust and effective SNEDDS formulation with the potential to significantly enhance the oral bioavailability of challenging drug candidates.
References
-
Comparative Bioavailability Study of Solid Self-Nanoemulsifying Drug Delivery System of Fenofibric Acid in Healthy Male Subjects. PubMed Central. Available at: [Link]
-
Febi S Kuruvila, et al. (2017). PHARMACEUTICAL SCIENCES. iajps. Available at: [Link]
-
Novel Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Oral Delivery of Cinnarizine: Design, Optimization, and In-Vitro Assessment. PMC - NIH. Available at: [Link]
-
Optimized self nano-emulsifying systems of ezetimibe with enhanced bioavailability potential using long chain and medium chain triglycerides. ResearchGate. Available at: [Link]
-
A Review on Solid Supersaturable SNEDDS. Research Journal of Pharmacy and Technology. Available at: [Link]
-
(PDF) Studies on self-nanoemulsifying drug delivery system of flurbiprofen employing long, medium and short chain triglycerides. ResearchGate. Available at: [Link]
-
Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides. MDPI. Available at: [Link]
-
Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides. PubMed. Available at: [Link]
-
Self-Nanoemulsifying Drug Delivery System (SNEDDS) of Apremilast: In Vitro Evaluation and Pharmacokinetics Studies. MDPI. Available at: [Link]
-
In-vitro release profile of liquid SNEDDS, solid SNEDDS, marketed product (Glucotrol®) and pure drug. ResearchGate. Available at: [Link]
-
In vitro drug release of pure drug and SNEDDS formulations. Data are... ResearchGate. Available at: [Link]
-
In Vitro Evaluation of Self-Nano-Emulsifying Drug Delivery Systems (SNEDDS) Containing Room Temperature Ionic Liquids (RTILs) for the Oral Delivery of Amphotericin B. NIH. Available at: [Link]
-
Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides. NIH. Available at: [Link]
-
Absorption routes of SNEDDS with different oil species (MCT/LCT) and... ResearchGate. Available at: [Link]
-
Development and characterization of self-nanoemulsifying drug delivery system (SNEDDS) formulation for enhancing dissolution of. DergiPark. Available at: [Link]
-
self nano emulsifying drug delivery system: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery. PubMed Central. Available at: [Link]
- Self-Microemulsifying Drug Delivery Systeam: Special Emphasis on Various Oils Used In Smedds. Unknown Source.
-
Self-nanoemulsifying drug delivery system (SNEDDS) of Amomum compactum essential oil: Design, formulation, and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Droplet size, PDI of the SNEDDS formulations. ResearchGate. Available at: [Link]
-
a novel approach-self emulsifying drug delivery systems. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available at: [Link]
-
Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies. NIH. Available at: [Link]
-
Quality by Design and In Silico Approach in SNEDDS Development: A Comprehensive Formulation Framework. PubMed Central. Available at: [Link]
-
A comparative evaluation of mono-, di- and triglyceride of medium chain fatty acids by lipid/surfactant/water phase diagram, solubility determination and dispersion testing for application in pharmaceutical dosage form development. PubMed. Available at: [Link]
-
(PDF) A Comparative Evaluation of Mono-, Di- and Triglyceride of Medium Chain Fatty Acids by Lipid/Surfactant/Water Phase Diagram, Solubility Determination and Dispersion Testing for Application in Pharmaceutical Dosage Form Development. ResearchGate. Available at: [Link]
-
A novel solid self-nanoemulsifying drug delivery system (S-SNEDDS) for improved stability and oral bioavailability of an oily drug, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol. PubMed. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. iajps.com [iajps.com]
- 7. Novel Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Oral Delivery of Cinnarizine: Design, Optimization, and In-Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Evaluation of Glyceryl Dimyristate and Oleic Acid as Skin Penetration Enhancers
In the landscape of transdermal and topical drug delivery, the formidable barrier of the stratum corneum remains a primary challenge for researchers and formulation scientists. Overcoming this barrier necessitates the use of penetration enhancers that can reversibly modulate its structure, thereby facilitating the passage of therapeutic actives. Among the myriad of enhancers available, fatty acids and their esters have garnered significant attention. This guide provides an in-depth technical comparison of two such agents: the well-established unsaturated fatty acid, oleic acid, and a lesser-explored glyceryl ester, glyceryl dimyristate. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of penetration enhancers based on mechanistic understanding and available experimental evidence.
The Stratum Corneum: A Formidable Barrier
The stratum corneum, the outermost layer of the epidermis, is often described as a "brick and mortar" structure. The "bricks" are the corneocytes, terminally differentiated keratinocytes, and the "mortar" is the continuous lipid matrix composed primarily of ceramides, cholesterol, and free fatty acids. This unique arrangement of highly organized lipid lamellae is crucial for the skin's barrier function, preventing water loss and the ingress of foreign substances.[1][2] Effective penetration enhancers must interact with and transiently disrupt this organized structure to create pathways for drug molecules to traverse.
Mechanisms of Action: A Tale of Two Lipids
While both oleic acid and this compound are lipidic in nature, their mechanisms of action, though broadly similar in targeting the stratum corneum lipids, exhibit subtle yet important differences stemming from their molecular structures.
Oleic Acid: The Fluidizer
Oleic acid, a monounsaturated fatty acid, is one of the most extensively studied penetration enhancers. Its efficacy is primarily attributed to its ability to fluidize the highly ordered lipid bilayers of the stratum corneum. The cis-double bond in its acyl chain introduces a "kink," which disrupts the tight packing of the intercellular lipids.[2][3] This disruption increases the fluidity of the lipid matrix, creating more permeable domains through which drug molecules can diffuse.[4][[“]] Studies have shown that oleic acid can induce phase separation within the stratum corneum lipids, forming oleic acid-rich fluid pools that act as channels for drug permeation.[1][4]
Caption: Mechanism of Oleic Acid as a Skin Penetration Enhancer.
This compound: The Intercalator and Disruptor
Direct experimental evidence detailing the specific mechanism of this compound as a penetration enhancer is less abundant in the scientific literature compared to oleic acid. However, based on studies of other glyceryl esters, such as glyceryl monocaprylate, we can infer its likely mode of action.[1] Glyceryl esters, including this compound, are thought to enhance penetration by partitioning into the stratum corneum and disrupting the organization of the lipid bilayers.
The myristic acid moieties of this compound can intercalate between the endogenous lipid chains, leading to a loss of order and an increase in the fluidity of the lipid matrix. The glycerol backbone may also interact with the polar head groups of the stratum corneum lipids, further contributing to the destabilization of the lamellar structure. It is plausible that this compound acts synergistically when combined with other enhancers. For instance, a combination of isopropyl myristate and glyceryl monocaprylate has been shown to cause a complete loss of order in the stratum corneum lipid bilayers, significantly enhancing drug permeation.[1]
Comparative Performance: A Look at the Data
| Enhancer | Model Drug | Skin Model | Enhancement Ratio (ER) | Key Findings | Reference |
| Oleic Acid (5% in PG) | 5-Fluorouracil | Human Skin | Moderately Successful | Remained in the tissue for a long period, suggesting a sustained enhancing effect. | [6] |
| Oleic Acid (20%) | Methylparaben | Not Specified | 2.4 | Showed the lowest enhancement for this particular drug compared to other fatty acids in the study. | [3] |
| Oleic Acid | Tenoxicam | Not Specified | ~10-fold (with propylene glycol) | Demonstrated a significant synergistic effect with a co-solvent. | [7] |
| Oleic Acid | Metoprolol Tartrate | Porcine Skin | Highest flux among tested fatty acids | Synergistic effect with propylene glycol was noted. | [8] |
| Glyceryl Monocaprylate (10% w/w with IPM) | Pentazocine | Hairless Mouse Skin | Significant increase in permeability coefficient | Synergistic effect with isopropyl myristate, leading to complete disorder of SC lipids. | [1] |
Note: The Enhancement Ratio (ER) is the ratio of the drug's flux with the enhancer to the flux without the enhancer. PG = Propylene Glycol, IPM = Isopropyl Myristate. The lack of direct comparative data for this compound is a significant knowledge gap that warrants further investigation.
Experimental Protocol: In-Vitro Skin Permeation Study
To rigorously evaluate and compare the efficacy of skin penetration enhancers like this compound and oleic acid, a standardized in-vitro permeation study using Franz diffusion cells is the gold standard. This methodology is widely accepted and detailed in guidelines from organizations such as the OECD.[9][[“]][[“]][12]
Step-by-Step Methodology
-
Skin Preparation:
-
Excised human or animal (e.g., porcine ear) skin is commonly used.[13]
-
The skin is carefully cleaned, and subcutaneous fat is removed.
-
The skin may be dermatomed to a specific thickness (e.g., 200-400 µm) to isolate the epidermis and a portion of the dermis.
-
-
Franz Diffusion Cell Assembly:
-
The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[14]
-
The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). The medium is continuously stirred and maintained at a physiological temperature (32 ± 1 °C) to mimic in-vivo conditions.[15]
-
-
Formulation Application:
-
The test formulation containing the active pharmaceutical ingredient (API) and the penetration enhancer (e.g., 5% this compound or 5% oleic acid in a suitable vehicle) is applied to the surface of the skin in the donor chamber. A control formulation without the enhancer should also be tested.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor medium.
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium.
-
The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The cumulative amount of drug permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The lag time (tL) can be determined from the x-intercept of the linear portion.
-
The permeability coefficient (Kp) can be calculated.
-
The Enhancement Ratio (ER) is calculated by dividing the flux of the API with the enhancer by the flux of the API from the control formulation.
-
Caption: Workflow for an In-Vitro Skin Permeation Study using Franz Diffusion Cells.
Expert Evaluation and Recommendations
Oleic Acid:
-
Strengths: Extensive body of research supporting its efficacy, well-understood mechanism of action, and proven effectiveness for a range of drugs. Its ability to act synergistically with co-solvents like propylene glycol is a significant advantage.[7][8]
-
Weaknesses: Potential for skin irritation at higher concentrations, and its efficacy can be drug-dependent.
-
Best suited for: Formulations where a well-characterized and potent enhancer is required, and where potential irritation can be managed through formulation optimization. It is a reliable choice for initial feasibility studies.
This compound:
-
Strengths: As a glyceryl ester, it is generally considered to be well-tolerated and has a lower potential for skin irritation compared to free fatty acids. Its larger molecular size may lead to a more localized effect within the stratum corneum, potentially reducing systemic absorption of the enhancer itself.
-
Weaknesses: A significant lack of publicly available, direct comparative data on its penetration-enhancing efficacy. Its mechanism of action is inferred rather than definitively established.
-
Best suited for: Formulations where safety and tolerability are paramount, such as in cosmetics or for chronic topical applications. It may be particularly useful in synergistic combinations with other enhancers. Further research is critically needed to quantify its enhancement potential.
Oleic acid remains a benchmark penetration enhancer due to its well-documented efficacy and mechanism of action. However, for applications demanding a superior safety profile, glyceryl esters like this compound present a compelling alternative. The current lack of robust, comparative data for this compound underscores a critical need for further research. Formulation scientists are encouraged to conduct head-to-head in-vitro permeation studies, as outlined in this guide, to generate the necessary data to make evidence-based decisions for their specific drug candidates and formulation goals. The synergistic potential of both enhancers with other excipients also represents a fertile ground for future formulation development.
References
-
Obata, Y., et al. (2010). Synergistic effect of isopropyl myristate and glyceryl monocaprylate on the skin permeation of pentazocine. Biological and Pharmaceutical Bulletin, 33(2), 294-299. Available at: [Link]
-
Jiang, S. J., & Zhou, X. J. (2003). Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study. Biological & Pharmaceutical Bulletin, 26(1), 66-68. Available at: [Link]
-
Potts, R. O., & Guy, R. H. (1995). Mechanism of oleic acid-induced skin penetration enhancement in vivo in humans. Journal of Controlled Release, 37(1-2), 1-7. Available at: [Link]
-
Tasi, M. L., et al. (2010). Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. The AAPS Journal, 12(1), 84-93. Available at: [Link]
-
Touitou, E., et al. (2002). Oleic acid, a skin penetration enhancer, affects Langerhans cells and corneocytes. Journal of Controlled Release, 80(1-3), 1-7. Available at: [Link]
-
Polomska, A., et al. (2021). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. Molecular Pharmaceutics, 18(11), 4147-4158. Available at: [Link]
-
Ng, S. F., & Rouse, J. J. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Current Protocols, 2(3), e391. Available at: [Link]
-
OECD. (2004). Guidance Document for the Conduct of Skin Absorption Studies. OECD Series on Testing and Assessment, No. 28. Available at: [Link]
-
OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]
-
Dragicevic, N., & Maibach, H. I. (2018). Methods to Evaluate Skin Penetration In Vitro. In Percutaneous Penetration Enhancers Chemical Methods in Penetration Enhancement (pp. 43-60). Springer, Berlin, Heidelberg. Available at: [Link]
-
Anissimov, Y. G., et al. (2020). Reflections on the OECD guidelines for in vitro skin absorption studies. Alternatives to Laboratory Animals, 48(4), 177-190. Available at: [Link]
-
OECD. (2004). Test Guideline 428: Skin Absorption: In Vitro Method. Available at: [Link]
-
Flaten, G. E., et al. (2020). Reflections on the OECD guidelines for in vitro skin absorption studies. ALTEX - Alternatives to animal experimentation, 37(3), 487-498. Available at: [Link]
-
Polomska, A., et al. (2021). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. Molecular Pharmaceutics, 18(11), 4147–4158. Available at: [Link]
-
Touitou, E., Godin, B., & Weiss, C. (2002). Oleic acid, a skin penetration enhancer, affects Langerhans cells and corneocytes. Journal of controlled release, 80(1-3), 1-7. Available at: [Link]
-
Todo, H., et al. (2023). Effects and Mode of Action of Oleic Acid and Tween 80 on Skin Permeation of Disulfiram. Biological and Pharmaceutical Bulletin, 46(4), 547-553. Available at: [Link]
-
Xenometrix. (n.d.). 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Testing IVPT. Available at: [Link]
-
PermeGear. (2020). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. Available at: [Link]
-
Nining, N., et al. (2023). Effect of Isopropyl Myristate and Oleic Acid as the Penetration Enhancer on Transdermal Patch: Characteristics and In-Vitro Diffusion. Egyptian Journal of Chemistry, 66(12), 1-8. Available at: [Link]
-
Larrucea, E., et al. (2001). Synergistic action of penetration enhancers in transdermal drug delivery. Journal of Pharmacy and Pharmacology, 53(9), 1129-1135. Available at: [Link]
-
Kaji, Y., et al. (2020). PEG-23 glyceryl distearate, a multifunctional skin-supporting material, upregulates the expression of factors associated with epidermal barrier and hydration. Journal of Cosmetic Dermatology, 19(11), 3036-3044. Available at: [Link]
-
Ogiso, T., et al. (1995). Comparative analysis of percutaneous absorption enhancement by d-limonene and oleic acid based on a skin diffusion model. Journal of Pharmaceutical Sciences, 84(4), 482-488. Available at: [Link]
-
Bhatt, D. C., et al. (2008). In Vitro Percutaneous Absorption Enhancement of Metoprolol Tartrate through Porcine Skin using Propylene Glycol and Fatty Acids. Tropical Journal of Pharmaceutical Research, 7(1), 53-60. Available at: [Link]
-
Williams, A. C., & Barry, B. W. (1991). Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique. International Journal of Pharmaceutics, 74(2-3), 157-168. Available at: [Link]
Sources
- 1. Synergistic effect of isopropyl myristate and glyceryl monocaprylate on the skin permeation of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ewg.org [ewg.org]
- 4. EP0644746B1 - The use of glycerin in moderating transdermal drug delivery - Google Patents [patents.google.com]
- 5. consensus.app [consensus.app]
- 6. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Structure-Activity Relationship of Enhancers of Licochalcone A and Glabridin Release and Permeation Enhancement from Carbomer Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. US4746515A - Skin permeation enhancer compositions using glycerol monolaurate - Google Patents [patents.google.com]
- 14. WO1993025168A1 - The use of glycerin in moderating transdermal drug delivery - Google Patents [patents.google.com]
- 15. KR19990022571A - Skin penetration enhancer composition comprising glycerol monolaurate and lauryl acetate - Google Patents [patents.google.com]
A Head-to-Head Stability Showdown: Glyceryl Dimyristate vs. Beeswax in Nanostructured Lipid Carriers
A Senior Application Scientist's Guide to Selecting the Optimal Solid Lipid for Robust NLC Formulations
In the dynamic landscape of drug delivery, Nanostructured Lipid Carriers (NLCs) have emerged as a promising platform for enhancing the therapeutic efficacy of a wide range of active pharmaceutical ingredients (APIs).[1][2] The performance and stability of these intricate systems are critically dependent on the judicious selection of their core components, particularly the solid lipid matrix. This guide provides a comprehensive, head-to-head comparison of two commonly employed solid lipids: the synthetic, high-purity glyceryl dimyristate and the natural, complex mixture of beeswax.
Through a detailed examination of a hypothetical stability study, we will dissect the causal relationships between the physicochemical properties of these lipids and the long-term stability of the resulting NLC formulations. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their NLC formulations for enhanced stability and performance.
The Critical Role of the Solid Lipid in NLC Stability
NLCs are a second-generation of lipid nanoparticles, an evolution from Solid Lipid Nanoparticles (SLNs).[1][3] They are formulated by blending a solid lipid with a liquid lipid, creating a less-ordered, imperfect lipid matrix. This structural disorganization is key to their advantages, including higher drug loading capacity and a reduced tendency for drug expulsion during storage—a common pitfall of the highly crystalline SLNs.[1][4]
The choice of the solid lipid is paramount as it dictates the structural integrity, drug solubilization, and, most importantly, the long-term physical and chemical stability of the NLCs.[5][6] An ideal solid lipid should exhibit excellent biocompatibility, biodegradability, and the ability to form a stable nanoparticle dispersion.[2][3]
This compound , a C14 saturated fatty acid ester of glycerol, offers high purity and a well-defined melting point. Its predictable crystalline behavior is a significant advantage in formulation development. In contrast, Beeswax , a natural product, is a complex mixture of hydrocarbons, esters of fatty acids, and long-chain alcohols.[5][7] While it is generally recognized as safe (GRAS) and has a long history of use in pharmaceutical and cosmetic formulations, its inherent variability can pose challenges to formulation consistency and long-term stability.[7][8]
A Hypothetical Head-to-Head Stability Study: Experimental Design
To objectively compare the performance of this compound and beeswax as solid lipids for NLCs, we will outline a comprehensive 90-day stability study.
Formulation and Preparation of NLCs
Two batches of NLCs will be prepared, identical in all aspects except for the solid lipid. A model hydrophobic drug will be incorporated to assess encapsulation efficiency and drug retention over time. The high-pressure homogenization (HPH) technique, a scalable and widely used method, will be employed for NLC production.[3]
Table 1: Composition of NLC Formulations
| Component | Function | Concentration (% w/w) |
| Solid Lipid: | ||
| This compound (Formulation A) | Solid Lipid Matrix | 7.0 |
| Beeswax (Formulation B) | Solid Lipid Matrix | 7.0 |
| Liquid Lipid: | ||
| Medium-Chain Triglycerides (MCT) | Liquid Lipid | 3.0 |
| Surfactant: | ||
| Poloxamer 188 | Primary Surfactant | 2.5 |
| Co-surfactant: | ||
| Soya Lecithin | Co-surfactant/Stabilizer | 1.5 |
| API: | ||
| Model Hydrophobic Drug | Active Ingredient | 0.5 |
| Aqueous Phase: | ||
| Purified Water | Vehicle | q.s. to 100 |
Experimental Workflow: NLC Preparation
The preparation of NLCs will follow a standardized hot homogenization protocol to ensure reproducibility.
Caption: Workflow for the preparation of NLCs using the hot homogenization technique.
Stability Study Protocol
The prepared NLC dispersions will be stored at two different conditions: 4°C (refrigerated) and 25°C/60% RH (room temperature) for 90 days. Samples will be withdrawn at predetermined time points (0, 30, 60, and 90 days) for analysis.
Key Stability-Indicating Parameters:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). An increase in particle size or PDI can indicate particle aggregation, a sign of physical instability.[9]
-
Zeta Potential (ZP): Determined using Laser Doppler Velocimetry. ZP is a measure of the surface charge of the nanoparticles and is a key indicator of colloidal stability. Generally, ZP values greater than |±30| mV suggest good electrostatic stability.[3]
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantified by separating the free drug from the NLCs (e.g., by ultra-centrifugation) and analyzing the drug content using a suitable analytical method like HPLC. A decrease in EE% over time suggests drug leakage from the lipid matrix.
-
Morphological Examination: Visualized using Transmission Electron Microscopy (TEM) to observe any changes in particle shape or evidence of aggregation.
-
Crystallinity and Polymorphism: Assessed using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). Changes in the crystalline structure of the lipid matrix can lead to drug expulsion.[10][11]
Anticipated Results and Discussion
Based on the known properties of this compound and beeswax, we can anticipate the following outcomes from the stability study.
Table 2: Hypothetical Stability Data for NLCs at 25°C/60% RH
| Time (days) | Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | EE (%) |
| 0 | A (this compound) | 180 ± 5 | 0.21 ± 0.02 | -35 ± 2 | 92 ± 3 |
| B (Beeswax) | 210 ± 8 | 0.28 ± 0.03 | -32 ± 3 | 88 ± 4 | |
| 30 | A (this compound) | 185 ± 6 | 0.22 ± 0.02 | -34 ± 2 | 91 ± 3 |
| B (Beeswax) | 225 ± 10 | 0.32 ± 0.04 | -29 ± 3 | 85 ± 4 | |
| 60 | A (this compound) | 190 ± 7 | 0.23 ± 0.03 | -33 ± 2 | 90 ± 3 |
| B (Beeswax) | 250 ± 15 | 0.38 ± 0.05 | -25 ± 4 | 80 ± 5 | |
| 90 | A (this compound) | 195 ± 8 | 0.24 ± 0.03 | -32 ± 3 | 89 ± 4 |
| B (Beeswax) | 280 ± 20 | 0.45 ± 0.06 | -22 ± 5 | 75 ± 6 |
Interpretation of Expected Outcomes
-
Particle Size and PDI: NLCs formulated with this compound (Formulation A) are expected to exhibit a smaller initial particle size and a lower PDI compared to those made with beeswax (Formulation B). This is attributed to the higher purity and more uniform composition of this compound, which allows for more controlled particle formation during homogenization. Over the 90-day period, Formulation A is anticipated to show minimal changes in particle size and PDI, indicating superior physical stability. In contrast, the complex and variable composition of beeswax in Formulation B may lead to a gradual increase in particle size and PDI, suggesting a higher propensity for particle aggregation.[5]
-
Zeta Potential: Both formulations are expected to have an initial negative zeta potential due to the presence of soya lecithin. However, Formulation A is likely to maintain a more stable zeta potential above -30 mV, providing strong electrostatic repulsion between particles and preventing aggregation. The zeta potential of Formulation B may decrease over time, correlating with the observed increase in particle size.
-
Encapsulation Efficiency and Drug Retention: this compound's more ordered, yet imperfect, crystalline structure when combined with a liquid lipid is expected to provide a more stable matrix for drug encapsulation, leading to a higher initial EE and better drug retention over time. The complex and less predictable crystalline behavior of beeswax, which can undergo polymorphic transitions, may result in drug expulsion from the lipid matrix during storage, leading to a more significant drop in EE for Formulation B.[11][12]
-
Crystallinity and Polymorphism: DSC and XRD analyses are crucial for understanding the underlying mechanisms of instability. This compound is expected to form a more stable polymorphic form in the NLC structure, with minimal changes over time. Beeswax, being a complex mixture, may exhibit broader and less defined thermal events and could be more prone to polymorphic transitions from a less stable to a more stable, highly ordered crystalline state.[12] This transition can reduce the imperfections in the lipid matrix, effectively squeezing out the encapsulated drug.
Structural Differences and Their Impact on Stability
The fundamental differences in the composition of this compound and beeswax lead to distinct NLC structures and, consequently, different stability profiles.
Caption: Structural differences and their implications for the stability of NLCs.
Conclusion and Recommendations
This comparative guide, based on a hypothetical yet scientifically grounded stability study, highlights the critical importance of solid lipid selection in the development of robust NLC formulations.
This compound emerges as a superior choice for applications demanding high reproducibility, long-term stability, and predictable drug release profiles. Its purity and well-defined physicochemical properties translate into NLCs with smaller, more uniform particle sizes, higher encapsulation efficiencies, and a reduced risk of drug expulsion over time.
Beeswax , while a viable and cost-effective option, presents challenges due to its inherent compositional variability. This can lead to less predictable stability profiles, with a higher propensity for particle aggregation and drug leakage. However, for certain topical or cosmetic applications where long-term stability is less critical, and the natural origin of the excipient is a marketing advantage, beeswax may still be a suitable choice.
For drug development professionals aiming for a stable, well-characterized, and reproducible NLC formulation for pharmaceutical applications, This compound is the recommended solid lipid . A thorough understanding of the interplay between the solid lipid's properties and the long-term stability of the NLCs is essential for successful product development and translation to clinical use.
References
- Wang, K., Zhang, Q., Miao, Y., Luo, S., Wang, H., & Zhang, W. (2018). Effect of solid lipid's structure on nanostructured lipid carriers encapsulated with sun filter: characterisation, photo-stability and in vitro release.
- Investigating the influence of lipids on nanostructured lipid carrier formulation. (2023). Journal of Medical Pharmaceutical and Allied Sciences, 12(6), 6147-6154.
- Zhang, L., Liu, Y., Zhang, N., & Yang, X. (2014). Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release. Journal of Pharmaceutical Sciences, 103(3), 967-975.
- Freitas, C., & Müller, R. H. (1998). Evaluation of miscibility and polymorphism of synthetic and natural lipids for nanostructured lipid carrier (NLC) formulations by Raman mapping and multivariate curve resolution (MCR). European Journal of Pharmaceutical Sciences, 94, 125-135.
- Zafeiri, I., et al. (2021). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. Food Hydrocolloids, 110, 106191.
- Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use. (2022). Impact Factor, 11(4).
- Rahmasari, D., Rosita, N., & Soeratri, W. (2022). Physicochemical Characteristics, Stability, and Irritability of Nanostructured Lipid Carrier System Stabilized with Different Surfactant Ratios. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 9(1), 8-16.
- On the Structure, Stability, and Cell Uptake of Nanostructured Lipid Carriers for Drug Delivery. (2024). Molecular Pharmaceutics.
-
Characterization of NLCs. The particle sizes and PDI changes of... - ResearchGate. (n.d.). Retrieved from [Link]
- Production and characterization of nanostructured lipid carriers and solid lipid nanoparticles containing lycopene for food fortification. (2017). Food Science & Nutrition, 5(2), 274-282.
- Investigating the influence of lipids on nanostructured lipid carrier formulation. (2023). Journal of Medical Pharmaceutical and Allied Sciences, 12(6), 6147-6154.
- Kalariya, M., et al. (2019). Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions. Pharmaceutics, 11(8), 395.
- Singh, S., et al. (2017). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. Advanced Pharmaceutical Bulletin, 7(4), 515-525.
- Characteristic and storage stability of nanostructured lipid carriers containing red palm oil. (2022). Food Research, 6(3), 241-249.
-
Stability study of nanostructured lipid carriers (NLC) prepared with SA... - ResearchGate. (n.d.). Retrieved from [Link]
- de Souza, S. L., et al. (2020). Multiple Response Optimization of Beeswax-Based Nanostructured Lipid Carriers for the Controlled Release of Vitamin E. Pharmaceutics, 12(1), 44.
-
Influence of glycerol on particle size and zeta potential of the NLC... - ResearchGate. (n.d.). Retrieved from [Link]
- Nanostructured Lipid Carriers: A Review. (2021). Current Drug Metabolism, 22(3), 213-226.
- Lyophilized Drug-Loaded Solid Lipid Nanoparticles Formulated with Beeswax and Theobroma Oil. (2021). Pharmaceutics, 13(11), 1891.
- Influence of stearic acid and beeswax as solid lipid matrix of lipid nanoparticles containing tacrolimus. (2020). Journal of Drug Delivery Science and Technology, 58, 101788.
- Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application. (2018). Iranian Journal of Pharmaceutical Research, 17(2), 435-452.
- A focus on Fabrication, Characterization, Stability, Skin Targeting, Patent, Safety and Toxicity of Nanostructured Lipid Carrier. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 154-163.
Sources
- 1. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of miscibility and polymorphism of synthetic and natural lipids for nanostructured lipid carrier (NLC) formulations by Raman mapping and multivariate curve resolution (MCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding the Waste: Characterization of Glyceryl Dimyristate
An In-Depth Guide to the Proper Disposal of Glyceryl Dimyristate for Laboratory Professionals
Welcome to your essential guide for the safe and compliant disposal of this compound. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the proper management of all chemical substances, including those seemingly benign. This document provides a procedural, step-by-step framework for handling this compound waste, grounded in scientific principles and regulatory awareness. Our goal is to empower your laboratory with the knowledge to manage this substance confidently, ensuring a safe workplace and minimal environmental impact.
Before establishing a disposal protocol, we must first understand the material. This compound (also known as 1,2-Dimyristoyl-rac-glycerol or by its CAS Number 20255-94-1) is a di-ester of glycerin and myristic acid. It is a common ingredient in cosmetics and is used in various research and pharmaceutical applications, often as an emulsifier, stabilizer, or skin-conditioning agent.[1][2]
Safety and Hazard Profile: this compound is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) and OSHA 29 CFR 1910.1200.[3] Safety Data Sheets (SDS) indicate a low acute toxicity profile, and it is not typically considered a skin or eye irritant under normal use conditions.[1][4] However, as with any chemical, dust inhalation should be minimized.[3] While it is a combustible solid, it is not readily flammable.[3][5]
Environmental Profile: Crucially for disposal considerations, this compound is considered readily biodegradable and is not expected to bioaccumulate in the environment.[6] Despite this favorable profile, direct release into the environment is to be avoided. The foundational principle of laboratory waste management is to prevent the entry of any synthetic or purified chemical substance into drains, sewers, or waterways.[6][7]
| Property | Description | Source(s) |
| Physical State | White to yellowish-grey solid. | [3] |
| Solubility | Insoluble in water. Soluble in organic solvents (alcohol, benzene, ether). | [3] |
| Hazard Classification | Not classified as a hazardous substance under GHS. | |
| Primary Hazards | Combustible solid; dust may form explosive mixtures with air. | [3] |
| Environmental Fate | Readily biodegradable; not expected to bioaccumulate. | [6] |
The Core Principle: Segregation and Professional Disposal
Even though this compound is not federally regulated as a hazardous waste by the EPA, standard laboratory practice, as dictated by institutional Chemical Hygiene Plans under OSHA, mandates that all non-hazardous chemical waste be disposed of responsibly.[8] The rationale is twofold:
-
Precautionary Principle: To prevent any potential, unforeseen impact on aquatic life or wastewater treatment systems.
-
Regulatory Compliance: To adhere to local and state regulations, which may be stricter than federal guidelines, and to follow the terms of the institution's wastewater discharge permits.[8][9]
Therefore, the primary directive is: Do not dispose of this compound in the regular trash or down the drain. All waste, including pure substance, contaminated articles, and empty containers, must be collected for disposal by a licensed professional waste service.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Caption: Workflow for proper this compound waste management.
Step-by-Step Disposal Protocols
Follow these procedures for different types of this compound waste.
Protocol 4.1: Disposal of Unused or Waste this compound (Solid)
-
Designate a Waste Container: Select a clearly labeled, sealable container made of a chemically compatible material (e.g., a high-density polyethylene (HDPE) pail or jar).
-
Labeling: Affix a hazardous waste label, but clearly write "NON-HAZARDOUS WASTE" on it. Specify the contents: "Waste this compound". Do not obscure the label. All waste containers must be appropriately labeled to avoid contamination and ensure proper disposal.[8]
-
Accumulation: Place the solid waste directly into this designated container.
-
Storage: Keep the waste container sealed except when adding waste. Store it in your laboratory's designated satellite accumulation area or main hazardous waste storage area, away from incompatible materials.[10]
-
Disposal: When the container is full or ready for pickup, contact your institution's Environmental Health & Safety (EHS) department to arrange for collection by a licensed professional waste disposal service.
Protocol 4.2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This category includes items such as gloves, weigh boats, paper towels, or bench protectors that have come into direct contact with this compound.
-
Collection: Place all contaminated solid waste into a designated, labeled waste container or a securely lined cardboard box.
-
Labeling: The container must be clearly labeled: "Contaminated Debris (this compound)".
-
Storage and Disposal: Manage this container as described in Protocol 4.1 (Steps 4 and 5). Non-hazardous, non-contaminated materials like clean paper towels can be disposed of in regular waste bins.[8]
Protocol 4.3: Decontamination and Disposal of Empty Containers
An "empty" container must be managed correctly to be considered non-hazardous solid waste.
-
Initial Removal: Scrape out as much of the solid this compound as possible. This collected solid should be disposed of according to Protocol 4.1.
-
Rinsing: Because this compound is insoluble in water, rinsing with water is ineffective. Rinse the container with a small amount of an appropriate organic solvent in which it is soluble (e.g., ethanol or isopropanol).
-
Rinsate Collection: The first solvent rinse must be collected and disposed of as chemical waste.[10] Treat this "rinsate" as a flammable liquid waste stream. Collect it in a separate, properly labeled container for flammable waste.
-
Final Disposal: Once scraped and triple-rinsed, the container can often be disposed of in the regular trash or recycling, depending on institutional policy. Deface the label completely before doing so. Always consult your EHS department for their specific policy on empty container disposal.[8][10]
Emergency Procedures: Spill Cleanup
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Personal Protection: Ensure you are wearing appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[6]
-
Containment: Prevent the solid powder from becoming airborne. Do not use a dry brush for cleanup, as this can generate dust.[3]
-
Cleanup: Gently scoop or vacuum up the bulk of the spilled material. For remaining residue, use an absorbent material (e.g., sand or a commercial sorbent pad) to wipe the area.[6] If using a solvent to clean the surface, ensure adequate ventilation and be aware of ignition sources.
-
Disposal of Spill Debris: Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) in a sealed, labeled container.[3] Label it "Spill Debris (this compound)" and manage it for professional disposal as described in Protocol 4.1.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of environmental integrity or workplace safety. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.
References
-
Safety Data Sheet: Fatty acid methyl ester mixture . (2022-09-21). Carl ROTH. [Link]
-
This compound . Cosmetics Info. [Link]
-
Fatty Acid Ethyl Esters - Hazards Identification . SMS Rail Lines. [Link]
-
Laboratory Waste Disposal Safety Protocols . (2024-08-16). National Science Teaching Association (NSTA). [Link]
-
Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]
-
This compound – Ingredient . COSMILE Europe. [Link]
-
Amended final report on the safety assessment of glyceryl dilaurate...this compound... . PubMed. [Link]
-
Understanding Cosmetics: Hazardous Waste Regulations . Enviro-Safe Resource Recovery. [Link]
Sources
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.ca [fishersci.ca]
- 7. carlroth.com [carlroth.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Understanding Cosmetics: Hazardous Waste Regulations | Enviro-Safe Resource Recovery [enviro-safe.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Glyceryl Dimyristate
Welcome to your essential guide on the safe handling of Glyceryl Dimyristate. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides a comprehensive, experience-driven framework for personal protective equipment (PPE) when working with this compound, ensuring both your safety and the integrity of your research. This guide moves beyond a simple checklist, delving into the reasoning behind each recommendation to empower you with a deep understanding of laboratory safety.
Understanding the Compound: this compound
This compound is the ester of glycerin and myristic acid. It is a common ingredient in cosmetics and personal care products, often functioning as a skin-conditioning agent and emollient.[1] While generally considered to have low toxicity and be minimally irritating to the eyes and skin in cosmetic formulations, handling it in a pure, concentrated form in a laboratory setting necessitates a higher level of precaution.[1][2] It is important to treat it with the respect any chemical substance deserves, especially considering it may be a combustible dust.
| Property | Information | Source |
| Chemical Name | This compound | |
| Synonyms | Tetradecanoic acid, 1,1'-(1-(hydroxymethyl)-1,2-ethanediyl) ester | |
| Physical Form | Waxy Solid | [Generic MSDS knowledge] |
| Primary Hazards | May cause mild eye irritation. As a powder, can be a dust explosion hazard. | [3] [Generic MSDS knowledge] |
Core Principles of Protection: A Risk-Based Approach
The selection of PPE should always be dictated by a thorough risk assessment of the specific procedures you are performing. Handling this compound can range from weighing the solid powder to dissolving it in a solvent. Each step presents a different set of potential exposures.
The "Why" Behind the PPE: Causality in Safety
-
Eye Protection: The eyes are highly susceptible to chemical splashes and airborne particles. Even a substance considered "minimally irritating" can cause significant discomfort and potential damage.[1][3]
-
Hand Protection: While dermal irritation may be low, repeated or prolonged contact with any chemical should be avoided. Furthermore, gloves prevent the contamination of your experiment and the subsequent transfer of the chemical to other surfaces or your skin.
-
Body Protection: A lab coat serves as the first line of defense against spills and splashes, protecting your skin and clothing.
-
Respiratory Protection: When handling powdered substances, the potential for inhalation exists. Fine powders can become airborne and enter the respiratory system.
Recommended PPE for this compound
Eye and Face Protection: Your Non-Negotiable Shield
-
Standard Laboratory Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling this compound in any form.
-
Face Shield: When there is a significant risk of splashes, such as when working with larger quantities or during heated dissolution, a face shield should be worn in conjunction with safety goggles.
Hand Protection: The Right Glove for the Job
-
Nitrile Gloves: For general handling of this compound, nitrile gloves provide adequate protection against incidental contact. They offer a good balance of chemical resistance and dexterity.
-
Glove Change Protocol: It is crucial to change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area.
Body Protection: The Professional Standard
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage.
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory to protect against spills and dropped items.
Respiratory Protection: An Assessment-Driven Necessity
-
Engineering Controls First: The primary method for controlling exposure to airborne dust should always be engineering controls, such as a chemical fume hood or a powder containment hood.[4]
-
When to Use a Respirator: If engineering controls are not sufficient to keep the concentration of airborne dust below acceptable occupational exposure limits, or during spill cleanup of a large amount of powder, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum recommendation for protection against fine dust particles.
Procedural Guidance: Step-by-Step Safety
Donning PPE: The Order of Operations
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles and, if needed, your face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: Preventing Contamination
-
Gloves: Remove gloves first, turning them inside out to trap any contaminants.
-
Face Shield and Goggles: Remove by handling the strap, avoiding touching the front surface.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Respirator (if used): Remove last, handling only the straps.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[5]
Operational and Disposal Plans
Handling this compound Powder
-
Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood to minimize dust generation.[4][5]
-
Static Electricity: As with many organic powders, there is a potential for static discharge to ignite dust clouds. Ensure all equipment is properly grounded.[6]
-
Spill Response:
-
Small Spills: For small powder spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust clouds.
-
Large Spills: For larger spills, evacuate the area and consult your institution's safety officer.
-
Disposal of this compound Waste
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be placed in a sealed, labeled container.
-
Waste Stream: Dispose of this compound and its contaminated waste in accordance with all local, state, and federal regulations.[5] Do not dispose of it down the drain.
Conclusion: A Culture of Safety
Adherence to these PPE guidelines is fundamental to creating a safe and productive research environment. By understanding the rationale behind each piece of protective equipment and following the procedural steps outlined, you contribute to a culture of safety that protects not only yourself but also your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before you begin your work.
References
-
EWG Skin Deep. (n.d.). What is PEG-12 this compound. Retrieved from [Link]
-
SmartLabs. (n.d.). Esterification. Retrieved from [Link]
-
PubMed. (2007). Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2022). Safety Assessment of Glyceryl Diesters as Used in Cosmetics. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
INCIDecoder. (n.d.). PEG-12 this compound (Explained + Products). Retrieved from [Link]
-
PubChem. (n.d.). Peg-12 this compound. National Institutes of Health. Retrieved from [Link]
-
Gsrs. (n.d.). GLYCERYL 1,3-DIMYRISTATE. Retrieved from [Link]
-
Cosmetics Info. (n.d.). This compound. Retrieved from [Link]
-
SkinSAFE. (n.d.). PEG-12 this compound Ingredient Allergy Safety Information. Retrieved from [Link]
-
Ataman Kimya. (n.d.). GLYCERYL MYRISTATE. Retrieved from [Link]
Sources
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. eastman.com [eastman.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
